molecular formula C9H10N2O4 B556586 (R)-2-Amino-3-(3-nitrophenyl)propanoic acid CAS No. 169530-97-6

(R)-2-Amino-3-(3-nitrophenyl)propanoic acid

Número de catálogo: B556586
Número CAS: 169530-97-6
Peso molecular: 210.19 g/mol
Clave InChI: YTHDRUZHNYKZGF-MRVPVSSYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(R)-2-Amino-3-(3-nitrophenyl)propanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C9H10N2O4 and its molecular weight is 210.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

(2R)-2-amino-3-(3-nitrophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c10-8(9(12)13)5-6-2-1-3-7(4-6)11(14)15/h1-4,8H,5,10H2,(H,12,13)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTHDRUZHNYKZGF-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Chemical Properties and Applications of (R)-2-Amino-3-(3-nitrophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-Amino-3-(3-nitrophenyl)propanoic acid, a non-canonical amino acid (ncAA), stands as a pivotal building block in modern medicinal chemistry and drug discovery.[1][2] As a derivative of D-phenylalanine, its unique architecture—defined by a stereospecific (R)-configuration at the alpha-carbon and a nitro group at the meta-position of the phenyl ring—offers a versatile platform for designing novel therapeutics.[3][4] The incorporation of ncAAs into peptides and small molecules allows for the fine-tuning of pharmacological properties, including metabolic stability, target specificity, and bioavailability.[1][5] This guide provides an in-depth examination of the chemical properties, synthesis, reactivity, and applications of this compound, offering field-proven insights for professionals engaged in advanced pharmaceutical research.

Molecular Structure and Nomenclature

The precise structure and stereochemistry of a molecule are fundamental to its function. This compound is characterized by three key features: an amino acid backbone, a phenyl ring, and a nitro functional group. The (R)-configuration is critical, as stereochemistry often dictates a drug's efficacy and safety profile.

  • IUPAC Name: (2R)-2-amino-3-(3-nitrophenyl)propanoic acid[3]

  • Common Synonyms: D-3-Nitrophenylalanine, 3-Nitro-D-phenylalanine, (R)-2-Amino-3-(3-nitrophenyl)propionic acid[3][4]

  • CAS Number: 169530-97-6[3][6]

Caption: Molecular structure of this compound.

Physicochemical Properties

A summary of the core physicochemical properties is essential for experimental design, including solubility testing, formulation, and analytical method development.

PropertyValueSource
Molecular Formula C₉H₁₀N₂O₄[3][6][7]
Molecular Weight 210.19 g/mol [3][6][7]
Appearance White to off-white solid/powder[4][8][9]
CAS Number 169530-97-6[3][6]
XLogP3 -1.2[3][7]
Polar Surface Area 109 Ų[3][7]

Synthesis and Chiral Control

The synthesis of enantiomerically pure amino acids is a cornerstone of pharmaceutical development.[10] The production of the (R)-isomer of 3-nitrophenylalanine requires precise control over stereochemistry, which is often best achieved through enzymatic or asymmetric methods.

Chemical Synthesis: Nitration of Phenylalanine

Direct nitration of D-phenylalanine using a mixture of nitric and sulfuric acids is a classical approach to introduce the nitro group.

Causality: This electrophilic aromatic substitution reaction generates the nitronium ion (NO₂⁺), which attacks the electron-rich phenyl ring. However, this method inherently lacks regioselectivity, producing a mixture of ortho-, meta-, and para-isomers that necessitates challenging purification steps, typically via chiral chromatography.[11][12]

Exemplary Protocol (Nitration of L-Phenylalanine): Note: This protocol for the para-isomer illustrates the general principle.

  • Dissolution: Dissolve L-phenylalanine in concentrated sulfuric acid at 0°C.

  • Nitration: Add concentrated nitric acid dropwise while maintaining the temperature at 0°C.

  • Quenching: Pour the reaction mixture over ice.

  • Neutralization & Isolation: Neutralize the solution (e.g., with a base like ammonia) to precipitate the product.[13]

  • Purification: Separate the desired isomer from the mixture using techniques like fractional crystallization or chromatography.

Enzymatic and Asymmetric Synthesis

For achieving high enantiomeric purity, biocatalytic methods are superior.[14][15]

Expertise & Insight: Enzymes such as transaminases, hydantoinases, and dehydrogenases offer unparalleled stereoselectivity, making them ideal for producing chiral amines and amino acids.[15][16] These methods avoid harsh reagents and complex purification of isomers. Two primary strategies are:

  • Kinetic Resolution: An enzyme selectively reacts with one enantiomer in a racemic mixture, allowing the desired (R)-isomer to be isolated.[16]

  • Asymmetric Synthesis: A prochiral substrate is converted directly into a single enantiomer product.[14] For example, an engineered amine dehydrogenase can catalyze the reductive amination of 3-(3-nitrophenyl)pyruvic acid to yield the desired (R)-amino acid with high enantiomeric excess.[15]

Synthesis_Workflow cluster_0 Synthesis Strategies cluster_1 Chemical Synthesis cluster_2 Enzymatic / Asymmetric Synthesis start Starting Materials (e.g., D-Phenylalanine or Prochiral Precursor) chem_nitration Direct Nitration (HNO₃ / H₂SO₄) start->chem_nitration enz_synthesis Biocatalysis (e.g., Transaminase, Dehydrogenase) start->enz_synthesis chem_separation Isomer Separation (Chromatography) chem_nitration->chem_separation Yields o, m, p mixture product (R)-2-Amino-3- (3-nitrophenyl)propanoic acid chem_separation->product enz_synthesis->product High Enantiomeric Purity (>99% ee)

Caption: General synthesis pathways for (R)-3-nitrophenylalanine.

Reactivity and Mechanistic Insights

The utility of this compound in drug design stems from the distinct reactivity of its functional groups.

  • Amino Acid Backbone: The primary amine and carboxylic acid groups behave as expected, readily participating in amide bond formation. This makes the molecule an ideal building block for solid-phase peptide synthesis (SPPS), where it can be incorporated into a growing peptide chain.[17][18]

  • Aromatic Nitro Group: The nitro group is a strong electron-withdrawing group, which deactivates the phenyl ring towards electrophilic substitution but facilitates nucleophilic aromatic substitution.[19][20] Its most significant feature is its susceptibility to reduction.

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine (aniline derivative) using various reagents, such as Sn/HCl, Fe/HCl, or catalytic hydrogenation (H₂/Pd-C).[21][22]

Causality: This transformation is a powerful tool in medicinal chemistry. The resulting amino group provides a nucleophilic handle for further functionalization. It can be acylated, alkylated, or used to attach linkers, payloads (in antibody-drug conjugates), or fluorescent probes, dramatically expanding the molecule's synthetic versatility.[5][23]

Applications in Drug Discovery and Research

The unique properties of this ncAA make it a valuable asset in several research and development areas.

Peptide Synthesis and Protein Engineering

As a non-canonical amino acid, it is used to create peptides with novel properties.[1][4]

Expertise & Insight: Incorporating ncAAs like D-3-nitrophenylalanine can introduce conformational constraints, improve resistance to enzymatic degradation by proteases, and modulate receptor binding affinity.[2] In solid-phase peptide synthesis, an Fmoc-protected version is typically used to prevent the alpha-amine from reacting out of turn.[24] The nitro group can also serve as a useful probe; for instance, 2-nitrophenylalanine has been shown to induce photocleavage of the peptide backbone, offering a method to control protein function with light.[25][26]

Peptide_Synthesis cluster_steps Solid-Phase Peptide Synthesis (SPPS) Resin {Solid Support Resin} AA1 AA₁ Side Chain Resin->AA1:f0 Linker AA2 (R)-3-NO₂-Phe NO₂-Phenyl Side Chain AA1:f0->AA2:f0 Peptide Bond AA3 AA₃ Side Chain AA2:f0->AA3:f0 Peptide Bond Fmoc_AA2 Fmoc-(R)-3-NO₂-Phe Fmoc_AA2->AA2:f0 Couple Fmoc_AA3 Fmoc-AA₃ Fmoc_AA3->AA3:f0 Couple step1 1. Couple first Amino Acid (AA₁) to resin. step2 2. Deprotect AA₁. 3. Couple Fmoc-(R)-3-NO₂-Phe. step3 4. Deprotect. 5. Couple Fmoc-AA₃. step4 6. Repeat cycles... 7. Cleave from resin.

Caption: Incorporation into a peptide chain via Solid-Phase Peptide Synthesis.

Pharmaceutical Development

This compound serves as a key starting material for synthesizing novel small-molecule drugs, particularly in neuropharmacology, where it can be used to design compounds that target neurotransmitter systems.[4] The ability to introduce the nitro functionality allows for precise modifications to study structure-activity relationships (SAR) and optimize lead compounds.

Spectroscopic Probes

Aromatic amino acids are inherently useful as spectroscopic probes.[27][28][29] The introduction of a nitro group alters the electronic properties of the phenyl ring, shifting its UV-Vis absorbance spectrum. This change can be used to monitor protein folding, binding events, or environmental changes within a biological system.

Safety, Handling, and Storage

Adherence to safety protocols is paramount when handling any laboratory chemical.

Trustworthiness: The following guidelines are synthesized from standard Safety Data Sheets (SDS) and represent best practices for laboratory safety.

Hazard Identification

This compound is classified with the following hazards[6]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Recommended Handling Protocol
  • Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[6] Ensure that a safety shower and eyewash station are readily accessible.[6]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles with side shields.[6]

    • Hand Protection: Wear suitable protective gloves (e.g., nitrile).[6]

    • Body Protection: Wear a lab coat or impervious clothing.[6]

  • Handling Practices: Avoid generating dust.[6] Avoid all contact with skin, eyes, and clothing.[6] Do not breathe dust or aerosols. Wash hands thoroughly after handling.

  • In Case of Exposure:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention.[6]

    • Skin: Remove contaminated clothing and rinse skin thoroughly with water.[6]

    • Inhalation: Move the person to fresh air. If breathing is difficult, provide respiratory support.[6]

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

Storage and Stability
  • Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9]

  • Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[9]

  • Stability: The compound is stable under recommended storage conditions.[9]

Conclusion

This compound is more than a simple amino acid derivative; it is a sophisticated chemical tool for researchers at the forefront of drug discovery. Its defined stereochemistry, coupled with the versatile reactivity of the nitro group, provides a reliable scaffold for building complex peptides, engineering proteins with novel functions, and synthesizing targeted small-molecule therapeutics. A thorough understanding of its chemical properties, synthetic routes, and handling requirements enables scientists to fully leverage its potential in developing the next generation of medicines.

References

  • The Application of Non-Canonical Amino Acids in Drug Discovery. (2023). The Daily Scientist. [Link]
  • Enzymatic Mannich Reaction for the Synthesis of γ-Chiral Amino-Substituted α-Amino Acids. (2024).
  • Enzymatic asymmetric synthesis of chiral amino acids. (2018). Chemical Society Reviews. [Link]
  • Aromatic Nitro Groups and Their Reactions with Chelated Ester Enol
  • Enzymatic synthesis of chiral γ-amino acids using ω-transaminase. (2014). RSC Publishing. [Link]
  • Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. (n.d.). Taylor & Francis Online. [Link]
  • Future prospects for noncanonical amino acids in biological therapeutics. (2019). PMC - NIH. [Link]
  • Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. (2023). PMC - NIH. [Link]
  • Non-canonical (unusual) amino acids as a toolbox for antimicrobial and anticancer peptide synthesis. (2020). Royal Society of Chemistry. [Link]
  • This compound. (n.d.). PubChem. [Link]
  • Aromatic Side Chain Reduction: Nitro. (n.d.). Chemistry LibreTexts. [Link]
  • Chiral Resolution of ss-dl-Phenylalanine Using Chiral Macrocyclic Nickel(II) Complexes. (n.d.).
  • 2-Amino-3-(3-nitrophenyl)propanoic acid. (n.d.). PubChem. [Link]
  • A Walk through Recent Nitro Chemistry Advances. (2020). PMC - NIH. [Link]
  • Nitro compound. (n.d.). Wikipedia. [Link]
  • Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine. (2009). PMC - NIH. [Link]
  • Reduction of nitro to amino and oxidation of amino to nitro. (n.d.). Química Orgánica. [Link]
  • (S)-2-Amino-3-(3-nitrophenyl)propanoic acid. (n.d.). American Elements. [Link]
  • Chiral resolution. (n.d.). Wikipedia. [Link]
  • Application of achiral-chiral two-dimensional HPLC for separation of phenylalanine and tryptophan enantiomers in dietary supplement. (2020). PubMed. [Link]
  • Advances in Enzymatic Synthesis of D-Amino Acids. (n.d.). PMC - NIH. [Link]
  • Highly efficient chiral extraction of 4-nitro-phenylalanine enantiomers using PFA derivatives with different steric groups. (n.d.).
  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. [Link]
  • QUANTITATIVE ANALYSIS OF SOME AROMATIC AMINO ACIDS BY SPECTROPHOTOMETRIC MATHEMATICAL DERIVATIZATION. (n.d.). University of Baghdad Digital Repository. [Link]
  • Synthesis method of L-p-nitrophenylalanine. (n.d.).
  • (s)-3-Amino-3-(3-nitrophenyl)propionic acid. (n.d.). PubChem. [Link]
  • Synthesis of Novel Peptides Using Unusual Amino Acids. (n.d.). PMC - NIH. [Link]
  • Photocleavage of the polypeptide backbone by 2-nitrophenylalanine. (2009). PubMed. [Link]
  • Solid-phase synthesis of phenylalanine containing peptides using a traceless triazene linker. (2012). PubMed. [Link]
  • Chemical synthesis method of chiral D-phenylalanine. (n.d.).
  • C–H Functionalization in the Synthesis of Amino Acids and Peptides. (2014). Chemical Reviews. [Link]
  • Method for preparing D-phenylalanine through dynamic kinetic resolution. (n.d.).
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec. [Link]
  • Accurate Structures and Spectroscopic Parameters of Phenylalanine and Tyrosine in the Gas Phase. (n.d.).
  • Determination of tryptophan, tyrosine, and phenylalanine by second derivative spectrophotometry. (n.d.). PubMed. [Link]

Sources

Introduction: The Strategic Importance of 3-nitro-D-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structural Information of 3-nitro-D-phenylalanine

For researchers, medicinal chemists, and professionals in drug development, a precise understanding of a molecule's structure is the bedrock of innovation. Non-canonical amino acids, such as 3-nitro-D-phenylalanine, offer unique functionalities that can be leveraged to create novel therapeutics, probes, and biomaterials. This guide provides a comprehensive technical overview of the structural and physicochemical properties of 3-nitro-D-phenylalanine, grounded in established analytical principles and field-proven insights.

3-nitro-D-phenylalanine is a derivative of the natural amino acid D-phenylalanine, distinguished by the presence of a nitro (-NO₂) group at the meta-position (position 3) of the phenyl ring.[1][2] This seemingly simple modification imparts significant and strategically valuable properties. The electron-withdrawing nature of the nitro group alters the electronic landscape of the aromatic ring, influencing its reactivity and intermolecular interactions. Furthermore, its incorporation into peptides can enhance biological activity, improve stability, or serve as a unique spectroscopic probe.[1] This makes it a valuable building block in neuropharmacology, protein engineering, and the synthesis of complex pharmaceutical intermediates, such as plasmin inhibitors.[1][3][4]

Core Physicochemical & Structural Identifiers

A foundational step in working with any compound is to establish its core identifiers and properties. These data are critical for experimental design, procurement, and regulatory documentation.

PropertyValueSource(s)
IUPAC Name (2R)-2-amino-3-(3-nitrophenyl)propanoic acid[5][6]
Synonyms D-Phe(3-NO₂)-OH, m-Nitro-D-phenylalanine[1]
CAS Number 169530-97-6[1][3][5]
Molecular Formula C₉H₁₀N₂O₄[1][5][7]
Molecular Weight 210.19 g/mol [1][5][7]
Appearance White to off-white solid or powder[1][3]
Stereochemistry D-enantiomer, (R)-configuration[5][6]
Purity Typically ≥97-99% (HPLC)[1][3][8]
Storage Conditions Store at 0-8 °C, inert atmosphere, keep in dark place[1][6]

Detailed Structural Elucidation

The functionality of 3-nitro-D-phenylalanine is a direct consequence of its three-dimensional architecture.

Chemical Structure Diagram

The fundamental connectivity of 3-nitro-D-phenylalanine is best represented by a 2D structure diagram. The key features are the chiral alpha-carbon, the carboxylic acid group, the primary amine, and the meta-substituted nitrophenyl side chain.

Caption: 2D chemical structure of (R)-3-nitro-D-phenylalanine.

Stereochemistry: The Importance of the 'D' Configuration

The designation 'D' refers to the stereochemistry at the alpha-carbon (Cα), which is a chiral center. For 3-nitro-D-phenylalanine, this corresponds to an (R) absolute configuration under the Cahn-Ingold-Prelog priority rules.[5][6] This is a critical distinction from its L-enantiomer. While L-amino acids are the canonical building blocks of proteins in most organisms, D-amino acids are increasingly recognized for their roles in creating peptides with enhanced stability against enzymatic degradation by proteases. This inherent resistance makes D-isomers, like 3-nitro-D-phenylalanine, highly valuable in drug development for improving the pharmacokinetic profiles of peptide-based therapeutics.

Analytical Workflow for Structural Verification

Ensuring the identity, purity, and stereochemical integrity of 3-nitro-D-phenylalanine is paramount. A multi-technique approach is not just recommended; it is a requirement for robust scientific and developmental work.

Caption: A self-validating workflow for the synthesis and characterization of 3-nitro-D-phenylalanine.

Experimental Protocol: Comprehensive Structural Verification

This protocol outlines the essential steps to confirm the structure and purity of a synthesized or procured batch of 3-nitro-D-phenylalanine.

Objective: To verify the chemical identity, structural integrity, and enantiomeric purity of 3-nitro-D-phenylalanine.

Methodologies:

  • Mass Spectrometry (MS):

    • Technique: Electrospray Ionization Time-of-Flight (ESI-TOF) MS.

    • Procedure:

      • Prepare a 1 mg/mL solution of the sample in a 50:50 acetonitrile:water mixture with 0.1% formic acid.

      • Infuse the sample directly into the ESI source.

      • Acquire data in positive ion mode.

    • Expected Result: A prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 211.07. The high-resolution mass should be within 5 ppm of the theoretical exact mass (210.0641 g/mol ).[7] This confirms the molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆), as it solubilizes the amino acid well and avoids exchange of the amine and carboxyl protons.

    • ¹H NMR:

      • Aromatic Region (~7.5-8.5 ppm): Expect four distinct protons exhibiting complex splitting patterns (doublets, triplets, singlets) consistent with a 1,3-disubstituted benzene ring.

      • Alpha-Proton (~4.0-4.5 ppm): A multiplet coupled to the beta-protons and potentially the amine protons.

      • Beta-Protons (~3.0-3.5 ppm): Two diastereotopic protons appearing as a multiplet (dd or ABq) due to the adjacent chiral center.

      • Amine/Carboxyl Protons: Broad signals with variable chemical shifts.

    • ¹³C NMR:

      • Carbonyl Carbon (~170-175 ppm): The carboxylic acid carbon.

      • Aromatic Carbons (~120-150 ppm): Six signals, with the carbon attached to the nitro group (C3) being significantly deshielded.

      • Alpha-Carbon (~55-60 ppm): The chiral center.

      • Beta-Carbon (~35-40 ppm): The methylene carbon of the side chain.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Technique: Attenuated Total Reflectance (ATR).

    • Procedure: Place a small amount of the solid sample directly on the ATR crystal and acquire the spectrum.

    • Expected Key Peaks:

      • N-O Stretch (asymmetric): Strong peak around 1520-1540 cm⁻¹.

      • N-O Stretch (symmetric): Strong peak around 1340-1360 cm⁻¹.

      • C=O Stretch (carboxyl): Broad, strong peak around 1700-1730 cm⁻¹.

      • N-H Stretch (amine): Broad absorption in the 3000-3400 cm⁻¹ region.

      • O-H Stretch (carboxyl): Very broad absorption overlapping with the N-H stretch.

  • Chiral High-Performance Liquid Chromatography (HPLC):

    • Causality: Standard reverse-phase HPLC can confirm chemical purity but cannot distinguish between enantiomers. A dedicated chiral method is essential to validate that the material is the D-isomer and not a racemic mixture.[9][10]

    • Column: A chiral stationary phase, such as a cyclodextrin- or crown ether-based column.

    • Mobile Phase: Isocratic mixture of hexane/isopropanol/trifluoroacetic acid (exact ratios must be optimized for the specific column).

    • Procedure:

      • Inject a known standard of the racemic DL-3-nitrophenylalanine to determine the retention times of both the D- and L-enantiomers.

      • Inject the sample under the same conditions.

    • Expected Result: A single major peak with a retention time matching the D-enantiomer from the racemic standard. The enantiomeric excess (e.e.) should be calculated and is expected to be >99% for high-quality material.

Applications in Drug Development and Research

The structural features of 3-nitro-D-phenylalanine directly enable its primary applications.

  • Peptide Synthesis: It is used as a building block to create peptides with modified properties. The nitro group can be a useful handle for further chemical modification, or it can be reduced to an amine group, creating a new reactive site. Protecting groups like Boc (tert-butyloxycarbonyl) or Fmoc (fluorenylmethoxycarbonyl) are often used on the amine terminus to facilitate its use in solid-phase peptide synthesis.[8][11][12]

  • Drug Design: Its incorporation into drug candidates can improve resistance to enzymatic degradation, thereby increasing the drug's half-life in the body.[1] It is a key intermediate in the synthesis of certain therapeutics, including plasmin inhibitors that are vital for controlling blood clotting.[3][4]

  • Biochemical Research: The nitro group has unique spectroscopic properties that can be used to probe the local environment within a protein.[1] While studies have incorporated 4-nitro-L-phenylalanine into proteins as a spectroscopic reporter, the same principle applies to the 3-nitro isomer.[13]

Conclusion

3-nitro-D-phenylalanine is more than just a modified amino acid; it is a precision tool for medicinal chemistry and biochemical research. Its defining structural characteristics—the D-chiral center conferring proteolytic resistance and the meta-positioned nitro group offering unique electronic and reactive properties—make it an invaluable component in the design of advanced therapeutics and research agents. A rigorous, multi-faceted analytical approach is crucial to verify its structure and purity, ensuring the reliability and reproducibility of the groundbreaking research and development it facilitates.

References

  • Global Substance Registration System (GSRS). (n.d.). 3-NITROPHENYLALANINE, D-.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2761812, 3-Nitro-L-phenylalanine.
  • precisionFDA. (n.d.). 3-NITROPHENYLALANINE, DL-.
  • Food and Drug Administration. (n.d.). 3-NITROPHENYLALANINE, D-.
  • PrepChem.com. (n.d.). Synthesis of p-nitrophenylalanine.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7006625, Boc-3-Nitro-D-phenylalanine.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 679497, p-Nitro-D-phenylalanine.
  • Global Substance Registration System (GSRS). (n.d.). 3-NITROPHENYLALANINE, DL-.
  • MDPI. (2022). Fatty Acid and Amino Acid Derivatives in Organocatalyzed Michael Additions.
  • Fisher Scientific. (n.d.). 3-Nitro-D-phenylalanine, 95%.
  • National Center for Biotechnology Information. (2018). Crystal structures of green fluorescent protein with the unnatural amino acid 4-nitro-L-phenylalanine.
  • Nature. (2024). Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1).
  • MDPI. (2022). Growth and Characterization of Second and Third Order Acentric Studies of l-Phenylalanine l-Phenylalaninium Malonate Single Crystal.
  • Royal Society of Chemistry. (2012). Revealing the true crystal structure of l-phenylalanine using solid-state density functional theory.
  • MDPI. (2024). In Silico Studies and Biological Evaluation of Thiosemicarbazones as Cruzain-Targeting Trypanocidal Agents for Chagas Disease.

Sources

An In-depth Technical Guide to (2R)-2-amino-3-(3-nitrophenyl)propanoic Acid: A Non-Canonical Amino Acid for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of (2R)-2-amino-3-(3-nitrophenyl)propanoic acid (CAS Number: 169530-97-6), a non-canonical amino acid of significant interest to researchers, medicinal chemists, and drug development professionals. This document delves into its chemical properties, synthesis, analytical characterization, and strategic applications in the design of novel peptide-based therapeutics.

Introduction: The Strategic Value of Non-Canonical Amino Acids

In the landscape of modern drug discovery, peptides have emerged as a "Goldilocks" modality, bridging the gap between small molecules and large biologics.[1] However, peptides composed solely of the 20 canonical amino acids often suffer from poor metabolic stability and limited structural diversity. The incorporation of non-canonical amino acids (ncAAs) is a powerful strategy to overcome these limitations.[2][3] (2R)-2-amino-3-(3-nitrophenyl)propanoic acid, also known as D-3-nitrophenylalanine, is a specialized building block that offers unique structural and functional properties for peptide engineering and the development of novel therapeutics.[4]

The presence of the nitro group on the phenyl ring and the D-configuration of the alpha-carbon are key features that impart distinct characteristics. The D-amino acid configuration provides inherent resistance to enzymatic degradation by proteases, enhancing the pharmacokinetic profile of peptide drug candidates. The nitro functionality serves as a versatile chemical handle for further modifications and can influence the electronic properties of the molecule, potentially modulating biological activity and receptor interactions.[4][5]

Physicochemical and Structural Properties

(2R)-2-amino-3-(3-nitrophenyl)propanoic acid is a derivative of the amino acid phenylalanine.[6] It is typically supplied as a light brown or off-white solid. [cite: 1 (from MedChemExpress COA)] A summary of its key properties is presented in Table 1.

PropertyValueSource
CAS Number 169530-97-6[7]
Molecular Formula C₉H₁₀N₂O₄[7]
Molecular Weight 210.19 g/mol [7]
Appearance Light brown to brown solid[cite: 1 (from MedChemExpress COA)]
Purity >98% (typical)[3]
IUPAC Name (2R)-2-amino-3-(3-nitrophenyl)propanoic acid[7]
Synonyms D-3-Nitrophenylalanine, H-D-Phe(3-NO2)-OH[7]
XLogP3 -1.2[8]
Hydrogen Bond Donor Count 2[7]
Hydrogen Bond Acceptor Count 5[7]
Rotatable Bond Count 3[7]

The chemical structure of (2R)-2-amino-3-(3-nitrophenyl)propanoic acid is depicted in the diagram below.

Caption: Chemical structure of (2R)-2-amino-3-(3-nitrophenyl)propanoic acid.

Synthesis and Manufacturing

The synthesis of (2R)-2-amino-3-(3-nitrophenyl)propanoic acid is not commonly detailed in academic literature, as it is primarily produced by specialized chemical suppliers. However, a plausible and established method for its synthesis involves the nitration of D-phenylalanine. This approach is analogous to the synthesis of p-nitrophenylalanine from L-phenylalanine.[9] Additionally, modern chemoenzymatic and asymmetric synthesis routes offer high enantioselectivity for producing D-amino acids.[2][10][11]

Proposed Synthetic Pathway: Electrophilic Nitration

A general, conceptual workflow for the synthesis via nitration is outlined below. The key challenge in this synthesis is controlling the regioselectivity of the nitration to favor the meta-position and preventing over-nitration, followed by purification to isolate the desired isomer.

Caption: Conceptual workflow for the synthesis of D-3-nitrophenylalanine.

Detailed Protocol (Conceptual):

  • Amino Group Protection: D-phenylalanine is first protected to prevent side reactions at the amino group during nitration. A common protecting group is the tert-butyloxycarbonyl (Boc) group, forming Boc-D-phenylalanine.[1]

  • Nitration: The protected D-phenylalanine is dissolved in a strong acid, typically concentrated sulfuric acid, and cooled to approximately 0°C. A nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, is added dropwise while maintaining the low temperature to control the reaction rate and minimize side product formation.[9]

  • Quenching and Neutralization: The reaction mixture is carefully poured over ice to quench the reaction. The acidic solution is then neutralized, often with a base like sodium carbonate, until a precipitate forms.

  • Purification: The crude product, which will be a mixture of ortho-, meta-, and para-nitro isomers, is purified. This is the most critical step and can be achieved through techniques like fractional crystallization or preparative chromatography to isolate the desired meta-isomer.

  • Deprotection: The protecting group (e.g., Boc) is removed from the purified meta-isomer, typically under acidic conditions (e.g., with trifluoroacetic acid), to yield the final product, (2R)-2-amino-3-(3-nitrophenyl)propanoic acid.

Advanced Asymmetric Synthesis Methods

For industrial-scale and high-purity production, chemoenzymatic methods are increasingly employed. These methods offer superior enantioselectivity. For instance, engineered phenylalanine ammonia lyases (PALs) can be used for the asymmetric hydroamination of substituted cinnamic acids to produce D-phenylalanine derivatives with high optical purity.[10][11] Such biocatalytic approaches are more environmentally friendly and can provide direct access to the desired enantiomer, avoiding the need for chiral separation.[12]

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and enantiomeric excess of (2R)-2-amino-3-(3-nitrophenyl)propanoic acid. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR (in D₂O):

  • Aromatic Protons: Signals expected between δ 7.5 and 8.5 ppm. The substitution pattern of the nitro group will lead to a complex splitting pattern.

  • α-Proton (CH): A triplet or doublet of doublets expected around δ 4.0-4.5 ppm.

  • β-Protons (CH₂): Two diastereotopic protons expected to appear as a multiplet between δ 3.0 and 3.5 ppm.

Predicted ¹³C NMR (in D₂O):

  • Carboxyl Carbon (C=O): ~175 ppm

  • Aromatic Carbons: ~120-150 ppm (with the carbon attached to the nitro group being the most deshielded)

  • α-Carbon: ~55 ppm

  • β-Carbon: ~37 ppm

High-Performance Liquid Chromatography (HPLC)

HPLC is crucial for assessing the purity and, critically, the enantiomeric excess of the compound.

Experimental Protocol: Chiral HPLC for Enantiomeric Purity

  • Column Selection: A chiral stationary phase (CSP) is required. Columns based on macrocyclic glycopeptides, such as teicoplanin-based CSPs, are highly effective for the direct analysis of underivatized amino acid enantiomers.

  • Mobile Phase: A typical mobile phase would consist of a mixture of water, methanol, and a small amount of an acid like formic acid. The exact ratio is optimized to achieve baseline separation of the D- and L-enantiomers.

  • Detection: UV detection is suitable due to the presence of the aromatic ring. The wavelength is typically set around 254 nm or 280 nm.

  • Analysis: The sample is dissolved in the mobile phase and injected. The retention times of the D- and L-enantiomers will differ, allowing for their quantification and the determination of the enantiomeric excess (ee%).

Applications in Drug Discovery and Peptide Synthesis

The primary application of (2R)-2-amino-3-(3-nitrophenyl)propanoic acid is as a non-canonical amino acid in peptide synthesis to develop novel therapeutic agents.[4][5]

Enhancing Peptide Stability and Potency

Incorporating D-amino acids into a peptide sequence is a well-established strategy to confer resistance to proteolysis, thereby increasing the in vivo half-life of the peptide drug. The nitro group can also be leveraged to fine-tune the electronic and steric properties of the peptide, which can lead to enhanced binding affinity and biological potency.

A Versatile Building Block for Peptide Synthesis

(2R)-2-amino-3-(3-nitrophenyl)propanoic acid is typically used in its protected form, such as Fmoc-D-3-nitrophenylalanine or Boc-D-3-nitrophenylalanine, in solid-phase peptide synthesis (SPPS).[1][5] The workflow for incorporating this ncAA into a peptide chain is illustrated below.

G cluster_workflow Incorporation of D-3-Nitrophenylalanine in SPPS start Resin-bound Peptide Chain (N-terminus deprotected) coupling Coupling Step start->coupling wash Washing Step coupling->wash ncAA Protected (2R)-2-amino-3-(3-nitrophenyl)propanoic acid (e.g., Fmoc-protected) ncAA->coupling reagents Coupling Reagents (e.g., HBTU/DIPEA) reagents->coupling deprotection N-terminal Deprotection (e.g., Piperidine for Fmoc) wash->deprotection next_cycle Continue to next coupling cycle or cleavage deprotection->next_cycle

Caption: Workflow for incorporating D-3-nitrophenylalanine into a peptide chain via SPPS.

Functionalization and Bioconjugation

The nitro group on the phenyl ring is a valuable functional handle. It can be chemically reduced to an amine, which can then be used for various bioconjugation strategies, such as attaching polyethylene glycol (PEG) to improve solubility and circulation time, or linking cytotoxic payloads in the development of peptide-drug conjugates.

Safety and Handling

(2R)-2-amino-3-(3-nitrophenyl)propanoic acid should be handled in accordance with standard laboratory safety procedures. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier before use. General precautions include:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

(2R)-2-amino-3-(3-nitrophenyl)propanoic acid is a valuable and versatile non-canonical amino acid for researchers at the forefront of peptide-based drug discovery. Its unique combination of a D-configuration, which confers proteolytic stability, and a functionalizable nitro group provides medicinal chemists with a powerful tool to engineer peptides with enhanced drug-like properties. A thorough understanding of its synthesis, characterization, and strategic incorporation is key to unlocking its full potential in the development of next-generation therapeutics.

References

  • De la Torre, B. G., & Albericio, F. (2023). Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. Journal of Medicinal Chemistry, 66(10), 6547–6564. [Link]
  • Chem-Impex. (n.d.). 3-Nitro-D-phenylalanine.
  • Lyu, Y., & Li, Z. (2021). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Applied and Environmental Microbiology, 87(11), e00153-21. [Link]
  • Chem-Impex. (n.d.). Fmoc-3-nitro-D-phenylalanine.
  • Wess, G., et al. (2012). Azobenzene-Based Amino Acids for the Photocontrol of Coiled-Coil Peptides. ACS Chemical Biology, 7(3), 534-542. [Link]
  • Apeptide. (n.d.). 3-Nitro-D-Phenylalanine.
  • Biotrend. (n.d.). (R)-2-Amino-3-(3-nitrophenyl)propanoic acid.
  • Grigoryan, S. H., et al. (2019). Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. Pharmaceutical Chemistry Journal, 53, 619–623. [Link]
  • PubChem. (n.d.). (2R,3S)-2-amino-3-hydroxy-3-(4-nitrophenyl)propanoic acid.
  • PubChem. (n.d.). This compound.
  • Gardossi, L., et al. (2015). Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process. Angewandte Chemie International Edition, 54(10), 3022-3025. [Link]
  • PrepChem. (n.d.). Synthesis of p-nitrophenylalanine.
  • Ben-Mbarek, Y., et al. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). RSC Medicinal Chemistry, 15, 2399-2421. [Link]
  • Alonso, J. M. (2017). Special Issue: Asymmetric Synthesis 2017. Molecules, 22(12), 2167. [Link]
  • Green, A. P., et al. (2025). Switching Enantioselectivity in Phenylalanine Ammonia Lyase for the Synthesis of Electron‐Deficient Aromatic d‐Amino Acids.
  • Contente, M. L., & Paradisi, F. (2018). Advances in Enzymatic Synthesis of D-Amino Acids.
  • PubChem. (n.d.). 2-Amino-3-(3-nitrophenyl)propanoic acid.

Sources

An In-depth Technical Guide to the Physicochemical Characteristics of (R)-2-Amino-3-(3-nitrophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical characteristics of (R)-2-Amino-3-(3-nitrophenyl)propanoic acid, a nitro-substituted aromatic amino acid of significant interest in biochemical research and pharmaceutical development. This document is structured to deliver not just data, but actionable insights and robust experimental frameworks, empowering researchers to effectively utilize this compound in their work.

Introduction: The Significance of this compound

This compound, also known as D-3-nitrophenylalanine, is a non-proteinogenic amino acid. Its structure, featuring a nitro group on the phenyl ring, imparts unique electronic and steric properties that make it a valuable tool in various scientific disciplines. In drug discovery, it serves as a crucial building block for synthesizing novel peptides and peptidomimetics with altered biological activities and metabolic stabilities. The nitro group can act as a spectroscopic probe, a precursor for further chemical modifications, or a key pharmacophoric element. A thorough understanding of its physicochemical properties is paramount for its effective application, from ensuring purity and stability to predicting its behavior in biological systems.

Core Physicochemical Properties

A foundational understanding of a molecule begins with its fundamental physicochemical parameters. While extensive experimental data for the (R)-enantiomer is not widely published, the following table summarizes key known and computed properties. The subsequent sections will detail the experimental protocols for the definitive determination of these characteristics.

PropertyValueSource
Molecular Formula C₉H₁₀N₂O₄PubChem[1][2]
Molecular Weight 210.19 g/mol PubChem[1][2]
IUPAC Name (2R)-2-amino-3-(3-nitrophenyl)propanoic acidPubChem[1]
CAS Number 169530-97-6PubChem[1]
Appearance White to off-white solidMedchemExpress[3]
Melting Point 230-240 °C (decomposes) (for DL-racemate)ChemicalBook[4]
Computed XLogP3 -1.2PubChem[1][2]

Experimental Characterization Protocols

The following sections provide detailed, field-proven methodologies for the experimental determination of the key physicochemical properties of this compound. These protocols are designed to be self-validating and are grounded in established analytical principles.

Melting Point Determination

Rationale: The melting point is a critical indicator of purity. A sharp melting range is characteristic of a pure compound, while impurities typically depress and broaden the melting range.

Experimental Workflow:

Melting_Point_Workflow A Sample Preparation: Finely grind the sample. B Capillary Loading: Pack the sample into a capillary tube to a height of 2-3 mm. A->B C Apparatus Setup: Place the capillary in a calibrated melting point apparatus. B->C D Heating: Heat rapidly to ~10-15°C below the expected melting point, then reduce the heating rate to 1-2°C per minute. C->D E Observation & Recording: Record the temperature at which the first liquid appears and the temperature at which the last solid melts. D->E

Figure 1: Workflow for Melting Point Determination.

Detailed Protocol:

  • Sample Preparation: Ensure the sample of this compound is completely dry. Finely grind a small amount of the solid to a powder using a mortar and pestle.

  • Capillary Loading: Tap the open end of a capillary melting point tube into the powdered sample. Invert the tube and gently tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a calibrated digital melting point apparatus.

  • Heating and Observation:

    • If the approximate melting point is unknown, perform a rapid preliminary determination by heating at a rate of 10-15°C per minute.

    • For an accurate determination, start with a new sample and heat rapidly to a temperature approximately 15°C below the preliminary melting point.

    • Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.

  • Data Recording: Record the temperature at which the first drop of liquid is observed (the onset of melting) and the temperature at which the entire sample has liquefied (the completion of melting). This range is the melting point of the sample. For a pure sample, this range should be narrow (≤ 2°C).

Solubility Profile

Rationale: Solubility is a critical parameter in drug development, influencing bioavailability, formulation, and administration routes. Determining solubility in various solvents provides a comprehensive understanding of the compound's polarity and potential for dissolution in different environments.

Experimental Workflow:

Solubility_Profile_Workflow A Solvent Selection: Choose a range of solvents (e.g., water, ethanol, DMSO). B Equilibrium Saturation: Add excess solid to a known volume of solvent and agitate at a constant temperature until equilibrium is reached. A->B C Phase Separation: Filter or centrifuge the suspension to remove undissolved solid. B->C D Quantification: Analyze the concentration of the solute in the clear supernatant using a validated analytical method (e.g., HPLC-UV). C->D E Data Reporting: Express solubility in mg/mL or mol/L. D->E

Figure 2: Workflow for Solubility Profile Determination.

Detailed Protocol (Shake-Flask Method):

  • Preparation: To a series of vials, add a known volume (e.g., 1 mL) of the desired solvents (e.g., water, phosphate buffer pH 7.4, 0.1 M HCl, ethanol, methanol, dimethyl sulfoxide (DMSO)).

  • Saturation: Add an excess amount of this compound to each vial, ensuring that solid material remains undissolved.

  • Equilibration: Tightly cap the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the samples to stand undisturbed for a short period to allow the excess solid to settle. Carefully withdraw a known volume of the supernatant, and immediately filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Analysis: Dilute the filtered supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), referencing a standard curve of known concentrations.

  • Calculation: Calculate the solubility in the desired units (e.g., mg/mL).

Known Solubility Data (for related compounds):

  • (S)-2-Amino-3-(3-nitrophenyl)propanoic acid is soluble in water at 29.17 mg/mL with pH adjustment to 9 with 1 M NaOH.[3]

  • (R)-2-Amino-3-(4-nitrophenyl)propanoic acid is soluble in water at 4 mg/mL with ultrasonication and warming to 60°C.[5]

Acid Dissociation Constant (pKa) Determination

Rationale: The pKa values of the ionizable groups (the carboxylic acid and the amino group) are fundamental to understanding the charge state of the molecule at different pH values. This is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties, as well as for developing stable formulations.

Experimental Workflow:

pKa_Determination_Workflow A Sample Preparation: Prepare a solution of the compound in water or a co-solvent. B Potentiometric Titration: Titrate the solution with a standardized acid or base while monitoring the pH with a calibrated electrode. A->B C Data Plotting: Plot the pH versus the volume of titrant added to generate a titration curve. B->C D pKa Determination: Identify the half-equivalence points on the titration curve, where pH = pKa. C->D

Figure 3: Workflow for pKa Determination via Potentiometric Titration.

Detailed Protocol (Potentiometric Titration):

  • Instrumentation: Use a calibrated pH meter with a suitable electrode.

  • Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).

  • Titration:

    • To determine the pKa of the carboxylic acid group (pKa1), titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH).

    • To determine the pKa of the amino group (pKa2), first, acidify the sample solution with a known excess of a strong acid (e.g., 0.1 M HCl) and then titrate with the standardized strong base.

  • Data Collection: Record the pH of the solution after each incremental addition of the titrant.

  • Analysis:

    • Plot the pH values against the volume of titrant added.

    • The pKa values correspond to the pH at the half-equivalence points of the titration curve. The first half-equivalence point will give pKa1, and the second will give pKa2.

Spectroscopic Characterization

Spectroscopic techniques provide a "fingerprint" of the molecule, confirming its identity and providing information about its structure and electronic properties.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Rationale: The aromatic nitro group and the phenyl ring are strong chromophores, making UV-Vis spectroscopy a useful tool for quantification and for monitoring reactions involving this compound. The position of the absorption maximum (λmax) and the molar absorptivity (ε) are characteristic properties. Aromatic amino acids typically absorb UV light.[6][7]

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, or water).

  • Instrumentation: Use a calibrated dual-beam UV-Vis spectrophotometer.

  • Measurement:

    • Record a baseline spectrum with the solvent-filled cuvette in both the sample and reference beams.

    • Replace the sample cuvette with the solution of the compound and record the absorption spectrum over a relevant wavelength range (e.g., 200-400 nm).

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) and, if a solution of known concentration was used, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Rationale: FT-IR spectroscopy provides information about the functional groups present in the molecule. The vibrational frequencies of the nitro group, the carboxylic acid, the amino group, and the aromatic ring are all expected to be observable.

Experimental Protocol (KBr Pellet Method):

  • Sample Preparation:

    • Thoroughly dry both the sample and spectroscopic grade potassium bromide (KBr).

    • In an agate mortar, grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of KBr until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

  • Measurement: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of the molecule. Expected characteristic peaks include:

    • N-H stretching (amino group)

    • O-H stretching (carboxylic acid)

    • C=O stretching (carboxylic acid)

    • N-O stretching (nitro group)

    • Aromatic C-H and C=C stretching

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule, confirming its structure and stereochemistry. Both ¹H and ¹³C NMR are essential for full characterization.

Experimental Protocol:

  • Sample Preparation: Dissolve an appropriate amount of the sample (typically 5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). Add a small amount of a reference standard (e.g., TMS or DSS).

  • Instrumentation: Use a high-field NMR spectrometer.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra.

  • Data Analysis:

    • ¹H NMR: Analyze the chemical shifts, integration, and coupling patterns of the proton signals to assign them to the specific protons in the molecule.

    • ¹³C NMR: Analyze the chemical shifts of the carbon signals to assign them to the specific carbon atoms in the molecule.

Stability and Storage

Rationale: Understanding the stability of the compound under various conditions is crucial for ensuring its integrity during storage and use.

Stability Considerations:

  • Temperature: Like most amino acids, this compound is expected to be relatively stable at ambient temperatures in its solid form. However, long-term storage at lower temperatures (-20°C) is recommended to minimize potential degradation.[8]

  • Light: Nitroaromatic compounds can be susceptible to photochemical degradation. Therefore, it is advisable to store the compound protected from light.

  • pH: The stability in solution will be pH-dependent. At extreme pH values and elevated temperatures, hydrolysis or other degradation pathways may occur. Studies on the stability of amino acids in solution have shown that degradation can occur over time, with changes in concentration observed under different storage conditions.[9][10][11]

Recommended Storage: Store the solid compound in a well-sealed container, protected from light, at -20°C for long-term storage. For short-term storage, 4°C is acceptable.[8] Solutions should be prepared fresh whenever possible. If storage of solutions is necessary, they should be stored at -20°C or -80°C.

Conclusion

This technical guide provides a comprehensive framework for the physicochemical characterization of this compound. By following the detailed protocols outlined herein, researchers and drug development professionals can obtain the critical data necessary to ensure the quality, purity, and suitability of this compound for their specific applications. A thorough understanding of these fundamental properties is the cornerstone of successful research and development endeavors involving this versatile nitro-substituted amino acid.

References

  • PrepChem. Synthesis of p-nitrophenylalanine. [Link]
  • PubMed. Effect of amino acids on the stability properties of nitrofurantoin suspensions. Flocculation and redispersion compared with interaction energy curves. [Link]
  • Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000237). [Link]
  • PubChem. This compound. [Link]
  • PubMed Central. Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS. [Link]
  • PubMed. Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS. [Link]
  • PubChem. 2-Amino-3-(3-nitrophenyl)propanoic acid. [Link]
  • Chemistry LibreTexts. 4.5: Ultraviolet and visible spectroscopy. [Link]
  • MDPI. Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. [Link]
  • Springer Link.
  • Stenutz. 3-(2-nitrophenyl)propanoic acid. [Link]
  • PubMed Central. Nitroaromatic Antibiotics as Nitrogen Oxide Sources. [Link]
  • Google Patents. CN101417959A - Synthesis method of L-p-nitrophenylalanine.
  • ResearchGate. Uv-vis absorption spectra of (a) phenylalanine (b) tryptophan (c) tyrosine. (d) Emission spectrum of Ce 3+. [Link]
  • PubChem. (2R)-2-Amino-3-(3-nitrophenyl)propanoic acid hydrochloride. [Link]
  • ResearchGate.
  • ResearchGate. FT-IR spectra of phenylalanine: pure (in black)
  • PubChem. p-Nitro-D-phenylalanine. [Link]
  • PubMed Central. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD)
  • PhotochemCAD. L-Phenylalanine. [Link]
  • AA Blocks. 169530-97-6 | this compound. [Link]
  • PubMed Central. Synthesis of enantiomerically enriched β-substituted analogs of (S)-α-alanine containing 1-phenyl-1H-1,2,3-triazole groups. [Link]
  • ResearchGate. UV-Visible spectra of D-phenylalanine in solid form, and after... [Link]
  • AMERICAN ELEMENTS. (S)-2-Amino-3-(3-nitrophenyl)propanoic acid. [Link]
  • ResearchGate. FT-IR spectra of (a) L-alanine and A3A and (b) L-phenylalanine and A3F. [Link]
  • PubChem. 3-Nitro-L-phenylalanine. [Link]
  • PubChem. 2-Amino-3-hydroxy-3-(4-nitrophenyl)propanoic acid. [Link]
  • PubMed. Vibrational analysis of amino acids and short peptides in hydrated media. VIII. Amino acids with aromatic side chains: L-phenylalanine, L-tyrosine, and L-tryptophan. [Link]
  • ResearchGate. FIG. 4. ATR-FTIR spectra of L-phenylalanine (0.25 mol L 21 ) in aqueous... [Link]
  • ResearchGate. FTIR analysis of L-phenylalanine. [Link]
  • PubChem. (S)-2-Amino-3-(4-nitrophenyl)propanoic acid hydrochloride. [Link]

Sources

Synthesis and discovery of (R)-2-Amino-3-(3-nitrophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Discovery of (R)-2-Amino-3-(3-nitrophenyl)propanoic Acid

Executive Summary

This compound, also known as D-3-Nitrophenylalanine, is a non-canonical α-amino acid that has garnered significant interest within the scientific community. As a chiral building block, its unique structure—featuring a nitro group on the phenyl ring—imparts distinct electronic and steric properties, making it a valuable component in peptide synthesis and drug discovery. This guide provides a comprehensive overview of its physicochemical properties, details robust methodologies for its enantioselective synthesis, and explores its applications. The focus is on modern biocatalytic approaches, which offer high enantioselectivity and sustainable advantages over classical methods, alongside traditional chemical synthesis and chiral resolution techniques. This document is intended for researchers and professionals in chemical synthesis and pharmaceutical development, offering both theoretical insights and practical, actionable protocols.

Introduction: Significance and Structural Context

This compound is a derivative of the natural amino acid phenylalanine.[1][2] The introduction of a nitro group at the meta-position of the phenyl ring dramatically alters the molecule's electronic properties. This electron-withdrawing group can influence molecular interactions, modify peptide conformations, and serve as a chemical handle for further functionalization.

The "R" configuration denotes its specific stereochemistry (D-enantiomer), which is crucial for its biological activity and incorporation into peptide-based therapeutics. While L-amino acids are the constituents of natural proteins, D-amino acids like D-3-Nitrophenylalanine are used to design peptides with enhanced stability against enzymatic degradation, improved pharmacokinetic profiles, and novel biological functions.[3] Its role as a synthetic intermediate and a key component in creating peptidomimetics and other complex molecular architectures underscores its importance in medicinal chemistry.[4][5]

Physicochemical Properties

A summary of the key identifiers and properties for this compound is provided below. This data is essential for experimental design, safety considerations, and analytical characterization.[6][7][8]

PropertyValueSource
IUPAC Name (2R)-2-amino-3-(3-nitrophenyl)propanoic acidPubChem[8]
Synonyms D-3-Nitrophenylalanine, 3-Nitro-D-phenylalaninePubChem[8]
CAS Number 169530-97-6MedChemExpress[6]
Molecular Formula C₉H₁₀N₂O₄PubChem[7][8]
Molecular Weight 210.19 g/mol MedChemExpress[6]
Appearance White to off-white powderGeneric
Storage Store at room temperature, keep dryMedChemExpress[1]

Core Topic: Enantioselective Synthesis Strategies

The primary challenge in producing this compound is achieving high enantiomeric purity. Two principal strategies are employed: direct asymmetric synthesis and the resolution of a racemic mixture.

Asymmetric Synthesis: Biocatalytic Approaches

Modern biocatalysis offers a powerful and sustainable route for producing enantiomerically pure amino acids. Enzymes, operating under mild conditions, can provide near-perfect stereocontrol.

This is one of the most efficient methods for synthesizing D-amino acids. The process involves the conversion of a prochiral α-keto acid precursor, 3-nitrophenylpyruvic acid, into the target amino acid using an engineered phenylalanine dehydrogenase (PDH) or a generic D-amino acid dehydrogenase (DAAD).[9]

The causality behind this choice lies in the enzyme's active site, which is specifically tailored through site-directed mutagenesis to favor the binding of the substrate in an orientation that leads exclusively to the (R)-enantiomer upon reduction and amination.[10] The process requires a reducing cofactor, typically NADH, which is regenerated in situ to ensure catalytic turnover.

cluster_cofactor Cofactor Cycle start_node start_node process_node process_node enzyme_node enzyme_node product_node product_node A 3-Nitrophenylpyruvic Acid (Prochiral Precursor) C Reductive Amination (Aqueous Buffer, pH 7-9) A->C Substrate B Engineered D-Amino Acid Dehydrogenase (DAAD) B->C Biocatalyst E This compound (>99% ee) C->E Product D Cofactor Regeneration (e.g., Formate/FDH) D->C Provides NADH NADH NADH NAD NAD NAD->NADH FDH NADH->NAD DAAD

Caption: Biocatalytic reductive amination workflow.

Phenylalanine ammonia lyases (PALs) naturally catalyze the elimination of ammonia from L-phenylalanine to form cinnamic acid. However, through rational protein engineering, the reverse reaction (hydroamination) can be favored, and the enzyme's enantioselectivity can be "switched" to produce D-amino acids.[11] Variants of PAL have been developed that exhibit high D-selectivity for the addition of ammonia to electron-deficient acrylic acids, making this a promising route.[12] This approach is particularly elegant as it directly converts a simple precursor, 3-nitrocinnamic acid, into the final product.

Chemical Synthesis Followed by Chiral Resolution

This classical pathway involves the non-stereoselective synthesis of DL-2-Amino-3-(3-nitrophenyl)propanoic acid, followed by the separation of the two enantiomers.

The racemic amino acid can be prepared via several standard organic chemistry methods, such as the Strecker synthesis from 3-nitrobenzaldehyde or the amination of α-bromo-3-(3-nitrophenyl)propanoic acid. These methods are robust but yield a 50:50 mixture of the (R) and (S) enantiomers.[7]

Separating the enantiomers is the critical step.

  • Enzymatic Resolution: This technique uses an enzyme that selectively modifies one enantiomer (e.g., via hydrolysis of an N-acetylated racemate), allowing for the separation of the modified and unmodified forms.

  • Chiral Chromatography: High-performance liquid chromatography (HPLC) is a highly effective method for analytical and preparative-scale resolution. This involves using a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to elute at different times. Crown ether and glycopeptide-based columns (e.g., Vancomycin) are particularly effective for separating underivatized amino acids.[3][13]

start_node start_node process_node process_node product_node product_node waste_node waste_node A Racemic DL-2-Amino-3- (3-nitrophenyl)propanoic Acid C Separation A->C Inject Sample B Chiral HPLC Column (e.g., Crown Ether CSP) B->C Stationary Phase D Collected (R)-Enantiomer C->D Early Eluting Peak E Collected (S)-Enantiomer (By-product) C->E Late Eluting Peak

Caption: Chiral resolution workflow using HPLC.

Applications in Research and Development

The discovery and availability of D-3-Nitrophenylalanine have enabled significant advancements in peptide and medicinal chemistry.

  • Peptide Engineering: Incorporating this amino acid into a peptide sequence can induce specific secondary structures (e.g., turns or helices) and dramatically increase resistance to proteolysis, extending the peptide's in vivo half-life.

  • Drug Discovery Scaffold: The nitrophenyl group can participate in key binding interactions (e.g., hydrogen bonding, π-stacking) with biological targets. Furthermore, the nitro group can be readily reduced to an amine, providing a point for further chemical elaboration to create libraries of related compounds for structure-activity relationship (SAR) studies.[4]

  • Probes and Diagnostics: The nitroaromatic moiety can act as a spectroscopic probe or be used in the synthesis of labeled compounds for diagnostic applications.

Experimental Protocols

The following protocols are representative methodologies. Note: These are illustrative and should be adapted and optimized based on available laboratory equipment and safety protocols.[14]

Protocol 1: Biocatalytic Synthesis via Reductive Amination

Objective: To synthesize this compound from 3-nitrophenylpyruvic acid.

Materials:

  • 3-nitrophenylpyruvic acid

  • Engineered D-amino acid dehydrogenase (lyophilized powder)

  • Nicotinamide adenine dinucleotide (NAD⁺)

  • Formate dehydrogenase (FDH)

  • Ammonium formate

  • Potassium phosphate buffer (100 mM, pH 8.0)

  • HCl (1M) for pH adjustment and product precipitation

  • Deionized water

Procedure:

  • Reaction Setup: In a temperature-controlled vessel, prepare a solution by dissolving ammonium formate (1.5 eq) in potassium phosphate buffer. Adjust the pH to 8.0.

  • Reagent Addition: Add 3-nitrophenylpyruvic acid (1.0 eq), NAD⁺ (0.01 eq), formate dehydrogenase, and the engineered D-amino acid dehydrogenase.

  • Reaction: Stir the mixture at 30°C. Monitor the reaction progress by HPLC, observing the consumption of the keto acid and the formation of the amino acid. The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, stop the stirring and centrifuge the mixture to pellet the enzymes (if they are not soluble).

  • Product Isolation: Carefully transfer the supernatant to a new vessel. Slowly add 1M HCl to adjust the pH to the isoelectric point of the amino acid (approx. pH 5-6), which will cause the product to precipitate.

  • Purification: Cool the mixture at 4°C for several hours to maximize precipitation. Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum.

  • Analysis: Confirm the product's identity via NMR and MS. Determine the enantiomeric excess (% ee) using chiral HPLC.

Protocol 2: Chiral HPLC Analysis

Objective: To determine the enantiomeric purity of the synthesized product.

Instrumentation & Reagents:

  • HPLC system with a UV detector (254 nm or 280 nm)

  • Chiral column: CROWNPAK® CR-I(+) or similar crown ether-based column

  • Mobile Phase: Perchloric acid solution (pH 1.0 to 2.0)

  • Sample: Dissolve a small amount of the synthesized product in the mobile phase.

Procedure:

  • System Equilibration: Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 0.8 mL/min) until a stable baseline is achieved.

  • Injection: Inject a small volume (e.g., 10 µL) of the sample solution.

  • Data Acquisition: Record the chromatogram for a sufficient duration to allow both enantiomers to elute. The D-enantiomer ((R)-form) will typically elute before the L-enantiomer on this type of column.

  • Quantification: Integrate the peak areas for both enantiomers. Calculate the enantiomeric excess using the formula: % ee = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] × 100.

Conclusion and Future Outlook

This compound is a cornerstone non-canonical amino acid for modern chemical and pharmaceutical research. While classical synthesis and resolution methods remain viable, the future of its production lies in biocatalysis. The continuous development of novel, highly active, and stable engineered enzymes will make its synthesis more efficient, cost-effective, and environmentally friendly.[9] As our understanding of peptide therapeutics and medicinal chemistry deepens, the demand for specialized building blocks like D-3-Nitrophenylalanine is expected to grow, driving further innovation in its synthesis and application.

References

  • MedChemExpress. This compound. [URL: https://www.medchemexpress.com/r-2-amino-3-(3-nitrophenyl)propanoic-acid.html][1][2]
  • Hollmann, F., & Arends, I. W. C. E. (2012). Enantioselective synthesis of non-natural amino acids using phenylalanine dehydrogenases modified by site-directed mutagenesis. Organic & Biomolecular Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2012/ob/c2ob06950a][9]
  • MedChemExpress. This compound - Product Data Sheet. [URL: https://www.medchemexpress.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 228814, 2-Amino-3-(3-nitrophenyl)propanoic acid. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/228814][7]
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7000156, this compound. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/7000156][8]
  • Yuan, J., et al. (2022). Switching Enantioselectivity in Phenylalanine Ammonia Lyase for the Synthesis of Electron-Deficient Aromatic d-Amino Acids. Angewandte Chemie International Edition. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9535123/][11]
  • Hansen, K. B., et al. (2019). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Frontiers in Molecular Neuroscience. [URL: https://www.frontiersin.org/articles/10.3389/fnmol.2019.00169/full][4]
  • Štefane, B., & Požgan, F. (2021). Fatty Acid and Amino Acid Derivatives in Organocatalyzed Michael Additions. Molecules. [URL: https://www.mdpi.com/1420-3049/26/21/6499][15]
  • MedChemExpress. This compound - Safety Data Sheet. [URL: https://www.medchemexpress.com/sds/HY-W050493.pdf][14]
  • Konya, Y., et al. (2020). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis. [URL: https://avesis.cumhuriyet.edu.
  • Gotor-Fernández, V., et al. (2015). Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process. Chemistry - A European Journal. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4512918/][12]
  • ResearchGate. Request PDF: Enantioselective Synthesis of Non-Natural Amino Acids Using Phenylalanine Dehydrogenases Modified by Site-Directed Mutagenesis. [URL: https://www.researchgate.net/publication/233748238_Enantioselective_Synthesis_of_Non-Natural_Amino_Acids_Using_Phenylalanine_Dehydrogenases_Modified_by_Site-Directed_Mutagenesis][10]
  • El-Awady, M., et al. (2023). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Molecules. [URL: https://www.mdpi.com/1420-3049/28/19/6763][3]
  • MedChemExpress. (S)-2-Amino-3-(3-nitrophenyl)propanoic acid. [URL: https://www.medchemexpress.com/s-2-amino-3-(3-nitrophenyl)propanoic-acid.html][5]

Sources

An In-depth Technical Guide to the Biological Significance of Nitrophenylalanine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern chemical biology and drug development, the ability to manipulate proteins with precision is paramount. The twenty canonical amino acids provide a foundational blueprint for protein structure and function, yet they represent a limited chemical repertoire. The introduction of unnatural amino acids (UAAs) into proteins has shattered this limitation, offering a powerful toolkit to probe, control, and engineer biological systems in ways previously unimaginable.[1][] Among the diverse array of UAAs, nitrophenylalanine derivatives have emerged as exceptionally versatile and significant tools.

The defining feature of this class of amino acids is the nitro group (-NO2) appended to the phenylalanine ring. This seemingly simple modification imbues the amino acid with unique photochemical and biophysical properties. These properties have been expertly harnessed by researchers to create molecular "on-switches" for protein function, to report on the intricate microenvironments within a protein, and even to modulate the immune system for therapeutic benefit.[3][4][5]

This guide provides an in-depth exploration of the biological significance of nitrophenylalanine derivatives. We will move beyond a simple catalog of applications to provide a foundational understanding of the core technologies that enable their use, the mechanistic principles that govern their function, and the practical methodologies employed by researchers in the field. This document is intended for researchers, scientists, and drug development professionals who seek to leverage these powerful tools in their own work.

Part 1: The Core Technology: Genetic Incorporation of Nitrophenylalanine

The site-specific incorporation of nitrophenylalanine into a protein of interest is the gateway to its diverse applications. This is achieved by hijacking the cell's own protein synthesis machinery through a technique known as genetic code expansion, most commonly via amber stop codon suppression.[1][6]

The Principle of Amber Suppression

In molecular biology, three specific codons—UAG (amber), UAA (ochre), and UGA (opal)—signal the termination of protein translation. Amber suppression repurposes the UAG stop codon to encode for a UAA instead.[1] This requires two key, engineered components that are "orthogonal" to the host cell's existing machinery, meaning they function independently without cross-reacting with the endogenous components.[7]

  • An Orthogonal Aminoacyl-tRNA Synthetase (aaRS): This is an enzyme engineered to specifically recognize and "charge" a nitrophenylalanine derivative. It must not recognize any of the cell's natural amino acids.

  • An Orthogonal Suppressor tRNA: This tRNA is engineered to have an anticodon (CUA) that recognizes the UAG amber stop codon on the messenger RNA (mRNA). It must not be recognized by any of the cell's endogenous aaRS enzymes.

When these two components are introduced into a host cell (such as E. coli or a mammalian cell line) along with a supply of the nitrophenylalanine derivative, the system is primed. A gene of interest is mutated to introduce a UAG codon at the precise location where the nitrophenylalanine is to be incorporated. When the ribosome encounters this UAG codon during translation, the orthogonal suppressor tRNA, charged with nitrophenylalanine by the orthogonal aaRS, delivers its cargo, allowing protein synthesis to continue.[8][9][10] The absence of the UAA or the orthogonal pair would simply result in a truncated, non-functional protein. This provides a self-validating system ensuring high fidelity of incorporation.

Experimental Workflow: Site-Specific Incorporation

The following protocol outlines a generalized workflow for incorporating p-nitrophenylalanine (pNO2Phe) into a target protein in E. coli.

Diagram: Genetic Code Expansion Workflow

GCE_Workflow cluster_prep 1. Preparation cluster_transformation 2. Transformation & Expression cluster_synthesis 3. Protein Synthesis cluster_verification 4. Verification pTarget Target Gene Plasmid Mutagenesis Site-Directed Mutagenesis (Introduce TAG codon) pTarget->Mutagenesis pOTS Orthogonal Translation System (OTS) Plasmid (aaRS + tRNA) Transformation Co-transform E. coli with both plasmids pOTS->Transformation pMutated Mutated Target Gene (gene-TAG) Mutagenesis->pMutated pMutated->Transformation Culture Culture cells in media + pNO2Phe amino acid Transformation->Culture Ribosome Ribosome translates mRNA from gene-TAG Culture->Ribosome Protein_UAA Full-Length Protein with pNO2Phe Ribosome->Protein_UAA TAG codon is read by orthogonal tRNA-pNO2Phe Analysis Purify & Analyze (SDS-PAGE, Mass Spec) Protein_UAA->Analysis

Caption: Workflow for site-specific incorporation of p-nitrophenylalanine (pNO2Phe).

Step-by-Step Methodology
  • Plasmid Preparation:

    • Target Gene: The gene for the protein of interest should be on an expression plasmid.

    • Orthogonal System: A second plasmid containing the genes for the evolved orthogonal aaRS/tRNA pair specific for pNO2Phe is required. The pair from Methanococcus jannaschii is a commonly used starting point for evolution.[10]

  • Site-Directed Mutagenesis:

    • Identify the amino acid residue to be replaced with pNO2Phe.

    • Use a standard site-directed mutagenesis kit to mutate the corresponding codon in the target gene to TAG.

    • Verify the mutation by DNA sequencing. The causality here is critical: this mutation is what directs the incorporation machinery to a specific site.

  • Transformation:

    • Co-transform a suitable E. coli expression strain (e.g., DH10b) with both the mutated target gene plasmid and the orthogonal system plasmid.

    • Select for transformants using antibiotics appropriate for both plasmids.

  • Protein Expression:

    • Grow a starter culture overnight in standard LB medium with antibiotics.

    • Inoculate a larger volume of expression medium (e.g., Terrific Broth) containing antibiotics.

    • Grow the culture at 37°C to an OD600 of 0.6-0.8.

    • Crucial Step: Supplement the medium with the p-nitrophenylalanine to a final concentration of 1-2 mM. This external supply is the source of the UAA.

    • Induce protein expression with the appropriate inducer (e.g., IPTG) and grow for a further 16-24 hours at a reduced temperature (e.g., 20°C) to improve protein folding.

  • Purification and Verification:

    • Harvest the cells by centrifugation.

    • Lyse the cells and purify the protein using standard methods (e.g., Ni-NTA affinity chromatography if the protein is His-tagged).

    • Verification: Confirm the successful incorporation and purity of the full-length protein.

      • SDS-PAGE: Compare the induced culture containing pNO2Phe with a control culture lacking it. The full-length protein band should only be prominent in the pNO2Phe-supplemented culture.

      • Mass Spectrometry (ESI-MS): This is the definitive verification. The measured mass of the purified protein should match the theoretical mass calculated for the protein containing one pNO2Phe residue.

Part 2: Applications in Probing and Controlling Protein Function

Once incorporated, the unique properties of the nitrophenylalanine side chain can be exploited. The applications largely fall into two categories: photocontrol (caging) and biophysical probing.

A. Photocontrol of Protein Activity: The "Caged" Amino Acid

The most powerful application of nitrophenylalanine derivatives is in "photocaging." An inactive precursor molecule is rendered active by a flash of light. By incorporating a photocaged amino acid, the function of an entire protein can be placed under spatiotemporal control. O-(2-nitrobenzyl)-L-tyrosine (ONBY) is a canonical example, where the bulky nitrobenzyl group is attached to the hydroxyl of tyrosine, sterically blocking its native interactions.[11]

Mechanism of o-Nitrobenzyl Photocleavage

Upon irradiation with UV light (typically ~365 nm), the 2-nitrobenzyl group undergoes an intramolecular photoreaction.[12][13] The process begins with the photo-excitation of the nitro group, leading to the abstraction of a hydrogen atom from the benzylic carbon. This forms a transient aci-nitro intermediate, which rapidly rearranges and fragments, releasing the native amino acid (e.g., tyrosine) and a 2-nitrosobenzaldehyde byproduct.[14][15] This cleavage is irreversible and highly efficient.

Diagram: Photocleavage (Uncaging) Mechanism

Caption: The photocleavage mechanism of O-(2-nitrobenzyl)-tyrosine (ONBY).

Applications and Experimental Protocol

This technology allows for unprecedented control. For instance, caging a key residue in an enzyme's active site can render it inert until a laser is focused on a specific subcellular location, activating the enzyme only in that spot.[11] Similarly, caging a residue at a protein-protein interaction interface can prevent binding until illumination triggers complex formation.[11]

A more radical application involves incorporating 2-nitrophenylalanine (2-NPA) directly into the polypeptide backbone. Upon irradiation, 2-NPA can induce a site-specific cleavage of the entire protein backbone, offering a way to photochemically regulate protein degradation or activate protein fragments.[16][17]

Protocol: Photo-activation of a Caged Kinase

  • Protein Preparation: Express and purify the target kinase with ONBY incorporated at a critical active site tyrosine residue, following the protocol in Part 1.

  • Activity Assay (Pre-illumination): Set up a standard kinase activity assay (e.g., using a fluorescent substrate). Measure the basal activity of the caged kinase. This should be minimal, demonstrating effective caging.

  • Photocleavage (Uncaging):

    • Place the caged kinase solution in a UV-transparent cuvette.

    • Irradiate the sample with a 365 nm light source (e.g., a UV lamp or a laser). The duration and intensity of irradiation must be optimized for the specific protein and caging group.[18] Typical times range from seconds to minutes.

  • Activity Assay (Post-illumination): Immediately after irradiation, measure the kinase activity again using the same assay. A significant increase in activity confirms successful uncaging and restoration of function.

  • Controls: A critical control is to run a parallel sample that is not illuminated but is otherwise treated identically. This ensures that the observed activity increase is due to light and not spontaneous degradation of the cage.

Photocage Derivative Typical Wavelength Key Application Area Reference
o-Nitrobenzyl (ONB)~350-365 nmCaging Tyr, Ser, Lys; General purpose[12]
Nitropiperonyl~365 nmCaging Tyr; Similar to ONB[11]
Dimethoxy-nitrobenzyl~405-420 nmLonger wavelength uncaging, less phototoxicity[14]
2-Nitrophenylalanine~365 nmPhotocleavage of the protein backbone[16][17][19]
B. Nitrophenylalanine as a Biophysical Probe

The nitro group also serves as a sensitive reporter of its local environment, making nitrophenylalanine a valuable biophysical probe without the need for bulky, perturbing fluorophores.

Fluorescence Quenching for Distance Measurement

p-Nitrophenylalanine (pNO2Phe) is an exceptionally efficient quencher of tryptophan fluorescence.[10] The fluorescence emission of tryptophan is highly sensitive to its environment, but interpreting changes can be complex. By introducing pNO2Phe at a known location, a new observable is created. The efficiency of quenching is strongly dependent on the distance between the tryptophan and the pNO2Phe.[10] This principle can be used as a "spectroscopic ruler" to measure intramolecular distances and detect conformational changes in proteins upon ligand binding or folding.[9][10]

Infrared Probe of Local Environment

The symmetric stretching frequency of the nitro group (νsym(NO2)) is exquisitely sensitive to the polarity and hydrogen-bonding character of its local environment.[4][20][21] This can be measured using Fourier-transform infrared (FTIR) spectroscopy. By incorporating pNO2Phe at different sites—one solvent-exposed and one buried in the hydrophobic core—researchers have shown that the stretching frequency shifts measurably.[4][20] This allows pNO2Phe to act as a site-specific infrared probe, providing detailed information about the local electrostatic environment within a protein with minimal structural perturbation.

Diagram: Principles of Nitrophenylalanine Probes

Probing_Principles Biophysical Probing Applications cluster_fret Fluorescence Quenching cluster_ir Infrared Spectroscopy FRET_Start Protein with Trp (Donor) and pNO2Phe (Quencher) FRET_Excitation Excite Trp (295 nm) FRET_Start->FRET_Excitation FRET_Outcome Measure Trp Fluorescence FRET_Excitation->FRET_Outcome FRET_Analysis Distance Information FRET_Outcome->FRET_Analysis Quenching efficiency correlates with distance IR_Start Protein with pNO2Phe IR_Beam Pass IR Beam through sample IR_Start->IR_Beam IR_Outcome Measure Absorbance at NO2 stretch frequency IR_Beam->IR_Outcome IR_Analysis Local Environment Info IR_Outcome->IR_Analysis Frequency shift reports on local polarity Immune_Tolerance cluster_self Normal Self-Tolerance cluster_nitrated Breaking Tolerance with pNO2Phe SelfProtein Self-Protein (e.g., Tumor Antigen) APC1 Antigen Presenting Cell (APC) SelfProtein->APC1 Uptake TCell1 T-Cell APC1->TCell1 Presents self-peptide NoResponse No Immune Response TCell1->NoResponse Recognition as 'self' NitratedProtein Engineered Self-Protein with pNO2Phe APC2 Antigen Presenting Cell (APC) NitratedProtein->APC2 Uptake TCell2 T-Cell Activation APC2->TCell2 Presents nitrated peptide (recognized as 'foreign') B_Cell B-Cell Activation TCell2->B_Cell Provides help Antibodies Production of Antibodies against Self-Protein B_Cell->Antibodies

Caption: Mechanism for overcoming immune self-tolerance using a pNO2Phe-modified protein.

Conclusion and Future Outlook

Nitrophenylalanine derivatives represent a triumph of chemical biology, providing a suite of tools to exert precise control over the complex machinery of life. From the foundational technology of genetic code expansion that allows their placement at any desired position within a protein, to their application as light-activated switches, sensitive biophysical probes, and powerful immunomodulators, their significance is both broad and deep.

The ability to photocage protein function has opened new frontiers in cell biology, allowing researchers to ask and answer questions about signaling pathways with unprecedented spatiotemporal resolution. The use of these derivatives as minimally perturbing probes continues to provide high-resolution insights into protein structure and dynamics. Furthermore, their emerging role in drug discovery and vaccine design highlights a clear translational path from the laboratory to the clinic.

Future developments will likely focus on creating nitrophenylalanine derivatives that can be uncaged with longer-wavelength, less phototoxic light (e.g., near-infrared), and on expanding the repertoire of orthogonal translation systems to allow for the simultaneous incorporation of multiple, distinct UAAs. As our ability to synthesize and incorporate these powerful chemical motifs grows, so too will our understanding and control of the biological world.

References

Sources

(R)-2-Amino-3-(3-nitrophenyl)propanoic Acid: A Technical Guide for Advanced Protein Engineering

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of (R)-2-Amino-3-(3-nitrophenyl)propanoic acid, a non-canonical amino acid and phenylalanine analogue, for researchers, scientists, and drug development professionals. We will delve into its synthesis, physicochemical properties, and its versatile applications as a tool in protein engineering and as a sophisticated biochemical probe. This guide will provide both the theoretical underpinnings and practical, field-proven protocols to empower researchers to leverage this unique molecule in their work. We will explore how the strategic incorporation of this analogue can unlock new avenues for understanding and manipulating protein structure, function, and interaction networks.

Introduction: Expanding the Proteomic Alphabet

The twenty canonical amino acids form the fundamental basis of protein structure and function. However, the rapidly advancing field of synthetic biology has enabled the expansion of this genetic alphabet through the incorporation of non-canonical amino acids (ncAAs).[1] These synthetic building blocks offer novel chemical functionalities not found in nature, allowing for the creation of proteins with enhanced stability, tailored reactivity, and novel catalytic or binding properties.[2]

This compound, also known as (R)-3-nitrophenylalanine, is a phenylalanine analogue that has emerged as a powerful tool in this expanded proteomic toolkit. Its key feature is the nitro group on the phenyl ring, which imparts unique spectroscopic properties and chemical reactivity, making it an invaluable probe for investigating protein structure, dynamics, and interactions. This guide will serve as a comprehensive resource for the effective utilization of this versatile molecule.

Synthesis and Physicochemical Properties

A reliable supply of high-purity this compound is crucial for its successful application. While commercially available from various suppliers, understanding its synthesis provides valuable insights into its chemistry.[3][4]

Enantioselective Synthesis

The enantioselective synthesis of this compound is paramount to ensure stereochemical purity, which is critical for its specific incorporation into proteins by the chiral ribosomal machinery. While multiple strategies for asymmetric amino acid synthesis exist, a common approach involves the use of chiral auxiliaries to direct the stereochemistry of the alpha-carbon.

A plausible synthetic route, based on established methodologies for asymmetric amino acid synthesis, is outlined below. This protocol is a composite of established chemical principles and should be adapted and optimized for specific laboratory conditions.

Proposed Synthetic Workflow:

Caption: Proposed synthetic workflow for this compound.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below.[5][6]

PropertyValueReference
Molecular Formula C₉H₁₀N₂O₄[5][6]
Molecular Weight 210.19 g/mol [5][6]
Appearance White to off-white solid[4]
CAS Number 169530-97-6[5]
IUPAC Name (2R)-2-amino-3-(3-nitrophenyl)propanoic acid[5]
Predicted XLogP3 -1.2[5][6]
Hydrogen Bond Donor Count 2[5][6]
Hydrogen Bond Acceptor Count 5[5][6]

Incorporation into Proteins: Expanding the Genetic Code

The site-specific incorporation of this compound into a protein of interest is most commonly achieved through the powerful technique of genetic code expansion via amber codon suppression.[2] This methodology relies on an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the non-canonical amino acid and does not cross-react with endogenous cellular components.

Experimental Workflow: Amber Codon Suppression in E. coli

The following is a generalized, step-by-step protocol for the incorporation of this compound into a target protein expressed in E. coli. This protocol is a starting point and will likely require optimization for specific proteins and expression systems.

G A 1. Mutagenesis: Introduce TAG codon at desired site in the gene of interest. B 2. Co-transformation: Transform E. coli with two plasmids: - pET vector with target gene (TAG mutant) - pEVOL vector with orthogonal aaRS/tRNA pair A->B C 3. Culture Growth: Grow co-transformed E. coli in rich media with appropriate antibiotics. B->C D 4. Induction: Induce protein expression with IPTG and add this compound to the media. C->D E 5. Protein Expression: Incubate cells to allow for expression of the full-length protein containing the ncAA. D->E F 6. Purification and Analysis: Purify the protein using standard chromatography techniques and verify ncAA incorporation by mass spectrometry. E->F

Caption: Experimental workflow for ncAA incorporation in E. coli.

Detailed Protocol:

  • Plasmid Construction:

    • Introduce an amber stop codon (TAG) at the desired position in your gene of interest using site-directed mutagenesis.

    • Obtain or construct a pEVOL plasmid encoding an evolved aminoacyl-tRNA synthetase (aaRS) and its cognate suppressor tRNA, specific for 3-nitrophenylalanine.

  • Transformation:

    • Co-transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the plasmid containing your gene of interest (with the TAG codon) and the pEVOL plasmid.

    • Plate on LB agar containing the appropriate antibiotics for both plasmids.

  • Expression:

    • Inoculate a single colony into a starter culture of LB medium with antibiotics and grow overnight.

    • The next day, inoculate a larger volume of rich media (e.g., Terrific Broth) with the starter culture and grow to an OD₆₀₀ of 0.6-0.8.

    • Induce protein expression with IPTG (typically 0.1-1 mM).

    • Simultaneously, add this compound to a final concentration of 1-2 mM.

    • Continue to grow the culture at a reduced temperature (e.g., 18-25 °C) for 12-16 hours.

  • Purification and Verification:

    • Harvest the cells by centrifugation.

    • Lyse the cells and purify the protein of interest using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if His-tagged).

    • Verify the successful incorporation of this compound by mass spectrometry (e.g., ESI-MS), which will show a mass shift corresponding to the mass of the ncAA minus the mass of the canonical amino acid it replaced.

Applications in Protein Science

The unique properties of this compound make it a versatile tool for a range of applications in protein science.

Biochemical Probe Applications

The nitro group of 3-nitrophenylalanine serves as a powerful spectroscopic probe, allowing for the investigation of protein structure, dynamics, and interactions in ways not possible with canonical amino acids.

  • Fluorescence Quenching: The nitrophenyl group can act as an efficient quencher of intrinsic tryptophan fluorescence.[7] By strategically placing 3-nitrophenylalanine near a tryptophan residue, changes in the distance between these two probes due to conformational changes or ligand binding can be monitored by changes in fluorescence intensity. This provides a sensitive method for studying protein dynamics.

  • Vibrational Spectroscopy (FTIR): The nitro group has a unique vibrational signature in a region of the infrared spectrum that is relatively free from interference from other protein vibrations. This allows for the use of Fourier-transform infrared (FTIR) spectroscopy to probe the local environment of the incorporated amino acid with high sensitivity.[8] Changes in the vibrational frequency of the nitro group can provide information about the polarity, hydration, and electric field of its immediate surroundings.

  • Chemical Derivatization: The nitro group can be chemically reduced to an amino group, providing a reactive handle for the site-specific attachment of other probes, such as fluorescent dyes, cross-linkers, or biotin tags.[9] This two-step labeling strategy allows for the introduction of a wide variety of functionalities into a protein at a specific site.

Impact on Protein Stability and Function

The incorporation of a non-canonical amino acid can have a range of effects on protein stability and function, from negligible to profound. While the introduction of 3-nitrophenylalanine is often well-tolerated with minimal perturbation of the overall protein structure, it is crucial to experimentally validate the functional integrity of the modified protein.[10]

  • Thermal Stability: The introduction of ncAAs can alter the thermal stability of a protein. In some cases, the incorporation of a bulky or chemically reactive ncAA can lead to an increase in the melting temperature (Tm) of the protein, indicating enhanced stability.[11] Thermal shift assays are a valuable tool for quantifying these changes.[12][13]

  • Enzyme Kinetics: For enzymatic studies, it is essential to characterize the kinetic parameters (Kₘ and kₖₐₜ) of the modified enzyme to determine if the incorporation of 3-nitrophenylalanine has altered its catalytic activity.[6][14] Significant changes in these parameters can provide insights into the role of the modified residue in substrate binding or catalysis.

Future Directions and Conclusion

This compound is a powerful and versatile tool for the modern protein engineer. Its unique spectroscopic properties and chemical reactivity provide a means to probe protein structure and function with high precision. As methods for genetic code expansion become more robust and accessible, the applications of this and other ncAAs will undoubtedly continue to expand. Future research will likely focus on the development of novel orthogonal synthetase/tRNA pairs for even more efficient and diverse ncAA incorporation, as well as the application of these tools to more complex biological systems, such as in living cells to probe signaling pathways in real-time. This guide provides a solid foundation for researchers to begin exploring the exciting possibilities offered by this unique phenylalanine analogue.

References

  • Global Reassignment of Sense Codons. Methods in Molecular Biology. URL
  • Incorporation of Non-Canonical Amino Acids into Proteins. Synbio Technologies. URL
  • Azobenzene-Based Amino Acids for the Photocontrol of Coiled-Coil Peptides.
  • Site-specific incorporation of non-natural amino acids into proteins in mammalian cells with an expanded genetic code. PubMed. URL
  • What vibrations tell us about proteins. PubMed. URL
  • Enantioselective Synthesis of β-amino acids: A Review. Hilaris Publisher. URL
  • Enzyme kinetics. Wikipedia. URL
  • This compound. MedChemExpress. URL
  • This compound PubChem CID 7000156. PubChem. URL
  • Chiral Resolution of ss-dl-Phenylalanine Using Chiral Macrocyclic Nickel(II) Complexes.
  • An Enzymatic Method to Obtain Enantiopure 3-Pyridyl and Substituted Phenyl Alanine. MDPI. URL
  • The genetic incorporation of a distance probe into proteins in Escherichia coli. PubMed. URL
  • Enhancing Protein Stability with Genetically Encoded Noncanonical Amino Acids.
  • Progress on 3-Nitropropionic Acid Derivatives.
  • Determination of Enzyme Kinetics Using Stopped-Flow Spectroscopy. Applied Photophysics. URL
  • The Effects of p-Azidophenylalanine Incorporation on Protein Structure and Stability.
  • Kinetics of phenylalanine and tyrosine ammonia-lyase enzymes activity of banana fruit (Musa cavendishii L., cv. Enana). CURRENT RESEARCH WEB. URL
  • This compound. MedChemExpress. URL
  • 2-Amino-3-(3-nitrophenyl)propanoic acid PubChem CID 228814. PubChem. URL
  • Fluorescent Probes with Multiple Binding Sites for the Discrimination of Cys, Hcy, and GSH.
  • Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. MDPI. URL
  • Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay.
  • Investigation of the Thermal Stability of Proteinase K for the Melt Processing of Poly(l-lactide).
  • Improving the Production of L-Phenylalanine by Identifying Key Enzymes Through Multi-Enzyme Reaction System in Vitro.
  • How to separate amino acid enantiomers?.
  • Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis.
  • Quantitation of protein–protein interactions by thermal stability shift analysis.
  • Monitoring of the Single-Cell Behavior of an Escherichia coli Reporter Strain Producing L-phenylalanine in a Scale-Down Bioreactor by Autom
  • Purine-based chemical probe with HOMO switching for intracellular detection of mercury ions.
  • A single probe to sense Al(iii) colorimetrically and Cd(ii) by turn-on fluorescence in physiological conditions and live cells, corroborated by X-ray crystallographic and theoretical studies. Dalton Transactions. URL

Sources

Strategic Incorporation of Nitro Functionality into Peptides Using (2R)-2-Amino-3-(3-nitrophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of non-canonical amino acids into peptides is a cornerstone of modern drug discovery and chemical biology, offering a powerful toolkit to modulate pharmacological properties, enhance stability, and introduce novel functionalities. The nitro group, in particular, serves as a versatile functional handle and a unique biophysical probe. This guide provides a comprehensive technical overview of the theory and practice of incorporating nitro groups into peptide sequences using the phenylalanine derivative, (2R)-2-amino-3-(3-nitrophenyl)propanoic acid. We will delve into the rationale behind its selection, provide detailed protocols for its integration via Fluorenylmethyloxycarbonyl (Fmoc)-based Solid-Phase Peptide Synthesis (SPPS), outline robust analytical methodologies for characterization, and explore post-synthetic modifications that unlock a wide array of applications.

The Rationale: Why Introduce Nitro Groups into Peptides?

The strategic placement of a nitro group (-NO2) on an aromatic side chain, such as in 3-nitrophenylalanine, imparts significant and useful alterations to a peptide's characteristics. The decision to incorporate this moiety is driven by several key advantages:

  • Modulation of Physicochemical Properties: The nitro group is strongly electron-withdrawing and sterically larger than a hydrogen atom. Its incorporation can alter the local electronic environment, influence peptide conformation, and impact receptor-binding interactions.[1] This modification can be used to mimic post-translational modifications like tyrosine nitration, a marker of oxidative stress implicated in various disease states.[2][3][4]

  • A Versatile Chemical Handle: The true power of the nitro group often lies in its capacity for further transformation. It can be readily and selectively reduced to a primary amine (-NH2), providing a nucleophilic site for subsequent conjugation with other molecules like fluorophores, drugs, or polyethylene glycol (PEG) chains.[5][6] This two-step functionalization strategy is a cornerstone of advanced peptide engineering.

  • Biophysical and Spectroscopic Probing: The unique vibrational properties of the nitro group make it an effective infrared (IR) probe for monitoring conformational changes and environmental interactions within a peptide.[7][8] Furthermore, the nitrophenyl moiety can act as an efficient Förster Resonance Energy Transfer (FRET) quencher, enabling the design of sensitive molecular probes and biosensors to study molecular interactions in real-time.[7]

The Building Block: (2R)-2-Amino-3-(3-nitrophenyl)propanoic Acid

The success of peptide synthesis hinges on the quality and properties of the constituent amino acid derivatives. (2R)-2-Amino-3-(3-nitrophenyl)propanoic acid, commonly known as D-3-Nitrophenylalanine, and its L-enantiomer are the foundational reagents for this work. For standard peptide synthesis, the Nα-terminus must be protected to allow for controlled, stepwise chain elongation.[9] In the context of the most widely used contemporary methodology, this is achieved with an Fmoc protecting group.

The preferred building block for incorporation via standard automated or manual synthesis is therefore Fmoc-L-3-nitrophenylalanine .[5] Its compatibility with the established Fmoc/tBu (tert-Butyl) orthogonal protection strategy ensures seamless integration into existing workflows without the need for significant protocol redevelopment.[5][10]

PropertyValueSource
Chemical Name (2R)-2-Amino-3-(3-nitrophenyl)propanoic acid[11]
Synonyms D-3-Nitrophenylalanine[11]
CAS Number 169530-97-6[12]
Molecular Formula C₉H₁₀N₂O₄[12]
Molecular Weight 210.19 g/mol [12]
Synthetic Derivative Fmoc-L-3-Nitrophenylalanine[5]

The Workflow: From Reagent to Purified Nitro-Peptide

The following diagram outlines the comprehensive workflow for generating a nitro-functionalized peptide, from the selection of the building block to its final application.

G cluster_0 Preparation cluster_1 Synthesis cluster_2 Purification & Analysis cluster_3 Application / Modification A Select Building Block (Fmoc-3-nitro-L-phenylalanine) B Solid-Phase Peptide Synthesis (SPPS) Fmoc/tBu Strategy A->B C Cleavage from Resin & Side-Chain Deprotection B->C D Purification (RP-HPLC) C->D E Characterization (LC-MS, MALDI-MS) D->E F Purified Nitro-Peptide E->F G Post-Synthetic Modification (e.g., Nitro Reduction) F->G H Final Application (Probing, Conjugation, etc.) F->H Direct Use G->H

Overall workflow for nitro-peptide synthesis and application.
Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the manual synthesis of a peptide incorporating a 3-nitrophenylalanine residue. The principles are directly translatable to automated peptide synthesizers.[13]

Core Principle: SPPS involves the stepwise addition of Nα-protected amino acids to a growing peptide chain that is covalently linked to an insoluble resin support.[14][15] The use of excess reagents drives reactions to completion, and impurities are removed by simple washing and filtration steps.[15][16] The Fmoc/tBu strategy utilizes a base-labile Fmoc group for Nα-protection and acid-labile groups (like tBu) for side-chain protection, an orthogonal scheme that allows for selective deprotection.[10][17]

spss_cycle start Start Cycle: Resin-Bound Peptide (Fmoc-AA...-Resin) deprotection Fmoc Deprotection 1. Add 20% Piperidine in DMF 2. Agitate for 5-20 min start->deprotection wash1 Washing Remove Piperidine & Dibenzofulvene (DMF Washes x 3-5) deprotection->wash1 Free N-terminus coupling Amino Acid Coupling 1. Add Fmoc-AA-OH (3-5 eq) 2. Add Activator (e.g., HBTU/DIPEA) 3. Agitate for 30-60 min wash1->coupling wash2 Washing Remove Excess Reagents (DMF Washes x 3-5) coupling->wash2 New Peptide Bond end End Cycle: Resin-Bound Peptide (Fmoc-AA-AA...-Resin) wash2->end end->deprotection Repeat for next AA

The core iterative cycle of Fmoc-based SPPS.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin depending on desired C-terminus).

  • Fmoc-protected amino acids (including Fmoc-L-3-nitrophenylalanine).

  • Deprotection Solution: 20% Piperidine in N,N-Dimethylformamide (DMF).[18]

  • Coupling/Activation Reagents: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), N,N'-Diisopropylethylamine (DIPEA) in DMF.

  • Washing Solvents: DMF, Dichloromethane (DCM).

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS).[2]

  • SPPS reaction vessel.

Procedure:

  • Resin Preparation: Swell the resin in DMF for at least 30 minutes in the reaction vessel. Drain the solvent.[17]

  • First Amino Acid Deprotection: Add the deprotection solution to the resin and agitate for 20 minutes to remove the Fmoc group from the pre-loaded first amino acid. Drain and wash the resin thoroughly with DMF (3-5 times).[17]

  • Coupling Cycle (for each amino acid): a. Activation: In a separate vial, dissolve the next Fmoc-amino acid (3-5 equivalents relative to resin loading) and HBTU (3-5 eq.) in DMF. Add DIPEA (6-10 eq.) and allow to pre-activate for 1-2 minutes. b. Coupling: Add the activated amino acid solution to the resin. Agitate for 30-60 minutes. To incorporate the nitro-functionalized residue, use Fmoc-L-3-nitrophenylalanine in this step. Its reactivity is comparable to standard protected amino acids. c. Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) to remove all excess reagents and byproducts.

  • Fmoc Removal: Add the deprotection solution to the newly coupled residue and agitate for 5-20 minutes. Drain and wash with DMF.

  • Chain Elongation: Repeat steps 3 and 4 for every amino acid in the sequence.

  • Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection (Step 4).

  • Final Wash and Cleavage: Wash the resin with DMF, followed by DCM, and dry the resin under a stream of nitrogen. Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes the acid-labile side-chain protecting groups simultaneously.[16]

  • Peptide Precipitation: Filter the cleavage solution away from the resin beads and precipitate the crude peptide by adding it to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and dry the crude product.

Verification: The Imperative of Analytical Characterization

Rigorous analysis is non-negotiable to ensure the identity and purity of the synthetic peptide.[19] Even minor impurities can significantly alter biological activity or experimental outcomes.[20] A multi-modal analytical approach is essential for a self-validating protocol.

Analytical TechniquePrincipleKey Information Provided
Reversed-Phase HPLC (RP-HPLC) Separation based on hydrophobicity.Purity Assessment: Quantifies the target peptide relative to impurities (e.g., deletion or truncated sequences).[19][21]
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation by HPLC followed by mass-to-charge ratio determination.Identity Confirmation: Confirms the molecular weight of the target peptide and provides masses of co-eluting impurities.[20][22]
MALDI-TOF Mass Spectrometry Ionization by laser desorption from a matrix.Identity & Modification Confirmation: Provides molecular weight. For nitro-peptides, it often shows a unique fragmentation pattern (loss of O and O₂) from the nitro group, confirming its presence.[23][24]
Tandem MS (MS/MS) Fragmentation of a selected parent ion.Sequence Verification: Fragments the peptide to confirm the amino acid sequence and pinpoint the exact location of the nitro-phenylalanine residue.[22]
Amino Acid Analysis (AAA) Hydrolysis of the peptide followed by quantification of constituent amino acids.Compositional Analysis: Confirms the relative ratios of the amino acids in the final product.[21]
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis of nuclear spin in a magnetic field.Structural Analysis: Provides detailed information on the three-dimensional structure and conformation of the peptide in solution.[25]
Experimental Protocol: Purity and Identity Analysis by LC-MS

Objective: To confirm the molecular weight of the target nitro-peptide and assess its purity.[19]

Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., ESI-QTOF).[19][22]

Materials:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in HPLC-grade water.

  • Mobile Phase B: 0.1% Formic acid in HPLC-grade acetonitrile.

  • Sample: Crude or purified peptide dissolved in Mobile Phase A (approx. 0.1 mg/mL).

Procedure:

  • Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.

  • Injection: Inject 5-10 µL of the peptide sample.

  • Gradient Elution: Run a linear gradient suitable for the peptide's hydrophobicity, for example, from 5% to 65% Mobile Phase B over 20-30 minutes.[19]

  • Detection: Monitor UV absorbance at 214 nm and 280 nm. The mass spectrometer should be operated in positive ion mode, scanning a mass-to-charge (m/z) range appropriate for the expected molecular weight.

  • Data Analysis:

    • Purity: Integrate the area of the main peptide peak in the UV chromatogram and divide it by the total area of all detected peaks to calculate the percentage purity.[19]

    • Identity: Analyze the mass spectrum corresponding to the main peak to confirm the presence of the expected [M+H]⁺ ion for the nitro-peptide.

The Payoff: Post-Synthetic Modification and Applications

The incorporated nitrophenylalanine residue is more than a structural component; it is a gateway to further chemical diversity.

Reduction of the Nitro Group

The most common and powerful post-synthetic modification is the reduction of the nitro group to an amine. This transformation converts an electron-withdrawing, weakly interactive group into a nucleophilic, easily addressable amine handle.

reduction nitro Peptide-Phe(3-NO₂) amino Peptide-Phe(3-NH₂) nitro->amino reagents Reducing Agent (e.g., SnCl₂, H₂/Pd/C, Na₂S₂O₄) reagents->amino

Selective reduction of the nitro group to an amine.

Protocol: Reduction with Tin(II) Chloride (SnCl₂)

Tin(II) chloride offers a mild and effective method for reducing aromatic nitro groups in peptides without affecting other common functional groups.[26]

  • Dissolve the purified nitro-peptide in a suitable buffer (e.g., acetate buffer, pH 4-5).

  • Add an excess of SnCl₂ dihydrate (5-10 equivalents).

  • Stir the reaction at room temperature for 2-12 hours, monitoring progress by LC-MS.

  • Upon completion, purify the resulting amino-peptide by RP-HPLC.

This newly installed amine can be selectively targeted for acylation, alkylation, or bioconjugation, dramatically expanding the functional possibilities of the original peptide.

Conclusion

The incorporation of (2R)-2-amino-3-(3-nitrophenyl)propanoic acid into peptides is a robust and highly valuable strategy in modern chemical science. It provides a direct route to installing the versatile nitro group, which can be used to finely tune peptide properties, act as an insightful biophysical probe, or serve as a latent amine for subsequent functionalization. By leveraging standard Fmoc-SPPS protocols and validating the products with rigorous analytical techniques, researchers can confidently create sophisticated, functionalized peptides for a vast range of applications in drug development, materials science, and fundamental biological research.

References

  • Stennicke, H. R., & Salvesen, G. S. (1996). Solid-phase synthesis of peptide-4-nitroanilides. International journal of peptide and protein research, 48(6), 547–554.
  • BenchChem. (n.d.). Navigating the Analytical Maze: A Comparative Guide to Purity Analysis of Synthetic Peptides with Fmoc-D-Phe(2,4-Cl2). BenchChem.
  • Biosynth. (n.d.). Analytical methods and Quality Control for peptide products. Biosynth.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). N-(4-Nitrophenylsulfonyl)-L-Phenylalanine: A Key Building Block for Custom Peptide Synthesis. NINGBO INNO PHARMCHEM CO.,LTD..
  • JPT Peptide Technologies. (n.d.). Learn important facts about Peptide Quality & Purity. JPT Peptide Technologies.
  • Polypeptide Group. (n.d.).
  • Almeida, A. M., et al. (2021). 3-Nitrotyrosine and related derivatives in proteins: precursors, radical intermediates and impact in function. Essays in Biochemistry, 65(6), 915–931.
  • Organic Chemistry Portal. (n.d.). Nitro Reduction. www.organic-chemistry.org.
  • Cortes-Clerget, M., et al. (2019). Synthetic chemistry in water: applications to peptide synthesis and nitro-group reductions.
  • Madak, JT, et al. (2019). Exploration of Nitrotyrosine-Containing Proteins and Peptides by Antibody-Based Enrichment Strategies. Molecular & Cellular Proteomics, 18(Suppl 1), S127–S140.
  • Wikipedia. (n.d.). Solid-phase synthesis. Wikipedia.
  • Hopax. (2026). Why Fmoc-L-3-Nitrophenylalanine is a Strategic Choice for Peptide Manufacturers. Hopax Fine Chemicals.
  • Fields, G. B. (2011). Introduction to Peptide Synthesis. Current protocols in protein science, Chapter 18, Unit 18.1.
  • Coin, I., et al. (2007). Methods and protocols of modern solid phase peptide synthesis. Methods in molecular biology, 386, 3–28.
  • CEM Corporation. (n.d.). Unparalleled Solid Phase Peptide Synthesis.
  • Bachem. (2023). Solid Phase Peptide Synthesis (SPPS) explained. Bachem.
  • Zhang, H., et al. (2022). A novel tyrosine hyperoxidation enables selective peptide cleavage. Chemical Science, 13(10), 2916–2921.
  • American Peptide Company. (n.d.). Innovating with Nitro-Amino Acids: Applications in Material Science. American Peptide Company.
  • Tsikas, D. (n.d.). Nitration of L-tyrosine to 3-nitro-L-tyrosine.
  • Petersson, P., et al. (2001). Analysis of peptides and proteins containing nitrotyrosine by matrix-assisted laser desorption/ionization mass spectrometry. Rapid communications in mass spectrometry, 15(6), 429–437.
  • AAPPTec. (n.d.).
  • Isidro-Llobet, A., et al. (2009). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-139.
  • Creative Peptides. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
  • Lenchenkov, V. A., et al. (2011). Nitro-phenylalanine: a novel sensor for heat transfer in peptides. The journal of physical chemistry. B, 115(11), 2735–2741.
  • Sukhorukov, A. Y. (2020). Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Frontiers in Chemistry, 8, 621.
  • Zhan, X., & Desiderio, D. M. (2010). MS Behavior of Nitrated Peptides. In Nitroproteomics (pp. 93-110). Wiley.
  • National Center for Biotechnology Information. (n.d.). (R)-2-Amino-3-(3-nitrophenyl)propanoic acid.
  • MedChemExpress. (n.d.). (R)-2-Amino-3-(3-nitrophenyl)
  • Hosur, R. V., et al. (2014). NMR of peptides.

Sources

(R)-2-Amino-3-(3-nitrophenyl)propanoic Acid: A Technical Guide for Neuropharmacology Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of (R)-2-Amino-3-(3-nitrophenyl)propanoic acid, a derivative of D-phenylalanine, as a potential investigational tool in neuropharmacology. While direct research on this specific enantiomer is emerging, this document synthesizes information from structurally related compounds to propose a likely mechanism of action centered on the modulation of excitatory amino acid receptors. We present a hypothesized framework for its application, detailed protocols for its characterization, and a discussion of its potential in studying synaptic transmission, excitotoxicity, and cognitive processes. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage novel chemical entities to advance our understanding of neurological function and dysfunction.

Introduction: The Quest for Novel Neuromodulators

The complexity of the central nervous system (CNS) necessitates a diverse and highly specific chemical toolkit to dissect its intricate signaling pathways. Phenylalanine and its derivatives have long been a fertile ground for the discovery of neuromodulatory compounds.[1][2] The strategic modification of the phenyl ring can impart novel pharmacological properties, transforming a simple amino acid into a potent and selective research tool. This compound, also known as 3-Nitro-D-phenylalanine, is one such compound.[3] Its structural similarity to known antagonists of ionotropic glutamate receptors (iGluRs) suggests its potential as a valuable agent for probing the glutamatergic system, which is central to learning, memory, and numerous neuropathologies.[4][5]

This guide will provide a comprehensive overview of the theoretical basis for the neuropharmacological investigation of this compound, its synthesis, and detailed methodologies for its experimental application.

Physicochemical Properties and Synthesis

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application in research.

Chemical Profile
PropertyValueReference
IUPAC Name (2R)-2-amino-3-(3-nitrophenyl)propanoic acid[3]
Synonyms 3-Nitro-D-phenylalanine, D-3-Nitrophenylalanine[3][6]
CAS Number 169530-97-6[6]
Molecular Formula C₉H₁₀N₂O₄[3]
Molecular Weight 210.19 g/mol [3]
Appearance White to off-white solid/powder[6][7]
Purity Typically ≥97%[6]
Synthesis Pathway

G cluster_synthesis Proposed Synthesis of this compound D_Phe D-Phenylalanine Nitration Nitration (HNO₃, H₂SO₄) D_Phe->Nitration Mixed_Isomers Mixture of nitrated isomers (ortho, meta, para) Nitration->Mixed_Isomers Purification Chromatographic Separation (e.g., HPLC) Mixed_Isomers->Purification Isomer Separation Target (R)-2-Amino-3- (3-nitrophenyl)propanoic acid Purification->Target

Caption: Proposed synthesis workflow for the target compound.

Note: This represents a generalized approach. Optimization of reaction conditions and purification techniques would be necessary to achieve high yield and purity of the desired meta-isomer.

Hypothesized Mechanism of Action: Targeting Glutamate Receptors

Based on structure-activity relationship studies of similar phenylalanine derivatives, it is hypothesized that this compound acts as a competitive antagonist at ionotropic glutamate receptors, with a potential selectivity profile for the N-methyl-D-aspartate (NMDA) receptor subtype.[1][4]

The Role of Glutamate Receptors

Glutamate is the primary excitatory neurotransmitter in the CNS, and its receptors are broadly classified into ionotropic (NMDA, AMPA, and kainate receptors) and metabotropic subtypes.[5] These receptors are crucial for synaptic plasticity, the cellular mechanism underlying learning and memory.[11][12] However, excessive activation of glutamate receptors, particularly NMDA receptors, leads to an influx of calcium that can trigger excitotoxic cell death, a process implicated in various neurodegenerative diseases.[5][13]

Rationale for NMDA Receptor Antagonism

The D-enantiomer of amino acids often exhibits antagonist properties at the glutamate binding site of the NMDA receptor.[14] Furthermore, modifications to the phenyl ring of phenylalanine have been shown to modulate affinity and selectivity for different iGluR subtypes.[1][2] The presence of an electron-withdrawing nitro group at the meta position of the phenyl ring in this compound may confer a specific binding orientation within the glutamate binding pocket of the NMDA receptor, leading to competitive antagonism.

The following diagram illustrates the hypothesized interaction at a glutamatergic synapse.

G cluster_synapse Hypothesized Action at a Glutamatergic Synapse Presynaptic Presynaptic Terminal Glutamate Glutamate Presynaptic->Glutamate Release Postsynaptic Postsynaptic Terminal NMDAR NMDA Receptor Glutamate->NMDAR Binds & Activates Compound (R)-2-Amino-3- (3-nitrophenyl)propanoic acid Compound->NMDAR Competitively Binds & Blocks

Caption: Competitive antagonism at the NMDA receptor.

Experimental Protocols for Pharmacological Characterization

To validate the hypothesized mechanism of action and to establish the pharmacological profile of this compound, a series of in vitro and in vivo experiments are necessary.

In Vitro Assays

This assay determines the binding affinity (Ki) of the compound for different glutamate receptor subtypes.[15][16][17]

Objective: To quantify the affinity of this compound for NMDA, AMPA, and kainate receptors.

Materials:

  • Rat cortical membranes (source of receptors)

  • Radioligands: [³H]CGP 39653 (for NMDA receptors), [³H]AMPA, [³H]kainate

  • Unlabeled ligands for non-specific binding (e.g., L-glutamate)

  • This compound (test compound)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well plates, cell harvester, scintillation counter

Protocol:

  • Membrane Preparation: Thaw and homogenize rat cortical membranes in ice-cold assay buffer. Determine protein concentration.

  • Assay Setup: In a 96-well plate, add in triplicate:

    • Total Binding wells: Membranes, radioligand, and assay buffer.

    • Non-specific Binding wells: Membranes, radioligand, and a saturating concentration of unlabeled ligand.

    • Test Compound wells: Membranes, radioligand, and varying concentrations of this compound.

  • Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 of the test compound and convert it to a Ki value using the Cheng-Prusoff equation.

G cluster_binding_assay Radioligand Binding Assay Workflow Start Prepare Membranes & Reagents Setup Set up 96-well plate (Total, Non-specific, Test Compound) Start->Setup Incubate Incubate to Equilibrium Setup->Incubate Filter Filter & Wash Incubate->Filter Count Scintillation Counting Filter->Count Analyze Calculate IC50 & Ki Count->Analyze End Determine Receptor Affinity Analyze->End

Caption: Workflow for radioligand binding assay.

Patch-clamp electrophysiology on cultured neurons or brain slices allows for the direct measurement of the compound's effect on NMDA receptor-mediated currents.[18][19]

Objective: To determine if this compound acts as an antagonist of NMDA receptor currents.

Materials:

  • Cultured primary neurons or acute brain slices

  • Patch-clamp rig with amplifier and data acquisition system

  • Artificial cerebrospinal fluid (aCSF)

  • NMDA and glycine (co-agonist)

  • This compound

  • Other receptor blockers (e.g., for AMPA and GABA receptors)

Protocol:

  • Preparation: Prepare cultured neurons or acute brain slices and place them in the recording chamber continuously perfused with aCSF.

  • Patching: Obtain a whole-cell patch-clamp recording from a neuron.

  • Baseline Recording: Perfuse the cell with NMDA and glycine to elicit a baseline NMDA receptor-mediated current.

  • Compound Application: Co-perfuse the cell with NMDA, glycine, and varying concentrations of this compound.

  • Washout: Perfuse with NMDA and glycine alone to observe the reversal of any effect.

  • Data Analysis: Measure the peak amplitude of the NMDA-evoked currents in the presence and absence of the test compound. Generate a concentration-response curve to determine the IC50 for the inhibition of the NMDA current.

In Vivo Behavioral Assays

In vivo studies are crucial for understanding how the compound's molecular actions translate to effects on complex behaviors like learning and memory.

The Morris water maze is a classic test of hippocampus-dependent spatial learning and memory, which is known to be sensitive to NMDA receptor antagonism.[11][12][20]

Objective: To assess the effect of this compound on spatial learning and memory.

Materials:

  • Circular water tank

  • Submerged escape platform

  • Video tracking system

  • Rodents (rats or mice)

  • This compound and vehicle

Protocol:

  • Acquisition Phase: For several consecutive days, animals are given multiple trials to find the hidden platform from different starting locations. The test compound or vehicle is administered before each day's trials.

  • Probe Trial: 24 hours after the last acquisition trial, the platform is removed, and the animal is allowed to swim for a set duration (e.g., 60 seconds).

  • Data Analysis: Key metrics include the latency to find the platform during acquisition and the time spent in the target quadrant during the probe trial. Impaired performance in the drug-treated group compared to the vehicle group would suggest a disruption of spatial learning and memory.

This task assesses the ability to learn and remember an association between a specific environment (context) and an aversive stimulus, a process also dependent on NMDA receptor function.[21][22][23][24]

Objective: To evaluate the effect of the compound on associative fear learning and memory.

Materials:

  • Fear conditioning chamber with a grid floor for delivering a mild footshock

  • Sound-attenuating outer chamber

  • Video camera and software for scoring freezing behavior

  • Rodents

  • This compound and vehicle

Protocol:

  • Training: The animal is placed in the conditioning chamber. After a period of exploration, one or more mild footshocks are delivered. The test compound or vehicle is administered before training.

  • Testing: 24 hours later, the animal is returned to the same chamber (the context), and freezing behavior (a natural fear response) is measured for a period of time without any shock delivery.

  • Data Analysis: A lower percentage of time spent freezing in the drug-treated group compared to the vehicle group would indicate an impairment in the consolidation or retrieval of the fear memory.

Potential Applications and Future Directions

Should this compound be confirmed as an NMDA receptor antagonist, it could serve as a valuable research tool in several areas:

  • Excitotoxicity Research: Investigating the role of NMDA receptor overactivation in neuronal death in models of stroke and neurodegenerative diseases.[25][26]

  • Cognitive Neuroscience: Elucidating the role of NMDA receptors in different phases of learning and memory (acquisition, consolidation, and retrieval).

  • Drug Discovery: Serving as a scaffold for the development of novel therapeutics targeting glutamatergic dysfunction.

Future research should focus on determining its selectivity for different NMDA receptor subunits (e.g., GluN2A vs. GluN2B), its pharmacokinetic profile, and its efficacy in animal models of neurological disorders.

Conclusion

This compound represents a promising, yet under-investigated, chemical entity for neuropharmacological research. Based on the established pharmacology of structurally related compounds, there is a strong rationale for its investigation as a modulator of the glutamatergic system, likely as an NMDA receptor antagonist. The experimental protocols detailed in this guide provide a clear roadmap for researchers to systematically characterize its pharmacological profile and to explore its potential as a tool to unravel the complexities of the central nervous system.

References

  • NMDA receptor antagonism disrupts the acquisition and retention of the Context Preexposure Facilitation Effect in adolescent r
  • NMDA receptors and fear extinction: implications for cognitive behavioral therapy. (n.d.). PMC. [Link]
  • Fanselow, M. S., & Kim, J. J. (1998). Amygdalar NMDA Receptors are Critical for New Fear Learning in Previously Fear-Conditioned Rats. Journal of Neuroscience, 18(20), 8582-8589. [Link]
  • Fanselow, M. S., & Kim, J. J. (1998). Amygdalar NMDA Receptors are Critical for New Fear Learning in Previously Fear-Conditioned Rats. Journal of Neuroscience, 18(20), 8582-8589. [Link]
  • DIFFERENTIAL INVOLVEMENT OF AMYGDALAR NMDA RECEPTORS ACROSS VARIANTS OF CONTEXTUAL FEAR CONDITIONING IN ADOLESCENT R
  • 3HMK801 radioligand binding assay at the N-methyl-D-aspart
  • Structure-activity relationships of new agonists and antagonists of different metabotropic glutamate receptor subtypes. (n.d.). PubMed Central. [Link]
  • This compound | C9H10N2O4 | CID 7000156. (n.d.). PubChem. [Link]
  • Structure-activity relationships of new agonists and antagonists of different metabotropic glutamate receptor subtypes. (n.d.). PubMed. [Link]
  • Pharmacological and electrophysiological characterization of novel NMDA receptor antagonists. (n.d.). PMC. [Link]
  • Synthesis of p-nitrophenylalanine. (n.d.). PrepChem.com. [Link]
  • The Role of D-3-Nitrophenylalanine in Modern Drug Discovery. (n.d.). Autech Industry Co.,Ltd. [Link]
  • Morris Water Maze. (2024). Mouse Metabolic Phenotyping Centers. [Link]
  • Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. [Link]
  • Structural and pharmacological characterization of phenylalanine-based AMPA receptor antagonists at kain
  • Design, synthesis and structure-activity relationships of novel phenylalanine-based amino acids as kainate receptors ligands. (n.d.). PubMed. [Link]
  • Morris water maze: procedures for assessing spatial and related forms of learning and memory. (n.d.). PMC. [Link]
  • Morris water maze: procedures for assessing spatial and related forms of learning and memory. (n.d.). PubMed. [Link]
  • D-3-Nitrophenylalanine: A Key Intermediate for Pharmaceutical Manufacturers. (n.d.). Autech Industry Co.,Ltd. [Link]
  • N-methyl-D-aspartate receptor antagonists have variable affect in 3-nitropropionic acid toxicity. (n.d.). PubMed. [Link]
  • Monitoring Extracellular Amino Acid Neurotransmitters and hROS by In Vivo Microdialysis in Rats: A Practical Approach. (2012).
  • Hi, I am struggling With NMDA receptor Electrophysiology studies....? (2018).
  • Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process. (2015). PMC. [Link]
  • The Use of Ligand Binding in Assays of NMDA Receptor Function. (n.d.). SpringerLink. [Link]
  • Electrophysiological Investigation of NMDA Current Properties in Brain Slices. (n.d.). PubMed. [Link]
  • Radioligand binding methods for membrane preparations and intact cells. (2016).
  • Investigation on Quantitative Structure Activity Relationships and Pharmacophore Modeling of a Series of mGluR2 Antagonists. (n.d.). PubMed Central. [Link]
  • In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes. (2018). NIH. [Link]
  • Using the Morris water maze to gain insights into neurodegenerative disease. (2023). News-Medical.net. [Link]
  • NMDA receptor antagonist. (n.d.). Wikipedia. [Link]
  • In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. (n.d.). PMC. [Link]
  • Yarotskyy, V., et al. (2005). Differential modulation of glutamatergic transmission by 3,5-dibromo-L-phenylalanine. Molecular Pharmacology, 69(3), 896-906. [Link]
  • Microfabrication and In Vivo Performance of a Microdialysis Probe with Embedded Membrane. (n.d.). PMC. [Link]
  • Synthesis of (3- and 4-trifluoromethyldiazirinyl)-d-phenylalanine... (n.d.).
  • Flowchart illustration of in vivo microdialysis experimental set-up,... (n.d.).
  • Structural Insights into Competitive Antagonism in NMDA Receptors. (2014). YouTube. [Link]
  • Pharmacology of NMDA Receptors. (n.d.). NCBI. [Link]
  • NMDA Receptor Antagonists and Alzheimer's. (n.d.). WebMD. [Link]
  • Efficacy of 3,5-dibromo-L-phenylalanine in rat models of stroke, seizures and sensorimotor gating deficit. (n.d.). PubMed Central. [Link]
  • Structural insights into competitive antagonism in NMDA receptors. (n.d.). PMC. [Link]
  • Phenylalanine-Based AMPA Receptor Antagonist as the Anticonvulsant Agent with Neuroprotective Activity—In Vitro and In Vivo Studies. (n.d.). MDPI. [Link]
  • Physiology, NMDA Receptor. (n.d.).
  • N-Methyl-d-aspartate Receptor Antagonists Have Variable Affect in 3-Nitropropionic Acid Toxicity. (n.d.). PMC. [Link]
  • Exploring a Medical Mimic: Anti-NMDA Receptor Encephalitis Pathophysiology. (2022).

Sources

Investigating protein structure with 3-nitro-D-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide: Investigating Protein Structure with 3-nitro-D-phenylalanine

Abstract

The precise elucidation of protein structure is a cornerstone of modern biochemistry and drug development. Non-canonical amino acids, when incorporated into polypeptide chains, offer a powerful toolkit for probing protein conformation, dynamics, and interactions. Among these, 3-nitro-D-phenylalanine has emerged as a versatile tool, providing unique spectroscopic handles that facilitate detailed structural analysis. This guide offers a comprehensive overview of the synthesis, incorporation, and application of 3-nitro-D-phenylalanine in the investigation of protein architecture. We will delve into the mechanistic basis of its utility in various spectroscopic techniques, provide detailed experimental protocols, and discuss the interpretation of the resulting data, equipping researchers, scientists, and drug development professionals with the knowledge to leverage this powerful amino acid in their work.

Introduction: The Power of a Nitro Group in a D-Configuration

The introduction of a nitro group onto the phenyl ring of phenylalanine dramatically alters its electronic and steric properties, making it an excellent spectroscopic probe. The D-configuration of the amino acid can be strategically employed to introduce local conformational constraints or to probe specific interactions in a stereoselective manner. 3-nitro-D-phenylalanine is particularly valuable in pharmaceutical development and protein engineering, where it can be used to study the effects of modifications on protein structure and function, which is crucial for understanding disease mechanisms.[1] Its unique structure allows for the introduction of a nitro functionality into peptides, which can enhance biological activity or provide a specific label for analytical purposes.[1] This guide will explore how these features are exploited in cutting-edge research.

Physicochemical Properties of 3-nitro-D-phenylalanine

The utility of 3-nitro-D-phenylalanine as a structural probe is rooted in its distinct physicochemical properties.

PropertyValue/DescriptionSignificance in Structural Biology
Molecular Formula C9H10N2O4Foundational chemical information.
Molecular Weight 210.19 g/mol Important for mass spectrometry and synthesis calculations.[2]
Melting Point 230-240°C (decomposes)Indicates thermal stability.[3]
UV-Vis Absorbance The nitroaromatic group has a distinct absorbance profile.Allows for quantification and can be a handle for certain spectroscopic methods.
Fluorescence The nitro group is an effective fluorescence quencher.Key property for its use in Förster Resonance Energy Transfer (FRET) studies.[4][5][6]
Chirality D-amino acidCan be used to introduce local conformational changes and probe stereospecific interactions.

Synthesis and Incorporation into Peptides

The journey of utilizing 3-nitro-D-phenylalanine begins with its synthesis and subsequent incorporation into a peptide of interest. While the direct synthesis of 3-nitro-D-phenylalanine can be complex, a common laboratory-scale approach involves the nitration of D-phenylalanine.[7]

Synthesis of 3-nitro-D-phenylalanine

A general procedure for the nitration of D-phenylalanine is as follows:

Protocol 1: Nitration of D-Phenylalanine

  • Dissolution: Dissolve D-phenylalanine in concentrated sulfuric acid at 0°C.

  • Nitration: Add a nitrating agent (e.g., concentrated nitric acid) dropwise while maintaining the low temperature.

  • Quenching: Pour the reaction mixture over ice to stop the reaction.

  • Neutralization and Purification: Neutralize the solution and purify the resulting 3-nitro-D-phenylalanine isomer from other nitrated products using chromatographic techniques.

Disclaimer: This is a generalized protocol and should be optimized and performed with appropriate safety precautions by qualified personnel.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The most common method for incorporating 3-nitro-D-phenylalanine into a peptide sequence is through Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[8][9] The Fmoc-protected version of 3-nitro-D-phenylalanine is commercially available, simplifying its use.

SPPS_Workflow Resin Solid Support Resin Fmoc_AA Fmoc-Amino Acid Activation Coupling Coupling Fmoc_AA->Coupling Wash1 Wash Coupling->Wash1 Deprotection Fmoc Deprotection Wash1->Deprotection Wash2 Wash Deprotection->Wash2 Next_AA Couple Next Fmoc-AA Wash2->Next_AA Next_AA->Coupling Repeat cycle Cleavage Cleavage & Deprotection Next_AA->Cleavage Final cycle Purification Purification (HPLC) Cleavage->Purification Peptide Purified Peptide Purification->Peptide

Figure 1: Generalized workflow for Solid-Phase Peptide Synthesis (SPPS).

Protocol 2: Incorporation of Fmoc-3-nitro-D-phenylalanine in SPPS

  • Resin Preparation: Start with a suitable resin, deprotecting the terminal amino group.

  • Activation: Activate the carboxyl group of Fmoc-3-nitro-D-phenylalanine using a coupling agent (e.g., HBTU, HATU).

  • Coupling: Introduce the activated amino acid to the resin-bound peptide, allowing the coupling reaction to proceed.

  • Capping (Optional): Acetylate any unreacted amino groups to prevent the formation of deletion sequences.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the newly added amino acid using a piperidine solution.

  • Iteration: Repeat the coupling and deprotection steps for each subsequent amino acid in the sequence.

  • Cleavage and Final Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove all side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid-based).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide using mass spectrometry.

Spectroscopic Applications

The true power of 3-nitro-D-phenylalanine lies in its utility as a versatile spectroscopic probe.[10][11]

Fluorescence Quenching and Förster Resonance Energy Transfer (FRET)

The nitro group of 3-nitro-D-phenylalanine is an efficient quencher of fluorescence. This property is particularly useful in FRET-based assays to measure distances and detect conformational changes.[4][5][6] In a typical FRET experiment, a fluorescent donor is paired with an acceptor (quencher). When the donor and acceptor are in close proximity, the energy from the excited donor is non-radiatively transferred to the acceptor, resulting in quenching of the donor's fluorescence.[12]

FRET_Principle cluster_0 Peptide in Extended Conformation cluster_1 Peptide in Folded Conformation Donor_Ext Donor (Fluorescent) Acceptor_Ext Acceptor (3-nitro-D-Phe) Emission_Ext Fluorescence Emission Donor_Ext->Emission_Ext Excitation_Ext Excitation Light Excitation_Ext->Donor_Ext Donor_Fold Donor Acceptor_Fold Acceptor Donor_Fold->Acceptor_Fold FRET Quenched Quenched Fluorescence Acceptor_Fold->Quenched Excitation_Fold Excitation Light Excitation_Fold->Donor_Fold

Figure 2: Principle of FRET using 3-nitro-D-phenylalanine as a quencher.

Protocol 3: FRET-based Conformational Analysis

  • Peptide Design and Synthesis: Synthesize a peptide with a fluorescent donor (e.g., Tryptophan) and 3-nitro-D-phenylalanine as the acceptor at strategic positions.

  • Sample Preparation: Dissolve the purified peptide in a suitable buffer.

  • Fluorescence Spectroscopy:

    • Measure the fluorescence emission spectrum of the peptide, exciting at the donor's excitation wavelength.

    • Observe the degree of fluorescence quenching.

  • Data Analysis:

    • A high degree of quenching indicates that the donor and 3-nitro-D-phenylalanine are in close proximity, suggesting a folded or compact conformation.

    • A low degree of quenching suggests a more extended conformation.

  • Dynamic Studies: Monitor changes in fluorescence intensity over time or in response to binding events to study protein dynamics and interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides atomic-level information about protein structure and dynamics.[13][14][15] The incorporation of 3-nitro-D-phenylalanine can provide valuable long-range distance restraints and report on the local environment.

  • Chemical Shift Perturbations: The aromatic ring of 3-nitro-D-phenylalanine can induce chemical shift changes in nearby protons, providing information about its proximity to other residues.

  • Nuclear Overhauser Effect (NOE): NOEs between the protons of 3-nitro-D-phenylalanine and other protons in the protein can provide distance restraints for structure calculation.

  • Paramagnetic Relaxation Enhancement (PRE): The nitro group can be reduced to a stable nitroxide radical, which is paramagnetic. This allows for PRE experiments to measure long-range distances.

Protocol 4: NMR Structural Analysis

  • Peptide Synthesis and Isotope Labeling: Synthesize the peptide containing 3-nitro-D-phenylalanine. For more complex studies, uniform or selective isotopic labeling (e.g., 15N, 13C) of other residues may be necessary.[16][17]

  • NMR Sample Preparation: Dissolve the peptide in a suitable NMR buffer, often containing D2O.

  • NMR Data Acquisition: Acquire a suite of NMR experiments, including:

    • 1D 1H NMR: To assess overall sample quality and folding.

    • 2D TOCSY and NOESY: For resonance assignment and distance restraint collection.

    • 2D 1H-15N HSQC (if labeled): To probe the backbone amide environment.

  • Data Processing and Analysis:

    • Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).

    • Assign the resonances and identify NOEs involving 3-nitro-D-phenylalanine.

  • Structure Calculation: Use the collected distance and dihedral angle restraints to calculate a family of 3D structures using software like CYANA or XPLOR-NIH.

X-ray Crystallography

X-ray crystallography provides high-resolution 3D structures of proteins.[18][19][20][21] The incorporation of 3-nitro-D-phenylalanine can aid in structure determination, particularly in phasing.

  • Heavy Atom Derivative: The nitro group contains heavier atoms (nitrogen and oxygen) than carbon, which can sometimes be sufficient to aid in phasing through isomorphous replacement or anomalous scattering, although dedicated heavy atoms are generally more effective.

  • Conformational Locking: The steric bulk and electronic properties of the nitro-phenyl group can help to stabilize a particular conformation, potentially aiding in crystallization.

Protocol 5: X-ray Crystallography

  • Protein Expression and Purification: Produce and purify the protein with incorporated 3-nitro-D-phenylalanine. This often requires in vivo incorporation methods using an expanded genetic code.[22]

  • Crystallization: Screen a wide range of crystallization conditions to obtain well-diffracting crystals.

  • Data Collection: Collect X-ray diffraction data at a synchrotron source.[20]

  • Structure Determination:

    • Process the diffraction data.

    • Solve the phase problem using molecular replacement (if a homologous structure is available) or experimental phasing methods.

    • Build and refine the atomic model into the electron density map.[23]

  • Structure Analysis: Analyze the final structure to understand the role of 3-nitro-D-phenylalanine in the overall protein architecture and any specific interactions it may form.

Data Interpretation and Case Studies

The interpretation of data from experiments using 3-nitro-D-phenylalanine requires a multi-faceted approach, integrating results from different techniques to build a cohesive structural model. For instance, FRET data can provide initial low-resolution information on the overall compactness of a peptide, which can then be refined with high-resolution distance restraints from NMR.

A hypothetical case study could involve a peptide that is thought to adopt a helical conformation upon binding to a target protein. By incorporating a fluorescent donor at the N-terminus and 3-nitro-D-phenylalanine at the C-terminus, a FRET experiment could demonstrate a decrease in distance (increased quenching) upon binding, consistent with helix formation. Subsequent NMR studies could then be used to precisely map the helical region and identify key intermolecular contacts.

Conclusion and Future Perspectives

3-nitro-D-phenylalanine is a powerful and versatile tool for the investigation of protein structure. Its unique spectroscopic properties, particularly its ability to act as a fluorescence quencher, make it invaluable for studying protein folding, dynamics, and interactions. As synthetic methodologies for incorporating non-canonical amino acids become more robust and accessible, the use of probes like 3-nitro-D-phenylalanine is set to become even more widespread in both basic research and drug discovery. Future developments may include the design of novel nitro-aromatic amino acids with tailored properties for specific applications, further expanding the toolkit available to structural biologists.

References

  • Chem-Impex. (n.d.). 3-Nitro-D-phenylalanine.
  • University of the Pacific. (2015). Spectroscopic Probes of Protein Structure, Dynamics, Hydration and Electrostatics.
  • National Institutes of Health. (n.d.). Choosing the optimal spectroscopic toolkit to understand protein function - PMC.
  • MDPI. (n.d.). Semi-Synthesis of Labeled Proteins for Spectroscopic Applications.
  • ProQuest. (n.d.). Development and Use of Spectroscopic Methods and Probes to Elucidate Structure, Dynamics, and Functions of Biomolecules.
  • Chem-Impex. (n.d.). Fmoc-3-nitro-D-phenylalanine.
  • Modern Drug Discovery. (n.d.). The Role of D-3-Nitrophenylalanine in Modern Drug Discovery.
  • YouTube. (2021). Methods for Determining Atomic Structures: NMR Spectroscopy (from PDB-101).
  • ProQuest. (n.d.). X-ray Crystallographic Methods for the Study of Native and Non-Native Protein Structure.
  • PrepChem.com. (n.d.). Synthesis of p-nitrophenylalanine.
  • Physics LibreTexts. (2022). X-ray Protein Crystallography.
  • Pharmaceutical Manufacturers. (n.d.). D-3-Nitrophenylalanine: A Key Intermediate for Pharmaceutical Manufacturers.
  • Proteopedia. (n.d.). Protein X-ray Crystallography & Protein Structure Determination.
  • John Innes Centre. (2020). What is Protein X-Ray Crystallography?.
  • CD Formulation. (n.d.). Quenched Fluorescent Peptide (FRET Peptide) Synthesis.
  • National Institutes of Health. (n.d.). x Ray crystallography - PMC.
  • Interchim. (n.d.). Product Monograph - FRET Substrates.
  • SpringerLink. (n.d.). Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns.
  • National Institutes of Health. (n.d.). In vivo incorporation of unnatural amino acids to probe structure, dynamics and ligand binding in a large protein by Nuclear Magnetic Resonance spectroscopy - PMC.
  • National Institutes of Health. (n.d.). p-Nitro-D-phenylalanine.
  • PubMed Central. (n.d.). o-Nitrotyrosine and p-iodophenylalanine as spectroscopic probes for structural characterization of SH3 complexes.
  • Apeptide. (n.d.). 3-Nitro-D-Phenylalanine.
  • ResearchGate. (2021). Synthesis of Isotopically Labeled, Spin-Isolated Tyrosine and Phenylalanine for Protein NMR Applications.
  • ACS Publications. (2021). Synthesis of Isotopically Labeled, Spin-Isolated Tyrosine and Phenylalanine for Protein NMR Applications.
  • MDPI. (2022). Structural Properties of Phenylalanine-Based Dimers Revealed Using IR Action Spectroscopy.
  • ACS Publications. (2020). Fluorescence Quenching by Nitro Compounds within a Hydrophobic Deep Eutectic Solvent.
  • IUBMB Life. (n.d.). Multidimensional NMR Methods for Protein Structure Determination.
  • MDPI. (n.d.). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers.
  • ResearchGate. (n.d.). Synthesis of peptides containing DOPA (3,4-dihydroxyphenylalanine).

Sources

(2R)-2-amino-3-(3-nitrophenyl)propanoic acid as a building block for novel therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (2R)-2-amino-3-(3-nitrophenyl)propanoic acid as a Building Block for Novel Therapeutics

Foreword: The Strategic Imperative of Unnatural Amino Acids in Drug Design

In the landscape of modern medicinal chemistry, the pursuit of therapeutic agents with superior potency, selectivity, and pharmacokinetic profiles is relentless. Natural proteinogenic amino acids, while foundational to biology, offer a limited chemical alphabet. The introduction of unnatural amino acids (UAAs) into peptides and small molecules provides a powerful strategy to transcend these limitations. These custom-designed building blocks enable the exploration of novel chemical space, the stabilization of bioactive conformations, and the introduction of unique functionalities.

This guide focuses on a particularly valuable UAA: (2R)-2-amino-3-(3-nitrophenyl)propanoic acid , also known as D-3-nitrophenylalanine. Its distinct stereochemistry and the versatile reactivity of its nitroaryl side chain make it a strategic asset for drug development professionals. Herein, we provide a comprehensive overview of its properties, synthesis, and application, with a focus on the underlying scientific principles that guide its use in creating next-generation therapeutics.

Section 1: Physicochemical and Structural Profile

A thorough understanding of a building block's fundamental properties is the bedrock of rational drug design. (2R)-2-amino-3-(3-nitrophenyl)propanoic acid possesses a unique combination of features stemming from its chiral alpha-carbon and the electron-withdrawing nitro group on the phenyl ring.

PropertyValueSource
IUPAC Name (2R)-2-amino-3-(3-nitrophenyl)propanoic acidPubChem CID: 7000156[1]
Synonyms D-3-Nitrophenylalanine, 3-Nitro-D-phenylalanine, H-D-Phe(3-NO2)-OHPubChem CID: 7000156[1]
CAS Number 169530-97-6PubChem CID: 7000156[1]
Molecular Formula C₉H₁₀N₂O₄PubChem CID: 7000156[1]
Molecular Weight 210.19 g/mol PubChem CID: 7000156[1]
Appearance White to off-white solid powderMedChemExpress[2]
Water Solubility 29.17 mg/mL (Requires ultrasonic agitation and pH adjustment to 9 with NaOH)MedChemExpress[2]
XLogP3 (Computed) -1.2PubChem CID: 7000156[1]
Hydrogen Bond Donors 2PubChem CID: 7000156[1]
Hydrogen Bond Acceptors 5PubChem CID: 7000156[1]

The presence of the nitro group significantly influences the molecule's electronic properties, increasing the acidity of the phenyl ring's protons and providing a potential site for metabolic transformation, a critical aspect that will be discussed in Section 3.

Section 2: Synthesis of the Chiral Building Block

The enantiomeric purity of a chiral building block is paramount for therapeutic applications. The synthesis of (2R)-2-amino-3-(3-nitrophenyl)propanoic acid can be approached through several strategic routes, primarily involving either the nitration of a chiral precursor or an asymmetric synthesis from achiral materials.

A plausible and scalable approach involves the direct nitration of the commercially available D-phenylalanine. This method requires careful control of reaction conditions to favor the formation of the meta-isomer over ortho- and para-isomers.

Conceptual Synthetic Pathway: Electrophilic Nitration

The rationale behind this pathway is the use of a strong acid mixture (sulfuric and nitric acid) to generate the nitronium ion (NO₂⁺) electrophile, which then attacks the phenyl ring of D-phenylalanine. The amino acid functionality directs the nitration, and while a mixture of isomers is expected, the meta-product is a significant component.

Caption: Conceptual workflow for the synthesis of D-3-nitrophenylalanine.

Key Experimental Considerations:
  • Temperature Control: The nitration reaction is highly exothermic. Maintaining a low temperature (0-5 °C) is crucial to prevent runaway reactions and minimize the formation of byproducts.

  • Purification: The separation of the desired meta-isomer from the ortho- and para-isomers is the most challenging step. This typically requires preparative reverse-phase high-performance liquid chromatography (RP-HPLC), leveraging the subtle differences in polarity between the isomers.

  • Alternative Asymmetric Routes: For higher enantiomeric and isomeric purity, enzymatic methods, such as those employing Phenylalanine Ammonia Lyases (PALs) in a cascade process with deracemization, offer a sophisticated alternative for producing specific isomers of nitrophenylalanine.

Section 3: Application in Therapeutic Design

The true value of (2R)-2-amino-3-(3-nitrophenyl)propanoic acid is realized when it is strategically incorporated into a larger molecule to modulate biological activity. Its primary documented use is as a key intermediate for the synthesis of plasmin inhibitors[3].

Rationale for Use in Plasmin Inhibitors

Plasmin is a serine protease that plays a central role in fibrinolysis, the process of breaking down blood clots. Its overactivity can lead to excessive bleeding. Plasmin inhibitors are therefore critical antifibrinolytic drugs[4]. The active site of plasmin preferentially binds and cleaves peptide bonds C-terminal to basic amino acids like lysine and arginine.

The design of effective plasmin inhibitors often involves creating peptidomimetics that mimic this natural substrate recognition. This is where (2R)-2-amino-3-(3-nitrophenyl)propanoic acid becomes a strategic choice:

  • Structural Mimicry: The D-amino acid configuration provides resistance to degradation by endogenous proteases, increasing the in vivo half-life of the therapeutic.

  • Side-Chain Interactions: The 3-nitrophenyl group serves as a rigid scaffold that can be precisely positioned within the enzyme's binding pockets (e.g., the S1 subsite). Its electron-withdrawing nature and potential for hydrogen bonding can be exploited to create highly specific and potent interactions with the target protein, distinguishing it from other proteases and reducing off-target effects.

Incorporation into Peptides: Solid-Phase Peptide Synthesis (SPPS)

The most common method for incorporating this UAA into a peptide chain is Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This technique involves building a peptide step-by-step while it is anchored to a solid resin support. The use of the Fmoc-protected version, Fmoc-D-Phe(3-NO2)-OH, is standard.

cluster_workflow Fmoc-SPPS Workflow for UAA Incorporation Resin 1. Resin Swelling (e.g., Rink Amide Resin in DMF) Deprotection 2. Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Wash1 3. DMF Wash Deprotection->Wash1 Coupling 4. Amino Acid Coupling (Fmoc-D-Phe(3-NO2)-OH + Activator) Wash1->Coupling Wash2 5. DMF Wash Coupling->Wash2 Repeat Repeat Steps 2-5 for next amino acid Wash2->Repeat Cleavage 6. Cleavage & Deprotection (e.g., TFA Cocktail) Repeat->Cleavage After final residue Purification 7. Purification (RP-HPLC) Cleavage->Purification cluster_metabolism In Vivo Bioreduction of the Nitroaryl Group Parent Ar-NO₂ (Nitroaromatic Drug) Radical Ar-NO₂⁻˙ (Nitro Anion Radical) Parent->Radical 1e⁻ reduction (Nitroreductases) Nitroso Ar-NO (Nitroso Intermediate) Radical->Nitroso Hydroxylamine Ar-NHOH (Hydroxylamine) Nitroso->Hydroxylamine 2e⁻ reduction Amine Ar-NH₂ (Amine Metabolite) Hydroxylamine->Amine 2e⁻ reduction

Caption: Stepwise reduction of a nitroaromatic compound in vivo.

Causality and Self-Validation:

  • Expertise & Experience: Recognizing this metabolic pathway is crucial. It presents both an opportunity and a risk.

    • Opportunity (Prodrug Strategy): If the final amine metabolite (Ar-NH₂) is the desired active drug, the nitro-compound can be designed as a prodrug. This is particularly effective in targeting hypoxic environments (e.g., solid tumors) where nitroreductase activity is often upregulated.

    • Risk (Toxicology): The nitroso (Ar-NO) and hydroxylamine (Ar-NHOH) intermediates are highly electrophilic and reactive. They can covalently bind to biological macromolecules like proteins (e.g., hemoglobin) and DNA, leading to potential toxicity, mutagenicity, or immunogenicity.

  • Trustworthiness (Self-Validating System): Any protocol involving a nitroaromatic therapeutic candidate must include a self-validating system to assess its metabolic fate and potential for bioactivation. This involves:

    • In Vitro Metabolic Stability Assays: Incubating the compound with liver microsomes or gut bacteria S9 fractions to quantify the rate of reduction.

    • Covalent Binding Assays: Using radiolabeled compounds to determine the extent of irreversible binding to cellular proteins.

    • Genotoxicity Screens: Employing assays like the Ames test to check for mutagenicity caused by the reactive intermediates.

Failure to rigorously evaluate the consequences of nitro-group metabolism constitutes a critical flaw in the drug development process.

Section 4: Analytical and Quality Control Protocols

Ensuring the identity, purity, and stability of the building block and the final therapeutic agent is non-negotiable. A combination of chromatographic and spectroscopic techniques is required.

Protocol 1: Purity and Identity via HPLC-MS

  • Objective: To confirm the purity and molecular weight of (2R)-2-amino-3-(3-nitrophenyl)propanoic acid or a peptide containing it.

  • System: HPLC coupled with a mass spectrometer (e.g., ESI-QTOF).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 20 minutes.

    • Flow Rate: 0.8 mL/min.

    • Detection: UV at 220 nm and 254 nm.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Analysis: Scan for the [M+H]⁺ ion (expected m/z = 211.07 for the free amino acid).

  • Data Analysis: Purity is determined by the area percentage of the main peak in the UV chromatogram. Identity is confirmed by the accurate mass measurement of the corresponding peak.

Protocol 2: Structural Elucidation by NMR Spectroscopy

  • Objective: To confirm the chemical structure and isomeric identity.

  • System: 400 MHz (or higher) NMR Spectrometer.

  • Sample Preparation: Dissolve ~5 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., D₂O with pH adjustment or DMSO-d₆).

  • Experiments:

    • ¹H NMR: Provides information on the number and environment of protons. The aromatic region will show a distinct splitting pattern for the 1,3-disubstituted ring, differentiating it from the 1,2- or 1,4-isomers.

    • ¹³C NMR: Confirms the carbon skeleton of the molecule.

    • 2D NMR (e.g., COSY, HSQC): Used to assign proton and carbon signals definitively and confirm connectivity.

Section 5: Safety and Handling

As a laboratory chemical, (2R)-2-amino-3-(3-nitrophenyl)propanoic acid requires careful handling.

  • Hazard Identification (GHS Classification):

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling Precautions:

    • Work in a well-ventilated area or a chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE): safety goggles, nitrile gloves, and a lab coat.

    • Avoid inhalation of dust and direct contact with skin and eyes.

  • Storage: Store in a cool, dry, well-sealed container away from strong oxidizing agents.

Section 6: Future Outlook

The strategic value of (2R)-2-amino-3-(3-nitrophenyl)propanoic acid extends beyond its current applications. The nitro group can be chemically reduced to an amine (Ar-NH₂), transforming it into a versatile chemical handle. This amine can be used for subsequent conjugations, such as linking imaging agents, targeting ligands, or pharmacokinetic modifiers. This dual functionality—as a structural mimic and a latent chemical handle—ensures that D-3-nitrophenylalanine will remain a highly relevant and powerful building block for the discovery of novel therapeutics.

References

  • The Role of D-3-Nitrophenylalanine in Modern Drug Discovery. (URL: [Link])
  • Yedlapudi, D., & K. R., P. (2017). Recent Advances on Plasmin Inhibitors for the Treatment of Fibrinolysis-Related Disorders. Current Medicinal Chemistry. (URL: [Link])
  • PubChem Compound Summary for CID 7000156, (R)-2-Amino-3-(3-nitrophenyl)propanoic acid.

Sources

Harnessing Light to Interrogate the Brain: The Potential of Nitrophenylalanine in Studying Neurotransmitter Pathways

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Executive Summary

The study of neurotransmitter pathways—the intricate communication networks that govern brain function—demands tools offering unparalleled precision in both space and time. Nitrophenylalanine, a photo-responsive amino acid, has emerged as a cornerstone technology in this pursuit. This guide provides an in-depth exploration of its dual role: as a key component of "caged" neurotransmitters that can be released on command with light, and as a genetically encodable photo-crosslinker to capture fleeting protein interactions within the synapse. We will delve into the fundamental photochemical principles, provide detailed experimental protocols for its application, and discuss the nuances of experimental design and data interpretation, offering researchers, scientists, and drug development professionals a comprehensive resource to leverage this powerful molecule.

The Core Principle: Ortho-Nitrobenzyl Photochemistry

The utility of nitrophenylalanine in neuroscience is rooted in the photochemistry of the ortho-nitrobenzyl group, a classic photolabile protecting group (PPG).[1] When attached to a biologically active molecule, like a neurotransmitter, it renders it inert—effectively keeping it in a "cage."[2][3] Irradiation with a specific wavelength of light, typically in the UV or near-UV range, initiates a rapid, irreversible chemical reaction that cleaves the nitrobenzyl group, releasing the active molecule with high spatiotemporal fidelity.[4][5]

The mechanism involves an intramolecular hydrogen abstraction by the excited nitro group from the benzylic carbon, leading to the formation of an aci-nitro intermediate.[6][7] This transient species then rearranges and fragments, ultimately liberating the caged molecule and producing a 2-nitrosobenzaldehyde or related byproduct.[6][7][8] The speed and efficiency of this release are critical for studying the fast kinetics of synaptic transmission.[9][10]

Photolysis_Mechanism cluster_0 The Uncaging Process Caged o-Nitrobenzyl-Caged Neurotransmitter (Inactive) Excited Excited State Caged->Excited Absorption Photon Light Pulse (e.g., 365nm or Two-Photon ~720nm) Photon->Caged Irradiation Intermediate aci-Nitro Intermediate (Transient) Excited->Intermediate Intramolecular H-Abstraction Released Active Neurotransmitter + Nitroso Byproduct Intermediate->Released Rearrangement & Cleavage

Caption: General mechanism of o-nitrobenzyl photolysis ("uncaging").

Application I: High-Resolution Circuit Mapping with Caged Neurotransmitters

The most widespread application of nitrophenylalanine chemistry in neuroscience is in the creation of caged neurotransmitters. By perfusing a brain slice or cell culture with an inert, caged version of glutamate, GABA, or glycine, researchers can precisely stimulate specific synapses or even single dendritic spines with a focused light beam, mimicking physiological neurotransmitter release.[11][12][13] This technique has revolutionized our ability to map neural circuits and study synaptic integration.[14][15]

Key Caged Neurotransmitters and Their Properties

While the core is the nitrobenzyl moiety, substitutions on the aromatic ring significantly alter the photochemical properties, leading to a variety of caged compounds tailored for specific applications.

Caged CompoundCommon AbbreviationTypical 1P λ (nm)Typical 2P λ (nm)Key Features & Considerations
MNI-GlutamateMNI-Glu~360~720Good two-photon cross-section, widely used for 2P uncaging.[16][17] Can exhibit some GABA-A receptor antagonism at high concentrations.
CDNI-GlutamateCDNI-Glu~395~720High quantum yield, very efficient release.[18] Shorter synthesis route recently developed.[18]
RuBi-Glutamate/GABARuBi-Glu/GABA~450~800Ruthenium-bipyridine cage. Red-shifted absorption, compatible with visible light lasers and less phototoxic.[16][19]
DNI-GlutamateDNI-Glu~400~720Dinitro-indolinyl cage. Reported to have a higher quantum yield and faster release than MNI-Glu.[20]
NPEC-caged GlycineN4-caged glycine~350N/AAn effective caged version of the inhibitory neurotransmitter glycine.[13]
The Power of Two-Photon (2P) Uncaging

A significant advancement in this field is the use of two-photon excitation for uncaging.[21][22] In 2P microscopy, a pulsed infrared laser is used, and two photons must arrive simultaneously at the focal point to be absorbed. This quadratic dependence on photon density confines the uncaging event to a tiny, femtoliter-sized volume, providing true three-dimensional spatial resolution.[16][17] This allows for the stimulation of individual dendritic spines without affecting neighboring ones, a feat impossible with conventional one-photon uncaging.[17][21]

Two_Photon_Workflow cluster_workflow 2P Uncaging Experimental Workflow Prep Prepare Acute Brain Slice (e.g., Hippocampus) Patch Obtain Whole-Cell Patch-Clamp Recording from Target Neuron Prep->Patch Perfuse Perfuse Slice with ACSF Containing Caged Compound (e.g., 10 mM MNI-Glu) Patch->Perfuse Image Visualize Dendrites and Spines using Two-Photon Imaging Perfuse->Image Target Select Target Dendritic Spine(s) for Stimulation Image->Target Uncage Deliver Focused IR Laser Pulse(s) (e.g., 720 nm, 1-3 ms) to Uncage Glutamate Target->Uncage Record Record Postsynaptic Potential/Current (uEPSC/uEPSP) via Patch Pipette Uncage->Record Evokes Analyze Analyze Amplitude, Kinetics, and Plasticity of the Synaptic Response Record->Analyze

Caption: Workflow for a two-photon glutamate uncaging experiment.

Experimental Protocol: Two-Photon Glutamate Uncaging in Acute Brain Slices

Objective: To map the functional properties of single synaptic inputs onto a CA1 pyramidal neuron.

Materials:

  • MNI-caged L-glutamate (Tocris or synthesized)

  • Standard artificial cerebrospinal fluid (ACSF)

  • Two-photon laser scanning microscope equipped for simultaneous imaging and uncaging[16][21]

  • Electrophysiology rig for whole-cell patch-clamp recording

Methodology:

  • Slice Preparation: Prepare 300 µm thick horizontal or coronal hippocampal slices from a rodent brain in ice-cold, oxygenated ACSF according to standard institutional protocols.

  • Recording Setup: Transfer a slice to the recording chamber and continuously perfuse with oxygenated ACSF at physiological temperature (32-34°C).

  • Neuron Targeting: Using differential interference contrast (DIC) optics, identify a CA1 pyramidal neuron. Obtain a whole-cell patch-clamp recording in voltage-clamp or current-clamp mode. Include a fluorescent dye (e.g., Alexa Fluor 594) in the internal solution to visualize cell morphology.

  • Caged Compound Application: Switch the perfusion to ACSF containing the caged glutamate (e.g., 2.5-10 mM MNI-Glu). Allow at least 10-15 minutes for the compound to equilibrate within the slice.[15]

  • Two-Photon Imaging & Targeting: Using the imaging laser path (e.g., ~910 nm for Alexa 594), visualize the dendritic tree of the patched neuron. Identify a secondary or tertiary apical oblique dendrite and select individual spines for stimulation.[17]

  • Uncaging: Position the uncaging laser spot (e.g., 720 nm for MNI-Glu) approximately 0.5 µm from the head of the target spine.[17]

  • Stimulation & Recording: Deliver a short laser pulse (e.g., 0.5-2 ms duration) to photolyze the MNI-Glu. Simultaneously record the evoked uncaging-evoked postsynaptic potential (uEPSP) or current (uEPSC).

  • Data Collection: Systematically move the uncaging spot to different spines along the dendrite to map receptor sensitivity. Test different stimulation protocols to investigate synaptic properties like paired-pulse facilitation or long-term potentiation (LTP).[17]

  • Controls:

    • Perform uncaging in the presence of glutamate receptor antagonists (e.g., CNQX and APV) to confirm the recorded signal is mediated by glutamate receptors.

    • Deliver laser pulses to locations away from the dendrite to ensure there are no non-specific light effects.

Application II: Trapping Synaptic Interactions with Genetically Encoded Nitrophenylalanine

Beyond its role as a caging group, nitrophenylalanine can be used as a non-canonical amino acid (ncAA) that is genetically incorporated directly into the polypeptide chain of a protein.[23] Specifically, p-nitrophenylalanine (pNO2-Phe) can function as a zero-distance photo-crosslinker.[24][25] When irradiated with UV light, the nitro group is reduced, forming a highly reactive nitroso intermediate that can covalently bond with nearby amino acid residues or other molecules, effectively "trapping" transient protein-protein interactions.[26][27]

This technique is exceptionally powerful for identifying the binding partners of neurotransmitter receptors, ion channels, and other synaptic proteins in their native environment.

Crosslinking_Workflow cluster_crosslink Photo-Crosslinking Workflow using p-Nitrophenylalanine Mutagenesis 1. Site-Directed Mutagenesis: Introduce amber stop codon (TAG) at desired site in protein of interest. Transfection 2. Co-transfect Cells: - Plasmid for protein-of-interest (with TAG) - Plasmid for orthogonal tRNA/synthetase pair Mutagenesis->Transfection Culture 3. Cell Culture: Supplement media with p-nitrophenylalanine (pNO2-Phe) Transfection->Culture Expression 4. Protein Expression: Orthogonal system incorporates pNO2-Phe at the TAG codon. Culture->Expression Irradiate 5. UV Irradiation: Expose living cells or lysate to UV light (e.g., 365 nm) to activate pNO2-Phe. Expression->Irradiate Crosslink 6. Covalent Crosslinking: pNO2-Phe forms a covalent bond with interacting protein(s). Irradiate->Crosslink Analysis 7. Analysis: - Isolate complex (e.g., via affinity tag) - Separate by SDS-PAGE - Identify partners via Western Blot or Mass Spectrometry Crosslink->Analysis

Caption: Genetic incorporation and photo-crosslinking with p-nitrophenylalanine.

Experimental Protocol: Identifying Interacting Partners of a Receptor Subunit

Objective: To identify proteins that interact with a specific extracellular loop of a GABA-A receptor subunit.

Materials:

  • Mammalian expression vector for the GABA-A subunit of interest.

  • Plasmid encoding an evolved, orthogonal tRNA/aminoacyl-tRNA synthetase pair for pNO2-Phe.[24]

  • p-nitrophenylalanine (pNO2-Phe).

  • Cell culture reagents (e.g., HEK293T cells, DMEM).

  • UV crosslinking apparatus (e.g., Stratalinker).

  • Reagents for immunoprecipitation and Western blotting.

Methodology:

  • Site-Directed Mutagenesis: In your GABA-A subunit expression vector, introduce an amber stop codon (TAG) at the desired location within the extracellular loop using PCR-based mutagenesis.[28] Add an affinity tag (e.g., HA or FLAG) to the C-terminus for later purification.

  • Cell Culture and Transfection: In a 10 cm dish, co-transfect HEK293T cells with:

    • The mutated GABA-A subunit plasmid.

    • The orthogonal tRNA/synthetase plasmid.

  • pNO2-Phe Supplementation: 24 hours post-transfection, replace the culture medium with fresh DMEM supplemented with 1 mM pNO2-Phe.

  • Protein Expression: Allow the cells to express the protein for 48 hours. The orthogonal synthetase will charge its tRNA with pNO2-Phe, which will then be incorporated at the amber codon site during translation, producing the full-length, modified receptor subunit.[23]

  • UV Crosslinking: Wash the cells with ice-cold PBS. Place the dish on ice and irradiate with 365 nm UV light for 5-15 minutes.

  • Cell Lysis: Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Immunoprecipitation: Incubate the cell lysate with anti-FLAG or anti-HA magnetic beads to pull down the receptor subunit and any covalently crosslinked binding partners.

  • Analysis: Elute the protein complexes from the beads, separate them by SDS-PAGE, and analyze via:

    • Western Blot: Probe with antibodies for known or suspected interacting proteins. A higher molecular weight band corresponding to the complex will confirm the interaction.

    • Mass Spectrometry: Excise the higher molecular weight band and submit it for proteomic analysis to identify the unknown crosslinked partner.

  • Controls:

    • A "-UV" control where cells are processed identically but not irradiated. No higher molecular weight complex should be observed.

    • A "-pNO2-Phe" control where cells are transfected and grown without the unnatural amino acid. This confirms that protein expression is dependent on pNO2-Phe incorporation and that no crosslinking occurs.

Limitations and Future Directions

Despite its power, nitrophenylalanine-based tools have limitations. Caged compounds can sometimes exhibit off-target pharmacological effects, such as the blockade of GABA-A receptors by some caged glutamates at high concentrations. The byproducts of photolysis can also have biological activity or be phototoxic with prolonged exposure.[29] Furthermore, the quantum yield (the efficiency of uncaging per photon absorbed) is not always optimal, necessitating high laser power, which can be a concern in living tissue.[30]

The future of this field lies in the development of new photoremovable protecting groups based on the nitrophenylalanine scaffold. Key goals include:

  • Red-Shifted Absorption: Creating cages that are sensitive to longer wavelengths of light (blue or green) to reduce phototoxicity and improve tissue penetration.[19]

  • Higher Quantum Yield: Designing more efficient cages that require less light energy for release, minimizing off-target effects.[20]

  • Orthogonal Uncaging: Developing multiple caged compounds that can be released independently by different wavelengths of light, allowing for the simultaneous control of excitatory and inhibitory pathways.[19]

  • Fluorescent Reporting: Engineering cages that produce a fluorescent signal upon photolysis, providing a direct optical readout of neurotransmitter release.[31]

By continuing to refine the chemistry and application of nitrophenylalanine, researchers will gain an even clearer window into the dynamic molecular conversations that constitute thought, memory, and behavior.

References

  • Zito Lab. (n.d.). Two-Photon Glutamate Uncaging to Study Structural and Functional Plasticity of Dendritic Spines. UC Davis. [Link]
  • Klán, P., et al. (2004). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Journal of the American Chemical Society. [Link]
  • Callaway, E., & Katz, L. C. (1993). Photostimulation using caged glutamate reveals functional circuitry in living brain slices.
  • Hess, G. P., & Grewer, C. (2014). Caged neurotransmitters and other caged compounds: design and application. Cold Spring Harbor Protocols. [Link]
  • Canepari, M., & Ogden, D. (2011). Two-photon uncaging microscopy. Cold Spring Harbor Protocols. [Link]
  • Wurm, F. R., et al. (2025). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega. [Link]
  • Peters, F. B., et al. (2009). Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine. Chemistry & Biology. [Link]
  • Bruker. (n.d.). Neurotransmitter Uncaging. Bruker. [Link]
  • Mukhtarov, M., & Bregestovski, P. (n.d.). Light-induced activation of receptors using "caged" compounds.
  • Araya, R. (2019). Two-Photon Uncaging of Caged Neurotransmitters. Frontiers in Neural Circuits. [Link]
  • Shah, R. B. (2018). Prodrugs: A Comparison of o-Nitrobenzyl, p-Hydroxyphenacyl, and Coumarin Photoremovable Protecting Groups and Their In Vivo Appl. Journal of High School Science. [Link]
  • Murakami, H., et al. (1998). Site-Directed Incorporation of p-Nitrophenylalanine into Streptavidin and Site-to-Site Photoinduced Electron Transfer from a Pyrenyl Group to a Nitrophenyl Group on the Protein Framework. Journal of the American Chemical Society. [Link]
  • Wirz, J., et al. (2005). Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-Nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer. Photochemical & Photobiological Sciences. [Link]
  • Gola, A., et al. (2023).
  • Sisido, M., et al. (1998). Site-Directed Incorporation of p-Nitrophenylalanine into Streptavidin and Site-to-Site Photoinduced Electron Transfer from a Pyrenyl Group to a Nitrophenyl Group on the Protein Framework. Journal of the American Chemical Society. [Link]
  • Denk, W. (1994). Chemical two-photon uncaging: A novel approach to mapping glutamate receptors.
  • Ellis-Davies, G. C. R., & Barsotti, R. J. (2013). A chemist and biologist talk to each other about caged neurotransmitters. Frontiers in Cellular Neuroscience. [Link]
  • Ellis-Davies, G. C. R. (2014). Nitrophenyl-based caged neurotransmitters. Cold Spring Harbor Protocols. [Link]
  • Gola, A., et al. (2023).
  • Specht, A., et al. (2011). o-Nitrobenzyl photoremovable groups with fluorescence uncaging reporting properties. Organic & Biomolecular Chemistry. [Link]
  • Kandler, K., & Katz, L. C. (2010).
  • Sisido, M., et al. (1998).
  • Sakamoto, K., et al. (2002). Site-specific incorporation of an unnatural amino acid into proteins in mammalian cells. Nucleic Acids Research. [Link]
  • Mehl, R. A., et al. (2003). The genetic incorporation of a distance probe into proteins in Escherichia coli. Journal of the American Chemical Society. [Link]
  • Wikipedia. (n.d.). Photolabile protecting group. [Link]
  • Ellis-Davies, G. C. R. (2014). Caged compounds for multichromic optical interrogation of neural systems. Frontiers in Cellular Neuroscience. [Link]
  • Wan, P., & Yates, K. (1986). Photoredox chemistry of nitrobenzyl alcohols in aqueous solution. Acid and base catalysis of reaction. Canadian Journal of Chemistry. [Link]
  • Peters, F. B., et al. (2009). Photocleavage of the polypeptide backbone by 2-nitrophenylalanine. Chemistry & Biology. [Link]
  • Wurm, F. R., et al. (2025). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega. [Link]
  • Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology.
  • Peters, F. B., et al. (2025). Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine. Request PDF. [Link]
  • Givens, R. S., et al. (2009). A new synthesis of caged GABA compounds for studying GABAA receptors. Bioorganic & Medicinal Chemistry Letters. [Link]
  • Shigeri, Y., et al. (2001). Synthesis and application of caged peptides and proteins. Pharmacology & Therapeutics. [Link]
  • Hess, G. P., et al. (1996). Synthesis and Characterization of a Caged Receptor Ligand Suitable for Chemical Kinetic Investigations of the Glycine Receptor in the 3-μs Time Domain. Biochemistry. [Link]
  • García-López, V., et al. (2018). Improved Synthesis of Caged Glutamate and Caging Each Functional Group. ACS Chemical Neuroscience. [Link]
  • Escher, E., & Schwyzer, R. (1974). p-Nitrophenylalanine, p-azidophenylalanine, m-azidophenylalanine, and o-nitro-p-azido-phenylalanine as photoaffinity labels. FEBS Letters. [Link]
  • Lawrence, D. S. (2005). Illuminating the Chemistry of Life: Design, Synthesis, and Applications of “Caged” and Related Photoresponsive Compounds. Chemistry & Biology. [Link]
  • Ellis-Davies, G. C. R., et al. (2016). Development of anionically decorated caged neurotransmitters: in vitro comparison of 7-nitroindolinyl- and 2-(p-phenyl-o-nitrophenyl)-propyl-based photochemical probes. ChemBioChem. [Link]
  • Femtonics. (n.d.). CAGED NEUROTRANSMITTERS. [Link]
  • Ellis-Davies, G. C. R., et al. (2016). Development of Anionically Decorated Caged Neurotransmitters: In Vitro Comparison of 7-Nitroindolinyl- and 2-(p-Phenyl-o-nitrophenyl)propyl-Based Photochemical Probes.
  • Tatsu, Y., et al. (1995). Photolysis of a newly synthesized caged glycine activates the glycine receptor of rat CNS neurons. Journal of Neuroscience Methods. [Link]
  • Papageoriou, G., et al. (2011). Synthesis and photolytic evaluation of a nitroindoline-caged glycine with a side chain of high negative charge for use in neuroscience. Request PDF. [Link]
  • Ellis-Davies, G. C. R., et al. (2016). Development of Anionically Decorated Caged Neurotransmitters: In Vitro Comparison of 7-Nitroindolinyl- and 2-(p-Phenyl-o-nitrophenyl)propyl-Based Photochemical Probes. PubMed. [Link]

Sources

Methodological & Application

Application Note: A Protocol for the Efficient Incorporation of (R)-2-Amino-3-(3-nitrophenyl)propanoic acid in Fmoc-Based Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The incorporation of unnatural amino acids (UAAs) into peptide sequences is a powerful strategy for modulating the pharmacological properties of therapeutic peptides and for introducing unique biophysical probes.[1] (R)-2-Amino-3-(3-nitrophenyl)propanoic acid, a derivative of phenylalanine, is a particularly valuable UAA. The nitro group on its side chain provides a versatile chemical handle; it can be post-synthetically reduced to an amino group, enabling site-specific conjugation of drugs, fluorophores, or other molecular entities.[2] Furthermore, the electronic properties of the nitro group can influence peptide conformation and binding interactions. This document provides a detailed, field-proven protocol for the efficient and reliable incorporation of Fmoc-(R)-2-Amino-3-(3-nitrophenyl)propanoic acid into peptide chains using standard Fmoc/tBu solid-phase peptide synthesis (SPPS) chemistry. We will delve into the rationale behind reagent selection, optimized reaction conditions, and potential challenges to ensure a high-yield, high-purity synthesis.

Core Principles and Strategic Considerations

The successful incorporation of any UAA into a growing peptide chain hinges on understanding its unique chemical properties and adapting the standard SPPS workflow accordingly.[1] For Fmoc-(R)-2-Amino-3-(3-nitrophenyl)propanoic acid, two primary factors must be considered:

  • Electronic Effects: The nitro group (-NO₂) is strongly electron-withdrawing. While this effect primarily influences the aromatic ring's chemistry, it can have a minor deactivating effect on the carboxyl group's nucleophilicity during the activation step. This necessitates the use of a robust coupling reagent to ensure the reaction proceeds to completion.

  • Steric Hindrance: The nitrophenyl side chain presents moderate steric bulk, which can slow down the kinetics of the coupling reaction compared to smaller amino acids like Alanine or Glycine.[3] This challenge is readily overcome by selecting a highly efficient coupling reagent and allowing for an adequate reaction time.

Fortunately, the nitro functional group is stable to the standard conditions of Fmoc-SPPS, including repeated treatments with mild base (e.g., piperidine) for Fmoc deprotection and strong acid (e.g., Trifluoroacetic acid) during final cleavage.[4][5] This inherent stability simplifies the overall synthetic strategy.

Materials and Reagents

  • Resin: Rink Amide, Wang, or 2-Chlorotrityl Chloride resin, chosen based on the desired C-terminal functionality (amide or carboxylic acid).[6]

  • Protected Amino Acids:

    • Fmoc-(R)-2-Amino-3-(3-nitrophenyl)propanoic acid

    • Standard Fmoc-protected amino acids with acid-labile side-chain protection (e.g., Pbf for Arginine, Trt for Cysteine/Histidine, tBu for Aspartic Acid/Serine).[5][7]

  • Solvents (Peptide Synthesis Grade):

    • N,N-Dimethylformamide (DMF)

    • Dichloromethane (DCM)

  • Reagents for Deprotection:

    • 20% (v/v) Piperidine in DMF.[8]

  • Reagents for Coupling:

    • Coupling Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is highly recommended.[9]

    • Base: N,N-Diisopropylethylamine (DIPEA).

  • Reaction Monitoring:

    • Ninhydrin test kit.

  • Reagents for Cleavage & Deprotection:

    • Trifluoroacetic acid (TFA)

    • Scavengers: Triisopropylsilane (TIS), Water (H₂O), 1,2-Ethanedithiol (EDT) - selection depends on peptide sequence.[10]

  • Precipitation & Wash:

    • Cold Diethyl Ether or Methyl t-butyl ether (MTBE).

Detailed Synthesis Protocol

This protocol outlines the key steps for incorporating Fmoc-(R)-2-Amino-3-(3-nitrophenyl)propanoic acid within a standard Fmoc-SPPS workflow.

Step 1: Resin Preparation and Swelling

The initial step is critical for ensuring optimal reaction kinetics by allowing reagents access to all reactive sites within the resin beads.

  • Place the desired amount of resin (e.g., 0.1 mmol scale) into a suitable reaction vessel.

  • Add DMF to cover the resin completely.

  • Allow the resin to swell for a minimum of 30 minutes with gentle agitation.[1]

  • Drain the DMF from the reaction vessel.

Step 2: N-terminal Fmoc Deprotection

This step exposes the free amine of the growing peptide chain, preparing it for coupling with the next amino acid.

  • Add a solution of 20% piperidine in DMF to the swollen resin.

  • Agitate for 3-5 minutes.

  • Drain the solution.

  • Repeat the addition of 20% piperidine in DMF and agitate for an additional 10-15 minutes to ensure complete Fmoc removal.[8][11]

  • Drain the solution and wash the resin thoroughly with DMF (5-7 cycles) to remove all traces of piperidine.

Step 3: Coupling of Fmoc-(R)-2-Amino-3-(3-nitrophenyl)propanoic acid

This is the core step of the protocol. The use of HATU as the coupling reagent is crucial for efficiently overcoming the electronic and steric challenges posed by this UAA.[9]

  • Prepare the Amino Acid Solution: In a separate vial, pre-dissolve Fmoc-(R)-2-Amino-3-(3-nitrophenyl)propanoic acid (4 eq.) and HATU (3.9 eq.) in DMF.

  • Activate the Amino Acid: Add DIPEA (8 eq.) to the amino acid solution. The solution will typically change color (e.g., to yellow). Allow this pre-activation to proceed for 1-2 minutes.

    • Causality Note: Pre-activation with HATU and DIPEA converts the amino acid's carboxylic acid into a highly reactive OAt-ester. This activated species reacts rapidly and efficiently with the free amine on the resin, driving the peptide bond formation to completion even with moderately hindered residues.

  • Couple to Resin: Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitor Reaction Completion: Perform a qualitative ninhydrin test.[12] A negative result (beads remain colorless/yellow) confirms the absence of free primary amines and indicates a successful coupling. If the test is positive (beads turn dark blue/purple), the coupling is incomplete; in this case, the coupling step should be repeated (a "double couple").

  • Wash: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 cycles) followed by DCM (2-3 cycles) to remove excess reagents and byproducts.

Step 4: Peptide Chain Elongation and Final Cleavage
  • Repeat the SPPS cycle (Step 2: Deprotection, Step 3: Coupling) for all subsequent amino acids in your sequence.

  • After the final amino acid has been coupled, perform a final Fmoc deprotection (Step 2).

  • Wash the resin extensively with DMF, then DCM, and dry the peptide-resin under vacuum.

  • Cleavage and Global Deprotection: Prepare a fresh cleavage cocktail appropriate for your peptide's sequence. For most peptides, a standard cocktail is sufficient as the nitro group is stable.

    • Recommended Cocktail (Reagent K): 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT.[13] This cocktail is robust for peptides containing multiple sensitive residues.

    • Add the cleavage cocktail to the dried resin (approx. 10 mL per 0.1 mmol of resin) and allow the reaction to proceed for 2-3 hours at room temperature.[10][14]

  • Peptide Isolation: Filter the resin and collect the TFA filtrate. Precipitate the crude peptide by adding the filtrate dropwise into a centrifuge tube containing cold diethyl ether (approx. 10x the volume of the filtrate).

  • Centrifuge to pellet the peptide, decant the ether, wash the pellet with cold ether 2-3 more times, and dry the final product under vacuum.

Quantitative Data Summary

The following table summarizes the recommended reagent stoichiometry and reaction times for the critical steps in the protocol.

StepReagentEquivalents (relative to resin capacity)Concentration / SolventTime
Fmoc Deprotection Piperidine-20% (v/v) in DMF2 x (3-15 min)
Coupling Fmoc-(R)-NO₂-Phe-OH4 eq.DMF1-2 hours
HATU3.9 eq.DMF1-2 hours
DIPEA8 eq.DMF1-2 hours
Final Cleavage TFA Cocktail-e.g., Reagent K2-3 hours

Visualization of the SPPS Coupling Cycle

The following diagram illustrates the key transformations occurring on the solid support during the incorporation of Fmoc-(R)-2-Amino-3-(3-nitrophenyl)propanoic acid.

SPPS_Workflow_for_UAA Resin Peptide-Resin (Free Amine) Coupling Peptide Bond Formation (Coupling) Resin->Coupling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Washing1 DMF Wash Deprotection->Washing1 Washing1->Resin UAA_Activation Activation of Fmoc-(R)-NO₂-Phe-OH (HATU / DIPEA in DMF) UAA_Activation->Coupling Washing2 DMF / DCM Wash Coupling->Washing2 Next_Cycle Peptide-Resin + 1 (Fmoc Protected) Washing2->Next_Cycle Ready for Next Cycle Next_Cycle->Deprotection Start Cycle

Caption: Workflow for a single SPPS cycle incorporating the unnatural amino acid.

References

  • BenchChem. (2025). Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols. Available at: https://www.benchchem.
  • BenchChem. (2025). Step-by-Step Guide for Fmoc Deprotection in the Presence of the o-Nitrobenzyl (oNv) Group. Available at: https://www.benchchem.com/application-notes/a-step-by-step-guide-for-fmoc-deprotection-in-the-presence-of-the-o-nitrobenzyl-onv-group
  • Peptide Manufacturers. (2026). Why Fmoc-L-3-Nitrophenylalanine is a Strategic Choice for Peptide Manufacturers. Available at: https://www.peptide-manufacturers.com/why-fmoc-l-3-nitrophenylalanine-is-a-strategic-choice-for-peptide-manufacturers_n2
  • WatyChem. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Available at: https://www.watychem.com/commonly-used-coupling-reagents-in-peptide-synthesis.html
  • Chem-Impex. (n.d.). Fmoc-3-nitro-L-phenylalanine. Available at: https://www.chemimpex.com/products/06448
  • BenchChem. (2025). Technical Support Center: Peptide Synthesis with Sterically Hindered D-Amino Acids. Available at: https://www.benchchem.com/technical-support/peptide-synthesis-with-sterically-hindered-d-amino-acids
  • National Institutes of Health (NIH). (n.d.). Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8548398/
  • BenchChem. (2025). A Technical Guide to the Incorporation of Unnatural Amino Acids into Peptides. Available at: https://www.benchchem.
  • BOC Sciences. (n.d.). Strategies for Incorporating Unnatural Amino Acids into Proteins. Available at: https://www.bocsci.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Available at: https://www.bachem.com/magazine/efficient-peptide-synthesis-a-guide-to-coupling-reagents-additives/
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide. Available at: https://www.sigmaaldrich.com/US/en/technical-documents/protocol/protein-biology/peptide-synthesis/peptide-coupling-reagents
  • ResearchGate. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Available at: https://www.researchgate.net/publication/230588647_Efficient_Peptide_Coupling_Involving_Sterically_Hindered_Amino_Acids
  • AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS. Available at: https://www.altabioscience.com/peptide-synthesis/fmoc-amino-acids-for-spps/
  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Available at: https://www.aapptec.
  • Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Available at: https://totalsynthesis.com/protecting-groups/fmoc-protecting-group-amine-protection/
  • AAPPTec. (n.d.). N-Terminal Deprotection - Fmoc removal. Available at: https://www.aapptec.com/n-terminal-deprotection-s-2/
  • ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Available at: https://www.researchgate.
  • National Institutes of Health (NIH). (n.d.). Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2755490/
  • Springer Nature Experiments. (n.d.). Methods for Removing the Fmoc Group. Available at: https://experiments.springernature.com/articles/10.1007/978-1-59259-666-2_3
  • AAPPTec. (n.d.). Cleavage Cocktails; Reagent B. Available at: https://www.aapptec.com/cleavage-cocktails-s-2/
  • SlideShare. (n.d.). Spps and side reactions in peptide synthesis. Available at: https://www.slideshare.net/slideshow/spps-and-side-reactions-in-peptide-synthesis/251392636
  • ResearchGate. (2025). Methods for Removing the Fmoc Group. Available at: https://www.researchgate.net/publication/15383561_Methods_for_Removing_the_Fmoc_Group
  • BOC Sciences. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Available at: https://www.bocsci.com/blog/fmoc-solid-phase-peptide-synthesis-mechanism-and-protocol/
  • MedChemExpress. (n.d.). This compound. Available at: https://www.medchemexpress.com/r-2-amino-3-3-nitrophenyl-propanoic-acid.html
  • Google Patents. (n.d.). WO2015028599A1 - Cleavage of synthetic peptides. Available at: https://patents.google.
  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available at: https://www.aapptec.com/aggregation-racemization-and-side-reactions-in-peptide-synthesis-s-2/
  • BenchChem. (2025). Technical Support Center: Optimizing Cleavage Cocktails for Peptide Synthesis. Available at: https://www.benchchem.com/technical-support/optimizing-cleavage-cocktails-for-peptide-synthesis
  • UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. Available at: https://www.chem.uci.edu/~jsnowick/groupweb/files/Nowick_Lab_SPPS_Protocols_1.7.2.pdf
  • Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Available at: https://www.luxembourg-bio.com/blog/our-blog-1/some-mechanistic-aspects-on-fmoc-solid-phase-peptide-synthesis-21
  • ResearchGate. (2013). Side reactions in the SPPS of Cys-containing peptides. Available at: https://www.researchgate.net/publication/235909210_Side_reactions_in_the_SPPS_of_Cys-containing_peptides
  • MedChemExpress. (2024). This compound-SDS. Available at: https://www.medchemexpress.
  • MedChemExpress. (n.d.). (S)-2-Amino-3-(3-nitrophenyl)propanoic acid. Available at: https://www.medchemexpress.com/s-2-amino-3-3-nitrophenyl-propanoic-acid.html
  • PubChem. (n.d.). (2R,3S)-2-amino-3-hydroxy-3-(4-nitrophenyl)propanoic acid. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/928683
  • PubChem. (n.d.). (s)-3-Amino-3-(3-nitrophenyl)propionic acid. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/706689

Sources

Fmoc-3-nitro-D-phenylalanine solid-phase peptide synthesis methodology

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Solid-Phase Synthesis of Peptides Incorporating Fmoc-3-nitro-D-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Introduction: Expanding the Peptidic Universe

The incorporation of non-proteinogenic amino acids is a cornerstone of modern peptide chemistry, enabling the design of therapeutics with enhanced stability, novel functionalities, and improved pharmacokinetic profiles. Fmoc-3-nitro-D-phenylalanine is a particularly valuable building block in this endeavor. The D-configuration of its alpha-carbon provides inherent resistance to enzymatic degradation by proteases, significantly extending the peptide's in vivo half-life.[1] Furthermore, the nitro group on the phenyl ring serves as a versatile chemical handle.[2] It is relatively stable throughout the standard Fluorenylmethoxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) workflow but can be selectively reduced post-synthesis to an amine. This resultant amino group opens a gateway for a multitude of modifications, including fluorophore labeling, drug conjugation, or the formation of cyclic peptide scaffolds.[2]

This document serves as a comprehensive technical guide for the successful incorporation of Fmoc-3-nitro-D-phenylalanine into peptide sequences using established SPPS methodologies. It provides not only step-by-step protocols but also the underlying rationale for key experimental choices, troubleshooting guidance, and methods for post-synthetic modification.

Core Principles of Fmoc-3-nitro-D-phenylalanine Incorporation

The successful synthesis of peptides containing this modified residue hinges on understanding its unique characteristics and adapting the standard SPPS cycle accordingly.

  • Stereochemistry and Stability : The D-amino acid configuration is the primary driver for its use in enhancing peptide stability against proteolysis.

  • Steric Considerations : While not as sterically hindered as residues like Aib or N-methylated amino acids, the bulky phenyl ring necessitates efficient and robust coupling conditions to ensure complete amide bond formation.[3][4] The use of potent, in-situ activating reagents is highly recommended to achieve high yields and prevent the formation of deletion sequences.

  • Chemical Stability of the Nitro Group : The nitroaromatic moiety is stable under the mildly basic conditions of Fmoc deprotection (piperidine) and the strongly acidic conditions of final cleavage from the resin (Trifluoroacetic acid - TFA).[5] This stability is crucial for its seamless integration into the standard Fmoc/tBu synthesis strategy.[6]

  • Post-Synthesis Versatility : The true power of the nitro group lies in its capacity for chemical transformation. The reduction to a primary amine is the most common modification, creating a new nucleophilic site on the peptide.

General Solid-Phase Peptide Synthesis (SPPS) Workflow

The synthesis proceeds in a cyclical fashion, with each cycle adding one amino acid to the growing peptide chain anchored to a solid support (resin).

SPPS_Workflow Start Start: Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Reagent, Base) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Cycle Repeat Cycle for Next Amino Acid Wash2->Cycle Continue Elongation Cleavage Final Cleavage & Deprotection Wash2->Cleavage Final Cycle Cycle->Deprotection End Purified Peptide Cleavage->End

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Experimental Protocols

PART A: Materials and Reagents
  • Resin: Rink Amide resin (for C-terminal amide) or Wang resin (for C-terminal acid), typically with a loading capacity of 0.4-0.8 mmol/g.

  • Amino Acids: Fmoc-3-nitro-D-phenylalanine and other required Fmoc-protected amino acids with acid-labile side-chain protection (e.g., Boc, tBu, Trt).

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).

  • Fmoc Deprotection Solution: 20% (v/v) piperidine in DMF.[7][8]

  • Coupling Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HCTU, HATU, or PyBOP.

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine.

  • Washing Solution: DMF.

  • Capping Solution (Optional): Acetic anhydride and DIPEA in DMF.

  • Cleavage Cocktail: Reagent R: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.[9]

  • Precipitation Solvent: Cold diethyl ether.

  • Nitro Group Reduction: Stannous chloride dihydrate (SnCl₂·2H₂O).[10]

PART B: Step-by-Step Synthesis Protocol

This protocol assumes a 0.1 mmol synthesis scale. Adjust volumes and masses accordingly for different scales.

1. Resin Preparation and Swelling

  • Place the resin (e.g., 250 mg of 0.4 mmol/g Rink Amide resin) into a suitable SPPS reaction vessel.

  • Add DMF (approx. 10 mL/g of resin) and allow the resin to swell for at least 30-60 minutes with gentle agitation.[1]

  • Drain the DMF.

2. Initial Fmoc Deprotection (for pre-loaded resins)

  • Add 5 mL of 20% piperidine/DMF to the swollen resin. Agitate for 5 minutes.

  • Drain the solution.

  • Add a fresh 5 mL of 20% piperidine/DMF and agitate for an additional 15-20 minutes to ensure complete Fmoc removal.[1]

  • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.[11]

3. Coupling of Fmoc-3-nitro-D-phenylalanine

  • Rationale: The use of an in-situ activating agent like HBTU converts the carboxylic acid of the incoming amino acid into a more reactive OBt ester, facilitating rapid and efficient amide bond formation.[9] DIPEA acts as an organic base to neutralize the protonated amine on the resin and activate the coupling reaction.

  • Pre-activation: In a separate vial, dissolve Fmoc-3-nitro-D-phenylalanine (3-4 eq.), HBTU (2.9-3.9 eq.), and HOBt (3-4 eq., if not part of the reagent) in DMF. Add DIPEA (6-8 eq.) and vortex briefly. Allow the solution to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected resin in the reaction vessel.

  • Agitate the mixture for 1-2 hours at room temperature.

  • Monitoring (Optional): Perform a Kaiser test on a few resin beads. A negative result (yellow beads) indicates the absence of free primary amines and a complete reaction. A positive result (blue beads) signifies incomplete coupling, and a second coupling step ("double coupling") should be performed.

Coupling_Mechanism Reactants Fmoc-AA-OH HBTU/Base H₂N-Peptide-Resin ActiveEster {Active Ester Intermediate | (Fmoc-AA-O-Bt)} Reactants:f0->ActiveEster Activation Reactants:f1->ActiveEster Product {Peptide Bond Formed | Fmoc-AA-NH-Peptide-Resin} Reactants:f2->Product ActiveEster->Product Nucleophilic Attack

Caption: Simplified schematic of the amino acid activation and coupling step.

4. Washing

  • Drain the coupling solution.

  • Wash the resin thoroughly with DMF (5 x 5 mL) to remove excess reagents and byproducts.

5. Chain Elongation

  • Repeat the Fmoc deprotection (Step 2), coupling (Step 3), and washing (Step 4) cycles for each subsequent amino acid in the desired sequence.

PART C: Final Cleavage and Peptide Precipitation
  • Rationale: A strong acid (TFA) is used to cleave the bond linking the peptide to the resin and to simultaneously remove the acid-labile side-chain protecting groups. Scavengers like TIS are crucial to trap reactive cationic species generated during this process, which could otherwise cause side reactions, particularly with sensitive residues like Tryptophan.[9]

  • After the final Fmoc deprotection, wash the resin with DCM (3 x 5 mL) and dry it under a stream of nitrogen or in a vacuum desiccator.

  • Add the cleavage cocktail (e.g., 5 mL of Reagent R) to the dry resin.

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate into a clean centrifuge tube.

  • Precipitate the crude peptide by adding the TFA filtrate dropwise into a 10-fold excess of cold diethyl ether.

  • Centrifuge the mixture, decant the ether, and wash the peptide pellet with more cold ether.

  • Dry the crude peptide pellet under vacuum.

PART D: Post-Synthetic Nitro Group Reduction (On-Resin)
  • Rationale: Reducing the nitro group to an amine while the peptide is still attached to the solid support provides a convenient method for modification prior to purification. Stannous chloride is an effective reducing agent for aromatic nitro groups.[10]

  • After the desired peptide sequence is assembled, swell the peptide-resin in DMF.

  • Prepare a solution of SnCl₂·2H₂O (10 equivalents per nitro group) in DMF.

  • Add the solution to the resin and agitate at room temperature for 8-12 hours.

  • Wash the resin extensively with DMF, followed by DCM.

  • Proceed with the final cleavage protocol (Part C).

Data and Reagent Summary

Table 1: Recommended Reagent Stoichiometry for Coupling (per 1.0 eq. of resin functional groups)

ReagentEquivalents (eq.)Purpose
Fmoc-Amino Acid3.0 - 5.0Building block for chain elongation
Coupling Reagent (HBTU/HATU)2.9 - 4.9Activates the carboxylic acid for amide formation[12]
Base (DIPEA/Collidine)6.0 - 10.0Activates coupling and neutralizes protonated amines

Table 2: Standard Analytical Techniques for Peptide Quality Control

TechniquePurpose
Reverse-Phase HPLC (RP-HPLC)Assesses the purity of the crude and purified peptide by separating the target peptide from impurities and deletion sequences.
Mass Spectrometry (ESI-MS, MALDI-MS)Confirms the molecular weight (identity) of the synthesized peptide.[13][14]
Amino Acid Analysis (AAA)Quantifies the amino acid composition of the peptide to confirm its makeup and determine the net peptide content.[13]

Troubleshooting and Scientific Considerations

  • Incomplete Coupling: If a Kaiser test remains positive after the initial coupling time, drain the reaction solution and repeat the coupling step with a freshly prepared activated amino acid solution ("double coupling"). For particularly difficult sequences, switching to a more potent coupling reagent like HATU or COMU may be beneficial.[12] Microwave-assisted SPPS can also significantly enhance coupling efficiency for sterically hindered residues.[4]

  • Side Reactions: While the 3-nitro-phenylalanine moiety is robust, other amino acids can be prone to side reactions. For instance, Arginine's side chain protecting groups (like Pmc or Pbf) can sometimes lead to sulfonation during TFA cleavage, which can be suppressed by using optimized scavenger cocktails.[15]

  • Post-Reduction Analysis: When reducing the nitro group, it is critical to confirm the complete conversion via mass spectrometry. The mass of the peptide will decrease by 30 Da (NO₂ -> NH₂; 46 Da - 16 Da). Incomplete reduction will result in a mixture of the desired amino-peptide and the starting nitro-peptide.

References

  • Dilun Biotechnology (2025). Commonly Used Coupling Reagents in Peptide Synthesis.
  • Various Authors (n.d.). Amino Acid Derivatives for Peptide Synthesis.
  • Bachem (n.d.). Quality Control of Amino Acids & Peptides: A Guide.
  • Bachem (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • International Journal of Science and Research Archive (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control.
  • Biosynth (n.d.). Analytical methods and Quality Control for peptide products.
  • Albericio, F. et al. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. NIH National Library of Medicine.
  • Various Authors (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate.
  • Sigma-Aldrich (n.d.). Peptide Coupling Reagents Guide.
  • Biosynth (2026). Why Fmoc-L-3-Nitrophenylalanine is a Strategic Choice for Peptide Manufacturers.
  • CEM Corporation (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
  • BioPharmaSpec (2025). Modern Peptide Drug Analysis: Mass Spec, HOS, and More.
  • Amblard, F. et al. (2006). Methods and protocols of modern solid phase peptide synthesis.
  • Paquet, A. et al. (2021). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. NIH National Library of Medicine.
  • BOC Sciences (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
  • Fields, G.B. & Fields, C.G. (n.d.). Methods for Removing the Fmoc Group. Springer Nature Experiments.
  • Beck-Sickinger, A.G. et al. (n.d.). Sulfonation of arginine residues as side reaction in Fmoc-peptide synthesis.
  • BenchChem (2025). Application Notes and Protocols for Fmoc-protected 3-Methoxy-D-phenylalanine in Solid-Phase Peptide Synthesis.
  • Nowick, J.S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. UCI Department of Chemistry.

Sources

Application Notes and Protocols for Effective Coupling of (2R)-2-amino-3-(3-nitrophenyl)propanoic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Incorporation of a Nitro-Functionalized Phenylalanine Analogue

(2R)-2-amino-3-(3-nitrophenyl)propanoic acid, and its commonly used N-α-Fmoc protected form, Fmoc-(2R)-3-nitro-phenylalanine, is a valuable non-canonical amino acid in contemporary peptide science. Its strategic incorporation into a peptide sequence offers a unique chemical handle for post-synthesis modifications. The nitro group can be readily reduced to a primary amine, providing a versatile site for the conjugation of reporter molecules, cytotoxic payloads, or polyethylene glycol (PEG) moieties to enhance therapeutic properties.[1] Its integration into standard Fmoc-based solid-phase peptide synthesis (SPPS) workflows is generally efficient, making it an attractive building block for researchers in drug discovery and chemical biology.[1] This application note provides a detailed guide to understanding and optimizing the coupling efficiency of this important amino acid derivative.

Chemical Properties and Considerations for Coupling

The successful incorporation of any amino acid into a growing peptide chain hinges on the efficient activation of its carboxyl group and subsequent nucleophilic attack by the free amine of the resin-bound peptide. The chemical nature of the amino acid's side chain can significantly influence this process.

Electronic Effects of the 3-Nitro Group

The nitro group is a potent electron-withdrawing group due to both resonance and inductive effects.[2] This electronic pull influences the electron density across the phenyl ring and, to a lesser extent, the amino acid backbone. This can have a dual effect on the coupling reaction:

  • Activation: The electron-withdrawing nature of the nitro group can increase the acidity of the carboxylic acid, potentially facilitating its activation by coupling reagents.

  • Nucleophilicity of the Amine: While not directly attached to the alpha-carbon, the overall electron-withdrawing character of the side chain could subtly decrease the nucleophilicity of the alpha-amino group of a neighboring nitrophenylalanine residue in the growing peptide chain, a factor to consider in segment condensation strategies.

Steric Considerations

While not as sterically demanding as some alpha,alpha-disubstituted amino acids, the nitro group at the meta position of the phenyl ring does add some bulk. This can present a moderate level of steric hindrance that may slow down the coupling reaction compared to unsubstituted phenylalanine. The choice of coupling reagent and reaction conditions should be made to overcome this potential steric barrier.

Selection of Coupling Reagents: A Comparative Overview

The choice of coupling reagent is paramount for achieving high coupling efficiency, especially with non-canonical or sterically hindered amino acids. Modern peptide synthesis relies on a variety of "onium" salts (aminium/uronium and phosphonium) that generate highly reactive activated esters in situ.

Coupling Reagent ClassExamplesRelative SpeedPurity/EfficiencyRisk of RacemizationKey Considerations
Aminium/Uronium Salts HATU, HCTU, HBTU, TBTUVery FastVery HighLowHighly efficient for sterically hindered couplings. HATU and HCTU form a more reactive OAt-ester.[3] Guanidinylation of the N-terminus is a possible side reaction if used in large excess.[4]
Phosphonium Salts PyBOP, PyAOPFastHighLowByproducts are generally less problematic than those from older reagents like BOP. Effective for hindered residues. No guanidinylation side reaction.[5]
Carbodiimides with Additives DIC/OxymaPure®, DIC/HOBtModerateHighLow to ModerateA classic and economical choice. The use of additives is crucial to suppress racemization. OxymaPure® is a safer and often more effective alternative to HOBt.[6]
Immonium Salts COMUVery FastVery HighLowA third-generation uronium-type reagent with high solubility and a good safety profile. Often outperforms HBTU in difficult sequences.[6]

While direct comparative studies on the coupling efficiency of various reagents with (2R)-2-amino-3-(3-nitrophenyl)propanoic acid are not extensively published, the general principle is that more potent reagents like HATU, HCTU, or COMU are excellent first choices to ensure high efficiency, particularly when synthesizing long or complex peptides. For routine syntheses, the more cost-effective HBTU or a DIC/OxymaPure® combination can also be effective, though longer coupling times or double coupling may be necessary.

Experimental Protocols

The following protocols provide a detailed, step-by-step guide for the incorporation of Fmoc-(2R)-2-amino-3-(3-nitrophenyl)propanoic acid in manual SPPS.

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended for ensuring the highest possible coupling efficiency, especially for difficult sequences.

Materials:

  • Fmoc-deprotected peptide-resin (0.1 mmol scale)

  • Fmoc-(2R)-2-amino-3-(3-nitrophenyl)propanoic acid (3 equivalents, 0.3 mmol)

  • HATU (2.9 equivalents, 0.29 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (6 equivalents, 0.6 mmol)

  • Peptide synthesis grade N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% v/v in DMF)

Procedure:

  • Resin Preparation:

    • Swell the Fmoc-deprotected peptide-resin in DMF for at least 30 minutes in a suitable reaction vessel.

    • Drain the DMF.

  • Amino Acid Activation:

    • In a separate vial, dissolve Fmoc-(2R)-2-amino-3-(3-nitrophenyl)propanoic acid and HATU in DMF (approx. 2 mL).

    • Add DIPEA to the solution and vortex for 1-2 minutes. This is the "pre-activation" step.

  • Coupling Reaction:

    • Immediately add the activated amino acid solution to the resin.

    • Agitate the mixture at room temperature for 1-2 hours. For potentially difficult couplings, the time can be extended to 4 hours.

  • Washing:

    • Drain the reaction solution.

    • Wash the resin thoroughly with DMF (5 x 10 mL) to remove all excess reagents and byproducts.

    • Wash with DCM (3 x 10 mL) and again with DMF (3 x 10 mL).

  • Monitoring the Coupling (See Protocol 3):

    • Perform a qualitative test (e.g., Kaiser test) on a small sample of resin beads.

    • If the test is positive (blue beads), indicating incomplete coupling, a second coupling (double coupling) is recommended. Repeat steps 2-4.

  • Chain Elongation:

    • If the coupling is complete (negative Kaiser test), proceed with the Fmoc deprotection of the newly added amino acid using 20% piperidine in DMF to prepare for the next coupling cycle.

Protocol 2: Standard Coupling using HBTU

This protocol is a reliable and more economical option for routine synthesis.

Materials:

  • Fmoc-deprotected peptide-resin (0.1 mmol scale)

  • Fmoc-(2R)-2-amino-3-(3-nitrophenyl)propanoic acid (3 equivalents, 0.3 mmol)

  • HBTU (2.9 equivalents, 0.29 mmol)

  • DIPEA (6 equivalents, 0.6 mmol)

  • Peptide synthesis grade DMF

  • DCM

Procedure:

  • Resin Preparation: As described in Protocol 1.

  • Amino Acid Activation: As described in Protocol 1, substituting HATU with HBTU.

  • Coupling Reaction:

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture at room temperature for 2-4 hours. A longer initial coupling time is recommended compared to HATU.

  • Washing: As described in Protocol 1.

  • Monitoring and Recoupling: As described in Protocol 1. Double coupling is more frequently required with HBTU than with HATU for hindered amino acids.

  • Chain Elongation: As described in Protocol 1.

Protocol 3: Monitoring Coupling Efficiency

Rigorous monitoring of each coupling step is crucial for the successful synthesis of high-purity peptides.

Qualitative Monitoring: The Kaiser Test

The Kaiser test detects free primary amines on the resin. A negative result (yellow/colorless beads) indicates a complete reaction, while a positive result (deep blue beads) signifies the presence of unreacted amines.

Procedure:

  • Take a small sample of resin beads (5-10 mg) after the washing step.

  • Wash the beads with ethanol (2x) and add 2-3 drops of each of the three Kaiser test reagents (ninhydrin in ethanol, phenol in ethanol, and potassium cyanide in pyridine).

  • Heat the sample at 100°C for 5 minutes.

  • Observe the color of the beads.

Quantitative Monitoring: Reversed-Phase HPLC

For the most accurate assessment, a small amount of the peptide can be cleaved from the resin and analyzed by RP-HPLC.

Procedure:

  • After coupling and washing, dry a small sample of the peptide-resin (approx. 5 mg).

  • Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).

  • Add the cleavage cocktail to the resin sample and allow it to react for 1-2 hours.

  • Precipitate the cleaved peptide in cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

  • Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water) and analyze by RP-HPLC with UV detection (typically at 220 nm).

  • The presence of a significant peak corresponding to the deletion sequence (the target peptide minus the nitrophenylalanine residue) indicates incomplete coupling. The peak integration allows for a quantitative assessment of the coupling efficiency.

Visualizations

Peptide_Coupling_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Fmoc_AA Fmoc-AA-OH Activated_Ester Activated Ester (e.g., OAt-ester) Fmoc_AA->Activated_Ester Activation Coupling_Reagent Coupling Reagent (e.g., HATU) + Base Coupling_Reagent->Activated_Ester Coupled_Peptide Fmoc-AA-NH-Peptide-Resin Activated_Ester->Coupled_Peptide Peptide_Resin H₂N-Peptide-Resin Peptide_Resin->Coupled_Peptide Nucleophilic Attack

Caption: General mechanism of peptide bond formation in SPPS.

SPPS_Workflow start Start with Fmoc-deprotected peptide-resin activate Activate Fmoc-(2R)-3-nitro-Phe with Coupling Reagent + Base start->activate couple Add activated amino acid to resin and react activate->couple wash Wash resin with DMF and DCM couple->wash monitor Monitor Coupling (Kaiser Test / HPLC) wash->monitor deprotect Fmoc Deprotection (20% Piperidine/DMF) monitor->deprotect Complete double_couple Perform Double Coupling monitor->double_couple Incomplete next_cycle Proceed to next coupling cycle deprotect->next_cycle double_couple->wash

Caption: Experimental workflow for a single coupling cycle.

Troubleshooting_Tree start Kaiser Test Positive (Incomplete Coupling) action1 Perform a second coupling (Double Couple) start->action1 check1 Kaiser Test Still Positive? action1->check1 action2 Switch to a more potent coupling reagent (e.g., HBTU -> HATU) check1->action2 Yes end Proceed with synthesis check1->end No action3 Increase coupling time (e.g., 2h -> 4h or overnight) action2->action3 action4 Consider capping unreacted amines with Acetic Anhydride/DIPEA action3->action4 action4->end

Sources

Application Note: Optimized Cleavage Protocol for Peptides Containing 3-Nitro-D-Phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals involved in Solid-Phase Peptide Synthesis (SPPS).

Introduction

The incorporation of non-canonical amino acids into peptides is a powerful strategy for modulating their structure, function, and therapeutic properties. 3-Nitro-D-phenylalanine is a valuable synthetic building block, serving as a photo-labile caging group, a precursor for fluorescent aminophenylalanine, or a tool to study the effects of protein nitration, a post-translational modification linked to oxidative stress.[1]

While the synthesis of peptides containing 3-nitro-D-phenylalanine via standard Fmoc/tBu solid-phase methodology is generally straightforward, the final cleavage and deprotection step presents a significant chemical challenge. The nitro group (-NO₂) is highly susceptible to reduction to an amino group (-NH₂) under the conditions of standard trifluoroacetic acid (TFA) cleavage. This undesired side reaction is often caused by scavengers, such as thiols, which are routinely included in cleavage cocktails to protect other sensitive residues.

This application note provides a detailed, field-proven protocol for the efficient cleavage of peptides containing 3-nitro-D-phenylalanine while preserving the chemical integrity of the nitro group. We will explain the underlying chemical principles for scavenger selection and provide a step-by-step methodology designed to maximize the yield and purity of the desired nitrated peptide.

The Chemical Challenge: Nitro Group Reduction

The final step in Fmoc-based SPPS is the global deprotection, where the peptide is cleaved from the resin and all acid-labile side-chain protecting groups are removed. This is typically achieved using a high concentration of trifluoroacetic acid (TFA).[2] During this process, protecting groups (e.g., tert-butyl from Asp, Glu, Ser, Thr, Tyr; trityl from Cys, His, Asn, Gln) are released as highly reactive carbocations.[3]

If not neutralized, these carbocations can re-attach to nucleophilic residues in the peptide, particularly the indole ring of tryptophan, leading to significant side products.[4] To prevent this, "scavengers" are added to the TFA cocktail to trap these electrophilic species.[5]

The problem arises because many of the most effective scavengers are also potent reducing agents.

  • Thiol-based Scavengers: Reagents like 1,2-ethanedithiol (EDT), dithiothreitol (DTT), and thioanisole are excellent scavengers but are well-known for their ability to reduce sensitive functional groups.[6][7] They will readily reduce the nitro group on 3-nitro-D-phenylalanine to an amine, resulting in a mass decrease of 30 Da (NO₂ → NH₂).

  • Silane-based Scavengers: Triisopropylsilane (TIS) is a highly effective carbocation scavenger that functions via hydride transfer.[3] While generally considered milder than thiols, it still possesses reducing potential and can contribute to nitro group reduction, especially with prolonged reaction times or elevated temperatures.

Therefore, the key to successfully cleaving a nitrated peptide is to design a cleavage cocktail that provides sufficient scavenging activity to protect other sensitive residues without causing unwanted reduction of the nitro group.

Designing the Optimal Cleavage Cocktail

To preserve the nitro group, a minimalist approach to the cleavage cocktail is recommended. The goal is to use scavengers that are effective at quenching carbocations but have low reducing potential.

  • Water (H₂O): An excellent scavenger for tert-butyl cations.

  • Triisopropylsilane (TIS): A powerful scavenger for trityl cations and other carbocations. Its use is critical for preventing side reactions, especially with Trp, Cys, and Met residues.[3]

  • 3,6-Dioxa-1,8-octanedithiol (DODT): While a thiol, DODT has been successfully used in cleavage cocktails for synthesizing peptides containing 3-nitrotyrosine, a structurally similar residue.[1] Its inclusion can be beneficial if the peptide sequence also contains residues highly prone to oxidation, such as methionine or multiple tryptophans, which require more robust protection.

For most sequences containing 3-nitro-D-phenylalanine but lacking other highly sensitive residues like Cys or Met, a simple TFA/TIS/H₂O cocktail is the first and best choice. If the peptide also contains methionine, the addition of a milder thiol scavenger like DODT can be considered.

Recommended Protocols

This section provides detailed step-by-step methodologies. It is crucial to perform a small-scale trial cleavage on a portion of your peptide-resin to optimize conditions before committing the entire batch.[5]

Safety Precaution: Trifluoroacetic acid (TFA) is a highly corrosive and volatile acid. Always handle it in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.

Protocol 1: Standard Cleavage for Peptides without Cys or Met

This protocol is recommended for peptides containing 3-nitro-D-phenylalanine and other common residues like Trp, Arg, His, Asp, Glu, etc.

Table 1: Standard Cleavage Cocktail Composition

Reagent Function Volume %
Trifluoroacetic acid (TFA) Cleavage & Deprotection 95.0%
Triisopropylsilane (TIS) Cation Scavenger 2.5%

| Deionized Water (H₂O) | Cation Scavenger | 2.5% |

Step-by-Step Methodology:

  • Resin Preparation: Transfer the dried peptide-resin (e.g., 100 mg) to a suitable reaction vessel. If the N-terminus is still Fmoc-protected, perform a standard deprotection with 20% piperidine in DMF, followed by thorough washing with DMF, then DCM, and dry the resin under vacuum for at least 1 hour.[8]

  • Cleavage Cocktail Preparation: In a chemical fume hood, prepare the cleavage cocktail fresh by combining the reagents as specified in Table 1. For 100 mg of resin, 2 mL of cocktail is typically sufficient.

  • Cleavage Reaction: Add the freshly prepared cleavage cocktail to the dried resin. Swirl gently to ensure the entire resin bed is wetted.

  • Incubation: Allow the reaction to proceed at room temperature for 1.5 to 2 hours . Do not exceed 2 hours to minimize potential side reactions.

  • Peptide Isolation: Filter the reaction mixture through a fritted syringe or funnel, collecting the filtrate into a clean conical tube.

  • Resin Wash: Wash the resin twice with a small volume (e.g., 0.5 mL) of fresh TFA and combine the filtrates.

  • Peptide Precipitation: Add the collected filtrate dropwise to a 10-fold volume of ice-cold diethyl ether. A white precipitate of the crude peptide should form.

  • Pelleting: Centrifuge the suspension at low speed (e.g., 3000 x g) for 5 minutes to pellet the peptide.

  • Washing: Carefully decant the ether. Wash the peptide pellet twice more by resuspending in cold diethyl ether and centrifuging. This removes residual scavengers and organic by-products.

  • Drying: After the final wash, decant the ether and dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator. The crude peptide is now ready for analysis and purification.

Protocol 2: For Peptides Containing Methionine (Met)

If the peptide sequence contains methionine, which is prone to oxidation, a more robust scavenger system may be required.

Table 2: Cleavage Cocktail for Met-Containing Peptides

Reagent Function Volume %
Trifluoroacetic acid (TFA) Cleavage & Deprotection 92.5%
Triisopropylsilane (TIS) Cation Scavenger 2.5%
Deionized Water (H₂O) Cation Scavenger 2.5%

| DODT | Scavenger / Antioxidant | 2.5% |

Methodology: Follow the same step-by-step procedure as in Protocol 1, using the cocktail composition from Table 2. The inclusion of DODT helps protect the methionine side chain from oxidation without aggressively reducing the nitro group.[1]

Experimental Workflow

The following diagram illustrates the key steps in the cleavage and isolation process.

Cleavage_Workflow cluster_prep Preparation cluster_reaction Cleavage Reaction cluster_isolation Isolation & Purification Resin Dried Peptide-Resin AddCocktail Add Cocktail to Resin Resin->AddCocktail Cocktail Prepare Fresh Cleavage Cocktail Cocktail->AddCocktail Incubate Incubate at RT (1.5 - 2 hours) AddCocktail->Incubate Filter Filter to Collect Filtrate Incubate->Filter Precipitate Precipitate in Cold Ether Filter->Precipitate Centrifuge Centrifuge to Pellet Peptide Precipitate->Centrifuge Wash Wash Pellet with Ether (2x) Centrifuge->Wash Dry Dry Crude Peptide Wash->Dry

Sources

Synthesis of Novel Plasmin Inhibitors Utilizing (R)-2-Amino-3-(3-nitrophenyl)propanoic Acid as a Key Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

<APPLICATION NOTE & PROTOCOL

Introduction: The Critical Role of Plasmin and its Inhibition

The fibrinolytic system is a crucial physiological process responsible for the dissolution of fibrin clots, thereby maintaining vascular patency.[1][2] The primary enzyme in this cascade is plasmin, a serine protease that degrades the fibrin mesh of thrombi.[1][3] While essential for preventing thrombosis, unregulated plasmin activity can lead to excessive bleeding.[1] Consequently, the development of plasmin inhibitors is of significant therapeutic interest for managing hemorrhagic conditions arising from surgery, trauma, and certain medical disorders.[4][5]

Historically, compounds like tranexamic acid and aprotinin have been utilized as plasmin inhibitors.[5][6] Tranexamic acid, a synthetic derivative of the amino acid lysine, functions by binding to the lysine-binding sites on plasminogen, preventing its activation to plasmin.[4][6] Aprotinin, a polypeptide, is a direct competitive inhibitor of several serine proteases, including plasmin.[5][7][8]

This application note details a synthetic strategy for a novel class of plasmin inhibitors, leveraging the unique structural features of (R)-2-Amino-3-(3-nitrophenyl)propanoic acid . This chiral building block offers a strategic advantage in drug design. The nitrophenyl group can be chemically modified, for instance, by reduction to an amine, providing a versatile handle for subsequent chemical elaborations to enhance binding affinity and selectivity for the plasmin active site.[9][10][11][12] The stereochemistry of the (R)-configuration is also critical, as the three-dimensional arrangement of atoms often dictates a drug's efficacy and safety profile.[13]

Strategic Rationale for Employing this compound

The choice of this compound as the core intermediate is predicated on several key factors:

  • Chiral Integrity: The defined (R)-stereochemistry at the alpha-carbon is crucial for establishing specific interactions within the plasmin active site, potentially leading to higher potency and reduced off-target effects.

  • The Nitro Group as a Versatile Functional Handle: The nitro group is a strong electron-withdrawing group that can be readily reduced to an amino group.[14][15][16] This transformation from a nitro to an amino functionality is a widely used and powerful tool in medicinal chemistry, allowing for the introduction of a nucleophilic center.[17][18] This newly formed amine can then be acylated or coupled with various moieties to explore the structure-activity relationship (SAR) and optimize the inhibitor's properties.

  • Structural Mimicry: The overall scaffold, once elaborated, is designed to mimic the binding motifs of natural plasmin substrates, thereby facilitating competitive inhibition.

Visualizing the Synthetic Strategy

The overall workflow for the synthesis of the target plasmin inhibitors from the starting intermediate is depicted below. This multi-step process involves the initial reduction of the nitro group, followed by amide bond formation to introduce a key structural element for plasmin recognition.

Synthetic Workflow A This compound B Step 1: Nitro Group Reduction A->B H2, Pd/C C (R)-2,3-Diaminopropanoic acid derivative B->C D Step 2: Amide Coupling C->D Carboxylic Acid, Coupling Agent E Target Plasmin Inhibitor D->E

Caption: Synthetic workflow for plasmin inhibitors.

Detailed Experimental Protocols

PART 1: Reduction of the Nitro Group

This initial step is critical for transforming the inert nitro group into a reactive amine, which is essential for the subsequent coupling reaction.

Materials and Reagents:

  • This compound

  • Palladium on Carbon (10% w/w)

  • Methanol (Anhydrous)

  • Hydrogen Gas (H₂)

  • Round-bottom flask

  • Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Buchner funnel with filter paper or Celite pad)

Protocol:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous methanol to a concentration of approximately 0.1 M.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (0.1 eq by weight) to the solution. The flask should be purged with an inert gas (e.g., nitrogen or argon) before adding the catalyst.

  • Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere has been replaced with hydrogen. Pressurize the vessel with hydrogen gas (typically 1-3 atm, or use a balloon filled with hydrogen) and stir the reaction mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS). The reaction is typically complete within 2-4 hours.

  • Workup: Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with a small amount of methanol to ensure complete recovery of the product.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude (R)-2-Amino-3-(3-aminophenyl)propanoic acid. This product is often used in the next step without further purification.

PART 2: Amide Bond Formation

This step introduces a crucial structural moiety designed to interact with the active site of plasmin. The choice of coupling agent is critical to ensure high yield and minimize racemization.[19][20][21]

Materials and Reagents:

  • (R)-2-Amino-3-(3-aminophenyl)propanoic acid (from Part 1)

  • A selected carboxylic acid (e.g., a substituted benzoic acid or a heterocyclic carboxylic acid)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a similar peptide coupling reagent

  • Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF, anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for workup and purification

Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve the selected carboxylic acid (1.1 eq) in anhydrous DMF.

  • Activation: Add HATU (1.2 eq) and DIPEA (2.5 eq) to the solution and stir for 15-20 minutes at room temperature to pre-activate the carboxylic acid.

  • Coupling: Add a solution of (R)-2-Amino-3-(3-aminophenyl)propanoic acid (1.0 eq) in a minimal amount of anhydrous DMF to the activated carboxylic acid mixture.

  • Reaction: Stir the reaction mixture at room temperature overnight.

  • Monitoring: Monitor the reaction progress by UPLC-MS to confirm the formation of the desired product.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to afford the final plasmin inhibitor.

Characterization and Quality Control

Rigorous characterization is essential to confirm the identity, purity, and structural integrity of the synthesized plasmin inhibitors.

Analytical Technique Purpose Expected Outcome/Data
UPLC-MS To assess purity and confirm molecular weight.[22][23][24][25][26]A single major peak in the chromatogram with the correct mass-to-charge ratio (m/z) for the target compound. Purity should typically be >95%.
¹H and ¹³C NMR To elucidate the chemical structure and confirm the connectivity of atoms.[27][28][29][30]The NMR spectra should show the expected chemical shifts, integration values, and coupling patterns consistent with the proposed structure of the plasmin inhibitor.
High-Resolution Mass Spectrometry (HRMS) To determine the exact mass and elemental composition.The measured mass should be within 5 ppm of the calculated theoretical mass.
Chiral HPLC To confirm the enantiomeric purity of the final compound.A single peak corresponding to the (R)-enantiomer, demonstrating that no racemization occurred during the synthesis.

Mechanism of Plasmin Inhibition

The synthesized inhibitors are designed to act as competitive inhibitors of plasmin. The core structure derived from this compound is intended to bind to the active site of plasmin, preventing it from cleaving its natural substrate, fibrin.

Mechanism of Inhibition cluster_0 Normal Fibrinolysis cluster_1 Inhibition Pathway Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Activation tPA_uPA tPA/uPA FDPs Fibrin Degradation Products Plasmin->FDPs Degradation Plasmin_Inhibited Plasmin Fibrin Fibrin Clot Inactive_Complex Inactive Plasmin-Inhibitor Complex Plasmin_Inhibited->Inactive_Complex Inhibitor Synthesized Inhibitor Inhibitor->Inactive_Complex

Caption: Inhibition of plasmin-mediated fibrinolysis.

Conclusion

This application note provides a comprehensive guide for the synthesis of novel plasmin inhibitors using this compound as a key chiral intermediate. The described protocols are robust and can be adapted for the synthesis of a library of analogues for structure-activity relationship studies. The strategic use of this intermediate, with its versatile nitro group, allows for the rational design and development of potent and selective plasmin inhibitors with significant therapeutic potential.

References

  • Studies on the mechanisms of action of aprotinin and tranexamic acid as plasmin inhibitors and antifibrinolytic agents. PubMed. [Link]
  • How is tranexamic acid synthesised? Typology. [Link]
  • Aprotinin. Wikipedia. [Link]
  • 1HNMR spectrometry in structural elucidation of organic compounds. Journal of Chemical and Pharmaceutical Sciences. [Link]
  • 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Chemistry LibreTexts. [Link]
  • Structural elucid
  • Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorpor
  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. sites@gsu. [Link]
  • Pharmaceuticals | Special Issue : Nitro Group Containing Drugs. MDPI. [Link]
  • Peptide synthesis. Wikipedia. [Link]
  • A New Wave of Amide Bond Formations for Peptide Synthesis.
  • Aprotinin. Interchim. [Link]
  • Developments in peptide and amide synthesis. Luxembourg Bio Technologies. [Link]
  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC. [Link]
  • The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen. [Link]
  • Planning a Peptide Synthesis. AAPPTec. [Link]
  • Plasminogen: Structure, Activation, and Regulation.
  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Wiley Online Library. [Link]
  • Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines.
  • Plasminogen Activation and Regulation of Fibrinolysis. Oncohema Key. [Link]
  • A new synthetic process for tranexamic acid from ethyl 4-oxo-cyclohexane carboxyl
  • Plasminogen-receptor KT : Plasminogen activ
  • The kinetics of plasmin inhibition by aprotinin in vivo.
  • Aprotinin Inhibits Thrombin Generation by Inhibition of the Intrinsic Pathway, but is not a Direct Thrombin Inhibitor. NIH. [Link]
  • Physiology, Plasminogen Activation.
  • The Plasminogen Activation System in Cell Invasion.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
  • The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems.
  • An Improved and Practical Synthesis of Tranexamic Acid.
  • Managing Selectivity with UPLC Method Development of Pharmaceutical Drug Substance Purity Analysis.
  • Method for synthesizing tranexamic acid.
  • Ultra-high performance liquid chromatography-MS/MS (UHPLC-MS/MS) in practice: analysis of drugs and pharmaceutical formulations.
  • Managing Selectivity with UPLC Method Development of Pharmaceutical Drug Substance Purity Analysis.
  • Novel small molecule inhibitors of oncogenic SHP2 variants characterized by target engagement. YouTube. [Link]
  • Preparation of amines: Reduction of nitro compounds. Unacademy. [Link]
  • Small Molecule Drug Characterization and Purity Analysis. Agilent. [Link]
  • Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Upd
  • Reduction of nitro compounds. Wikipedia. [Link]
  • Prospects of UPLC in Pharmaceutical Analysis over HPLC. International Journal of Pharmaceutical and Bio-Medical Science. [Link]
  • Process for the reduction of nitro derivatives to amines.
  • Small Molecule Pharmaceutical Characteriz
  • The nitro to amine reduction: from millions of tons to single molecule studies. PMC. [Link]
  • This compound. PubChem. [Link]
  • Unlocking Therapeutic Potential: Fmoc-(R)-3-Amino-3-(3-nitrophenyl)propionic Acid in Drug Development. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

Sources

Application Notes and Protocols for Peptide Labeling Using 3-Nitro-D-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of 3-Nitro-D-phenylalanine in Peptide Chemistry

In the landscape of peptide research and drug development, the ability to introduce specific modifications is paramount for enhancing therapeutic efficacy, stability, and for elucidating biological mechanisms. Beyond the canonical 20 amino acids, the incorporation of unnatural amino acids (UAAs) offers a powerful toolkit for peptide engineering.[1][2] Among these, 3-nitro-D-phenylalanine stands out as a versatile building block.[3] Its unique nitro functionality serves as a latent precursor to a reactive amine, providing a strategic handle for site-specific labeling with fluorophores, crosslinkers, or other moieties after the peptide has been synthesized.[3] The D-configuration of this amino acid also confers resistance to enzymatic degradation, a critical attribute for therapeutic peptides.[1]

This guide provides a comprehensive experimental framework for researchers, scientists, and drug development professionals on the effective utilization of 3-nitro-D-phenylalanine for peptide labeling. We will delve into the underlying principles, provide detailed, field-proven protocols, and offer insights into the critical parameters that ensure successful synthesis and labeling.

Core Principles: A Two-Stage Approach to Peptide Labeling

The use of 3-nitro-D-phenylalanine for peptide labeling is fundamentally a two-stage process. This approach offers a significant advantage by separating the robust chemistry of peptide synthesis from the often more delicate conditions required for labeling.

  • Stage 1: Incorporation of 3-Nitro-D-phenylalanine via Solid-Phase Peptide Synthesis (SPPS). The nitro-containing amino acid is incorporated into the desired position of the peptide sequence using standard and well-established Fmoc/tBu solid-phase peptide synthesis (SPPS) protocols.[4][5][6] The nitro group is stable to the repetitive cycles of Fmoc deprotection and coupling reactions.

  • Stage 2: Post-Synthetic Modification. Following the successful synthesis and purification of the nitro-functionalized peptide, the nitro group is selectively reduced to a primary amine. This newly formed amino group then serves as a specific site for conjugation with a labeling reagent of choice, such as an NHS-ester or isothiocyanate derivative of a fluorescent dye.[7][8][9]

This decoupled strategy ensures that the labeling process does not interfere with the efficiency of peptide assembly and allows for greater flexibility in the choice of labels.

Experimental Workflows and Methodologies

Workflow Overview

The overall experimental workflow for the incorporation and labeling of a peptide with 3-nitro-D-phenylalanine is depicted below. This process begins with the synthesis of the peptide on a solid support, followed by cleavage and deprotection, purification, reduction of the nitro group, and finally, the labeling reaction.

PeptideLabelingWorkflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_PostSPPS Post-Synthesis Processing cluster_Labeling Labeling Chemistry Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin->Fmoc_Deprotection Amino_Acid_Coupling Amino Acid Coupling (including Fmoc-D-3-nitro-Phe-OH) Fmoc_Deprotection->Amino_Acid_Coupling Repeat Repeat Cycle Amino_Acid_Coupling->Repeat for each amino acid Repeat->Fmoc_Deprotection Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Cleavage Cleavage & Deprotection Final_Deprotection->Cleavage Purification1 Crude Peptide Purification (RP-HPLC) Cleavage->Purification1 Reduction Nitro Group Reduction Purification1->Reduction Labeling Fluorescent Labeling Reduction->Labeling Purification2 Labeled Peptide Purification (RP-HPLC) Labeling->Purification2 Characterization Characterization (MS, HPLC) Purification2->Characterization

Caption: Overall workflow for peptide labeling using 3-nitro-D-phenylalanine.

Part 1: Solid-Phase Peptide Synthesis (SPPS) of Nitro-Functionalized Peptides

The incorporation of Fmoc-D-3-nitro-phenylalanine into a growing peptide chain follows standard Fmoc-SPPS protocols. The choice of resin will depend on whether a C-terminal acid or amide is desired.[4]

Protocol 1: Automated SPPS of a Model Peptide Containing 3-Nitro-D-phenylalanine

This protocol outlines the synthesis of a model peptide (e.g., Ac-Tyr-X-Gly-Gly-Phe-Leu-NH2, where X = 3-nitro-D-phenylalanine) on a Rink Amide resin for a C-terminal amide.

Materials and Reagents:

ReagentSupplierGrade
Rink Amide MBHA resin (0.4-0.8 mmol/g)Commercial SupplierPeptide Synthesis Grade
Fmoc-protected amino acidsCommercial SupplierPeptide Synthesis Grade
Fmoc-D-3-nitro-phenylalanineCommercial SupplierPeptide Synthesis Grade
N,N-Dimethylformamide (DMF)Commercial SupplierPeptide Synthesis Grade
Dichloromethane (DCM)Commercial SupplierACS Grade
PiperidineCommercial SupplierACS Grade
Diisopropylethylamine (DIPEA)Commercial SupplierPeptide Synthesis Grade
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)Commercial SupplierPeptide Synthesis Grade
Trifluoroacetic acid (TFA)Commercial SupplierReagent Grade
Triisopropylsilane (TIS)Commercial SupplierReagent Grade
WaterMilli-Q or equivalentUltrapure
Acetic AnhydrideCommercial SupplierACS Grade
Diethyl ether (cold)Commercial SupplierACS Grade

Instrumentation:

  • Automated Microwave Peptide Synthesizer or Manual SPPS vessel

  • Lyophilizer

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Mass Spectrometer (e.g., MALDI-TOF or ESI-MS)

Step-by-Step Procedure:

  • Resin Swelling: Place the Rink Amide resin (e.g., 0.1 mmol scale) in the reaction vessel of the peptide synthesizer. Swell the resin in DMF for at least 30 minutes.[1]

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF. This is typically a two-stage process: a brief initial treatment followed by a longer one to ensure complete deprotection.[10]

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to the resin loading), HBTU (3 equivalents), and DIPEA (6 equivalents) in DMF.

    • Pre-activate the mixture for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin in the reaction vessel.

    • Allow the coupling reaction to proceed for the recommended time (typically 5-30 minutes, depending on the synthesizer). For the incorporation of Fmoc-D-3-nitro-phenylalanine, standard coupling conditions are generally sufficient.

  • Washing: After each deprotection and coupling step, thoroughly wash the resin with DMF to remove excess reagents and byproducts.[11]

  • Repeat Synthesis Cycle: Repeat steps 2-4 for each amino acid in the peptide sequence.

  • N-terminal Acetylation (Optional): After the final amino acid has been coupled and the N-terminal Fmoc group removed, the N-terminus can be acetylated by treating the resin with a solution of acetic anhydride and DIPEA in DMF.

  • Final Washing and Drying: Wash the resin sequentially with DMF, DCM, and methanol, and then dry it under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage and Deprotection:

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v).

    • Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.[10]

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether and dry it under vacuum.

    • Purify the crude peptide by reverse-phase HPLC (RP-HPLC) using a water/acetonitrile gradient containing 0.1% TFA.

    • Characterize the purified peptide by mass spectrometry to confirm the correct mass.

Part 2: Post-Synthetic Modification of the Nitro-Peptide

Once the purified nitro-functionalized peptide is obtained, the next crucial step is the selective reduction of the nitro group to an amine. This transformation must be efficient and mild enough to avoid any unwanted side reactions with other functional groups in the peptide.

Chemical Transformation: Nitro to Amine

NitroReduction Peptide_NO2 Peptide-Phe(3-NO2) Peptide_NH2 Peptide-Phe(3-NH2) Peptide_NO2->Peptide_NH2 Reduction (e.g., SnCl2 or H2, Pd/C)

Caption: Reduction of the nitro group to a primary amine.

Protocol 2: Reduction of the Nitro Group

Several methods can be employed for the reduction of aromatic nitro groups.[12][13] For peptides in solution, tin(II) chloride (SnCl2) is a commonly used reagent due to its mildness and effectiveness.[12] Catalytic hydrogenation with palladium on carbon (Pd/C) is also an option, but care must be taken if the peptide contains other reducible functional groups.[12]

Materials and Reagents:

ReagentSupplierGrade
Purified nitro-peptideSynthesized in Part 1N/A
Tin(II) chloride dihydrate (SnCl2·2H2O)Commercial SupplierACS Grade
Acetonitrile (ACN)Commercial SupplierHPLC Grade
WaterMilli-Q or equivalentUltrapure
Hydrochloric acid (HCl)Commercial SupplierACS Grade
Sodium bicarbonate (NaHCO3)Commercial SupplierACS Grade

Step-by-Step Procedure (using SnCl2):

  • Dissolve the Peptide: Dissolve the purified nitro-peptide in a suitable solvent system, such as a mixture of acetonitrile and water. The concentration will depend on the solubility of the peptide.

  • Prepare the Reducing Agent: In a separate vial, prepare a solution of SnCl2·2H2O (5-10 equivalents per nitro group) in a minimal amount of 1 M HCl.

  • Initiate the Reduction: Add the SnCl2 solution to the peptide solution and stir the reaction mixture at room temperature.

  • Monitor the Reaction: Monitor the progress of the reduction by RP-HPLC and mass spectrometry. The reduced peptide will have a different retention time and a lower mass (due to the conversion of -NO2 to -NH2).

  • Quench the Reaction: Once the reaction is complete, quench it by adding a saturated solution of sodium bicarbonate to neutralize the acid.

  • Purification: Purify the amino-functionalized peptide by RP-HPLC using a water/acetonitrile gradient containing 0.1% TFA.

  • Characterization: Confirm the complete reduction by mass spectrometry.

Part 3: Fluorescent Labeling of the Amino-Functionalized Peptide

The newly introduced primary amine on the phenylalanine side chain provides a specific site for conjugation with a variety of labels. Fluorescent labeling is a common application.[7][9][14] Amine-reactive dyes, such as those containing N-hydroxysuccinimide (NHS) esters or isothiocyanates, are ideal for this purpose.[8]

Chemical Transformation: Amine to Labeled Amide/Thiourea

FluorescentLabeling Peptide_NH2 Peptide-Phe(3-NH2) Labeled_Peptide Peptide-Phe(3-NH-Label) Peptide_NH2->Labeled_Peptide Labeling Reagent (e.g., Dye-NHS ester)

Caption: Conjugation of a fluorescent dye to the amino group.

Protocol 3: Fluorescent Labeling with an NHS-Ester Dye

Materials and Reagents:

ReagentSupplierGrade
Purified amino-peptideSynthesized in Part 2N/A
NHS-ester of the desired fluorescent dyeCommercial SupplierLabeling Grade
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)Commercial SupplierAnhydrous
Diisopropylethylamine (DIPEA)Commercial SupplierPeptide Synthesis Grade

Step-by-Step Procedure:

  • Dissolve the Peptide: Dissolve the purified amino-peptide in a minimal amount of a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5) or an organic solvent like DMF.

  • Prepare the Dye Solution: Dissolve the NHS-ester of the fluorescent dye (1.5-3 equivalents) in a small volume of anhydrous DMF or DMSO.

  • Initiate the Labeling Reaction: Add the dye solution to the peptide solution. If the reaction is performed in an organic solvent, add a small amount of DIPEA (2-3 equivalents) to act as a base.

  • Incubate: Allow the reaction to proceed for 1-2 hours at room temperature, protected from light.

  • Monitor the Reaction: Monitor the progress of the labeling by RP-HPLC, observing the formation of the labeled peptide peak, which will have a longer retention time and a higher mass.

  • Purification: Purify the fluorescently labeled peptide by RP-HPLC using a water/acetonitrile gradient containing 0.1% TFA. It is crucial to protect the sample from light during purification.

  • Characterization: Characterize the final labeled peptide by mass spectrometry and measure its absorbance and emission spectra to confirm successful labeling.

Quantitative Data Summary

The following table provides representative data for the synthesis and labeling of a model peptide. Actual yields will vary depending on the peptide sequence and the specific reagents used.

StepParameterTypical Value
SPPS Crude Peptide Purity (HPLC)>70%
Overall Yield (after purif.)10-30%
Nitro Reduction Conversion Rate (HPLC)>95%
Yield (after purif.)70-90%
Fluorescent Labeling Labeling Efficiency (HPLC)>90%
Final Yield (after purif.)50-80%

Troubleshooting and Expert Insights

  • Incomplete Coupling during SPPS: If coupling of Fmoc-D-3-nitro-phenylalanine is inefficient, consider double coupling or using a more potent coupling reagent.

  • Incomplete Nitro Reduction: If the reduction is sluggish, increasing the equivalents of the reducing agent or the reaction time may be necessary. Ensure the quality of the SnCl2.

  • Low Labeling Efficiency: Ensure the pH of the reaction buffer is optimal for the labeling chemistry (typically pH 8-9 for NHS esters). Use fresh, anhydrous solvents if performing the reaction in organic media.

  • Side Reactions: The primary amine formed after reduction can be susceptible to oxidation. It is advisable to proceed with the labeling step promptly after purification of the amino-peptide.

Conclusion

The use of 3-nitro-D-phenylalanine provides a robust and versatile strategy for the site-specific labeling of peptides. By decoupling the peptide synthesis from the labeling reaction, this methodology offers high efficiency and flexibility. The protocols and insights provided in this guide are intended to empower researchers to successfully implement this powerful technique in their peptide-based research and development endeavors.

References

  • Amblard, F., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239–254. [Link]
  • Biosyntan GmbH. (n.d.). Fluorescent Labeling of Peptides.
  • The Royal Society of Chemistry. (n.d.). Experimental procedures Solid phase peptide synthesis (SPPS).
  • PubMed. (2006). Methods and protocols of modern solid phase Peptide synthesis.
  • SB-PEPTIDE. (n.d.). Peptide fluorescent labeling.
  • University College London. (n.d.). Native Chemical Ligation.
  • Biomatik. (2022, February 14). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis.
  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
  • CD Formulation. (n.d.). Fluorescence Labeled Peptide Synthesis.
  • Lipshutz, B. H., et al. (2019). Synthetic chemistry in water: applications to peptide synthesis and nitro-group reductions. Nature Protocols, 14(4), 1073–1087. [Link]
  • National Center for Biotechnology Information. (n.d.). Enhancing Native Chemical Ligation for Challenging Chemical Protein Syntheses.
  • PubMed. (2019). Synthetic chemistry in water: applications to peptide synthesis and nitro-group reductions.
  • Wikipedia. (n.d.). Native chemical ligation.
  • SciSpace. (n.d.). Native chemical ligation in protein synthesis and semi-synthesis.
  • YouTube. (2025, May 23). What Is Native Chemical Ligation? - Chemistry For Everyone.
  • Google Patents. (n.d.). Method of reducing aromatic nitro compounds.
  • Springer Protocols. (n.d.). A Biosynthetic Approach for the Incorporation of Unnatural Amino Acids into Proteins.
  • Master Organic Chemistry. (2018, October 8). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger.

Sources

Mastering In Vitro Assays: A Guide to the Solubility of (2R)-2-amino-3-(3-nitrophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive technical guide provides researchers, scientists, and drug development professionals with a detailed protocol for the solubilization and application of (2R)-2-amino-3-(3-nitrophenyl)propanoic acid, a nitro-containing amino acid analog, for in vitro assays. This document offers field-proven insights and methodologies to ensure the accuracy, reproducibility, and validity of your experimental results.

Introduction: The Critical Role of Solubility in In Vitro Studies

(2R)-2-amino-3-(3-nitrophenyl)propanoic acid, also known as D-3-nitrophenylalanine, is a synthetic amino acid analog that has found utility in various research applications, including its use as a component in peptide synthesis and as a tool in cell-based assays. The introduction of a nitro group onto the phenyl ring of phenylalanine creates a unique chemical entity with altered electronic and steric properties compared to its natural counterpart. This modification can be leveraged to probe biological systems, for instance, by influencing peptide conformation or serving as a spectroscopic marker.

The success of any in vitro experiment hinges on the precise and consistent delivery of the test compound to the biological system. For a solid compound like (2R)-2-amino-3-(3-nitrophenyl)propanoic acid, this necessitates its complete dissolution in a biocompatible solvent to create a homogenous stock solution. Improper solubilization can lead to inaccurate compound concentration, precipitation in assay media, and consequently, unreliable and misleading data. This guide provides a systematic approach to achieving optimal solubility and ensuring the integrity of your in vitro assays.

Physicochemical Properties of (2R)-2-amino-3-(3-nitrophenyl)propanoic acid

Understanding the fundamental physicochemical properties of a compound is the first step in developing a robust solubilization strategy. The presence of both a polar amino acid backbone and a moderately nonpolar nitrophenyl side chain gives this molecule amphipathic character.

PropertyValueSource
Molecular Formula C₉H₁₀N₂O₄[1]
Molecular Weight 210.19 g/mol [1]
Appearance Light brown to brown solid[2]
Calculated XLogP3 -1.2[1]
Hydrogen Bond Donor Count 2[3]
Hydrogen Bond Acceptor Count 5[3]

The negative XLogP3 value suggests that the compound is not highly lipophilic, which is consistent with the presence of the ionizable amino and carboxylic acid groups. However, the aromatic nitro group contributes to a degree of hydrophobicity.[4] This dual nature necessitates a careful selection of solvents.

Solubility Protocols for (2R)-2-amino-3-(3-nitrophenyl)propanoic acid

Based on the physicochemical properties and empirical data for the corresponding S-enantiomer, we recommend two primary protocols for the solubilization of (2R)-2-amino-3-(3-nitrophenyl)propanoic acid for in vitro assays. The choice of protocol will depend on the required stock concentration and the tolerance of the specific assay system to the chosen solvent.

Protocol 1: High-Concentration Stock in an Organic Solvent (DMSO)

Dimethyl sulfoxide (DMSO) is a powerful and widely used solvent for creating high-concentration stock solutions of organic compounds for in vitro screening. Its ability to dissolve a broad range of polar and nonpolar molecules makes it an excellent first choice for compounds with ambiguous solubility.

Step-by-Step Methodology:

  • Weighing: Accurately weigh a small amount of (2R)-2-amino-3-(3-nitrophenyl)propanoic acid in a sterile, conical microcentrifuge tube.

  • Solvent Addition: Add a precise volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, gentle warming in a 37°C water bath for 5-10 minutes can be applied. Sonication can also be used to aid dissolution.

  • Visual Inspection: Ensure the solution is clear and free of any particulate matter. If particulates remain, the solution may be saturated. In this case, dilute the solution with additional DMSO until all solid is dissolved.

  • Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

G cluster_protocol1 Protocol 1: DMSO Stock Preparation weigh 1. Weigh Compound add_dmso 2. Add DMSO weigh->add_dmso dissolve 3. Vortex / Warm / Sonicate add_dmso->dissolve inspect 4. Visual Inspection dissolve->inspect store 5. Aliquot & Store at -20°C/-80°C inspect->store

Caption: Workflow for preparing a high-concentration stock solution in DMSO.

Protocol 2: Aqueous Stock Solution with pH Adjustment

For assays that are sensitive to DMSO or require an aqueous vehicle, an aqueous stock solution can be prepared. The solubility of amino acids in water is highly dependent on pH.[5][6] By adjusting the pH, the ionization state of the amino and carboxylic acid groups can be modulated to enhance solubility.

Rationale: The zwitterionic nature of the amino acid at neutral pH can limit its solubility. By increasing the pH, the carboxylic acid group is deprotonated to a carboxylate, and the amino group is in its neutral form, which can increase the overall solubility in water. For the S-enantiomer, a solubility of 29.17 mg/mL (138.78 mM) has been reported in water with pH adjustment to 9.[2][7] Due to the identical physicochemical properties of enantiomers in achiral solvents, this protocol is directly applicable to the R-enantiomer.

Step-by-Step Methodology:

  • Weighing: Accurately weigh the desired amount of (2R)-2-amino-3-(3-nitrophenyl)propanoic acid.

  • Initial Suspension: Add a portion of high-purity water (e.g., Milli-Q or equivalent) to the compound. The compound will likely not dissolve completely at this stage.

  • pH Adjustment: While stirring, add 1 M NaOH dropwise to the suspension. Monitor the pH of the solution using a calibrated pH meter. Continue adding NaOH until the compound fully dissolves and the pH of the solution reaches 9.0.

  • Final Volume: Adjust the final volume with high-purity water to achieve the target concentration.

  • Sterilization: Sterilize the aqueous stock solution by passing it through a 0.22 µm syringe filter into a sterile container.

  • Storage: Store the aqueous stock solution at 4°C for short-term use (up to one week) or in aliquots at -20°C for long-term storage.

G cluster_protocol2 Protocol 2: Aqueous Stock Preparation weigh 1. Weigh Compound suspend 2. Suspend in Water weigh->suspend adjust_ph 3. Add 1M NaOH to pH 9.0 suspend->adjust_ph final_vol 4. Adjust Final Volume adjust_ph->final_vol sterilize 5. Sterile Filter (0.22 µm) final_vol->sterilize store 6. Store at 4°C or -20°C sterilize->store

Caption: Workflow for preparing an aqueous stock solution via pH adjustment.

Application in In Vitro Assays: A Case Study

(2R)-2-amino-3-(3-nitrophenyl)propanoic acid and its analogs have been utilized in various in vitro settings. For instance, p-nitrophenylalanine has been incorporated into T helper (Th) cell epitopes to create vaccines that can activate human naïve CD4⁺ T cells in co-culture with dendritic cells (DCs).[8] This highlights its use in immunology research and cell-based assays designed to study T cell activation and immune responses.

General Protocol for a Cell-Based Assay

The following is a generalized protocol for using a stock solution of (2R)-2-amino-3-(3-nitrophenyl)propanoic acid in a typical cell-based assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate the cells of interest (e.g., immune cells, cancer cell lines) in a suitable multi-well plate at the desired density and allow them to adhere or stabilize overnight.

  • Working Solution Preparation: Prepare a series of working solutions by diluting the high-concentration stock solution (from DMSO or aqueous stock) into the appropriate cell culture medium. It is crucial to ensure that the final concentration of the vehicle (e.g., DMSO) in the culture medium is consistent across all conditions and below the threshold of toxicity for the specific cell line (typically ≤ 0.5% for DMSO).

  • Compound Treatment: Remove the old medium from the cells and add the prepared working solutions containing different concentrations of (2R)-2-amino-3-(3-nitrophenyl)propanoic acid. Include a vehicle-only control.

  • Incubation: Incubate the cells for the desired period to allow for the biological effects of the compound to manifest.

  • Assay Readout: Perform the specific assay readout, which could include measurements of cell proliferation, cytotoxicity, cytokine secretion, gene expression, or protein phosphorylation, depending on the experimental goals.

G cluster_assay General Cell-Based Assay Workflow seed_cells 1. Seed Cells prepare_working 2. Prepare Working Solutions seed_cells->prepare_working treat_cells 3. Treat Cells prepare_working->treat_cells incubate 4. Incubate treat_cells->incubate readout 5. Assay Readout incubate->readout

Caption: A generalized workflow for a cell-based assay using the compound.

Conclusion and Best Practices

The successful use of (2R)-2-amino-3-(3-nitrophenyl)propanoic acid in in vitro assays is critically dependent on proper solubilization. This guide has provided two robust protocols for preparing stock solutions in either DMSO or an aqueous buffer with pH adjustment. By carefully following these methodologies and adhering to best practices such as using high-purity solvents, performing visual inspections for complete dissolution, and appropriate storage, researchers can ensure the reliability and reproducibility of their experimental data. The provided application example illustrates the utility of this compound in cell-based research, and the general assay protocol can be adapted to a wide range of in vitro studies.

References

  • PubChem. 4-Nitrophenylalanine. [Link]
  • PubChem. (2R)-2-amino-3-(3-nitrophenyl)propanoic acid. [Link]
  • CHEM-GUIDE. Physical properties of nitro compounds. [Link]
  • Wang, L., et al. (2001). Expanding the genetic code of Escherichia coli. Science, 292(5516), 498-500.
  • Tharp, J. M., et al. (2020). Initiating protein synthesis with noncanonical monomers in vitro and in vivo. Methods in Enzymology, 644, 429-455.
  • Chemsrc. 4-nitrophenylalanine. [Link]
  • Flanagan, J. M., et al. (2003). In vitro incorporation of nonnatural amino acids into protein using tRNACys-derived opal, ochre, and amber suppressor tRNAs. RNA, 9(6), 734-744.
  • MolecularCloud.
  • Hartman, M. C., et al. (2007).
  • ResearchGate. Which is the best organic solvent for nitrophenol solubility and extraction?[Link]
  • Apelblat, A. (2010). Solubilities of amino acids in water at various pH values under 298.15 K.
  • American Elements. (S)-2-Amino-3-(3-nitrophenyl)propanoic acid. [Link]
  • Szabo, A. G., & Rayner, D. M. (1980). Effect of pH on aqueous phenylalanine studied using a 265-nm pulsed light-emitting diode. Biophysical Journal, 32(1), 265-276.
  • ResearchGate.
  • ResearchGate. Solubility of L-Phenylalanine in Aqueous Solutions. [Link]
  • Onufriev, A., & Alexov, E. (2013). pH-Dependent Conformational Changes in Proteins and Their Effect on Experimental pKas: The Case of Nitrophorin 4.
  • Lee, J. A., et al. (2018).
  • Pal, A., & Lahiri, S. C. (1989). Solubilities of Amino Acids in Different Mixed Solvents. Journal of the Indian Chemical Society, 66(3), 136-139.
  • Agilent. Automating a Direct, Cell-Based, Target-Compound Interaction Assay...[Link]
  • DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. [Link]
  • PubChem. L-Phenylalanine. [Link]
  • AA Blocks. (R)-2-Amino-3-(3-nitrophenyl)propanoic acid. [Link]
  • DiscoverX. Use of Automated Functional, Cell-Based Bioassays. [Link]
  • Hamilton Company.

Sources

Application Note: Preparation of High-Purity Stock Solutions of (R)-2-Amino-3-(3-nitrophenyl)propanoic acid in DMSO

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed, field-proven protocol for the preparation, quality control, and storage of stock solutions of (R)-2-Amino-3-(3-nitrophenyl)propanoic acid in dimethyl sulfoxide (DMSO). Designed for researchers in drug development and the life sciences, this document emphasizes best practices to ensure the integrity, stability, and reproducibility of experimental results. The protocol incorporates critical safety information, step-by-step methodologies, and validation techniques essential for reliable downstream applications.

Introduction: Compound Profile and Significance

This compound is a derivative of the amino acid phenylalanine, characterized by a nitro group on the phenyl ring.[1][2] Such compounds are of significant interest in medicinal chemistry and chemical biology as building blocks or pharmacologically active agents. The nitro group, being a strong electron-withdrawing moiety, can influence the compound's biological activity and physicochemical properties.[3]

Given its structural features, precise and reliable preparation of stock solutions is paramount. DMSO is a common solvent for such compounds due to its high dissolving power. However, the inherent reactivity of nitroaromatic compounds and the hygroscopic nature of DMSO necessitate a carefully controlled preparation process to avoid compound degradation and ensure concentration accuracy.[3][4] This guide provides a robust framework for achieving high-quality, stable stock solutions.

Physicochemical Properties and Safety Data

A thorough understanding of the compound's properties and hazards is the foundation of safe and effective handling.

Physicochemical Data Summary

The key properties of this compound are summarized below for quick reference.

PropertyValueSource
Molecular Formula C₉H₁₀N₂O₄[5][6]
Molecular Weight 210.19 g/mol [5][6]
CAS Number 169530-97-6[5][6]
Appearance Solid[7]
Purity ≥98% (or as specified by supplier)N/A
Safety & Handling Precautions

This compound is classified with specific hazards, and appropriate personal protective equipment (PPE) and handling procedures are mandatory.[5]

  • Hazard Identification: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[5] The chemical, physical, and toxicological properties have not been fully investigated.[5]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Safety goggles with side-shields are required.[5]

    • Hand Protection: Wear protective gloves.[5]

    • Skin and Body Protection: An impervious lab coat or clothing is necessary.[5]

    • Respiratory Protection: Use a suitable respirator and ensure work is performed in an area with adequate exhaust ventilation.[5]

  • Handling: Avoid inhalation and contact with eyes and skin.[5] Do not breathe dust or aerosols.[5]

  • Incompatible Materials: Store separately from strong acids, strong bases, oxidizing agents, and reducing agents to prevent hazardous reactions.[4][5]

DMSO Safety: DMSO is an excellent solvent that can facilitate the absorption of substances through the skin.[8] Always wear appropriate gloves and handle with care to prevent unintended exposure to the dissolved compound.[8]

Protocol for Preparation of a 10 mM Stock Solution

This section details the step-by-step methodology for preparing a 10 mM stock solution, a common concentration for primary screening and assay development.

Required Materials and Equipment
  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity

  • Analytical balance (readable to 0.01 mg)

  • Amber glass vials with PTFE-lined screw caps

  • Calibrated micropipettes (P1000, P200)

  • Vortex mixer

  • Sterile, disposable pipette tips

  • Personal Protective Equipment (as specified in Section 2.2)

Experimental Workflow Diagram

The overall process, from initial calculation to final storage, is outlined in the workflow diagram below.

G cluster_prep Preparation cluster_qc Quality Control cluster_store Storage calc 1. Calculate Mass weigh 2. Weigh Compound calc->weigh Use analytical balance add_dmso 3. Add DMSO weigh->add_dmso To amber vial dissolve 4. Dissolve add_dmso->dissolve Vortex thoroughly inspect 5. Visual Inspection dissolve->inspect Check for particulates spec 6. (Optional) UV-Vis Scan inspect->spec aliquot 7. Aliquot Solution inspect->aliquot If QC passes spec->aliquot If QC passes store 8. Store at -20°C / -80°C aliquot->store Avoid freeze-thaw

Caption: Workflow for preparing DMSO stock solutions.

Step-by-Step Protocol

Scientist's Note: The use of anhydrous DMSO is critical. Water can affect the solubility and stability of many compounds and can freeze at low temperatures, potentially causing concentration gradients in your stock.[9][10]

  • Calculation of Mass:

    • Objective: To determine the precise mass of this compound required for the target concentration and volume.

    • Formula: Mass (mg) = Desired Concentration (mM) × Molecular Weight ( g/mol ) × Volume (mL) / 1000

    • Example (for 1 mL of 10 mM stock):

      • Mass (mg) = 10 mM × 210.19 g/mol × 1 mL / 1000 = 2.1019 mg

    • Action: Calculate the required mass. For ease of weighing, it is advisable to prepare a volume that requires a mass greater than 2 mg. For this protocol, we will prepare 2 mL, requiring 4.20 mg.

  • Weighing the Compound:

    • Objective: To accurately weigh the calculated mass of the solid compound.

    • Action: Tare a clean, dry amber glass vial on the analytical balance. Carefully add the compound to the vial until the target mass (4.20 mg) is reached. Record the exact mass.

  • Solvent Addition:

    • Objective: To add the precise volume of DMSO to achieve the target concentration.

    • Action: Using a calibrated micropipette, add 2.0 mL of anhydrous DMSO to the vial containing the compound.

  • Dissolution:

    • Objective: To ensure the compound is completely dissolved.

    • Action: Tightly cap the vial and vortex the solution for 1-2 minutes.

    • Rationale: Vortexing provides sufficient energy for dissolution. While gentle warming (not exceeding 40°C) can be used, it should be approached with caution as heat can accelerate the decomposition of thermally sensitive nitroaromatic compounds.[4][8] Sonication is generally not recommended as it can generate localized high temperatures and potentially degrade the compound.

Quality Control and Validation

A self-validating protocol includes checks to ensure the quality of the prepared solution.

  • Visual Inspection: After vortexing, visually inspect the solution against a bright light source. A properly prepared stock solution should be clear and free of any visible particulates or precipitates.

  • (Optional) Spectrophotometric Analysis: For a more quantitative check, a UV-Vis spectrum can be obtained. A small, diluted aliquot of the stock solution can be scanned to confirm the presence of the compound and establish a baseline absorbance for future stability checks.

Storage and Stability

Proper storage is crucial for maintaining the integrity of the stock solution over time.

  • Aliquoting: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in properly labeled amber vials.[11]

  • Storage Temperature:

    • For short-term storage (up to 1 month), store aliquots at -20°C.[7]

    • For long-term storage (up to 6 months), store aliquots at -80°C.[7]

  • Stability Considerations: While many compounds are stable in DMSO for extended periods when stored properly, nitroaromatic compounds can be sensitive.[9][12] It is best practice to prepare fresh dilutions from the stock solution for each experiment.[13]

Troubleshooting

This decision tree provides a logical guide for addressing common issues during preparation.

G start Compound does not fully dissolve check_calc Verify calculations (Mass & Volume) start->check_calc vortex_more Vortex for an additional 2-3 minutes check_calc->vortex_more Calculations OK warm_gently Warm gently (to ~30-35°C) vortex_more->warm_gently Still particulates success Solution is clear vortex_more->success Dissolved prepare_fresh Prepare a more dilute stock solution warm_gently->prepare_fresh Still particulates warm_gently->success Dissolved

Caption: Troubleshooting guide for dissolution issues.

References

  • BenchChem. (n.d.). Safe Handling and Storage of Nitroaromatic Compounds.
  • MedChemExpress. (2024). This compound Safety Data Sheet.
  • Protocols.io. (2021). DMSO stock preparation.
  • ResearchGate. (2025). How to make Dimethyl sulfoxide (DMSO) stock solutions of Dibutyl phthalate (DBP)?.
  • PubChem. (n.d.). This compound.
  • GE Healthcare Life Sciences. (n.d.). Buffer and sample preparation for direct binding assay in 2% DMSO.
  • ResearchGate. (2016). How do I make a stock solution of a substance in DMSO?.
  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272.
  • Kozik, V., et al. (2009). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening, 14(7), 834-40.
  • PubChem. (n.d.). 2-Amino-3-(3-nitrophenyl)propanoic acid.
  • Yan, B., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 291-7.
  • ResearchGate. (2025). Studies on Repository Compound Stability in DMSO under Various Conditions.
  • Fancelli, D., et al. (1998). Solvent effect on relative N- and O-acidity. Inversion of the deprotonation site of 2- and 4-[(2,4,6-trinitrophenyl)amino]benzoic acids. Journal of the Chemical Society, Perkin Transactions 2, 1998(6), 1361-1365.
  • American Elements. (n.d.). (S)-2-Amino-3-(3-nitrophenyl)propanoic acid.
  • ResearchGate. (2015). What is the suitable storage condition of the compound (volatile compound) that already dissolved in dimethyl sulfoxide (DMSO)?.
  • Health and Safety Executive. (n.d.). Storage and Handling of Industrial Nitrocellulose.
  • University of Toronto Scarborough. (n.d.). Chemical Handling and Storage.
  • Urben, P. G. (2017). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Organic Process Research & Development, 21(8), 1162-1175.

Sources

Application Note & Protocol: Robust Analytical HPLC Methods for Peptides Incorporating 3-Nitro-D-Phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The incorporation of unnatural amino acids, such as 3-nitro-D-phenylalanine, into peptide sequences is a critical strategy in modern drug discovery and proteomics for enhancing stability, modulating activity, and introducing unique spectroscopic probes.[1][2] The presence of the nitro group and the D-stereochemistry introduces specific challenges and opportunities for analytical characterization. This guide provides a comprehensive framework and detailed protocols for developing robust, high-resolution reversed-phase high-performance liquid chromatography (RP-HPLC) methods for the analysis of synthetic peptides containing 3-nitro-D-phenylalanine. We delve into the causal relationships behind methodological choices, from column chemistry and mobile phase design to detection strategies, ensuring scientifically sound, reproducible, and transferable results for researchers and drug development professionals.

Introduction: The Analytical Significance of 3-Nitro-D-Phenylalanine Peptides

3-Nitro-D-phenylalanine is a non-proteinogenic amino acid increasingly used in peptide design.[1] Its integration into a peptide sequence imparts several key characteristics that directly influence HPLC analysis:

  • Enhanced Hydrophobicity: The nitro (-NO₂) group and the phenyl ring increase the overall hydrophobicity of the amino acid side chain, leading to stronger retention on reversed-phase columns compared to its non-nitrated counterpart.

  • Unique UV-Visible Absorbance: The nitroaromatic chromophore provides a distinct UV absorbance maximum, which is invaluable for selective detection. While peptide bonds are typically monitored at 210-220 nm, the nitro group allows for highly specific detection at wavelengths where other peptidic impurities may not absorb.[3][4][5] Analogous to 3-nitrotyrosine, which has a characteristic absorbance around 357 nm in acidic conditions, 3-nitrophenylalanine offers a selective detection window.[6][7]

  • Proteolytic Resistance: The presence of a D-amino acid can confer resistance to enzymatic degradation, a desirable trait for therapeutic peptides.[2] This stability simplifies sample handling but requires analytical methods capable of resolving closely related stereoisomers or synthesis-related impurities.

Developing a reliable analytical HPLC method is paramount for confirming the identity, purity, and stability of these modified peptides.[8][9] A systematic approach to method development is crucial for achieving the desired resolution and accuracy.[10]

Foundational Principles: Crafting the Separation Strategy

The separation of peptides by RP-HPLC is governed by the differential partitioning of analytes between a nonpolar stationary phase and a polar mobile phase.[4][5] For peptides containing 3-nitro-D-phenylalanine, several parameters must be carefully optimized.

The Critical Role of the Stationary Phase

The choice of column chemistry is the most influential factor in achieving selectivity.[10]

  • C18 (Octadecylsilane): This is the workhorse for peptide analysis due to its high hydrophobicity and resolving power. For peptides with 3-nitro-D-phenylalanine, a C18 column is an excellent starting point. Wide-pore (300 Å) columns are generally recommended for peptides to ensure unrestricted access to the bonded phase, leading to improved peak shape and resolution.[5][11]

  • Phenyl-Hexyl: Columns with phenyl-based stationary phases can offer alternative selectivity for peptides containing aromatic residues like 3-nitro-D-phenylalanine. Pi-pi (π-π) interactions between the phenyl rings of the stationary phase and the nitroaromatic side chain can provide unique retention mechanisms and improved resolution of closely related impurities.[10]

  • Polar-Embedded/Endcapped Phases: These phases incorporate polar groups within the alkyl chains or at the terminus, which can reduce unwanted secondary interactions between basic peptide residues and residual silanols on the silica surface.[12] This often leads to improved peak symmetry, especially when using low concentrations of ion-pairing agents.

Mobile Phase Design: pH and Ion-Pairing Agents

The mobile phase composition dictates the retention and elution behavior of the peptide.

  • Acidic pH and TFA: A low pH mobile phase (typically pH 2-3) is standard for peptide analysis.[11][13] Using an acidic mobile phase additive like trifluoroacetic acid (TFA) serves two primary purposes:

    • It protonates acidic residues (Asp, Glu) and silanol groups on the column, minimizing ionic interactions that cause peak tailing.[11]

    • It acts as an ion-pairing agent, forming a neutral complex with positively charged residues (Lys, Arg, His), which enhances their retention and improves peak shape.

  • Solvent Composition: Acetonitrile is the most common organic solvent (Eluent B) for peptide RP-HPLC due to its low viscosity and UV transparency.[5] Water with 0.1% TFA typically serves as the aqueous mobile phase (Eluent A).[14]

Gradient Elution Strategy

Gradient elution, where the concentration of the organic solvent is increased over time, is essential for analyzing peptides, which can have a wide range of hydrophobicities.[15]

  • Scouting Gradient: A broad, linear gradient (e.g., 5% to 95% B over 30 minutes) is an effective way to determine the approximate elution time of the target peptide and identify the presence of any significant impurities.[11]

  • Focused Gradient: Once the elution profile is understood, a shallower, more focused gradient can be developed around the elution point of the target peptide to maximize resolution between the main peak and closely related impurities.[10][11] A typical starting point for a focused gradient is a slope of 0.5-1% B per minute.

Experimental Workflow and Protocols

The following section provides a structured workflow and detailed protocols for the analysis of a synthetic peptide containing 3-nitro-D-phenylalanine.

Logical Workflow for Method Development

The process of developing a robust HPLC method should be systematic. The following diagram illustrates a logical, field-proven workflow.

MethodDevelopmentWorkflow cluster_prep Phase 1: Preparation cluster_dev Phase 2: Method Scouting & Optimization cluster_val Phase 3: Validation & Analysis SamplePrep Sample Preparation (Dissolution & Filtration) ColumnSelection Column Selection (Start with C18, 300Å) SamplePrep->ColumnSelection MobilePhasePrep Mobile Phase Preparation (0.1% TFA in H2O & ACN) ColumnSelection->MobilePhasePrep ScoutingRun Scouting Gradient Run (5-95% B over 30 min) MobilePhasePrep->ScoutingRun AnalyzeScout Analyze Results (Retention Time, Peak Shape) ScoutingRun->AnalyzeScout AnalyzeScout->ColumnSelection Poor Selectivity FocusedGradient Design Focused Gradient (Shallow slope around target) AnalyzeScout->FocusedGradient Good Initial Separation OptimizeParams Optimize Parameters (Flow Rate, Temperature) FocusedGradient->OptimizeParams PurityAnalysis Purity & Impurity Profiling OptimizeParams->PurityAnalysis PeakPurity Peak Purity Check (LC-MS or DAD) PurityAnalysis->PeakPurity FinalMethod Finalized Analytical Method PeakPurity->FinalMethod

Caption: A systematic workflow for HPLC method development.

Protocol 1: Sample and Mobile Phase Preparation

Objective: To prepare the peptide sample and mobile phases correctly to ensure reproducibility and prevent column damage.

Materials:

  • Peptide containing 3-nitro-D-phenylalanine, lyophilized powder

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA), sequencing grade

  • 0.2 µm syringe filters (PTFE or nylon)

Procedure:

  • Mobile Phase A (Aqueous): Add 1.0 mL of TFA to 1 L of HPLC-grade water (0.1% v/v). Mix thoroughly and degas.

  • Mobile Phase B (Organic): Add 1.0 mL of TFA to 1 L of HPLC-grade acetonitrile (0.1% v/v). Mix thoroughly and degas.[14]

  • Sample Diluent: Use a mixture of Mobile Phase A and B (e.g., 90:10 A:B) or a suitable solvent in which the peptide is fully soluble. The predicted isoelectric point can guide diluent choice.[8]

  • Sample Preparation:

    • Accurately weigh a small amount of the lyophilized peptide.

    • Dissolve in the sample diluent to a final concentration of approximately 0.5 - 1.0 mg/mL.[8]

    • Vortex gently to ensure complete dissolution.

    • Filter the sample through a 0.2 µm syringe filter into an HPLC vial.

Protocol 2: Analytical HPLC Method

Objective: To provide a robust starting method for the analysis and purity determination of a peptide containing 3-nitro-D-phenylalanine.

Instrumentation and Columns:

  • HPLC system with a gradient pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or multi-wavelength UV detector.

  • Recommended Column: C18, 300 Å, 3.5-5 µm, 4.6 x 150 mm.

HPLC Parameters (Scouting Method):

ParameterRecommended SettingRationale
Mobile Phase A 0.1% TFA in WaterStandard acidic mobile phase for good peak shape.[11]
Mobile Phase B 0.1% TFA in AcetonitrileElutes peptides from the reversed-phase column.[14]
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30-40 °CImproves peak shape and reproducibility.[16]
Injection Vol. 5-20 µLDependent on sample concentration.[8][14]
Detection DAD: 220 nm & 350 nm220 nm for peptide backbone; ~350 nm for selective detection of the nitro-phenylalanine moiety.[3][6]
Gradient 5% to 65% B in 30 minBroad gradient to determine elution profile.

HPLC Parameters (Optimized Method Example):

This is an example for a moderately hydrophobic peptide. The gradient must be optimized based on scouting run results.

ParameterRecommended Setting
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Column Temp. 40 °C
Injection Vol. 10 µL
Detection 220 nm, 350 nm
Gradient 20% to 40% B in 20 min

Data Interpretation and Troubleshooting

Purity Analysis and Peak Identification
  • Purity Calculation: Purity is typically calculated based on the area percent of the main peak at 220 nm, as this wavelength represents all peptide bonds.[17]

  • Selective Detection: The chromatogram at ~350 nm is crucial. Only the target peptide and impurities containing the 3-nitro-D-phenylalanine modification will appear. The absence of a peak at this wavelength for other impurities seen at 220 nm confirms they are deletion sequences or otherwise lack the nitro-aromatic group.

  • Peak Purity with DAD: A diode-array detector allows for the assessment of peak purity by comparing spectra across the peak. Inconsistent spectra may indicate a co-eluting impurity.[18]

  • Mass Spectrometry Confirmation: The most definitive method for peak identification is to couple the HPLC to a mass spectrometer (LC-MS). This allows for confirmation of the molecular weight of the main peak and the characterization of impurities.[9]

Common Issues and Solutions
IssuePotential CauseSuggested Solution
Broad Peaks Secondary ionic interactions; poor mass transfer.Increase column temperature (40-60°C); ensure mobile phase pH is low (~2); consider a polar-endcapped column.[16]
Peak Tailing Silanol interactions; column overload.Use a high-purity silica column; reduce sample load; ensure TFA concentration is sufficient (0.1%).[5]
Poor Resolution Gradient is too steep; unsuitable column chemistry.Decrease the gradient slope (%B/min); screen alternative stationary phases (e.g., Phenyl-Hexyl).[10]
Split Peaks Sample solvent incompatible with mobile phase; column fouling.Dissolve sample in the initial mobile phase; use a guard column and flush the column regularly.

Conclusion

The successful analysis of peptides containing 3-nitro-D-phenylalanine by RP-HPLC is readily achievable through a systematic and scientifically-grounded approach. By carefully selecting the stationary phase, optimizing the mobile phase composition and gradient profile, and employing a dual-wavelength detection strategy, researchers can obtain high-quality, reproducible data for purity assessment and characterization. The protocols and principles outlined in this guide provide a robust foundation for developing and implementing these critical analytical methods in both research and industrial settings.

References

  • Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis.
  • Li, Q., et al. (2012). Quantification of nitrotyrosine in nitrated proteins. Analytical and Bioanalytical Chemistry, 404(9), 2697-2705.
  • Agilent Technologies. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography.
  • Mant, C. T., & Hodges, R. S. (Eds.). (2002). HPLC of Peptides and Proteins.
  • Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 386, 3-45.
  • MicroSolv Technology Corporation. (n.d.). Synthetic Peptide Analyzed with HPLC.
  • Schmidt, P., et al. (2005). HPLC detection of NT-positive peptides in thermolysin digests of PN-treated microsomes. ResearchGate.
  • García, M. A., et al. (2022). Gradient Retention Factor Concept Applied to Method Development for Peptide Analysis by Means of RP-HPLC. ACS Omega.
  • YMC Co., Ltd. (n.d.). The efficient method development for the analysis of proteins, peptides, and synthetic oligonucleotides with a novel hybrid reversed phase column.
  • Agilent Technologies. (n.d.). Efficient Purification of Synthetic Peptides at High and Low pH.
  • Feeney, M. B., & Schöneich, C. (2013). Proteomic Approaches to Analyze Protein Tyrosine Nitration. Antioxidants & Redox Signaling, 19(11), 1247–1256.
  • Ghesquière, B., et al. (2011). Analysis of nitrated proteins and tryptic peptides by HPLC-chip-MS/MS: site-specific quantification, nitration degree, and reactivity of tyrosine residues. Analytical and Bioanalytical Chemistry, 399(1), 335-345.
  • Hoffmann, R., et al. (2004). Epitope motif of an anti-nitrotyrosine antibody specific for tyrosine-nitrated peptides revealed by a. Journal of Biological Chemistry, 279(40), 42076-42085.
  • Prokai, L., et al. (2014). Selective chemoprecipitation to enrich nitropeptides from complex proteomes for mass-spectrometric analysis. Nature Protocols, 9(12), 2991-3001.
  • Dolan, J. W. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. ACE HPLC Columns.
  • Croitoru, M. D. (2012). Nitrite and nitrate can be accurately measured in samples of vegetal and animal origin using an HPLC-UV/VIS technique. Journal of Chromatography B, 911, 154-161.
  • Milzani, A., et al. (2006). Dansyl Chloride Labeling of 3-Nitrotyrosine-Containing Peptides for Their Identification by Mass Spectrometry. In Methods in Molecular Biology, vol 348. Humana Press.
  • Chem-Impex International. (n.d.). 3-Nitro-D-phenylalanine.
  • Almac Group. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study.
  • SIELC Technologies. (n.d.). HPLC Methods for analysis of Phenylalanine.
  • Petersson, P., et al. (2001). Analysis of peptides and proteins containing nitrotyrosine by matrix-assisted laser desorption/ionization mass spectrometry. Journal of the American Society for Mass Spectrometry, 12(4), 375-384.
  • MtoZ Biolabs. (n.d.). Detection of Peptide Purity by RP-HPLC and Mass Spectrometry.
  • Ligor, M., & Buszewski, B. (2005). Reversed-phase HPLC of peptides: Assessing column and solvent selectivity on standard, polar-embedded and polar endcapped columns. Journal of Separation Science, 28(15), 1887-1896.
  • Wang, L. (2020). Peptide analysis using reverse phase liquid chromatography. Separation Science.
  • BenchChem. (2025). Technical Support Center: Purification of p-Amino-D-phenylalanine Containing Peptides.
  • Jones, C., et al. (2016). Quantification of a peptide standard using the intrinsic fluorescence of tyrosine. Metrologia, 53(1), 135.
  • Davies, M. J., & Grune, T. (2002). Decreased proteasomal cleavage at nitrotyrosine sites in proteins and peptides. FEBS Letters, 513(1), 163-166.
  • Yang, C. Y., et al. (1990). Identification of peptides containing tryptophan, tyrosine, and phenylalanine using photodiode-array spectrophotometry. Analytical Biochemistry, 185(1), 109-115.
  • Thermo Fisher Scientific. (n.d.). 3-Nitro-D-phenylalanine, 95%.
  • Guedes, G., et al. (2022). Tripeptides Featuring Dehydrophenylalanine and Homophenylalanine: Homo- Versus Hetero-Chirality and Sequence Effects on Self-Assembly and Gelation. Gels, 8(11), 701.

Sources

Application Note: Mass Spectrometry Analysis of Peptides Incorporating (2R)-2-amino-3-(3-nitrophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Unnatural Amino Acids in Peptide Therapeutics

The incorporation of unnatural amino acids (UAAs) into peptides is a cornerstone of modern drug discovery and chemical biology. These novel building blocks, such as (2R)-2-amino-3-(3-nitrophenyl)propanoic acid, offer a powerful toolkit to enhance the therapeutic properties of peptides. By introducing unique functionalities, UAAs can improve metabolic stability, increase receptor affinity and selectivity, and modulate pharmacokinetic profiles. The 3-nitrophenyl group, in particular, provides a site for further chemical modification and can influence peptide conformation due to its electronic and steric properties. Accurate and detailed characterization of these modified peptides is paramount to ensure their quality and to understand their behavior in biological systems. Mass spectrometry (MS) is an indispensable tool for this purpose, providing precise molecular weight determination and detailed structural information through tandem MS (MS/MS) fragmentation analysis.[1] This application note provides a comprehensive guide and detailed protocols for the robust analysis of peptides incorporating (2R)-2-amino-3-(3-nitrophenyl)propanoic acid using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Design: A Rationale-Driven Approach

The successful analysis of peptides containing (2R)-2-amino-3-(3-nitrophenyl)propanoic acid hinges on a carefully designed experimental workflow. The choices of sample preparation, chromatographic separation, and mass spectrometric fragmentation techniques are critical for obtaining high-quality, interpretable data.

Rationale for Methodology:

  • Sample Preparation: Synthetic peptides are often accompanied by impurities from the synthesis process, such as truncated or incompletely deprotected sequences.[2] A robust sample preparation protocol is essential to remove these contaminants, which can interfere with LC-MS/MS analysis. Desalting is also crucial as salts can suppress the ionization of peptides.

  • Liquid Chromatography: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard for peptide separation.[2] The choice of mobile phase additives is critical; while trifluoroacetic acid (TFA) provides excellent chromatography, it can suppress the MS signal. Formic acid (FA) is a preferred alternative for LC-MS applications due to its volatility and compatibility with electrospray ionization (ESI).

  • Mass Spectrometry: High-resolution mass spectrometry, for instance, using an Orbitrap or Time-of-Flight (TOF) analyzer, is highly recommended for unambiguous molecular weight determination and accurate fragment ion analysis. Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD) are the most common fragmentation techniques for peptide sequencing. HCD, often performed in an Orbitrap instrument, has the advantage of producing high-resolution fragment ion spectra and can be particularly useful for identifying modifications.

Experimental Workflow Diagram:

experimental_workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis start Synthetic Peptide with (2R)-2-amino-3-(3-nitrophenyl)propanoic acid dissolve Dissolution in Aqueous Solvent start->dissolve desalt Desalting and Purification (e.g., SPE) dissolve->desalt quantify Peptide Quantification desalt->quantify lc RP-HPLC Separation (Formic Acid Mobile Phase) quantify->lc ms1 Full Scan MS (MS1) (Precursor Ion Selection) lc->ms1 ms2 Tandem MS (MS/MS) (CID/HCD Fragmentation) ms1->ms2 spectra MS/MS Spectra Interpretation ms2->spectra sequence Sequence Confirmation & Modification Localization spectra->sequence report Reporting sequence->report

Caption: Overall experimental workflow for the analysis of modified peptides.

Detailed Protocols

Protocol 1: Sample Preparation of Synthetic Peptides

This protocol is designed to remove impurities and salts from the synthetic peptide sample, ensuring its compatibility with LC-MS/MS analysis.

Materials:

  • Synthetic peptide containing (2R)-2-amino-3-(3-nitrophenyl)propanoic acid

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Formic acid (FA), LC-MS grade

  • Solid-Phase Extraction (SPE) C18 cartridges

  • Microcentrifuge tubes

Procedure:

  • Dissolution: Dissolve the lyophilized peptide in 0.1% FA in water to a stock concentration of 1 mg/mL. Vortex briefly to ensure complete dissolution.

  • SPE Cartridge Equilibration:

    • Activate the C18 SPE cartridge by passing 1 mL of ACN.

    • Equilibrate the cartridge by passing 2 mL of 0.1% FA in water.

  • Sample Loading: Load the dissolved peptide solution onto the equilibrated SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of 0.1% FA in water to remove salts and other hydrophilic impurities.

  • Elution: Elute the peptide from the cartridge using 1 mL of 50% ACN with 0.1% FA. Collect the eluate in a clean microcentrifuge tube.

  • Solvent Evaporation: Dry the eluted peptide in a vacuum centrifuge.

  • Reconstitution: Reconstitute the dried peptide in a suitable volume of 0.1% FA in water for LC-MS/MS analysis (e.g., to a final concentration of 1 µg/µL).

Protocol 2: LC-MS/MS Analysis

This protocol outlines the parameters for the separation and fragmentation of the modified peptide.

Instrumentation:

  • High-performance liquid chromatograph coupled to a high-resolution mass spectrometer (e.g., Thermo Scientific™ Orbitrap™ series or Sciex ZenoTOF™).

LC Parameters:

ParameterValue
Column C18 reversed-phase, 2.1 x 100 mm, 1.7 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5-40% B over 30 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

MS Parameters:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
MS1 Resolution 60,000
MS1 Scan Range m/z 300-2000
MS/MS Activation CID or HCD
Normalized Collision Energy 25-35 (optimization may be required)
MS/MS Resolution 30,000
Data Acquisition Data-Dependent Acquisition (Top 5 most intense precursors)

Expected Fragmentation Patterns and Data Interpretation

The fragmentation of peptides in CID or HCD primarily occurs at the amide bonds along the peptide backbone, generating b- and y-type fragment ions. The presence of the (2R)-2-amino-3-(3-nitrophenyl)propanoic acid residue (mass of nitrophenylalanyl residue = 194.06 Da) will be reflected in the mass difference between consecutive b or y ions.

A key and diagnostic fragmentation pathway for peptides containing a nitroaromatic group, such as 3-nitrotyrosine (a close analog), is the neutral loss of oxygen atoms from the nitro group.[3][4] This is a crucial observation for confirming the presence and location of the modification.

Characteristic Neutral Losses:

  • Loss of one oxygen atom (-16 Da): This is a common fragmentation pathway for nitroaromatic compounds.

  • Loss of two oxygen atoms (-32 Da): This can also be observed, often at a similar abundance to the single oxygen loss.[3][4]

  • Loss of NO (-30 Da) and NO2 (-46 Da): While less common than oxygen loss, these neutral losses from the precursor or fragment ions can also occur.

Fragmentation Pathway Diagram:

fragmentation_pathway cluster_peptide Peptide with 3-Nitrophenylalanine cluster_fragments Primary Fragmentation cluster_neutral_loss Characteristic Neutral Losses from Nitro Group peptide [...-NH-CH(CH₂-C₆H₄NO₂)-CO-...]H⁺ b_ion b-ion [...-NH-CH(CH₂-C₆H₄NO₂)-CO]⁺ peptide->b_ion CID/HCD y_ion y-ion [H₂N-CH(R)-CO-...]H⁺ peptide->y_ion CID/HCD loss_O Loss of O (-16 Da) b_ion->loss_O from b-ion loss_2O Loss of 2O (-32 Da) b_ion->loss_2O from b-ion loss_NO Loss of NO (-30 Da) b_ion->loss_NO from b-ion y_ion->loss_O from y-ion containing the modification y_ion->loss_2O from y-ion containing the modification y_ion->loss_NO from y-ion containing the modification

Caption: Expected fragmentation pathways for peptides with 3-nitrophenylalanine.

Data Analysis Strategy:

  • Confirm Precursor Mass: Verify that the measured mass of the precursor ion in the MS1 scan matches the theoretical mass of the peptide containing (2R)-2-amino-3-(3-nitrophenyl)propanoic acid.

  • Identify b- and y-ion Series: Manually or using sequencing software, identify the series of b- and y-ions in the MS/MS spectrum. The mass shift of 194.06 Da between consecutive ions will confirm the presence of the nitrophenylalanyl residue.

  • Search for Characteristic Neutral Losses: Scrutinize the MS/MS spectrum for peaks corresponding to the precursor ion or fragment ions that have lost 16, 30, 32, or 46 Da. The presence of these neutral losses provides strong evidence for the nitro modification.

  • Localize the Modification: The position of the 194.06 Da mass shift in the b- and y-ion series will pinpoint the location of the (2R)-2-amino-3-(3-nitrophenyl)propanoic acid residue within the peptide sequence.

Quantitative Data Summary (Hypothetical Data)

The following table presents hypothetical data for a model peptide "Ac-Gly-(3-NO2-Phe)-Ala-Arg-NH2".

Ion TypeTheoretical m/zObserved m/zMass Error (ppm)
[M+H]⁺ 522.2317522.2315-0.38
[M+H-O]⁺ 506.2368506.2366-0.40
[M+H-2O]⁺ 490.2418490.2417-0.20
b₂ 269.0928269.0927-0.37
b₃ 340.1299340.1298-0.29
y₁ 175.1190175.1189-0.57
y₂ 246.1561246.1559-0.81
y₃ 440.2190440.2188-0.45

Challenges and Troubleshooting

  • In-source Fragmentation: The nitro group can be labile under certain ESI conditions, leading to the observation of neutral losses in the MS1 scan. If this occurs, consider reducing the source fragmentation by lowering the capillary voltage or temperature.

  • Poor Fragmentation Efficiency: The electron-withdrawing nature of the nitro group might influence the proton mobility along the peptide backbone, potentially altering fragmentation patterns. If obtaining a complete b- and y-ion series is challenging with CID/HCD, consider using Electron Transfer Dissociation (ETD), which provides complementary fragmentation information.

  • Isomeric Impurities: Ensure complete separation of any isomeric impurities (e.g., peptides with 2- or 4-nitrophenylalanine) during the LC gradient, as they will have the same mass but may exhibit different fragmentation patterns.

Conclusion

The mass spectrometric analysis of peptides incorporating (2R)-2-amino-3-(3-nitrophenyl)propanoic acid is a robust and reliable method for their characterization. By employing a systematic approach that includes diligent sample preparation, optimized LC-MS/MS parameters, and a thorough understanding of the expected fragmentation patterns, researchers can confidently verify the sequence and modification of these novel peptides. The characteristic neutral losses from the nitro group serve as a valuable diagnostic tool, enhancing the confidence in the identification of these important molecules in drug discovery and development.

References

  • Peters, F. B., Brock, A., Wang, J., & Schultz, P. G. (2009). Photocleavage of the polypeptide backbone by 2-nitrophenylalanine. Chemistry & Biology, 16(2), 148–152. [Link]
  • Annan, R. S., & Carr, S. A. (1997). Analysis of peptides and proteins containing nitrotyrosine by matrix-assisted laser desorption/ionization mass spectrometry. Analytical Chemistry, 69(13), 2479–2484. [Link]
  • Aebersold, R., & Mann, M. (2003). Mass spectrometry-based proteomics.
  • Dongre, A. R., Jones, J. L., Somogyi, Á., & Wysocki, V. H. (1996). Influence of peptide composition, gas-phase basicity, and chemical modification on fragmentation efficiency: evidence for the mobile proton model. Journal of the American Chemical Society, 118(35), 8365–8374.
  • Sarver, A., Scheffler, N. K., Shetlar, M. D., & Gibson, B. W. (2001). Analysis of peptides and proteins containing nitrotyrosine by matrix-assisted laser desorption/ionization mass spectrometry. Journal of the American Society for Mass Spectrometry, 12(4), 439–448. [Link]
  • Steen, H., & Mann, M. (2004). The ABC's (and XYZ's) of peptide sequencing. Nature Reviews Molecular Cell Biology, 5(9), 699–711.
  • Syka, J. E., Coon, J. J., Schroeder, M. J., Shabanowitz, J., & Hunt, D. F. (2004). Peptide and protein sequence analysis by electron transfer dissociation mass spectrometry. Proceedings of the National Academy of Sciences, 101(26), 9528–9533.
  • Waters Corporation. (n.d.). UPLC-MSE for the Identification and Quantification of Protein Modifications.
  • Wysocki, V. H., Tsaprailis, G., Smith, L. L., & Breci, L. A. (2000). Mobile and localized protons: a framework for understanding peptide dissociation. Journal of Mass Spectrometry, 35(12), 1399–1406.

Sources

The Nitro-Handle: A Guide to Utilizing (R)-2-Amino-3-(3-nitrophenyl)propanoic Acid in Contemporary Enzyme Inhibitor Design

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate dance of drug discovery, the quest for potent and selective enzyme inhibitors remains a central theme. Unnatural amino acids have emerged as powerful tools in this endeavor, offering novel side-chain functionalities that can probe enzyme active sites in unique ways, enhancing binding affinity and specificity. Among these, (R)-2-Amino-3-(3-nitrophenyl)propanoic acid, a derivative of phenylalanine, presents a compelling scaffold for inhibitor design. The strategic placement of the nitro group on the phenyl ring introduces unique electronic and steric properties that can be exploited to achieve desired inhibitory activity.

This technical guide provides an in-depth exploration of the application of this compound in enzyme inhibitor design. We will delve into the rationale for its use, provide detailed protocols for its incorporation into potential inhibitors, and outline methods for the characterization of these molecules. This document is intended to serve as a practical resource for researchers at the forefront of medicinal chemistry and drug development.

The Strategic Advantage of the Nitro Group

The introduction of a nitro (-NO2) group onto the phenyl ring of phenylalanine is not a trivial substitution. This functional group imparts several key characteristics that can be leveraged in inhibitor design:

  • Electron-Withdrawing Nature: The nitro group is strongly electron-withdrawing, which can significantly alter the electronic properties of the aromatic ring. This can influence cation-pi interactions with electron-rich residues in the enzyme's active site.

  • Hydrogen Bonding Capability: The oxygen atoms of the nitro group can act as hydrogen bond acceptors, forming crucial interactions with hydrogen bond donors such as the backbone amides or side chains of amino acid residues like arginine, lysine, or histidine within the active site.

  • Steric Influence: The bulk and orientation of the nitro group can be used to probe and occupy specific sub-pockets within the enzyme's binding site, contributing to both potency and selectivity.

  • Modulation of Physicochemical Properties: The presence of the nitro group can impact the solubility, lipophilicity, and metabolic stability of the resulting inhibitor, all critical parameters in drug development.

A compelling example of leveraging a nitrophenyl-containing moiety can be seen in the design of HIV-1 protease inhibitors. In a study focused on developing potent inhibitors, researchers incorporated 3-(nitrophenyl)oxazolidinone analogues as P2 ligands. The subsequent reduction of the nitro group to an amine and further derivatization allowed for a detailed exploration of the structure-activity relationship (SAR), highlighting the critical role of substitutions on the phenyl ring in achieving high binding affinity and antiviral potency[1]. This underscores the utility of the nitrophenyl scaffold as a versatile starting point for inhibitor optimization.

Conceptual Workflow for Inhibitor Design

The process of designing an enzyme inhibitor incorporating this compound typically follows a structured, multi-disciplinary approach.

G Target Target Enzyme Selection & Structural Analysis Design In Silico Design & Computational Docking Target->Design 3D Structure Synthesis Chemical Synthesis of Inhibitor Candidates Design->Synthesis Virtual Hits Assay Biochemical & Cell-Based Assays Synthesis->Assay Synthesized Compounds SAR Structure-Activity Relationship (SAR) Analysis Assay->SAR IC50/Ki Values SAR->Design Design Principles Optimization Lead Optimization SAR->Optimization Optimized Leads

Caption: A typical workflow for enzyme inhibitor design.

Protocols for Implementation

Part 1: Computational Design and Virtual Screening

The initial phase of inhibitor design often involves computational methods to predict the binding of this compound-containing ligands to the target enzyme.

Protocol 1: Molecular Docking

  • Prepare the Receptor: Obtain the 3D structure of the target enzyme from the Protein Data Bank (PDB) or through homology modeling. Remove water molecules, add hydrogen atoms, and assign appropriate protonation states to the amino acid residues.

  • Prepare the Ligand: Build the 3D structure of the this compound-containing scaffold using a molecular modeling software. Assign partial charges and define rotatable bonds.

  • Define the Binding Site: Identify the active site of the enzyme based on co-crystallized ligands or through binding site prediction algorithms.

  • Perform Docking: Use a docking program (e.g., AutoDock, Glide, GOLD) to predict the binding pose and affinity of the ligand within the enzyme's active site.

  • Analyze the Results: Visualize the docked poses and analyze the interactions between the ligand and the protein, paying close attention to the interactions involving the nitrophenyl group.

Parameter Description Typical Software
Docking Score Predicted binding affinity (e.g., in kcal/mol).AutoDock Vina, Schrödinger Glide
Binding Pose The predicted 3D orientation of the ligand in the active site.PyMOL, Chimera
Key Interactions Hydrogen bonds, hydrophobic interactions, pi-stacking, etc.LigPlot+, Discovery Studio
Part 2: Chemical Synthesis

Once promising candidates are identified computationally, the next step is their chemical synthesis. This compound can be incorporated into peptide or peptidomimetic scaffolds using standard solid-phase or solution-phase synthesis techniques.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS)

  • Resin Preparation: Start with a suitable solid support (e.g., Rink amide resin for a C-terminal amide).

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin-bound amino acid using a solution of piperidine in dimethylformamide (DMF).

  • Amino Acid Coupling: Activate the carboxyl group of Fmoc-(R)-2-Amino-3-(3-nitrophenyl)propanoic acid using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF. Add this solution to the deprotected resin.

  • Washing: Thoroughly wash the resin with DMF to remove excess reagents.

  • Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.

  • Cleavage and Deprotection: Once the sequence is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

G cluster_0 SPPS Cycle Resin Resin-Bound Amino Acid Deprotection Fmoc Deprotection Resin->Deprotection Coupling Amino Acid Coupling Deprotection->Coupling Wash Washing Coupling->Wash Wash->Deprotection Next Amino Acid Cleavage Cleavage from Resin Wash->Cleavage Final Peptide Purification RP-HPLC Purification Cleavage->Purification Crude Peptide Characterization Mass Spec & HPLC Analysis Purification->Characterization Pure Peptide

Caption: The solid-phase peptide synthesis (SPPS) workflow.

Part 3: Biochemical Evaluation

The synthesized compounds are then tested for their ability to inhibit the target enzyme.

Protocol 3: Enzyme Inhibition Assay

  • Reagent Preparation: Prepare solutions of the purified enzyme, the substrate, the inhibitor (at various concentrations), and the assay buffer.

  • Assay Setup: In a microplate, add the enzyme, the inhibitor (or vehicle control), and the assay buffer.

  • Pre-incubation: Incubate the enzyme and inhibitor for a specific time to allow for binding.

  • Reaction Initiation: Add the substrate to initiate the enzymatic reaction.

  • Detection: Monitor the reaction progress over time by measuring the formation of the product or the depletion of the substrate using a suitable detection method (e.g., absorbance, fluorescence, luminescence).

  • Data Analysis: Calculate the initial reaction rates and determine the percentage of inhibition for each inhibitor concentration.

  • IC50 Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC50).

  • Mechanism of Inhibition: To determine the mode of inhibition (e.g., competitive, non-competitive), perform kinetic studies by measuring the reaction rates at various substrate and inhibitor concentrations and analyzing the data using Lineweaver-Burk or Michaelis-Menten plots.

Parameter Definition Significance
IC50 The concentration of inhibitor required to reduce enzyme activity by 50%.A measure of the inhibitor's potency.
Ki The inhibition constant, representing the binding affinity of the inhibitor.A more fundamental measure of inhibitor potency.
Mode of Inhibition Competitive, non-competitive, uncompetitive, or mixed.Provides insight into how the inhibitor binds to the enzyme.

Conclusion

This compound is a valuable building block in the design of novel enzyme inhibitors. The unique properties conferred by the nitro group provide medicinal chemists with a versatile handle to modulate binding affinity, selectivity, and pharmacokinetic properties. By integrating computational design, chemical synthesis, and rigorous biochemical evaluation, researchers can effectively harness the potential of this unnatural amino acid to develop next-generation therapeutics. The protocols and principles outlined in this guide offer a solid framework for embarking on such drug discovery endeavors.

References

  • Ghosh, A. K., et al. (2010). Structure-Based Design, Synthesis and Structure-Activity Relationship Studies of HIV-1 Protease Inhibitors Incorporating Phenyloxazolidinones. Journal of Medicinal Chemistry, 53(5), 2174–2185. [Link]
  • Yin, J., & Fu, P. (2022). The Structure-property Relationships of Clinically Approved Protease Inhibitors. Current Medicinal Chemistry, 29(1), 1-20. [Link]

Sources

Application Notes and Protocols for Cell-Based Assays Using Peptides with (2R)-2-amino-3-(3-nitrophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Harnessing Unnatural Amino Acids to Probe Cellular Signaling

The incorporation of unnatural amino acids (UAAs) into peptides has emerged as a transformative strategy in drug discovery and chemical biology.[1][2] These novel building blocks offer the ability to enhance the pharmacological properties of peptides, such as stability against proteolytic degradation, and to introduce unique functionalities for probing biological systems.[1][2] Among the diverse array of UAAs, those containing nitro groups, such as (2R)-2-amino-3-(3-nitrophenyl)propanoic acid, a derivative of phenylalanine, are of particular interest.[3] The nitro group can serve as a versatile chemical handle and, importantly, can mimic post-translational modifications like phosphorylation, which is a cornerstone of cellular signal transduction.[3][4]

The nitration of tyrosine residues to form 3-nitrotyrosine is a naturally occurring post-translational modification associated with oxidative stress and has been implicated in the regulation of cell signaling pathways, often in the context of cancer and other diseases.[3][4][5][6] Peptides containing (2R)-2-amino-3-(3-nitrophenyl)propanoic acid can, therefore, be powerful tools to investigate these pathways. They can act as inhibitors or modulators of protein-protein interactions or enzyme activity, particularly within kinase signaling cascades where phosphorylation is a key regulatory event.[7][8][9]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of cell-based assays using peptides incorporating (2R)-2-amino-3-(3-nitrophenyl)propanoic acid. We will detail protocols for assessing peptide cytotoxicity, quantifying cellular uptake, and analyzing the impact on a representative kinase signaling pathway. The causality behind experimental choices is explained to ensure robust and reproducible results.

Experimental Design and Workflow

A logical and systematic approach is crucial when evaluating the cellular activity of a novel modified peptide. The following workflow provides a comprehensive strategy to characterize the biological effects of a peptide containing (2R)-2-amino-3-(3-nitrophenyl)propanoic acid.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Cellular Uptake & Localization cluster_2 Phase 3: Mechanistic Studies Peptide_Synthesis Peptide Synthesis & Purification Cytotoxicity Cytotoxicity Assessment (MTT Assay) Peptide_Synthesis->Cytotoxicity Determine non-toxic concentration range Cellular_Uptake Cellular Uptake Quantification Cytotoxicity->Cellular_Uptake Select non-toxic concentrations for uptake studies Fluorescent_Labeling Fluorescent Labeling of Peptide Fluorescent_Labeling->Cellular_Uptake Visualize and quantify internalization Signaling_Assay Signaling Pathway Analysis (Western Blot) Cellular_Uptake->Signaling_Assay Confirm peptide enters cells before assessing downstream effects Data_Analysis Data Analysis & Interpretation Signaling_Assay->Data_Analysis Elucidate mechanism of action G Peptide Fluorescently Labeled Peptide Incubation Incubate with Cells Peptide->Incubation Wash Wash to Remove Extracellular Peptide Incubation->Wash Fixation Cell Fixation (Optional) Wash->Fixation Imaging Fluorescence Microscopy Fixation->Imaging Analysis Image Analysis & Quantification Imaging->Analysis

Figure 2: Workflow for analyzing the cellular uptake of a fluorescently labeled peptide.

Materials
Reagent/MaterialSupplierCatalog #
Fluorescently labeled peptideCustom SynthesisN/A
Glass-bottom culture dishes or chamber slidesMatTek/NuncVaries
Hoechst 33342 or DAPIThermo FisherVaries
Paraformaldehyde (PFA)Electron Microscopy SciencesVaries
Mounting MediumVector LaboratoriesVaries
Step-by-Step Protocol
  • Cell Seeding:

    • Seed cells on glass-bottom dishes or chamber slides at a density that will result in 50-70% confluency on the day of the experiment.

  • Peptide Incubation:

    • Prepare a working solution of the fluorescently labeled peptide in a serum-free medium at a non-toxic concentration determined from the MTT assay.

    • Wash the cells once with warm PBS.

    • Add the peptide solution to the cells and incubate at 37°C for various time points (e.g., 30 min, 1h, 4h) to assess the kinetics of uptake.

  • Cell Staining and Fixation:

    • For nuclear counterstaining, add Hoechst 33342 (live cells) or DAPI (fixed cells) to the medium for the last 10-15 minutes of incubation.

    • Wash the cells three times with cold PBS to remove any unbound peptide.

    • (Optional) For fixed-cell imaging, add 4% PFA in PBS and incubate for 15 minutes at room temperature. Wash three times with PBS.

  • Imaging and Analysis:

    • Add fresh PBS or mounting medium to the cells.

    • Visualize the cells using a fluorescence microscope with appropriate filter sets for the chosen fluorophore and nuclear stain.

    • Capture images and analyze the subcellular localization of the peptide (e.g., cytoplasm, nucleus, vesicles).

Protocol 3: Investigating Kinase Pathway Modulation by Western Blotting

Given that nitrophenylalanine can act as a phosphotyrosine mimetic, a key experiment is to determine if the peptide modulates the activity of a kinase signaling pathway. Western blotting is a powerful technique to detect changes in the phosphorylation status of specific proteins within a signaling cascade. [10][11]

Principle

Cells are treated with the peptide, and cell lysates are prepared. Proteins in the lysate are separated by size using SDS-PAGE and then transferred to a membrane. The membrane is probed with primary antibodies specific for a phosphorylated protein of interest and a total protein control. A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection, typically via chemiluminescence. [10]

Materials
Reagent/MaterialSupplierCatalog #
6-well or 10 cm cell culture platesCorningVaries
RIPA Lysis BufferCell Signaling Technology#9806
Protease and Phosphatase Inhibitor CocktailThermo Fisher78440
BCA Protein Assay KitThermo Fisher23225
Laemmli Sample BufferBio-RadVaries
SDS-PAGE GelsBio-RadVaries
PVDF or Nitrocellulose MembranesMilliporeVaries
Primary Antibodies (e.g., anti-phospho-Akt, anti-total-Akt)Cell Signaling TechnologyVaries
HRP-conjugated Secondary AntibodyCell Signaling TechnologyVaries
ECL Western Blotting SubstrateThermo Fisher32106
Step-by-Step Protocol
  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 12-24 hours to reduce basal phosphorylation levels.

    • Treat the cells with the peptide at various concentrations and for different durations. Include appropriate positive and negative controls.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. * Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples.

    • Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.

    • Load 20-30 µg of protein per lane onto an SDS-PAGE gel.

  • Protein Transfer and Immunoblotting:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. [10] * Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-protein) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Incubate the membrane with an ECL substrate.

    • Capture the chemiluminescent signal using a digital imaging system or X-ray film.

    • Quantify the band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal to determine the relative change in phosphorylation.

Conclusion

The protocols outlined in this application note provide a robust framework for the initial characterization of peptides containing the unnatural amino acid (2R)-2-amino-3-(3-nitrophenyl)propanoic acid. By systematically evaluating cytotoxicity, cellular uptake, and the impact on intracellular signaling, researchers can gain valuable insights into the peptide's mechanism of action. The unique properties of the nitrophenylalanine residue offer exciting possibilities for developing novel research tools and therapeutic leads that can modulate cellular pathways with high specificity.

References

  • Sharma, K. K., et al. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry.
  • González-López, M., et al. (2021). Non-natural amino acids into LfcinB-derived peptides: effect in their (i) proteolytic degradation and (ii) cytotoxic activity against cancer cells. RSC Advances.
  • Marnett, L. J., et al. (2023). Unveiling the human nitroproteome: Protein tyrosine nitration in cell signaling and cancer. Free Radical Biology and Medicine.
  • SB-PEPTIDE. (n.d.). Peptide fluorescent labeling.
  • Costa, F., et al. (2022). Late-Stage Minimal Labeling of Peptides and Proteins for Real-Time Imaging of Cellular Trafficking. Bioconjugate Chemistry.
  • Radi, R. (2018). Protein tyrosine nitration in cellular signal transduction pathways. Journal of Biological Chemistry.
  • ResearchGate. (n.d.). MTT assay for peptides.
  • ResearchGate. (2013). How can I set a protocol to do a mtt assay of peptide and protein?.
  • PubMed. (2023). Unveiling the human nitroproteome: Protein tyrosine nitration in cell signaling and cancer.
  • Green, K., et al. (2010). Protein tyrosine nitration in cellular signal transduction pathways. IUBMB Life.
  • Taylor & Francis Online. (2016). Western Blot Analysis of Cells Encapsulated in Self-Assembling Peptide Hydrogels.
  • ResearchGate. (n.d.). Strategies for fluorescent labeling of peptides.
  • PubMed. (2004). NO, nitrotyrosine, and cyclic GMP in signal transduction.
  • Sandy, E. (2021, March 21). Western Blotting | Beginner Data Interpretation Tutorial & Step-by-Step Protocol Explained [Video]. YouTube.
  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats.
  • Khoury, O., et al. (2020). In Vitro Assays: Friends or Foes of Cell-Penetrating Peptides. Molecules.
  • He, H., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. ACS Chemical Biology.
  • Tostanoski, L. H., et al. (2016). Regulation of response to antigen peptides is independent of peptide distribution in lymph node therapeutics. Journal of Controlled Release.
  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service.

Sources

In Vivo Studies with Peptides Containing (R)-2-Amino-3-(3-nitrophenyl)propanoic acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview and detailed protocols for researchers, scientists, and drug development professionals interested in conducting in vivo studies with peptides incorporating the unnatural amino acid (R)-2-Amino-3-(3-nitrophenyl)propanoic acid. This phenylalanine derivative, characterized by a nitro group at the meta position of the phenyl ring, offers a unique tool for modulating peptide properties and exploring novel therapeutic applications.[1][2][3] This document provides a framework for designing and executing robust in vivo experiments, from initial peptide synthesis and characterization to pharmacokinetic and pharmacodynamic assessments.

Introduction: The Rationale for Incorporating this compound into Peptides

The introduction of unnatural amino acids is a powerful strategy to enhance the therapeutic potential of peptides.[4] These modifications can improve metabolic stability, receptor affinity, and pharmacokinetic profiles.[4][5][6] The nitro group, in particular, is a versatile functional group in medicinal chemistry, known to influence the electronic properties, and by extension, the pharmacokinetic and pharmacodynamic behavior of molecules.[7][8]

While often associated with potential toxicity, the nitro group's strong electron-withdrawing nature can be strategically employed in drug design.[8][9][10] It can serve as a bioreductive activation handle, a modulator of receptor binding, or a tool to probe biological interactions.[7][9] The specific placement of the nitro group on the phenyl ring of phenylalanine is critical. While p-nitrophenylalanine (4-nitro) has been explored in vaccine development and for photocleavable applications, the meta-substituted this compound presents a distinct electronic and steric profile that warrants investigation for its potential to impart novel biological activities to peptides.[11][12][13]

This guide will navigate the considerations and methodologies for exploring the in vivo potential of peptides containing this intriguing amino acid.

Peptide Synthesis and Characterization

The successful execution of in vivo studies begins with a well-characterized peptide. The synthesis of peptides containing this compound can be achieved through standard solid-phase peptide synthesis (SPPS) protocols.

Table 1: Key Materials for Peptide Synthesis
Material Supplier Example Purpose
Fmoc-(R)-2-Amino-3-(3-nitrophenyl)propanoic acidMedChemExpress, Creative PeptidesBuilding block for SPPS
Rink Amide ResinVariousSolid support for peptide synthesis
HATU/HBTUVariousCoupling reagent
DIPEAVariousBase for coupling reaction
PiperidineVariousDeprotection of Fmoc group
Trifluoroacetic acid (TFA)VariousCleavage of peptide from resin
HPLC systemAgilent, WatersPurification and analysis
Mass SpectrometerAgilent, WatersMass confirmation
Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
  • Resin Swelling: Swell the Rink Amide resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin using 20% piperidine in DMF for 20 minutes.

  • Washing: Wash the resin thoroughly with DMF and dichloromethane (DCM).

  • Amino Acid Coupling:

    • Pre-activate a 4-fold molar excess of the Fmoc-protected amino acid (including Fmoc-(R)-2-Amino-3-(3-nitrophenyl)propanoic acid) with a 3.9-fold molar excess of HATU and a 6-fold molar excess of DIPEA in DMF.

    • Add the activated amino acid solution to the resin and allow it to react for 2 hours.

  • Washing: Wash the resin with DMF and DCM.

  • Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.

  • Final Deprotection: Remove the final Fmoc group using 20% piperidine in DMF.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% triisopropylsilane, 2.5% water) for 2-3 hours.

  • Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize the peptide pellet.

Protocol 2: Peptide Purification and Characterization
  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.[14]

  • Analysis:

    • Confirm the purity of the peptide by analytical RP-HPLC.[14]

    • Verify the molecular weight of the purified peptide using mass spectrometry (e.g., LC-MS or MALDI-TOF).[14]

    • Quantify the peptide concentration using UV-Vis spectroscopy at 280 nm (if the peptide contains Trp or Tyr) or by amino acid analysis for accurate dosing.[15]

In Vitro Stability Assessment

Before proceeding to in vivo studies, it is crucial to assess the stability of the peptide in relevant biological matrices.

Protocol 3: Plasma Stability Assay
  • Peptide Incubation: Incubate the peptide at a final concentration of 10 µM in fresh plasma (e.g., mouse, rat, human) at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).

  • Protein Precipitation: Stop the reaction by adding an equal volume of acetonitrile containing an internal standard.

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • LC-MS Analysis: Analyze the supernatant by LC-MS to quantify the remaining parent peptide.

  • Half-life Calculation: Determine the in vitro half-life (t½) of the peptide in plasma.

In Vivo Study Design and Execution

A well-designed in vivo study is paramount for obtaining meaningful and reproducible data.

Experimental Workflow for In Vivo Peptide Studies

G cluster_preclinical Pre-clinical Phase cluster_invivo In Vivo Phase cluster_post_vivo Post-Vivo Analysis Peptide_Synthesis Peptide Synthesis & Characterization Formulation Formulation Development & Stability Testing Peptide_Synthesis->Formulation Dose_Finding Dose Range Finding (Pilot Study) Formulation->Dose_Finding Animal_Model Animal Model Selection & Acclimatization Dose_Finding->Animal_Model Administration In Vivo Administration (e.g., IV, SC, IP) Animal_Model->Administration PK_Analysis Pharmacokinetic (PK) Analysis (Blood Sampling) Administration->PK_Analysis PD_Analysis Pharmacodynamic (PD) Analysis (Biomarker, Efficacy) Administration->PD_Analysis Tissue_Collection Tissue Collection & Biodistribution PK_Analysis->Tissue_Collection PD_Analysis->Tissue_Collection Data_Analysis Data Analysis & Interpretation Tissue_Collection->Data_Analysis

Caption: A general experimental workflow for in vivo peptide studies.[16]

Animal Model Selection

The choice of animal model will depend on the therapeutic area of interest. Common models include mice and rats. Ensure all animal procedures are approved by the Institutional Animal Care and Use Committee (IACUC).

Peptide Formulation and Administration

For initial in vivo studies, a simple formulation in sterile saline or phosphate-buffered saline (PBS) is often sufficient. The route of administration will depend on the desired pharmacokinetic profile.[5]

  • Intravenous (IV): Provides 100% bioavailability and is useful for initial pharmacokinetic studies.

  • Subcutaneous (SC): Often results in slower absorption and a more sustained release profile.

  • Intraperitoneal (IP): A common route for preclinical studies, with absorption kinetics between IV and SC.

Protocol 4: Subcutaneous (SC) Administration in Mice
  • Preparation: Prepare the peptide solution in a sterile vehicle. The injection volume should typically be 100-200 µL for a mouse.

  • Animal Restraint: Gently restrain the mouse, exposing the dorsal region.

  • Injection: Lift the skin between the shoulder blades to form a tent and insert a 25-27 G needle into the subcutaneous space.

  • Administration: Inject the peptide solution.

  • Post-Injection: Withdraw the needle and monitor the mouse for any adverse reactions.

Pharmacokinetic (PK) Studies

PK studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the peptide.[5][6]

Protocol 5: Pharmacokinetic Blood Sampling
  • Dosing: Administer the peptide to the animals via the chosen route.

  • Blood Collection: Collect blood samples (e.g., via tail vein, saphenous vein, or retro-orbital sinus) at predetermined time points (e.g., 5, 15, 30, 60, 120, 240, 480 minutes post-dose).

  • Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., EDTA) and immediately place on ice.

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Storage: Store the plasma samples at -80°C until analysis.

  • Analysis: Quantify the peptide concentration in the plasma samples using a validated LC-MS/MS method.

Table 2: Typical Pharmacokinetic Parameters
Parameter Description
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
Elimination half-life
CL Clearance
Vd Volume of distribution

Pharmacodynamic (PD) Studies

PD studies are designed to assess the biological effect of the peptide in vivo. This will be highly dependent on the specific therapeutic target of the peptide.

General Considerations for PD Studies
  • Biomarker Analysis: Measure relevant biomarkers in plasma or tissue to assess target engagement and downstream effects.

  • Efficacy Models: Utilize appropriate disease models to evaluate the therapeutic efficacy of the peptide.

  • Dose-Response Relationship: Determine the relationship between the administered dose and the observed biological effect.

Potential for Nitro-Group Mediated Effects and Toxicity

The presence of a nitro group necessitates careful consideration of its potential metabolic fate and associated toxicities.[8][10] Nitroaromatic compounds can undergo enzymatic reduction in vivo to form reactive intermediates that may lead to toxicity.[7][8]

Potential Metabolic Pathway of the Nitro Group

G Peptide_NO2 Peptide-Phe(3-NO2) Peptide_NHOH Peptide-Phe(3-NHOH) (Hydroxylamine) Peptide_NO2->Peptide_NHOH Nitroreductases (e.g., in gut microbiota) Peptide_NH2 Peptide-Phe(3-NH2) (Amine) Peptide_NHOH->Peptide_NH2 Reactive_Intermediates Reactive Intermediates Peptide_NHOH->Reactive_Intermediates Toxicity Potential Toxicity Reactive_Intermediates->Toxicity

Caption: Potential bioreductive pathway of the nitro group.[7]

It is advisable to conduct preliminary toxicity studies, including monitoring for signs of distress, weight loss, and histopathological analysis of key organs in early in vivo experiments.

Conclusion

The incorporation of this compound into peptides opens up new avenues for therapeutic innovation. By carefully considering the principles of peptide chemistry, in vivo study design, and the unique properties of the nitro group, researchers can effectively explore the potential of these modified peptides. The protocols and guidelines presented here provide a solid foundation for initiating such investigations.

References

  • Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. African Journal of Pharmaceutical Sciences, 5(1), 1-7. [Link]
  • MDPI. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. [Link]
  • MDPI. Pharmaceuticals | Special Issue : Nitro Group Containing Drugs. [Link]
  • SvedbergOpen. The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. [Link]
  • PubMed.
  • Wikipedia. Nitro compound. [Link]
  • ResearchGate. (PDF)
  • MDPI. Impact of Intrinsic and Extrinsic Factors on the Pharmacokinetics of Peptides: When Is the Assessment of Certain Factors Warranted?. [Link]
  • PRISYS Biotech. Pharmacokinetics, Research Strategies And Case Studies Of Peptide Drugs. [Link]
  • ResearchGate.
  • Altele. This compound | Altele | Peptide. [Link]
  • NIH. Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine. [Link]
  • NIH. Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins. [Link]
  • PubChem. This compound. [Link]
  • PubMed. Photocleavage of the polypeptide backbone by 2-nitrophenylalanine. [Link]
  • Agilent. Therapeutic Peptides Workflow Resource Guide. [Link]
  • DOKUMEN.PUB. Peptide Synthesis: Methods and Protocols [1st ed. 2020]. [Link]
  • RSC Publishing. Evaluating protocols and analytical methods for peptide adsorption experiments. [Link]

Sources

Application Notes and Protocols: The Use of p-Nitrophenylalanine as a Fluorescent Quencher in FRET Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Harnessing the "Spectroscopic Ruler" for Biological Discovery

Förster Resonance Energy Transfer (FRET) is a biophysical phenomenon that allows for the detection of molecular interactions and conformational changes with nanoscale precision.[1][2] This non-radiative energy transfer occurs between an excited-state donor fluorophore and a proximal ground-state acceptor molecule.[3][4] The efficiency of this energy transfer is exquisitely sensitive to the distance between the donor and acceptor, varying inversely with the sixth power of their separation.[1][3] This steep distance dependence makes FRET an invaluable "spectroscopic ruler" for measuring distances in the 1-10 nanometer range, a scale perfectly suited for studying biomolecular events.[1][2][5]

In the realm of enzyme kinetics and drug discovery, FRET has been ingeniously applied through the design of quenched fluorescent peptide substrates.[6] These peptides incorporate a donor fluorophore and an acceptor—often a non-fluorescent "dark" quencher—on opposite sides of an enzyme-specific cleavage site. In the intact peptide, the close proximity of the pair allows for efficient FRET, quenching the donor's fluorescence.[7][8] Upon enzymatic cleavage, the donor and quencher are separated, disrupting FRET and leading to a quantifiable increase in fluorescence.[7] This "turn-on" signal provides a continuous and highly sensitive method for monitoring enzyme activity.[9]

This guide focuses on the strategic use of the non-natural amino acid para-nitrophenylalanine (p-Npa), also known as 4-nitrophenylalanine [Phe(4-NO₂)], as an integrated quencher in FRET peptide design. We will explore the unique advantages of p-Npa, provide detailed protocols for peptide synthesis and enzyme assays, and offer expert insights into the experimental design and data interpretation.

The Quencher is the Message: Why p-Nitrophenylalanine?

The choice of a quencher is critical for developing a robust and sensitive FRET assay. While classic quenchers like Dabcyl and DNP have been widely used, they often involve bulky chemical moieties that can sterically hinder enzyme binding and recognition.[9][10][11] p-Nitrophenylalanine offers a refined alternative, providing an effective quenching group within the compact and familiar structure of an amino acid.

Mechanism of Quenching

p-Nitrophenylalanine functions as an acceptor in a FRET pair. Its quenching capability stems from the significant overlap between its absorption spectrum and the emission spectra of common donor fluorophores, particularly those that emit in the ultraviolet and blue regions of the spectrum.[12][13] When a donor fluorophore like Tryptophan (Trp) or 2-Aminobenzoyl (Abz) is excited, it transfers its energy non-radiatively to a nearby p-Npa residue, which then dissipates this energy without emitting light (as heat).[13][14]

Core Advantages of p-Nitrophenylalanine
  • Seamless Integration: As an amino acid, p-Npa can be incorporated at any specific position within a peptide sequence during standard solid-phase peptide synthesis (SPPS). This provides precise control over the donor-quencher distance and positioning relative to the cleavage site.

  • Minimized Steric Hindrance: The nitro group is a relatively small modification to the phenylalanine side chain. This minimizes the risk of the quencher interfering with the substrate's interaction with the enzyme's active site, leading to kinetic parameters that more accurately reflect the enzyme's natural activity.

  • Versatility in Donor Pairing: p-Npa is an effective quencher for a range of commonly used donor fluorophores, making it a versatile tool for protease assay development.[13]

  • Cost-Effectiveness: The synthesis of peptides containing p-Npa can be more straightforward and cost-effective compared to those requiring post-synthetic conjugation of large, complex quencher dyes.

Common Donor Fluorophores for p-Nitrophenylalanine

The selection of a donor fluorophore is dictated by the need for spectral overlap with p-Npa's absorption. The table below summarizes common FRET pairs utilizing p-Npa as the quencher.

Donor FluorophoreAbbreviationExcitation (λex) max (nm)Emission (λem) max (nm)Typical Application Notes
2-AminobenzoylAbz~320~420A widely used and robust donor for p-Npa.[6][13]
TryptophanTrp~280~360An intrinsic fluorescent amino acid, allowing for label-free donor integration.[10]
DansylDns~342~562Can serve as a donor for p-Npa in specific substrate designs.[7][13]

Experimental Design and Protocols

Part 1: Designing a p-Npa Quenched FRET Peptide for Protease Assays

A successful FRET assay begins with a thoughtfully designed peptide substrate. The goal is to create a peptide that is efficiently cleaved by the target enzyme and produces a large, unambiguous change in fluorescence upon cleavage.

FRET_Peptide_Design cluster_design Design Phase cluster_synthesis Synthesis & Purification cluster_validation Validation Phase A Identify Target Protease & Optimal Cleavage Sequence B Select Donor Fluorophore (e.g., Abz, Trp) Ensure spectral overlap with p-Npa A->B C Position Donor & p-Npa Flanking the Cleavage Site B->C D Optimize Peptide Length (5-10 residues is typical) Ensure sufficient separation after cleavage C->D E Enhance Solubility (Add charged residues like Lys, Arg if needed) D->E F Solid-Phase Peptide Synthesis (SPPS) Incorporate Donor & p-Npa residues E->F Proceed to Synthesis G Cleavage & Deprotection F->G H Purify by HPLC Verify by Mass Spectrometry G->H I Characterize Substrate (Determine absorption/emission spectra) H->I Proceed to Validation J Enzyme Assay (Confirm cleavage and signal increase) I->J K Inhibitor Control (Confirm signal is enzyme-specific) J->K

Figure 1: Workflow for designing and validating a p-Nitrophenylalanine FRET peptide.

Causality Behind Design Choices:
  • Cleavage Sequence: This is the most critical element. The sequence must be recognized and efficiently hydrolyzed by the target protease. Extensive literature review or substrate library screening is often the starting point.

  • Donor/Quencher Positioning: Placing the FRET pair on opposite sides of the scissile bond is paramount. Upon cleavage, the two fragments diffuse apart, physically separating the donor and quencher and thereby de-quenching the fluorescence. The distance in the intact peptide should be within the Förster radius (typically 1-10 nm) to ensure efficient quenching.[15]

  • Peptide Length & Solubility: The peptide should be long enough to allow for effective separation of the fluorophore and quencher upon cleavage but short enough to maintain high quenching efficiency in its intact state. Poor solubility can lead to aggregation and erratic fluorescence signals, a common issue that can be mitigated by adding hydrophilic residues.[16]

Part 2: Protocol for a General Protease Activity Assay

This protocol provides a robust framework for measuring enzyme kinetics using a custom-synthesized p-Npa quenched FRET peptide.

Materials and Reagents:
  • Enzyme Stock Solution: Purified target protease at a known concentration.

  • Substrate Stock Solution: Synthesized and HPLC-purified FRET peptide (e.g., Abz-peptide-p-Npa) dissolved in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 1-10 mM).

  • Assay Buffer: Buffer in which the enzyme is optimally active (e.g., 50 mM Tris, 100 mM NaCl, pH 7.5). The final concentration of DMSO should be kept low (<1-2%) to avoid effects on enzyme activity.

  • Inhibitor (Optional Control): A known inhibitor of the target protease.

  • Instrumentation: A fluorescence microplate reader or a cuvette-based fluorometer capable of excitation and emission at the wavelengths appropriate for the chosen donor fluorophore.

Step-by-Step Methodology:
  • Preparation of Reagents:

    • Thaw all components (enzyme, substrate) on ice.

    • Prepare serial dilutions of the substrate stock solution in assay buffer to create a range of working concentrations. These concentrations should typically span from ~0.1x to 10x the expected Michaelis constant (Kₘ) of the enzyme.

    • Prepare the enzyme solution by diluting the enzyme stock to its final desired concentration in pre-warmed assay buffer. The final enzyme concentration should be low enough to ensure the initial reaction rate is linear for a reasonable period (e.g., 10-30 minutes).

  • Instrument Setup:

    • Set the fluorometer to the appropriate excitation and emission wavelengths for the donor fluorophore (e.g., λex = 320 nm, λem = 420 nm for Abz).[13]

    • Set the instrument to kinetic read mode, acquiring data points every 30-60 seconds.

    • Equilibrate the instrument's sample chamber to the optimal temperature for the enzyme assay (e.g., 25°C or 37°C).[17]

  • Assay Execution (96-well plate format):

    • Pipette 50 µL of each substrate working solution into different wells of the microplate. Include "no substrate" and "no enzyme" control wells containing only assay buffer.

    • To initiate the reaction, add 50 µL of the diluted enzyme solution to all wells. For the "no enzyme" control, add 50 µL of assay buffer instead.

    • Immediately place the plate in the reader and begin data acquisition.

  • Data Analysis:

    • The raw data will be fluorescence intensity (in Relative Fluorescence Units, RFU) versus time.

    • For each substrate concentration, determine the initial velocity (V₀) of the reaction by calculating the slope of the linear portion of the fluorescence curve. Convert RFU/min to M/min using a standard curve of the free fluorophore if absolute rates are required.

    • Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).

    • Fit the resulting data to the Michaelis-Menten equation to determine the kinetic parameters Kₘ and Vₘₐₓ.[18]

Self-Validating System (Built-in Controls):
  • No Enzyme Control: This well should show no significant increase in fluorescence, confirming that the substrate is stable and does not undergo spontaneous hydrolysis.

  • No Substrate Control: This well establishes the background fluorescence of the enzyme and buffer.

  • Inhibitor Control: A reaction run in the presence of a known inhibitor should show significantly reduced or no activity, confirming that the observed fluorescence increase is due to the specific activity of the target enzyme.

Figure 2: Mechanism of a p-Npa quenched FRET peptide assay.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
High Background Fluorescence 1. Substrate degradation during storage.2. Impure substrate (contains free donor).3. Autofluorescence from assay components or plate.1. Aliquot substrate and store at -80°C; avoid freeze-thaw cycles.2. Re-purify substrate via HPLC.3. Run a "buffer only" control; use low-autofluorescence plates.
No or Very Low Signal 1. Enzyme is inactive.2. Incorrect buffer conditions (pH, ionic strength).3. Substrate is not recognized by the enzyme.4. Incorrect instrument settings.1. Test enzyme activity with a known, validated substrate.2. Optimize buffer conditions for the specific enzyme.3. Redesign the peptide with a more optimal cleavage sequence.4. Double-check excitation/emission wavelengths and gain settings.
Fluctuating or Noisy Signal 1. Substrate or enzyme insolubility/aggregation.2. Insufficient mixing.3. Bubbles in the wells.1. Check peptide solubility; consider adding DMSO or charged residues to the sequence.[16]2. Ensure thorough mixing after adding enzyme, without introducing bubbles.3. Centrifuge the plate briefly before reading.
Non-linear Reaction Progress 1. Substrate depletion (at low [S]).2. Enzyme instability.3. Inner filter effect at high substrate concentrations.[17]1. Use a lower enzyme concentration to slow the reaction.2. Check enzyme stability in the assay buffer over time.3. If possible, use a shorter pathlength cuvette or plate; apply correction factors if necessary.[17]

Conclusion

The incorporation of p-nitrophenylalanine as a fluorescent quencher represents a significant refinement in the design of FRET peptides for enzyme analysis. Its nature as an amino acid allows for precise, seamless integration into substrates, minimizing the potential for steric interference that can plague assays using larger, non-peptidic quenchers. This leads to more reliable and biologically relevant kinetic data. By following the design principles and robust protocols outlined in this guide, researchers, scientists, and drug development professionals can effectively leverage p-Npa to create highly sensitive and specific assays, accelerating discovery in enzymology and therapeutic development.

References

  • Teledyne Vision Solutions. (n.d.). Förster Resonance Energy Transfer (FRET).
  • Wikipedia. (n.d.). Förster resonance energy transfer.
  • Piston, D. W., & Kremers, G. J. (2011). Research Techniques Made Simple: Methodology and Applications of Förster Resonance Energy Transfer (FRET) Microscopy.
  • Kaur, P., & Ji, H. F. (2019). Förster resonance energy transfer (FRET) and applications thereof. RSC advances, 9(39), 22615-22630.
  • CD Formulation. (n.d.). Quenched Fluorescent Peptide (FRET Peptide) Synthesis.
  • 專肽生物. (n.d.). Fluorescence resonance energy transfer (FRET) Peptides.
  • QYAOBIO. (n.d.). TR-FRET Peptide.
  • Taki, M., Hohsaka, T., Murakami, H., Taira, K., & Sisido, M. (2001). FRET analysis of protein conformational change through position-specific incorporation of fluorescent amino acids. FEBS letters, 507(1), 31-35.
  • Nchinda, A. T. (2009). The use of Fluorescence Resonance Energy Transfer (FRET) peptides for measurement of clinically important proteolytic enzymes. Anais da Academia Brasileira de Ciências, 81(3), 371-380.
  • JPT. (n.d.). High-Quality FRET Peptides for Research.
  • Eurogentec. (n.d.). FRET Peptides.
  • Innovagen AB. (n.d.). FRET Peptides.
  • van der Wal, J., Guala, D., & van Grinsven, P. (2012). A quantitative protocol for intensity-based live cell FRET imaging. In Mitosis (pp. 377-399). Humana Press.
  • Nir, E., Michalet, X., Hamadani, K. M., Laurence, T. A., Neuhauser, D., Kovchegov, Y., & Weiss, S. (2006). Characterization of dark quencher chromophores as nonfluorescent acceptors for single-molecule FRET. The Journal of Physical Chemistry B, 110(44), 22103-22110.
  • Wu, N., Deiters, A., Cropp, T. A., King, D., & Schultz, P. G. (2004). A genetically encoded photocleavable amino acid. Journal of the American Chemical Society, 126(45), 14306-14307.
  • Culik, R. M., Serrano, A. L., & Gai, F. (2009). Interpretation of p-Cyanophenylalanine Fluorescence in Proteins in Terms of Solvent Exposure and Contribution of Side-Chain Quenchers: A Combined Fluorescence, IR and Molecular Dynamics Study. Biochemistry, 48(33), 7991-7998.
  • Tan, W., Fang, M., & Sefah, K. (2011). Multiple pathway quenchers: efficient quenching of common fluorophores. Journal of the American Chemical Society, 133(43), 17333-17340.
  • Serrano, A. L., Samankumara, L. P., & Gai, F. (2014). Comparison of biological chromophores: photophysical properties of cyanophenylalanine derivatives. Physical Chemistry Chemical Physics, 16(24), 12133-12140.
  • Samkoe, K. S., & O'Hara, J. A. (2012). FRET quenching of photosensitizer singlet oxygen generation. Photochemistry and photobiology, 88(4), 1007-1015.
  • Chen, J., & Gai, F. (2019). PET and FRET utility of an amino acid pair: Tryptophan and 4-cyanotryptophan. Physical Chemistry Chemical Physics, 21(41), 22894-22900.
  • Liang, Y., Zhou, X., & Li, H. (2013). Quantitative FRET (Förster Resonance Energy Transfer) analysis for SENP1 protease kinetics determination. Journal of visualized experiments: JoVE, (72), e50189.
  • Mansfield, M. L. (2011). Distance mapping in proteins using fluorescence spectroscopy: tyrosine, like tryptophan, quenches bimane fluorescence in a distance-dependent manner. Biochemistry, 50(25), 5737-5744.
  • Longdom Publishing. (n.d.). The Experimental Techniques and Practical Applications of Enzyme Kinetics.
  • Cory, M. B., Kandel, M., & DeGrado, W. F. (2023). FRETing about the details: Case studies in the use of a genetically encoded fluorescent amino acid for distance‐dependent energy transfer. Protein Science, 32(5), e4633.
  • ResearchGate. (2025). FRET Assay for Enzyme Kinetics has fluctuation signal throughout the time?.
  • Northrop, D. B. (2012). Rapid determination of enzyme kinetics from fluorescence: overcoming the inner filter effect. Analytical biochemistry, 421(1), 284-288.
  • Chen, J., & Gai, F. (2019). PET and FRET utility of an amino acid pair: tryptophan and 4-cyanotryptophan. Physical Chemistry Chemical Physics, 21(41), 22894-22900.
  • The Medical Biochemistry Page. (2025). Enzyme Kinetics and Diagnostic Uses of Enzymes.
  • Animated biology with arpan. (2022, January 22). Fluorescence (Forster) Resonance Energy Transfer | Application of FRET [Video]. YouTube.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Coupling Yield with (R)-2-Amino-3-(3-nitrophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for low coupling yields encountered when using (R)-2-Amino-3-(3-nitrophenyl)propanoic acid in peptide synthesis.

Introduction

This compound, a derivative of phenylalanine, presents unique challenges in peptide synthesis. Low coupling yields are a common frustration, often stemming from a combination of electronic and steric factors inherent to its structure. The presence of a nitro group on the phenyl ring significantly influences the molecule's reactivity. This guide will walk you through a systematic approach to diagnosing and resolving these coupling issues.

Understanding the Challenges

The primary difficulties in achieving high coupling yields with this compound arise from two key molecular features:

  • Electronic Effects of the Nitro Group: The potent electron-withdrawing nature of the nitro group deactivates the phenyl ring and, through inductive effects, can decrease the nucleophilicity of the alpha-amino group.[1] This reduced nucleophilicity can slow down the desired amide bond formation. Furthermore, electron-withdrawing groups can increase the susceptibility of the activated carboxylic acid to racemization.[1]

  • Steric Hindrance: The bulky nitrophenyl side chain can sterically hinder the approach of the coupling reagents and the incoming amine, further impeding the reaction.

Troubleshooting Guide: A Question-and-Answer Approach

Q1: I'm observing a very low yield in my coupling reaction with this compound using a standard carbodiimide-based protocol (DCC/HOBt). What's the likely cause and what should I do?

A1: Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC), even with additives like 1-Hydroxybenzotriazole (HOBt), may not be potent enough to efficiently activate the carboxylic acid of this challenging amino acid. The electronic deactivation by the nitro group can make the carboxylate less reactive towards forming the active ester intermediate.

Recommended Actions:

  • Switch to a More Potent Coupling Reagent: Uronium/aminium or phosphonium-based reagents are generally more effective for difficult couplings.[1] Consider switching to reagents like HATU, HBTU, or PyBOP. These reagents form more reactive activated esters, which can compensate for the reduced nucleophilicity of the amine and the inherent difficulty of activating the carboxylic acid.[1]

  • Optimize Reaction Conditions:

    • Increase Reagent Equivalents: Use a higher excess of the protected amino acid and coupling reagent (e.g., 1.5 to 2.0 equivalents).

    • Extend Reaction Time: Monitor the reaction by a qualitative test like the ninhydrin test. If the reaction is sluggish, extend the coupling time.

    • Elevate Temperature: Gently increasing the temperature (e.g., to 40°C) can sometimes improve coupling efficiency, but be cautious as this can also increase the risk of side reactions like racemization.

Q2: I've switched to HATU, but my yield is still suboptimal. What are the next troubleshooting steps?

A2: While HATU is a powerful coupling reagent, its effectiveness can be hampered by several factors when dealing with a difficult amino acid like this compound. Here's a systematic approach to further optimization:

Troubleshooting Flowchart for HATU Coupling:

G cluster_reagents Reagent Checks cluster_base Base Optimization cluster_solvent Solvent Considerations start Low Yield with HATU check_reagents 1. Verify Reagent Quality & Stoichiometry start->check_reagents check_base 2. Evaluate Base check_reagents->check_base Reagents OK reagent_details Anhydrous solvents? Fresh HATU? Accurate equivalents? check_reagents->reagent_details check_solvent 3. Assess Solvent System check_base->check_solvent Base Optimized base_details Using a non-nucleophilic, hindered base like DIPEA? Using 2-4 equivalents? check_base->base_details pre_activation 4. Consider Pre-activation check_solvent->pre_activation Solvent Adequate solvent_details DMF is standard. Consider NMP for better solubility. Ensure anhydrous conditions. check_solvent->solvent_details double_coupling 5. Perform Double Coupling pre_activation->double_coupling Pre-activation Ineffective monitor 6. Monitor for Side Reactions double_coupling->monitor Yield Still Low end Improved Yield monitor->end Side Reactions Addressed

Caption: Troubleshooting workflow for low HATU coupling yield.

Detailed Steps:

  • Verify Reagent Quality and Stoichiometry:

    • Anhydrous Conditions: Ensure all solvents (DMF, DCM) and reagents are strictly anhydrous. Water can hydrolyze the activated ester and the coupling reagent itself.[2]

    • Reagent Freshness: HATU and other coupling reagents can degrade over time, especially if exposed to moisture. Use fresh, high-quality reagents.

    • Accurate Stoichiometry: Precisely measure the equivalents of the amino acid, HATU, and base. For difficult couplings, a common starting point is 1.5-2.0 equivalents of the amino acid and HATU, and 3-4 equivalents of base.

  • Evaluate the Base:

    • Choice of Base: Use a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA).[1] Avoid less hindered bases like triethylamine (TEA) which can cause side reactions. Using a nucleophilic base like pyridine is not recommended as it can react with the activated intermediate.[2]

    • Base Equivalents: Ensure you are using at least 2 equivalents of DIPEA to neutralize the hydrochloride or trifluoroacetate salt of the incoming amine and to facilitate the reaction. Some protocols recommend up to 4 equivalents.

  • Assess the Solvent System:

    • Solubility: this compound and its activated form must be fully dissolved for the reaction to proceed efficiently. N,N-Dimethylformamide (DMF) is the standard solvent. If solubility is an issue, consider switching to N-Methyl-2-pyrrolidone (NMP), which has a higher solvating power.[3]

    • Co-solvents: In some cases, a co-solvent system like DCM/DMF can be beneficial.[3]

  • Consider Pre-activation:

    • Mix the protected this compound, HATU, and DIPEA in DMF and allow them to react for 5-15 minutes to form the activated ester before adding this mixture to the deprotected amine. This can sometimes improve yields. However, prolonged pre-activation can increase the risk of racemization.

  • Perform a Double Coupling:

    • After the initial coupling reaction, perform a ninhydrin test to check for the presence of unreacted primary amines. If the test is positive, indicating an incomplete reaction, repeat the coupling step with fresh reagents.

  • Monitor for Side Reactions:

    • Guanidinylation: Excess HATU can react with the N-terminal amine of the peptide chain, forming a guanidinium group that terminates the peptide extension.[4][5] This can be minimized by using stoichiometric amounts of HATU relative to the carboxylic acid and by avoiding prolonged exposure of the deprotected amine to the coupling reagent before the carboxylic acid is activated.[4]

    • Racemization: The electron-withdrawing nitro group can increase the acidity of the alpha-proton, making the amino acid more susceptible to racemization during activation.[1] Using additives like Oxyma Pure® can help suppress racemization.[1] Analyzing the final peptide by chiral chromatography can help quantify the extent of racemization.

Q3: I'm concerned about potential side reactions. What should I look for and how can I minimize them?

A3: Besides low yield, several side reactions can compromise the purity of your final peptide.

Side ReactionCauseMitigation StrategiesAnalytical Detection
Racemization Abstraction of the alpha-proton of the activated amino acid, often base-catalyzed. The nitro group can exacerbate this.[1]Use the minimum necessary amount of a hindered base (e.g., DIPEA or collidine).[1] Keep reaction temperatures low. Use additives like Oxyma Pure®.Chiral HPLC, LC-MS/MS analysis of diastereomeric peptides.
Guanidinylation Reaction of excess uronium/aminium coupling reagent (like HATU) with the free N-terminal amine.[4][5]Use stoichiometric amounts of the coupling reagent relative to the carboxylic acid. Consider pre-activation of the carboxylic acid before adding it to the resin.LC-MS (look for a mass increase corresponding to the addition of the guanidinium moiety).
Nitro Group Reduction Certain reagents or reaction conditions can potentially reduce the nitro group to an amine.Avoid harsh reducing conditions. Standard peptide synthesis conditions are generally not reductive.LC-MS (look for a mass decrease corresponding to the conversion of -NO2 to -NH2).

Experimental Protocols

Protocol 1: Optimized HATU Coupling for this compound

This protocol is intended for solid-phase peptide synthesis (SPPS).

  • Resin Preparation:

    • Swell the resin (e.g., Rink Amide resin) in DMF for 30 minutes.

    • Deprotect the N-terminal Fmoc group using 20% piperidine in DMF (2 x 10 minutes).

    • Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Coupling Reaction:

    • In a separate vessel, dissolve the Fmoc-protected this compound (1.5 eq.) and HATU (1.45 eq.) in anhydrous DMF.

    • Add DIPEA (3.0 eq.) to the solution and vortex briefly.

    • Immediately add the activation mixture to the deprotected resin.

    • Agitate the reaction vessel for 2-4 hours at room temperature.

  • Monitoring and Washing:

    • Perform a ninhydrin test. If positive, proceed to a second coupling.

    • If the ninhydrin test is negative, wash the resin with DMF (5x), DCM (3x), and DMF (3x).

  • Double Coupling (if necessary):

    • Repeat steps 2.1-2.4 with fresh reagents.

Protocol 2: Monitoring Reaction Completion using the Kaiser (Ninhydrin) Test
  • Sample Preparation:

    • Take a small sample of resin beads (a few milligrams) from the reaction vessel and place them in a small glass test tube.

    • Wash the beads with DMF and then with ethanol.

  • Reagent Addition:

    • Add 2-3 drops of solution A (5% ninhydrin in ethanol).

    • Add 2-3 drops of solution B (80% phenol in ethanol).

    • Add 2-3 drops of solution C (2% 0.001 M KCN in pyridine).

  • Analysis:

    • Heat the test tube at 100°C for 5 minutes.

    • A deep blue or purple color on the beads indicates the presence of free primary amines and an incomplete reaction. A yellow or colorless result signifies a complete reaction.

Frequently Asked Questions (FAQs)

  • Can I use microwave-assisted peptide synthesis for this amino acid? Yes, microwave synthesis can often improve coupling efficiency and reduce reaction times for difficult couplings. However, careful optimization of temperature and power is necessary to avoid side reactions.

  • Are there any alternative coupling reagents I should consider if HATU fails? COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholino)]uronium hexafluorophosphate) is another highly efficient coupling reagent with efficiencies comparable to HATU and may offer advantages in terms of solubility and safety.[1] Phosphonium reagents like PyAOP can also be very effective, especially for sterically hindered couplings.[6]

  • How does the position of the nitro group (meta in this case) affect reactivity compared to ortho or para isomers? The electronic effect of the nitro group is transmitted through both inductive and resonance effects. While the inductive effect is distance-dependent, the resonance effect is position-dependent. A nitro group in the para position would have a stronger electron-withdrawing resonance effect on the benzylic position. The meta position, as in this case, primarily exerts a strong inductive electron-withdrawing effect. The ortho-nitro isomer can also introduce intramolecular hydrogen bonding possibilities that can affect conformation and reactivity.

References

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • Bande, O., et al. (2014). Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine. PLoS ONE, 9(1), e87334.
  • Reddit. (2021). Tips and tricks for difficult amide bond formation?
  • YouTube. (2024). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond.
  • ResearchGate. (2021). Amino acid coupling.
  • PubMed. (2010). Chemical labeling and enrichment of nitrotyrosine-containing peptides.
  • Peptide Synthesis Reagents. (n.d.). A Guide to Coupling and Protecting Groups.
  • Journal of the American Chemical Society. (2026). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant.
  • ResearchGate. (2018). Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent?
  • ResearchGate. (n.d.). Peptide Coupling of Unprotected Amino Acids Through in situ p-Nitrophenyl Ester Formation.
  • Merck. (n.d.). Novabiochem® Coupling reagents.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • RSC Publishing. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates.
  • ACS Publications. (n.d.). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production.
  • Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview.

Sources

Managing peptide aggregation with (2R)-2-amino-3-(3-nitrophenyl)propanoic acid sequences

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Peptide Aggregation Management

Introduction: A Rational Approach to Mitigating Peptide Aggregation

Peptide aggregation is a critical challenge in the development of therapeutic peptides and in basic research, often leading to loss of function, poor solubility, and potential immunogenicity.[1] The self-assembly process is typically driven by specific intermolecular interactions, such as hydrogen bonding and hydrophobic or aromatic stacking, leading to the formation of structured aggregates like β-sheets, which are characteristic of amyloid fibrils.[1]

A promising strategy to counteract these aggregation-prone sequences is the site-specific incorporation of "disrupting" elements in the form of unnatural amino acids.[2][3] This guide focuses on the application of (2R)-2-amino-3-(3-nitrophenyl)propanoic acid —a phenylalanine derivative—as a tool to manage peptide aggregation. The introduction of a nitro group onto the phenyl ring offers a unique combination of steric hindrance and altered electronic properties. This modification is hypothesized to disrupt the precise packing and pi-stacking interactions required for the formation of stable, ordered aggregates.

This document serves as a comprehensive technical resource for researchers, providing in-depth troubleshooting guides, validated protocols, and frequently asked questions for the effective use of (2R)-2-amino-3-(3-nitrophenyl)propanoic acid in peptide sequences.

Frequently Asked Questions (FAQs)

Section 1: Foundational Concepts

Q1: What is the proposed mechanism by which (2R)-2-amino-3-(3-nitrophenyl)propanoic acid inhibits peptide aggregation?

A1: The primary proposed mechanism is the disruption of key intermolecular forces that drive aggregation. Unlike natural phenylalanine, the nitrated analog introduces two key changes:

  • Steric Hindrance: The bulky nitro group (-NO₂) appended to the phenyl ring prevents the close, ordered packing of peptide chains that is essential for forming the core of an aggregate, such as a cross-β-sheet structure.[1]

  • Altered Aromatic Interactions: The electron-withdrawing nature of the nitro group modifies the quadrupole moment of the phenyl ring. This change can weaken or alter the favorable parallel-displaced π-stacking interactions that are often a major stabilizing force in aggregates of aromatic-rich peptides.

Q2: Where in my peptide sequence should I strategically place a (2R)-2-amino-3-(3-nitrophenyl)propanoic acid residue?

A2: The optimal placement is critical and sequence-dependent. The most effective strategy is to substitute a natural aromatic residue (e.g., Phe, Tyr, Trp) located within a predicted aggregation-prone region (APR).[1] Several computational tools can predict APRs based on factors like hydrophobicity and β-sheet propensity. By replacing a key "hot spot" residue, the (2R)-2-amino-3-(3-nitrophenyl)propanoic acid can act as an effective local disruptor. Avoid placing it in regions critical for biological activity (e.g., receptor binding sites) unless the goal is to modulate that activity.

Section 2: Synthesis and Handling

Q3: Are there special considerations for incorporating (2R)-2-amino-3-(3-nitrophenyl)propanoic acid during solid-phase peptide synthesis (SPPS)?

A3: Yes, while incorporation is generally straightforward using standard Fmoc or Boc chemistry, the modified side chain can present challenges.[4]

  • Coupling Efficiency: The nitrophenyl side chain is bulkier than phenylalanine. You may observe slower coupling kinetics. It is advisable to use a stronger coupling agent (e.g., HATU, HCTU) and extend the coupling time for this specific residue.[5] A double coupling protocol is also a reliable strategy to ensure the reaction goes to completion.

  • Monitoring: Always perform a completion test (e.g., Kaiser or Ninhydrin test) after coupling the (2R)-2-amino-3-(3-nitrophenyl)propanoic acid residue to confirm complete acylation of the N-terminus.[5] False negatives can occur with the ninhydrin test in some contexts, so cross-verification is key.

Q4: My purified peptide containing (2R)-2-amino-3-(3-nitrophenyl)propanoic acid has poor solubility. What should I do?

A4: Poor solubility is a common issue with many peptides, and modification does not always guarantee improvement.[6]

  • Initial Dissolution: First, try dissolving the peptide in a small amount of an organic solvent in which it is soluble (e.g., DMSO, DMF, or acetonitrile) before slowly adding your aqueous buffer to the desired final concentration.

  • pH Adjustment: The net charge of the peptide greatly influences its solubility. Adjust the pH of your buffer to be at least 1-2 units away from the peptide's isoelectric point (pI).[7]

  • Solubilizing Excipients: Consider the addition of solubilizing agents like arginine (50-100 mM) or glycerol (2-5%) to your buffer, which can help mitigate aggregation and improve solubility.[7]

Section 3: Assay and Characterization

Q5: I am using a Thioflavin T (ThT) assay to monitor aggregation. Could the nitro group on the peptide interfere with the fluorescence signal?

A5: This is a critical consideration. The nitrophenyl group has its own UV-visible absorbance profile which could potentially quench the fluorescence of ThT or other extrinsic dyes.[8][9]

  • Essential Controls: You MUST run a control experiment with the fully dissolved, non-aggregated (2R)-2-amino-3-(3-nitrophenyl)propanoic acid-containing peptide in the presence of ThT to establish a baseline fluorescence. Compare this to a control peptide without the modification.

  • Orthogonal Methods: Do not rely solely on one method.[10] Validate your ThT results with a label-free technique like Dynamic Light Scattering (DLS) to monitor the appearance of large particles, or Size Exclusion Chromatography (SEC) to quantify the loss of monomer.[11]

Q6: My modified peptide still shows signs of aggregation. Does this mean the modification was ineffective?

A6: Not necessarily. The goal of incorporating (2R)-2-amino-3-(3-nitrophenyl)propanoic acid is to manage or reduce aggregation, not always eliminate it completely.

  • Kinetics vs. Endpoint: The modification may significantly slow the kinetics of aggregation (i.e., increase the lag phase) rather than prevent the final aggregated state. Analyze the full kinetic curve from your assay.[12]

  • Aggregate Morphology: The modification may be altering the type of aggregate formed. For example, it could be preventing the formation of highly ordered amyloid fibrils and instead promoting the formation of less structured, amorphous aggregates. This can be investigated using techniques like Circular Dichroism (CD) to assess secondary structure or Transmission Electron Microscopy (TEM) to visualize aggregate morphology.[9]

Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiments.

Problem ID Observed Issue Potential Root Cause(s) Recommended Solution(s)
SYN-01 Low yield or incomplete synthesis after adding (2R)-3-NO2-Phe. 1. Incomplete coupling due to steric hindrance from the nitrophenyl side chain. 2. On-resin aggregation of the growing peptide chain.[5]1. Use a high-efficiency coupling reagent like HATU or HCTU. 2. Perform a double coupling for the (2R)-3-NO2-Phe residue. 3. Monitor coupling completion with a ninhydrin test.
SOL-01 Final lyophilized peptide fails to dissolve in standard aqueous buffers. 1. The overall peptide sequence is highly hydrophobic. 2. The buffer pH is too close to the peptide's isoelectric point (pI).[7]1. Dissolve first in a minimal volume of organic solvent (e.g., DMSO) before adding buffer. 2. Test a range of buffer pH values (e.g., pH 5, 7.4, 9). 3. Add 50-100 mM arginine to the buffer to enhance solubility.[7]
AGG-01 High variability between replicates in the ThT aggregation assay. 1. Incomplete initial monomerization of the peptide stock solution.[12] 2. Stochastic nature of primary nucleation. 3. Pipetting errors leading to slight concentration differences.1. Ensure the starting peptide solution is fully monomeric, potentially by pre-treating with HFIP and re-solubilizing, or by size-filtering. 2. Increase the number of replicates to improve statistical confidence. 3. Use low-binding microplates and pipette tips to minimize surface-induced nucleation.
SPEC-01 Anomalous absorbance or fluorescence readings in spectroscopic assays. 1. The nitrophenyl group absorbs light in the UV-Vis range (around 280 nm), potentially interfering with concentration measurements. 2. Potential for the nitro group to quench the fluorescence of extrinsic dyes (e.g., ThT, ANS).[8]1. Determine the exact molar extinction coefficient for your modified peptide. 2. Run proper controls: buffer alone, dye alone, and non-aggregated peptide with dye. 3. Confirm aggregation using a label-free method like DLS or SEC.[10][11]

Experimental Protocols & Workflows

Workflow for Troubleshooting Peptide Aggregation

This diagram outlines a logical flow for diagnosing and solving aggregation issues with your modified peptide.

TroubleshootingWorkflow cluster_synthesis Synthesis & Purity cluster_solubility Solubility & Preparation cluster_assay Aggregation Assay Start Problem: Peptide Aggregation Observed CheckPurity 1. Verify Peptide Purity & Identity (HPLC & Mass Spec) Start->CheckPurity CheckSolubility 2. Optimize Solubilization Protocol (Test pH, Solvents, Excipients) CheckPurity->CheckSolubility CheckPurity->CheckSolubility Purity >95%? Monomerize 3. Ensure Monomeric Starting Stock (e.g., SEC pre-fractionation) CheckSolubility->Monomerize CheckSolubility->Monomerize Soluble? RunAssay 4. Perform Aggregation Assay (e.g., ThT Kinetics) Monomerize->RunAssay Validate 5. Validate with Orthogonal Method (e.g., DLS or SEC) RunAssay->Validate RunAssay->Validate Aggregation still occurs? Analyze 6. Analyze Results (Kinetics, Morphology) Validate->Analyze AggregationDisruption Mechanism of Aggregation Disruption cluster_native A) Aggregation-Prone Sequence (e.g., with Phe) cluster_modified B) Sequence with (2R)-3-NO2-Phe Disruptor p1 Backbone Phe p2 Backbone Phe p1:f1->p2:f1 p3 Backbone Phe p1:f0->p3:f0 H-Bond p4 Backbone Phe p2:f0->p4:f0 H-Bond p3:f1->p4:f1 m1 Backbone Phe m3 Backbone Phe m1:f0->m3:f0 H-Bond m2 Backbone (2R)-3-NO2-Phe NO₂ m4 Backbone (2R)-3-NO2-Phe NO₂ m2:nitro->m4:nitro Steric Clash & Repulsion

Caption: Disruption of β-sheet formation by (2R)-3-NO2-Phe.

References

  • Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods. (2020). International Journal of Molecular Sciences.
  • 5 must-know techniques for analyzing protein aggregation. (2021). APC.
  • Techniques for Monitoring Protein Misfolding and Aggregation in Vitro and in Living Cells. (n.d.). IntechOpen.
  • Protein Aggregation Analysis. (n.d.). Intertek.
  • A facile and dynamic assay for the detection of peptide aggregation. (n.d.). PubMed.
  • How do I avoid peptide-peptide aggregation while testing peptine-proteine interaction? (2019). Reddit.
  • (R)-2-Amino-3-(3-nitrophenyl)propanoic acid. (n.d.). PubChem.
  • 2-Amino-3-(3-nitrophenyl)propanoic acid. (n.d.). PubChem.
  • Avoiding Peptide Assay Failure: Hidden Problems and Solutions. (2014). GenScript.
  • Assay Interference by Aggregation. (2017). Assay Guidance Manual - NCBI Bookshelf.
  • On the Utility of Chemical Strategies to Improve Peptide Gut Stability. (n.d.). PubMed Central - NIH.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec.
  • Factors affecting the physical stability (aggregation) of peptide therapeutics. (n.d.). PMC.

Sources

Technical Support Center: Optimizing HPLC Purification of Peptides Containing 3-nitro-D-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) purification of synthetic peptides incorporating 3-nitro-D-phenylalanine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of these modified peptides. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to empower you to make informed decisions in your own laboratory.

The introduction of a 3-nitro group and a D-amino acid into a peptide sequence presents unique challenges for reversed-phase HPLC (RP-HPLC) purification. The nitro group increases the hydrophobicity of the phenylalanine side chain and can participate in secondary interactions, while the D-configuration can lead to the formation of diastereomers that may be difficult to resolve.[1] This guide will address these specific issues in a question-and-answer format, providing both troubleshooting advice and foundational knowledge.

Frequently Asked Questions (FAQs)

Q1: How does the presence of 3-nitro-D-phenylalanine affect my peptide's retention time in RP-HPLC?

The 3-nitro-D-phenylalanine modification will generally increase the retention time of your peptide on a reversed-phase column compared to a peptide with an unmodified phenylalanine. This is due to two primary factors:

  • Increased Hydrophobicity: The nitro group is an electron-withdrawing group that increases the overall hydrophobicity of the phenylalanine side chain. In RP-HPLC, where separation is based on hydrophobicity, more hydrophobic molecules will have a stronger interaction with the stationary phase (e.g., C18), leading to longer retention times.[2]

  • D-Amino Acid Configuration: The D-configuration of the amino acid can influence the peptide's secondary structure, potentially exposing more of the hydrophobic core to the stationary phase. This can also contribute to a longer retention time compared to its all-L-amino acid counterpart.[3]

Q2: I'm seeing a broad or split peak for my target peptide. What are the likely causes?

A broad or split peak for a peptide containing 3-nitro-D-phenylalanine can be indicative of several issues. The most common culprits are:

  • Presence of Diastereomers: If your peptide synthesis incorporates a racemic or non-enantiopure 3-nitro-phenylalanine, you will be purifying a mixture of diastereomers. These stereoisomers can have slightly different conformations and hydrophobicities, leading to closely eluting or overlapping peaks.[1][4]

  • On-Column Degradation: The nitro group can be susceptible to reduction under certain conditions, although this is less common with standard HPLC mobile phases. However, if your mobile phase is contaminated or if you are using harsh conditions, you might observe degradation products.

  • Poor Peak Shape Due to Secondary Interactions: The nitro group, being electron-rich, can engage in secondary interactions with the stationary phase, particularly if the silica backbone of the column has exposed silanol groups. This can lead to peak tailing.[5][6]

Q3: What is the best mobile phase modifier to use for purifying peptides with 3-nitro-D-phenylalanine?

For most peptide purifications, including those with 3-nitro-D-phenylalanine, trifluoroacetic acid (TFA) at a concentration of 0.1% (v/v) in both the aqueous and organic mobile phases is the standard and most effective choice.[2][7] Here's why:

  • Ion Pairing: TFA acts as an ion-pairing agent, forming a neutral complex with the positively charged basic residues (like lysine and arginine) in your peptide. This masks the charges and promotes retention based on hydrophobicity, leading to sharper peaks.[7]

  • pH Control: A 0.1% TFA solution has a pH of approximately 2, which protonates acidic residues like aspartic and glutamic acid, further reducing secondary interactions with the stationary phase.[8]

While formic acid (FA) is sometimes used as an alternative, especially for mass spectrometry compatibility, it is a weaker ion-pairing agent and may not provide the same peak sharpness as TFA for complex peptides.[9]

Troubleshooting Guide

This section provides a systematic approach to resolving common issues you may encounter during the purification of your 3-nitro-D-phenylalanine containing peptide.

Issue 1: Poor Resolution of Diastereomers

Symptoms: You observe a single broad peak or two very closely eluting peaks where you expect your target peptide.

Root Cause Analysis: The subtle differences in the three-dimensional structure of diastereomers result in very similar retention times on a standard C18 column.[1]

Solutions:

  • Optimize the Gradient: A shallow gradient is crucial for separating closely eluting species.[4] If your initial scouting run used a broad gradient (e.g., 5-95% Acetonitrile over 30 minutes), try a much shallower gradient around the elution point of your peptide (e.g., a 0.5-1% change in acetonitrile per minute).[5]

  • Change the Organic Modifier: While acetonitrile is the most common organic solvent, sometimes changing to methanol or a mixture of acetonitrile and isopropanol can alter the selectivity of the separation and improve the resolution of diastereomers.[6]

  • Increase Column Length: Using a longer column (e.g., 250 mm instead of 150 mm) increases the number of theoretical plates, providing more opportunities for the diastereomers to separate.[10]

  • Consider a Different Stationary Phase: Phenyl-hexyl or biphenyl stationary phases can offer different selectivity compared to C18 by introducing pi-pi interactions, which may be beneficial for separating aromatic-rich peptides.

Experimental Protocol: Optimizing Gradient for Diastereomer Resolution

  • Initial Scouting Run:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

    • Gradient: 5-95% B over 30 minutes

    • Flow Rate: 1 mL/min

    • Detection: 220 nm and 280 nm (the nitro group will contribute to absorbance at 280 nm)[11]

  • Focused Gradient Run:

    • Based on the elution time from the scouting run, design a shallow gradient. For example, if the peptide eluted at 40% B:

    • Gradient: 35-45% B over 60 minutes (a gradient slope of approximately 0.17% B per minute).

    • Keep all other parameters the same.

  • Analysis: Compare the chromatograms from the scouting and focused runs to assess the improvement in resolution.

Issue 2: Peak Tailing

Symptoms: Your peptide peak has an asymmetrical shape with a "tail" extending from the back of the peak.

Root Cause Analysis: Peak tailing is often caused by secondary interactions between the peptide and the stationary phase. For peptides containing 3-nitro-D-phenylalanine, this can be exacerbated by interactions of the nitro group or basic residues with free silanol groups on the silica surface of the column.[5]

Solutions:

  • Ensure Sufficient TFA Concentration: A low concentration of TFA may not be enough to effectively mask the silanol groups. Confirm that your mobile phase contains 0.1% TFA.[5]

  • Use a High-Purity, End-Capped Column: Modern HPLC columns are designed with high-purity silica and are end-capped to minimize the number of free silanol groups. Using an older or lower-quality column can lead to increased peak tailing.[6]

  • Elevate the Column Temperature: Increasing the column temperature (e.g., to 40-60 °C) can improve peak shape by reducing mobile phase viscosity and disrupting secondary interactions. However, be mindful of peptide stability at higher temperatures.[5][12]

Data Presentation: Effect of TFA Concentration on Peak Symmetry

TFA ConcentrationPeak Tailing FactorObservations
0.05%1.8Significant tailing observed.
0.1% 1.2 Symmetrical peak shape achieved.
0.2%1.1Minimal improvement over 0.1%, with potential for increased retention time.
Issue 3: Low Peptide Recovery

Symptoms: The amount of purified peptide you obtain after lyophilization is significantly lower than expected based on the crude material loaded onto the column.

Root Cause Analysis: Low recovery can be due to poor solubility of the peptide or irreversible adsorption to the column. The increased hydrophobicity from the 3-nitro-D-phenylalanine can contribute to these issues.[13][14]

Solutions:

  • Optimize Sample Dissolution: Ensure your crude peptide is fully dissolved before injection. If it is not soluble in the initial mobile phase, you can use a small amount of a stronger solvent like DMSO, but be aware that this can affect peak shape if a large volume is injected.[15]

  • Use a Wide-Pore Column: For larger peptides, a column with a wider pore size (e.g., 300 Å) can improve recovery by reducing restricted diffusion within the pores.[13]

  • Incorporate Isopropanol in the Mobile Phase: For very hydrophobic peptides, adding a small percentage (e.g., 5-10%) of isopropanol to the acetonitrile mobile phase can improve recovery by helping to elute strongly bound peptides.[6]

Visualizing the Workflow

A systematic approach is key to successful peptide purification. The following diagram illustrates a logical workflow for developing and optimizing your HPLC method.

Peptide_Purification_Workflow cluster_prep Preparation cluster_dev Method Development cluster_purify Purification & Analysis cluster_final Final Product SamplePrep Sample Preparation - Dissolve crude peptide - Centrifuge ScoutingRun Analytical Scouting Run - Broad Gradient (5-95% B) - Identify elution window SamplePrep->ScoutingRun MobilePhasePrep Mobile Phase Preparation - 0.1% TFA in Water (A) - 0.1% TFA in ACN (B) MobilePhasePrep->ScoutingRun GradientOpt Gradient Optimization - Shallow gradient - Isocratic holds? ScoutingRun->GradientOpt SolventOpt Solvent System Optimization - Test MeOH or IPA - Alter selectivity GradientOpt->SolventOpt If resolution is poor PrepRun Preparative HPLC Run - Scale up method - Collect fractions GradientOpt->PrepRun If resolution is good SolventOpt->PrepRun Analysis Fraction Analysis - Analytical HPLC or LC-MS - Check purity PrepRun->Analysis Pooling Pool Pure Fractions Analysis->Pooling Lyophilization Lyophilization Pooling->Lyophilization PurePeptide Pure Peptide Powder Lyophilization->PurePeptide

Caption: A comprehensive workflow for the HPLC purification of synthetic peptides.

Logical Troubleshooting Flow

When encountering a problem, a logical diagnostic process is essential. The diagram below outlines a troubleshooting sequence for common HPLC issues with peptides containing 3-nitro-D-phenylalanine.

Troubleshooting_Flow Start Problematic Chromatogram CheckPeakShape Assess Peak Shape Start->CheckPeakShape CheckResolution Assess Resolution Start->CheckResolution CheckRecovery Assess Recovery Start->CheckRecovery Tailing Tailing? CheckPeakShape->Tailing ShallowGradient Implement Shallow Gradient CheckResolution->ShallowGradient OptimizeSolubility Optimize Sample Solubility (e.g., small % DMSO) CheckRecovery->OptimizeSolubility SplitBroad Split / Broad? Tailing->SplitBroad No IncreaseTFA Increase TFA to 0.1% Tailing->IncreaseTFA Yes SplitBroad->ShallowGradient Yes CheckColumn Use High-Purity End-Capped Column IncreaseTFA->CheckColumn IncreaseTemp Increase Temperature CheckColumn->IncreaseTemp ChangeSolvent Change Organic Solvent (e.g., to MeOH) ShallowGradient->ChangeSolvent LongerColumn Use Longer Column ChangeSolvent->LongerColumn WidePoreColumn Use Wide-Pore Column (e.g., 300Å) OptimizeSolubility->WidePoreColumn AddIPA Add Isopropanol to Mobile Phase B WidePoreColumn->AddIPA

Sources

Technical Support Center: Overcoming Peptide Solubility Challenges with (R)-2-Amino-3-(3-nitrophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use of the non-canonical amino acid, (R)-2-Amino-3-(3-nitrophenyl)propanoic acid, to enhance the solubility of challenging peptide sequences.

Frequently Asked Questions (FAQs)

This section addresses common questions about the application and mechanism of this compound.

Q1: What is this compound, and why is it used in peptide synthesis?

This compound is a synthetic amino acid, a derivative of phenylalanine, featuring a nitro group on the phenyl ring.[1][2] It is incorporated into peptide sequences primarily to overcome poor solubility, a significant hurdle in peptide-based therapeutic development. Peptides with high hydrophobicity, certain secondary structures, or a tendency to aggregate are often difficult to dissolve in aqueous solutions, which can limit their bioavailability and complicate formulation.[3] This modified amino acid addresses these issues through its unique physicochemical properties.

Q2: How exactly does this modified amino acid improve peptide solubility?

The solubility-enhancing effect is multifactorial, stemming from both the nitro functional group and its stereochemistry:

  • Disruption of Secondary Structures: The "(R)-" configuration is analogous to a D-amino acid. The incorporation of D-amino acids into a peptide chain composed of L-amino acids disrupts the formation of regular secondary structures like β-sheets, which are a primary cause of aggregation and subsequent insolubility.[4][5]

  • Increased Polarity and Altered Hydrophobicity: The nitro group (-NO2) is a polar functional group. While the addition of a nitrophenyl group increases the overall hydrophobicity of the amino acid side chain compared to a standard tyrosine, it also introduces a dipole moment and the potential for new hydrogen bonding interactions, which can improve interaction with polar solvents.[6]

  • Steric Hindrance: The bulky nitrophenyl side chain can sterically hinder the close packing of peptide chains, further preventing the intermolecular interactions that lead to aggregation.

cluster_problem The Problem cluster_solution The Solution P Hydrophobic Peptide (High Aggregation Potential) A Intermolecular β-Sheet Formation & Aggregation P->A Default Pathway M Incorporate This compound P->M I Insoluble Precipitate A->I D Disruption of Secondary Structures (Steric Hindrance) A->D Inhibits M->D via (R)-config H Altered Polarity & H-Bonding Potential M->H via -NO2 group S Soluble Peptide in Aqueous Buffer D->S H->S

Caption: Mechanism of solubility enhancement.

Q3: When should I consider using this modification over other methods like pH adjustment or PEGylation?

The choice of solubilization strategy depends on the specific peptide and its intended application.

  • pH adjustment and co-solvents are excellent first-line strategies, especially if the peptide has a net charge.[7][8] However, if the peptide is insoluble due to intrinsic hydrophobicity and aggregation tendency rather than its isoelectric point, these methods may be insufficient.

  • PEGylation (attaching polyethylene glycol chains) is a very effective method for increasing solubility and half-life.[5] However, it significantly increases the molecular weight of the peptide, which can sometimes alter its biological activity or receptor binding affinity.

Consider using this compound when:

  • The peptide is highly hydrophobic and prone to aggregation.

  • Other methods like pH adjustment have failed.

  • You need a more subtle modification than adding a large tag like PEG.

  • The modification site is not critical for the peptide's biological function.

Q4: Are there any potential downsides or challenges associated with this modification?

Yes, researchers should be aware of the following:

  • Synthesis Challenges: Incorporating non-canonical amino acids can sometimes lead to lower coupling efficiencies during solid-phase peptide synthesis (SPPS), requiring optimization of coupling reagents and reaction times.[9]

  • Purification: The increased hydrophobicity can make HPLC purification more challenging, potentially requiring modified gradients.

  • Biological Activity: As with any modification, it is crucial to verify that the incorporation of this amino acid does not negatively impact the peptide's intended biological function. The modification could alter the conformation necessary for binding to a target.

  • Photoreactivity: Nitroaromatic compounds can be photoreactive. While generally stable, prolonged exposure to high-intensity light (especially UV) should be avoided during storage and handling.[10]

Troubleshooting and Experimental Guides

This section provides detailed, step-by-step guidance for specific experimental challenges in a question-and-answer format.

Q5: I've synthesized my peptide with this compound, but it's still insoluble in my aqueous buffer. What should I do?

This is a common issue that requires a systematic approach to formulation optimization. Even with the modification, factors like the number of substitutions and the overall peptide sequence play a role.

Troubleshooting Workflow:

Start Insoluble Modified Peptide CheckCharge Step 1: Analyze Net Charge of the Peptide Sequence Start->CheckCharge IsCharged Is Net Charge ≠ 0? CheckCharge->IsCharged AdjustpH Step 2: Adjust pH (Acidic for basic peptides, Basic for acidic peptides) IsCharged->AdjustpH Yes UseCoSolvent Step 3: Use Organic Co-solvent (e.g., DMSO, ACN) IsCharged->UseCoSolvent No (Neutral) TestSolubility1 Test Solubility AdjustpH->TestSolubility1 TestSolubility2 Test Solubility UseCoSolvent->TestSolubility2 Soluble Peptide Solubilized Insoluble Still Insoluble: Consider Sequence Re-design or Alternative Modifications (e.g., PEGylation) TestSolubility1->UseCoSolvent Failure TestSolubility1->Soluble Success TestSolubility2->Soluble Success TestSolubility2->Insoluble Failure

Caption: Troubleshooting workflow for insoluble modified peptides.

Detailed Steps:

  • Analyze Net Charge: First, calculate the theoretical net charge of your peptide at neutral pH (pH 7).[11]

    • Assign +1 for each basic residue (K, R, N-terminal -NH2).

    • Assign -1 for each acidic residue (D, E, C-terminal -COOH).

    • Histidine (H) can be +1 or 0 depending on the exact pH.

  • pH Adjustment (for charged peptides):

    • If the net charge is positive (basic peptide): Attempt to dissolve it in a slightly acidic solution, such as 10% acetic acid or 0.1% trifluoroacetic acid (TFA), and then dilute with your buffer.[8]

    • If the net charge is negative (acidic peptide): Try dissolving it in a slightly basic solution, such as 0.1% aqueous NH3 or 10% ammonium bicarbonate, followed by dilution.[8]

  • Organic Co-solvents (for neutral or highly hydrophobic peptides):

    • If the peptide is neutral or pH adjustment fails, use a minimal amount of an organic solvent.[7]

    • Protocol: Add a small volume of 100% DMSO, DMF, or acetonitrile (ACN) to the lyophilized peptide to create a concentrated stock. Vortex or sonicate briefly. Then, slowly add your aqueous buffer to this stock with vigorous stirring to reach the final desired concentration.[5][12]

    • Critical Note: Always be mindful of the final organic solvent concentration. For cell-based assays, the final DMSO concentration should typically be kept below 1% to avoid toxicity.[7]

Q6: I'm having difficulty during the solid-phase peptide synthesis (SPPS) step when incorporating this compound. What can I do?

Lower coupling efficiency is a known challenge with bulky, non-canonical amino acids.[9] Incomplete coupling leads to deletion sequences, which are impurities that can be difficult to remove.

Protocol: Optimized Coupling for Bulky Amino Acids

This protocol uses HBTU/HOBt, a common and effective coupling reagent combination.

StepActionCausality & Expert Insight
1Pre-activation In a separate vessel, pre-mix the Fmoc-protected this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF for 5-10 minutes. Add DIPEA (6 eq.) and continue activation for another 2 minutes.
2Coupling Add the activated amino acid solution to the deprotected N-terminal amine on the resin. Allow the reaction to proceed for an extended period.
3Monitoring After the coupling reaction, take a small sample of the resin and perform a Kaiser test (or other ninhydrin-based test).
4Double Coupling If the Kaiser test is positive, drain the reaction vessel and repeat the coupling step (Step 2) with a fresh solution of activated amino acid.
5Capping If double coupling still results in a positive Kaiser test, cap any unreacted amines by treating the resin with a solution of acetic anhydride and DIPEA in DMF.

Q7: How can I quantitatively assess whether the solubility of my peptide has actually improved?

Visual inspection can be misleading. A quantitative method is essential for accurate characterization. This protocol uses UV-Vis spectrophotometry to measure the concentration of the peptide in the supernatant after attempting to dissolve a known excess amount.

Protocol: Quantitative Solubility Assessment

  • Preparation: Prepare a series of microcentrifuge tubes. In each, place a precise, excess amount of your lyophilized peptide (e.g., 2 mg).

  • Solubilization: Add a fixed volume (e.g., 1 mL) of the aqueous buffer you wish to test to each tube. Prepare tubes for both your modified peptide and the original, unmodified peptide as a control.

  • Equilibration: Vortex the tubes vigorously for 2 minutes. Place them on a rotator at room temperature for 2 hours to ensure equilibrium is reached. Sonication for 10-15 minutes can also be used.[12]

  • Separation of Insoluble Material: Centrifuge the tubes at high speed (e.g., 16,000 x g) for 20 minutes to pellet all undissolved material.

  • Measurement: Carefully collect the supernatant, being cautious not to disturb the pellet. Measure the absorbance of the supernatant at a relevant wavelength (e.g., 280 nm if the peptide contains Trp or Tyr, or ~220 nm for the peptide bond, though this is more prone to interference). The nitro-phenyl group itself has a characteristic absorbance around 270-280 nm, which should be considered.

  • Calculation: Use the Beer-Lambert law (A = εcl) and a calculated or experimental extinction coefficient (ε) to determine the concentration (c) of the dissolved peptide. This concentration represents the peptide's solubility under those conditions.

Data Presentation:

Peptide SequenceModificationBuffer ConditionSupernatant Absorbance (280 nm)Calculated Solubility (mg/mL)
GGVVIATV-NH2None (Control)PBS, pH 7.40.0520.15
GGVVX ATV-NH2X = this compoundPBS, pH 7.40.4851.40
GGVVIATV-NH2None (Control)10% Acetic Acid0.0610.18
GGVVX ATV-NH2X = this compound10% Acetic Acid0.8972.60
References
  • Peptide Solubilization. (n.d.). JPT.
  • How Can I Make My Peptide More Water Soluble? (2024, January 11). LifeTein.
  • Formulation strategies for poorly soluble drugs. (2025, July 10). ResearchGate.
  • Exploration of Nitrotyrosine-Containing Proteins and Peptides by Antibody-Based Enrichment Strategies. (2024, February 10). Molecular & Cellular Proteomics.
  • Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. (2023, March 14). Pharmaceutics.
  • Strategies for Improving Peptide Stability and Delivery. (n.d.). MDPI.
  • Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues. (n.d.). Chemical Society Reviews.
  • Tyrosine-Nitrated Proteins: Proteomic and Bioanalytical Aspects. (n.d.). Antioxidants & Redox Signaling.
  • Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era. (n.d.). Molecules.
  • Unexpectedly Enhanced Solubility of Aromatic Amino Acids and Peptides in an Aqueous Solution of Divalent... (2016, December 5). Physical Review Letters.
  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024, August 19). 2BScientific.
  • Creating a Selective Nanobody Against 3-Nitrotyrosine Containing Proteins. (2022, February 21). Frontiers in Molecular Biosciences.
  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. (n.d.). Chemistry – A European Journal.
  • Site-specific incorporation of 3-nitrotyrosine as a probe of pKa perturbation of redox-active tyrosines in ribonucleotide reductase. (n.d.). Journal of the American Chemical Society.
  • Biophysical characterization of functional peptides. (n.d.). National Library of Medicine.
  • Peptide Solubility Guidelines - How to solubilize a peptide. (n.d.). SB-PEPTIDE.
  • Addressing sustainability challenges in peptide synthesis with flow chemistry and machine learning. (n.d.). ChemRxiv.
  • Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. (n.d.). The Journal of Organic Chemistry.
  • Biophysical characterization of designed protein–peptide complexes. (n.d.). ResearchGate.
  • Membrane Active Peptides and Their Biophysical Characterization. (n.d.). MDPI.
  • Biophysical Characterization of a β-Peptide Bundle: Comparison to Natural Proteins. (n.d.). Journal of the American Chemical Society.

Sources

Identifying and minimizing deletion sequences in 3-nitro-D-phenylalanine peptide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of peptides incorporating 3-nitro-D-phenylalanine. This resource is designed for researchers, scientists, and drug development professionals to navigate the unique challenges associated with this modified amino acid. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you identify and minimize the formation of deletion sequences and other impurities, ensuring the successful synthesis of your target peptide.

The Challenge of Incorporating 3-Nitro-D-Phenylalanine

The synthesis of peptides containing 3-nitro-D-phenylalanine (3-nitro-D-Phe) presents a dual challenge that can significantly increase the probability of incomplete acylation, leading to the formation of deletion sequences. Understanding the root causes of these difficulties is the first step toward developing a successful synthesis strategy.

  • Steric Hindrance: The bulky phenyl group of phenylalanine, especially in the D-configuration, creates significant steric hindrance around the reactive carboxyl and amino groups. This physically obstructs the approach of the incoming activated amino acid, slowing down the coupling reaction.

  • Electronic Deactivation: The nitro group (-NO₂) is a strong electron-withdrawing group.[1][2][3] This property deactivates the carboxyl group of the 3-nitro-D-phenylalanine residue, making it a weaker nucleophile and less reactive towards the incoming activated amino acid during the coupling step. This electronic effect further exacerbates the challenge posed by steric hindrance.

The combination of these two factors makes 3-nitro-D-phenylalanine a "difficult" amino acid to incorporate, often resulting in lower coupling efficiencies and a higher incidence of deletion sequences if standard solid-phase peptide synthesis (SPPS) protocols are employed.

Troubleshooting Guide: Identifying and Minimizing Deletion Sequences

This section provides a question-and-answer-based guide to troubleshoot common issues encountered during the synthesis of 3-nitro-D-phenylalanine-containing peptides.

Question 1: I've synthesized my peptide containing 3-nitro-D-phenylalanine, and the HPLC analysis shows a significant peak eluting just before my main product. Mass spectrometry confirms this is a deletion sequence of the 3-nitro-D-Phe residue. What is the primary cause of this?

Answer: The presence of a deletion sequence corresponding to the absence of the 3-nitro-D-phenylalanine residue is a clear indication of incomplete coupling of this specific amino acid to the growing peptide chain on the resin. During the subsequent synthesis cycle, the unreacted N-terminal amine of the preceding residue couples with the next amino acid in the sequence, resulting in a peptide that is missing the intended 3-nitro-D-Phe. This incomplete coupling is a direct consequence of the steric hindrance and electronic deactivation associated with 3-nitro-D-phenylalanine.

Question 2: What are the most effective coupling reagents to overcome the challenges of incorporating 3-nitro-D-phenylalanine?

Answer: For sterically hindered and electronically deactivated amino acids like 3-nitro-D-phenylalanine, standard carbodiimide reagents such as DCC or DIC are often insufficient. More potent activating reagents are necessary to drive the coupling reaction to completion. Uronium/aminium and phosphonium salt-based reagents are highly recommended.

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are among the most powerful and efficient coupling reagents for overcoming steric hindrance.[1][4] They form highly reactive OAt and 6-Cl-OBt active esters, respectively, which can significantly improve coupling yields for difficult residues.[1]

  • COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is another excellent choice, with coupling efficiencies comparable to HATU.[4][5] It has the added benefit of being based on OxymaPure, which is a safer alternative to the potentially explosive HOBt and HOAt derivatives.[5]

  • PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is a phosphonium salt-based reagent that is also highly effective for hindered couplings and avoids the potential for guanidinylation side reactions that can occur with uronium-based reagents.[1][5]

A comparative analysis of these reagents for challenging couplings shows that HATU and HCTU generally provide higher crude purities and faster reaction times.[1]

Question 3: I used a more potent coupling reagent, but I still observe a significant deletion peak. What other strategies can I employ to improve the coupling efficiency of 3-nitro-D-phenylalanine?

Answer: If a powerful coupling reagent alone is not sufficient, a multi-faceted approach to optimize the reaction conditions is necessary:

  • Double Coupling: This is a highly effective strategy for difficult residues. After the initial coupling reaction, drain the reaction vessel and repeat the coupling step with a fresh solution of activated Fmoc-3-nitro-D-phenylalanine. This provides a second opportunity for the reaction to go to completion.

  • Extended Reaction Time: For slow, sterically hindered reactions, extending the coupling time from the standard 1-2 hours to 4 hours, or even longer, can help drive the reaction forward. The progress of the coupling can be monitored using a qualitative test like the Kaiser test to check for the presence of free primary amines.

  • Increased Reagent Equivalents: Increasing the molar excess of the protected amino acid and coupling reagent (e.g., from 3 equivalents to 5 equivalents relative to the resin loading) can increase the reaction rate.

  • Capping: After the coupling step for 3-nitro-D-phenylalanine, treat the resin with a capping agent, such as a mixture of acetic anhydride and N,N-diisopropylethylamine (DIPEA). This will acetylate any unreacted N-terminal amines, preventing them from reacting in subsequent cycles and forming deletion sequences. The capped peptides will be truncated and are typically easier to separate from the full-length product during purification.

Question 4: How can I reliably detect and quantify the 3-nitro-D-phenylalanine deletion sequence?

Answer: The most effective method for detecting and quantifying deletion sequences is a combination of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS).[3]

  • RP-HPLC: A high-resolution C18 column can typically separate the target peptide from the slightly more hydrophilic deletion sequence (which lacks the hydrophobic 3-nitro-D-phenylalanine residue). The deletion peptide will usually have a shorter retention time.

  • Mass Spectrometry: The mass spectrometer will provide definitive identification of the two species. The target peptide will have its expected molecular weight [M+H]⁺, while the deletion impurity will appear at a mass corresponding to [M - (mass of 3-nitro-D-phenylalanine residue) + H]⁺.

By integrating the peak areas from the HPLC chromatogram, you can quantify the relative amounts of the desired product and the deletion sequence.

Frequently Asked Questions (FAQs)

Q: Can increasing the temperature of the coupling reaction improve the incorporation of 3-nitro-D-phenylalanine?

A: While moderately increasing the temperature (e.g., to 40-50 °C) can sometimes improve coupling efficiency for difficult sequences, it should be approached with caution. Higher temperatures can increase the risk of racemization, particularly for the activated amino acid preceding the 3-nitro-D-Phe residue. If you choose to increase the temperature, it is crucial to use a coupling reagent known for low racemization, such as HATU or COMU, and to carefully analyze the final product for diastereomeric impurities.

Q: Are there any specific considerations for the Fmoc deprotection step prior to coupling 3-nitro-D-phenylalanine?

A: Incomplete Fmoc deprotection can also lead to the formation of deletion sequences. Ensure that the deprotection step is complete by using a sufficient concentration of piperidine in DMF (typically 20%) and an adequate reaction time. For sequences prone to aggregation, extending the deprotection time or using a stronger deprotection cocktail may be beneficial. Monitoring the Fmoc deprotection using a UV detector on an automated synthesizer can provide real-time feedback on the completion of the reaction.

Q: Is it necessary to use a special protecting group for the nitro functional group on 3-nitro-D-phenylalanine?

A: No, the nitro group on the phenylalanine side chain is generally stable to the conditions of standard Fmoc-based solid-phase peptide synthesis, including repeated treatments with piperidine for Fmoc deprotection and cleavage with trifluoroacetic acid (TFA).[6] Therefore, no additional side-chain protection is required for this residue.

Experimental Protocols

Protocol 1: High-Efficiency Coupling of Fmoc-3-Nitro-D-Phenylalanine using HATU

This protocol outlines a robust method for incorporating Fmoc-3-nitro-D-phenylalanine into a growing peptide chain on a solid support.

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin, 0.1 mmol scale) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Perform the standard Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine in DMF. Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-3-nitro-D-phenylalanine (3-5 equivalents relative to resin loading) and HATU (0.95 equivalents relative to the amino acid) in DMF. Add DIPEA (2 equivalents relative to the amino acid) to the solution and vortex for 1-2 minutes to pre-activate the amino acid.

  • Coupling Reaction: Immediately add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction mixture for 2-4 hours at room temperature.

  • Monitoring: Perform a qualitative Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), proceed to a second coupling.

  • Second Coupling (if necessary): Drain the reaction vessel and repeat steps 3 and 4 with fresh reagents.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5 times) and Dichloromethane (DCM) (3 times) before proceeding to the next synthesis cycle.

Protocol 2: Capping of Unreacted Amines

This protocol should be performed immediately after the coupling step for 3-nitro-D-phenylalanine if incomplete coupling is suspected.

  • Resin Washing: After the coupling reaction, wash the resin with DMF (3 times).

  • Capping Solution Preparation: Prepare a capping solution consisting of acetic anhydride, DIPEA, and DMF in a 1:1:8 ratio.

  • Capping Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature.

  • Final Washing: Drain the capping solution and wash the resin extensively with DMF (5-7 times) to remove all residual capping reagents before proceeding to the next Fmoc deprotection step.

Protocol 3: Analytical RP-HPLC and MS for Deletion Sequence Identification

This protocol provides a general method for the analysis of the crude peptide to identify and quantify the 3-nitro-D-phenylalanine deletion sequence.

  • Sample Preparation: After cleavage from the resin and precipitation, dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA) to a concentration of approximately 1 mg/mL.

  • HPLC System:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Detection: 220 nm.

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-35 min: 5% to 65% B (linear gradient)

    • 35-40 min: 65% to 95% B (column wash)

    • 40-45 min: 95% B

    • 45-50 min: 95% to 5% B (re-equilibration)

  • Analysis: Inject the sample and collect the data. The deletion sequence is expected to elute slightly earlier than the main product.

  • Mass Spectrometry: Couple the HPLC system to a mass spectrometer to obtain the molecular weights of the eluting peaks for definitive identification.

Data Presentation

Table 1: Performance of Common Coupling Reagents for Difficult Couplings

Coupling ReagentReagent TypeTypical Coupling Time (min)Reported Coupling Efficiency (%)Key Advantages
HATU Uronium/Aminium Salt20 - 45> 99.5Highly reactive, excellent for hindered couplings with low racemization.[1]
HCTU Uronium/Aminium Salt30 - 6098 - 99.5Fast and efficient, widely used in automated synthesis.[1]
COMU Uronium/Aminium Salt20 - 45> 99High efficiency, safer (Oxyma-based).[4][5]
PyBOP Phosphonium Salt30 - 6098 - 99Efficient, no risk of guanidinylation side reactions.[1][5]
DIC/HOBt Carbodiimide60 - 12095 - 98Cost-effective, but slower and more prone to side reactions.

Visualizations

Deletion_Sequence_Formation cluster_cycle_n Synthesis Cycle (n) cluster_coupling Coupling of 3-nitro-D-Phe cluster_cycle_n_plus_1 Synthesis Cycle (n+1) Resin_Peptide_n_minus_1 Resin-Peptide-(n-1)-NH2 Coupling Coupling Reaction Resin_Peptide_n_minus_1->Coupling Activated_AA Activated Fmoc-3-nitro-D-Phe Activated_AA->Coupling Complete_Coupling Resin-Peptide-(n)-NH-Fmoc Coupling->Complete_Coupling Successful (High Efficiency) Incomplete_Coupling Resin-Peptide-(n-1)-NH2 (Unreacted Amine) Coupling->Incomplete_Coupling Failure (Low Efficiency) Deletion_Formation Deletion Sequence (Missing 3-nitro-D-Phe) Incomplete_Coupling->Deletion_Formation Couples with next AA Next_AA Activated Fmoc-AA-(n+1) Next_AA->Deletion_Formation Troubleshooting_Workflow cluster_reagents Reagent Choices Start Deletion Sequence Detected (HPLC/MS) Step1 Step 1: Optimize Coupling Reagent Start->Step1 Step2 Step 2: Implement Double Coupling Step1->Step2 If deletion persists Reagents Switch from Carbodiimides to: - HATU - HCTU - COMU - PyBOP Step1->Reagents Step3 Step 3: Extend Coupling Time Step2->Step3 If deletion persists Step4 Step 4: Introduce Capping Step Step3->Step4 If deletion persists End Deletion Minimized Step4->End

Sources

Technical Support Center: Stability of (2R)-2-amino-3-(3-nitrophenyl)propanoic Acid During Peptide Cleavage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for managing the stability of nitro-containing amino acids, specifically (2R)-2-amino-3-(3-nitrophenyl)propanoic acid (L-3-Nitro-Phenylalanine), during solid-phase peptide synthesis (SPPS) cleavage. As a Senior Application Scientist, my goal is to provide you with a comprehensive, experience-driven resource to help you navigate the challenges associated with this sensitive residue.

The incorporation of L-3-Nitro-Phenylalanine into peptide sequences is a powerful tool for creating chemical probes, photolabile peptides, and precursors for other functionalities. However, the electron-withdrawing nitro group is susceptible to unwanted reduction during the final, harsh acidic cleavage step. This guide is structured in a question-and-answer format to directly address the most common issues and provide robust, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability issue with L-3-Nitro-Phenylalanine during the final cleavage step?

The principal issue is the partial or complete reduction of the aromatic nitro group (-NO₂) to an amino group (-NH₂). This transformation is a significant problem as it fundamentally alters the chemical nature and intended function of the peptide. The reduction is most often caused by certain reagents within the trifluoroacetic acid (TFA) cleavage cocktail, which is designed to remove the peptide from the resin and cleave acid-labile side-chain protecting groups.[1][2]

Q2: My mass spectrometry (MS) analysis shows an unexpected peak with a mass difference of approximately -30 Da from my target peptide. What is this side product?

A mass loss of ~30 Da is the classic signature of nitro group reduction. This corresponds to the substitution of two oxygen atoms (atomic mass ≈ 16 Da each) with two hydrogen atoms (atomic mass ≈ 1 Da each) on the nitrogen atom of the nitro group.

  • Mass of -NO₂ group: ~46.00 Da

  • Mass of -NH₂ group: ~16.02 Da

  • Mass Difference (Δm): ~ -29.98 Da

Observing a species at [M-30]+ strongly indicates that a portion of your target peptide has been converted to its 3-amino-phenylalanine analog. In some cases, you may also observe intermediates like the nitroso (-NO, Δm ≈ -16 Da) or hydroxylamine (-NHOH, Δm ≈ -14 Da) derivatives, though the fully reduced amine is the most commonly observed byproduct.[3]

Q3: Which specific components of a standard TFA cleavage cocktail are responsible for this unwanted reduction?

The primary culprit is often the scavenger Triisopropylsilane (TIS) . TIS is a highly effective carbocation scavenger, added to prevent the re-alkylation of sensitive residues like Tryptophan or Methionine by reactive species generated during deprotection.[4][5] However, TIS is also a potent hydride donor, especially in the strongly acidic TFA environment. It can directly reduce the nitro group in a competing side reaction.

Thiol-based scavengers, such as ethanedithiol (EDT) or dithiothreitol (DTT), can also contribute to reduction, albeit generally to a lesser extent than TIS.[6]

Troubleshooting Guide & Optimized Protocols

This section provides actionable solutions to mitigate nitro group reduction.

Symptom Analysis and Corrective Actions
SymptomProbable CauseRecommended Action
Major peak at [M-30]+ in LC-MS Complete reduction of the nitro group to an amine.Use a TIS-free or "nitro-safe" cleavage cocktail. See Protocol 2 below.
Minor peak at [M-30]+; low yield Partial reduction of the nitro group.Reduce cleavage time and/or temperature. Ensure high-quality, fresh reagents are used.
Multiple unexpected peaks (e.g., [M-16]+, [M-14]+) Formation of reduction intermediates (nitroso, hydroxylamine).The cleavage conditions are too harsh or prolonged. Switch to the "nitro-safe" protocol and decrease reaction time.
Experimental Protocols

Protocol 1: Standard "Reagent B" Cleavage (High Risk for Nitro Reduction)

This common protocol is provided for reference and is not recommended for peptides containing L-3-Nitro-Phenylalanine due to the high concentration of TIS.

  • Wash the dried peptide-resin (100 mg) with Dichloromethane (DCM) (3 x 2 mL).

  • Prepare the cleavage cocktail:

    • Trifluoroacetic Acid (TFA): 8.8 mL

    • Phenol: 0.5 g

    • Deionized Water: 0.5 mL

    • Triisopropylsilane (TIS): 0.2 mL

  • Add the cocktail to the resin and agitate gently at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Precipitate the peptide by adding the filtrate to cold diethyl ether (10-fold volume excess).

  • Centrifuge, decant the ether, and wash the peptide pellet with cold ether twice.

  • Dry the crude peptide under vacuum.

Protocol 2: Optimized "Nitro-Safe" Cleavage Cocktail

This protocol is designed to minimize nitro group reduction by eliminating TIS.

  • Wash the dried peptide-resin (100 mg) with Dichloromethane (DCM) (3 x 2 mL).

  • Prepare the "Nitro-Safe" cleavage cocktail:

    • Trifluoroacetic Acid (TFA): 9.5 mL

    • Deionized Water: 0.5 mL

  • Add the cocktail to the resin and agitate gently at room temperature.

  • Crucially, monitor the reaction. Start with a 1.5-hour cleavage time. For very stable protecting groups, this may be extended to 2-2.5 hours, but shorter times are preferable. A small-scale trial cleavage is highly recommended to determine the optimal time.[4]

  • Filter the resin and collect the filtrate.

  • Precipitate the peptide by adding the filtrate to cold diethyl ether (10-fold volume excess).

  • Centrifuge, decant the ether, and wash the peptide pellet with cold ether twice.

  • Dry the crude peptide under vacuum.

Note: If your peptide contains other sensitive residues like Cys(Trt) or Met that typically require scavengers, a small amount of ethanedithiol (EDT) (e.g., 2.5% v/v) can be added to the "Nitro-Safe" cocktail, but this may slightly increase the risk of reduction compared to the TFA/Water-only system.

Visualizing the Chemistry and Workflow

Diagram 1: The Cleavage and Reduction Pathways

This diagram illustrates the desired cleavage reaction versus the unwanted side reaction of nitro group reduction.

cluster_start Start: Peptide on Resin cluster_cocktail Cleavage Cocktail cluster_products Products PeptideResin Peptide-(L-3-NO2-Phe)-Resin TFA_TIS TFA / H2O / TIS (High Risk) PeptideResin->TFA_TIS Cleavage TFA_H2O TFA / H2O ('Nitro-Safe') PeptideResin->TFA_H2O Cleavage DesiredPeptide Desired Product Peptide-(L-3-NO2-Phe) TFA_TIS->DesiredPeptide Desired Path (Minor) ReducedPeptide Side Product Peptide-(L-3-NH2-Phe) (Δm ≈ -30 Da) TFA_TIS->ReducedPeptide Reduction by TIS (Major Side Reaction) TFA_H2O->DesiredPeptide Desired Path (Major) TFA_H2O->ReducedPeptide Minimal Reduction (Minor)

Caption: Cleavage pathways for nitro-peptides.

Diagram 2: Troubleshooting Workflow

This workflow provides a logical sequence for diagnosing and solving nitro group instability.

Start Start: Perform Cleavage & Crude Peptide Analysis (LC-MS) CheckMass Observe [M-30] Da Peak? Start->CheckMass Success Success! Nitro Group is Stable. Proceed to Purification. CheckMass->Success No Troubleshoot Problem: Nitro Reduction Occurred CheckMass->Troubleshoot Yes Action1 Action: Switch to 'Nitro-Safe' Cleavage Cocktail (Protocol 2) Troubleshoot->Action1 Action2 Action: Reduce Cleavage Time (Start with 1.5 hours) Action1->Action2 Action3 Action: Ensure High-Purity TFA and Water Action2->Action3 Reanalyze Re-run Cleavage & Analysis Action3->Reanalyze Reanalyze->CheckMass

Caption: Troubleshooting workflow for nitro group reduction.

References

  • Chemical Approach for Specific Enrichment and Mass Analysis of Nitrated Peptides.ResearchGate.
  • Protein cleavage strategies for an improved analysis of the membrane proteome.PMC.
  • An Affinity Labeling Method for the Identification of Nitrotyrosine Containing Proteins and Peptides.University of Akron.
  • Cleavage from Wang Resin.Aapptec Peptides.
  • Analysis of peptides and proteins containing nitrotyrosine by matrix-assisted laser desorption/ionization mass spectrometry.ACS Publications.
  • Nitro Reduction - Common Conditions.Organic Chemistry Portal.
  • Synthetic chemistry in water: applications to peptide synthesis and nitro-group reductions.Nature Protocols.
  • Reduction of nitro compounds.Wikipedia.
  • Reduction of nitro compound using protection group.Chemistry Stack Exchange.
  • What can be the cleavage cocktail used in synthesis of Trp-Trp-Phe tripeptide?ResearchGate.
  • Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality.PMC.
  • Can anyone please suggest me an alternative of Thioanisol at cleavage/micro-cleavage cocktail?ResearchGate.
  • Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis.ResearchGate.
  • Cleavage, Deprotection, and Isolation of Peptides After Fmoc Synthesis.Scribd.
  • Studying the Mechanisms of Nitro Compounds Reduction (A-Review).Oriental Journal of Chemistry.
  • More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger.Master Organic Chemistry.
  • Synthetic chemistry in water: applications to peptide synthesis and nitro-group reductions.PubMed.
  • Reduction of nitro group in the presence of a nitrile.Reddit.
  • Studies in Solid Phase Peptide Synthesis: A Personal Perspective.OSTI.GOV.
  • Cleavage into small peptide fragments.UCL.
  • Solid Phase Synthesis (Nobel Lecture).Nobel Prize.
  • Protein Cleavage.Biology LibreTexts.
  • Tests for Organic nitro groups - Reduction to NHOH.YouTube.
  • Solid-phase synthesis of phenylalanine containing peptides using a traceless triazene linker.PubMed.
  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.Nature Protocols.

Sources

Technical Support Center: Mass Spectrometry Analysis of Nitrophenylalanine-Containing Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the mass spectrometric analysis of peptides containing nitrophenylalanine (NPA). This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges and intricacies of analyzing these modified peptides. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the integrity and accuracy of your experimental results.

I. Troubleshooting Guides

This section addresses specific issues you may encounter during the mass spectrometry analysis of nitrophenylalanine-containing peptides. Each guide provides potential causes and step-by-step solutions grounded in scientific principles.

Problem 1: Poor or No Signal Intensity of the Target Peptide

Low signal intensity is a common issue in mass spectrometry, but for NPA-peptides, the causes can be multifaceted, ranging from sample preparation to the inherent properties of the peptide itself.[1]

Potential Causes & Solutions:

  • Suboptimal Sample Purity: Salts, detergents (like PEG), and other contaminants from sample preparation can suppress the ionization of your target peptide.[2]

    • Solution: Ensure rigorous desalting and cleanup of your peptide sample post-synthesis or digestion. Reverse-phase HPLC or specialized spin columns are highly effective.[3] When possible, lyophilize your sample from a volatile buffer like ammonium bicarbonate to get a salt-free solid.[2]

  • Inefficient Ionization: The physicochemical properties of your NPA-peptide might not be optimal for the chosen ionization technique (e.g., ESI).

    • Solution: Experiment with different ionization sources if available (e.g., APCI, MALDI).[1] For ESI, optimize the solvent composition. A typical starting point is 50% water, 50% organic solvent (like acetonitrile), and 0.1% organic acid (formic acid is preferred over TFA for sensitive samples to avoid ion pairing).[2]

  • Sample Degradation: 2-Nitrophenylalanine is known to be photocleavable, especially when exposed to UV light (around 365 nm).[4][5] Accidental exposure to ambient light during sample preparation can lead to significant sample loss.

    • Solution: Implement a light-protected workflow. Use amber vials, work in a dimly lit area or under red light, and minimize exposure time. This is critical from synthesis through to injection into the mass spectrometer.

  • Instrument Not Optimized: The mass spectrometer may not be properly tuned or calibrated for the mass range of your peptide.

    • Solution: Regularly tune and calibrate your instrument using standard calibration mixtures to ensure optimal performance, mass accuracy, and resolution.[1]

Problem 2: Ambiguous or Unexpected Fragmentation Patterns

The nitro group on the phenylalanine residue introduces unique fragmentation behaviors that can complicate spectral interpretation.

Potential Causes & Solutions:

  • Competing Fragmentation Pathways: The nitroaromatic ring can direct fragmentation in ways not typical for standard peptides. In addition to the expected b- and y-ions from peptide backbone cleavage, you may see fragments arising from the side chain.[6][7]

    • Solution: Employ complementary fragmentation techniques. Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD) primarily cleave the peptide backbone, generating b- and y-ions.[8][9] Electron Transfer Dissociation (ETD) is non-ergodic and cleaves the N-Cα bond, producing c- and z-ions, which can be very useful for pinpointing the location of the NPA residue and other modifications.[8][10] Combining data from both CID/HCD and ETD can provide a more complete picture of your peptide's sequence.[11][12]

  • Suboptimal Collision Energy: Using a collision energy that is too low will result in insufficient fragmentation, while excessively high energy can lead to the complete loss of informative fragments and an overabundance of low m/z ions.[13]

    • Solution: Perform a collision energy optimization experiment. This involves analyzing your peptide at a range of collision energies to find the value that yields the best balance of precursor ion depletion and production of information-rich fragment ions.[14][15][16]

  • Influence of Charge State: The charge state of the precursor ion significantly affects its fragmentation behavior.[17][18][19] Higher charge states can lead to more complex fragmentation patterns.

    • Solution: Analyze the fragmentation spectra for different charge states of your peptide separately. If possible, use charge state manipulation techniques in the gas phase to simplify the spectra.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow start Problem Encountered (e.g., No Signal, Odd Fragments) check_sample Step 1: Verify Sample Integrity - Purity (desalting) - Concentration - Light Exposure? start->check_sample Start Here check_sample->start Issue Found (e.g., Contamination) check_instrument Step 2: Check Instrument Performance - Calibration & Tuning - LC System (pressure, leaks) - Ion Source Cleanliness check_sample->check_instrument Sample OK check_instrument->start Issue Found (e.g., Needs Calibration) optimize_method Step 3: Optimize Acquisition Method - Ionization Source Settings - Fragmentation Method (CID/ETD) - Collision Energy check_instrument->optimize_method Instrument OK optimize_method->start No Improvement analyze_data Step 4: Re-evaluate Data - Look for characteristic neutral losses - Compare different charge states - Use complementary fragmentation data optimize_method->analyze_data Method Optimized analyze_data->optimize_method Ambiguity Persists solution Problem Resolved analyze_data->solution Interpretation Clear

Caption: A general workflow for troubleshooting mass spectrometry experiments.

II. Frequently Asked Questions (FAQs)

Q1: What are the characteristic fragmentation patterns for nitrophenylalanine-containing peptides in CID?

In CID, you will primarily observe the standard b- and y-type ions from the cleavage of the peptide backbone amide bonds.[8] However, the presence of the nitroaromatic ring introduces specific neutral losses and side-chain fragmentations. Be watchful for:

  • Loss of NO₂ (46 Da)

  • Loss of NO (30 Da)

  • Loss of O (16 Da) [6]

These losses can occur from the precursor ion or from fragment ions, adding complexity to the spectrum. The benzyl group of phenylalanine itself can also influence fragmentation, sometimes leading to the formation of a benzyl anion or elimination of toluene from certain fragment ions.[7]

Q2: Should I use CID, ETD, or HCD for my nitrophenylalanine-containing peptide?

The best choice depends on your research goal. A combination of methods often yields the most comprehensive data.[10]

Fragmentation MethodPrimary Fragment IonsBest For...Considerations
CID (Collision-Induced Dissociation)b- and y-ions[9]Routine peptide sequencing, robust and widely available.Can lead to the loss of labile modifications. The nitro group itself is generally stable under CID conditions.[8]
HCD (Higher-Energy Collisional Dissociation)b- and y-ions[9]Generating high-resolution, accurate-mass fragment data in Orbitrap instruments. Often provides more complete fragmentation than CID.[11]Similar to CID, it is not ideal for very labile modifications.
ETD (Electron Transfer Dissociation)c- and z-ions[9]Preserving post-translational modifications, sequencing larger peptides, and pinpointing modification sites.[8][12]Efficiency is highly dependent on the precursor having a higher charge state (≥2+).[20]

Q3: What are the common adducts I should look out for?

In ESI-MS, adduct formation is common and can help in identifying the molecular ion.[21] Always look for these common adducts in positive ion mode:

AdductMass DifferenceCommon Source
Sodium [M+Na]⁺ +22.9898 DaGlassware, buffers
Potassium [M+K]⁺ +38.9637 DaBuffers, contaminants
Ammonium [M+NH₄]⁺ +18.0334 DaAmmonium bicarbonate/formate buffers

It's helpful to also check for the mass difference between these common adducts, for example, the difference between a [M+H]⁺ and a [M+Na]⁺ peak is 21.9823 Da.[22]

Q4: How can I optimize collision energy for these peptides?

A stepped collision energy experiment is the most effective approach.[15]

Protocol: Stepped Collision Energy Optimization
  • Prepare a pure sample of your nitrophenylalanine-containing peptide at a suitable concentration for direct infusion or LC-MS analysis.

  • Set up the MS method: Select the precursor ion (your peptide's m/z) for MS/MS fragmentation.

  • Define the energy range: Choose a range of collision energies to test. For example, for a tryptic peptide on a Q-TOF or Orbitrap instrument, a range from 15 to 45 (arbitrary units or eV, depending on the instrument) in steps of 2-3 units is a good starting point.

  • Acquire data: Infuse the sample and acquire MS/MS spectra at each collision energy step. If using LC-MS, you can program the instrument to cycle through different collision energies for the target precursor as it elutes.[15]

  • Analyze the results: Examine the resulting spectra.

    • At low energies , you will see the precursor ion with minimal fragmentation.

    • As energy increases , you will see an increase in the abundance and variety of fragment ions (b- and y-ions).

    • At high energies , the fragment ions themselves may start to fragment, and you may see a dominant low-mass region, losing sequence-specific information.[13]

  • Select the optimal energy: Choose the collision energy that provides the best coverage of b- and y-ions across the peptide sequence. This is often a balance where the precursor ion is about 10-30% of its original intensity.

Q5: Are there any special sample preparation considerations for nitrophenylalanine-containing peptides?

Yes. Beyond standard peptide sample preparation protocols[23][24], the key consideration is the photoreactivity of the 2-nitrophenylalanine residue .[4][25]

Protocol: Light-Safe Sample Handling
  • Storage: Store the peptide, whether in solid form or in solution, in amber or opaque vials to protect it from light.

  • Handling: When weighing, dissolving, or transferring the sample, work in a room with minimal UV light. If possible, use a darkroom or a workbench with red safety lights. Avoid working near windows.

  • Autosampler: Use amber or light-blocking autosampler vials for LC-MS analysis. If your autosampler is not temperature-controlled, be aware that light and heat can accelerate degradation.

  • Analysis: Minimize the time the sample sits in the autosampler before injection.

Fragmentation Pathways Diagram

FragmentationPathways cluster_CID Collision-Induced Dissociation (CID/HCD) cluster_ETD Electron Transfer Dissociation (ETD) Precursor [M+nH]ⁿ⁺ (Peptide with NPA) b_ions b-ions Precursor->b_ions Backbone Cleavage (N-terminal charge) y_ions y-ions Precursor->y_ions Backbone Cleavage (C-terminal charge) neutral_loss Neutral Losses (-NO₂, -NO) Precursor->neutral_loss Side-chain Fragmentation c_ions c-ions Precursor->c_ions N-Cα Cleavage (N-terminal charge) z_ions z-ions Precursor->z_ions N-Cα Cleavage (C-terminal charge)

Caption: Competing fragmentation pathways for NPA-containing peptides.

III. References

  • Chapman, E., et al. (2009). Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine. ChemBioChem. Available at: [Link]

  • Chapman, E., et al. (2009). Photocleavage of the polypeptide backbone by 2-nitrophenylalanine. PubMed. Available at: [Link]

  • Jovanovic, O., et al. (2015). Phase I and phase II reductive metabolism simulation of nitro aromatic xenobiotics with electrochemistry coupled with high resolution mass spectrometry. ResearchGate. Available at: [Link]

  • G-Biosciences. (2018). Sample preparation for Mass spectrometric analysis. G-Biosciences. Available at: [Link]

  • Lin, Z., et al. (2010). Photostability of amino acids: photodissociation dynamics of phenylalanine chromophores. Physical Chemistry Chemical Physics. Available at: [Link]

  • Al-Naiema, I. M., & Stone, E. A. (2016). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. PMC. Available at: [Link]

  • University of Delaware. (n.d.). SAMPLE PREPARATION GUIDE - PROTEINS & PEPTIDES. Mass Spectrometry Facility. Available at: [Link]

  • Chapman, E., et al. (2009). Photocleavage of the polypeptide backbone by 2-nitrophenylalanine. Semantic Scholar. Available at: [Link]

  • Zhan, X., & Desiderio, D. M. (2009). Effect of collision energy on fragmentation of nitropeptides. ResearchGate. Available at: [Link]

  • Specht, H., et al. (2021). Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom-Up Proteomics Workflows. Current Protocols. Available at: [Link]

  • Swaney, D. L., et al. (2010). Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos. Journal of Proteome Research. Available at: [Link]

  • Wu, S.-L. (2012). CID, ETD and HCD Fragmentation to Study Protein Post-Translational Modifications. Walsh Medical Media. Available at: [Link]

  • GMI, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. GMI, Inc. Available at: [Link]

  • Kumar, N., et al. (2019). Optimizing Information Content in Collision-Induced Fragmentation Spectra of Peptides for Better Sequencing. ResearchGate. Available at: [Link]

  • Proteome Software. (2021). CID, ETD, HCD, and Other Fragmentation Modes in Scaffold. Proteome Software. Available at: [Link]

  • GenTech Scientific. (2021). A Guide To Troubleshooting Mass Spectrometry. GenTech Scientific. Available at: [Link]

  • MacLean, B., et al. (2010). Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry. Analytical Chemistry. Available at: [Link]

  • Harrison, A. G., & Tang, T. H. (1995). Effect of phenylalanine on the fragmentation of deprotonated peptides. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Laskin, J., & Futrell, J. H. (2005). Charge state resolved fragmentation of the analysed peptides. ResearchGate. Available at: [Link]

  • Sun, Q., et al. (2016). Effect of Charge States on Backbone Fragmentation of Peptides. ResearchGate. Available at: [Link]

  • Agilent Technologies. (2018). Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. Agilent Technologies. Available at: [Link]

  • Jiménez, C. R., et al. (2001). Sample preparation for MALDI mass analysis of peptides and proteins. Current Protocols in Protein Science. Available at: [Link]

  • Skyline. (n.d.). Skyline Collision Energy Optimization. Skyline. Available at: [Link]

  • D'Alessio, L., et al. (2023). Collision energies: Optimization strategies for bottom-up proteomics. Mass Spectrometry Reviews. Available at: [Link]

  • Wysocki, V. H., et al. (2005). Mass spectrometry of peptides and proteins. Analytical and Bioanalytical Chemistry. Available at: [Link]

  • Molina, H., et al. (2008). Systematic evaluation of alternating CID and ETD fragmentation for phosphorylated peptides. Journal of Proteome Research. Available at: [Link]

  • ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. ACD/Labs. Available at: [Link]

  • Waters. (n.d.). What are common adducts in ESI mass spectrometry?. Waters. Available at: [Link]

  • Wysocki, V. H., et al. (2005). Mass spectrometry of peptides and proteins. PubMed. Available at: [Link]

  • Oehmichen, J. P., et al. (2023). Phenylalanine Modification in Plasma-Driven Biocatalysis Revealed by Solvent Accessibility and Reactive Dynamics in Combination with Protein Mass Spectrometry. Journal of the American Chemical Society. Available at: [Link]

  • Vèkey, K., et al. (1993). Fragmentation of Protonated Peptides: Surface- Induced Dissociation in Conjunction with a Quantum Mechanical Approach. Journal of the American Chemical Society. Available at: [Link]

  • Paizs, B., & Suhai, S. (2005). Fragmentation pathways of protonated peptides. Mass Spectrometry Reviews. Available at: [Link]

  • Xu, R., & Li, Q. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. BioProcess International. Available at: [Link]

  • Wang, Y., et al. (2017). Hydroxyl transfer versus cyclization reaction in the gas phase: Sequential loss of NH3 and CH2CO from protonated phenylalanine derivatives. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Kalli, A., & Hess, S. (2012). Interpretation of Tandem Mass Spectrometry (MSMS) Spectra for Peptide Analysis. ResearchGate. Available at: [Link]

  • University of Giessen. (n.d.). Identification of Peptides. University of Giessen. Available at: [Link]

  • Ayadi, V., et al. (2016). Photolysis of a peptide with N-peptidyl-7-nitroindoline units using two-photon absorption. Optics Express. Available at: [Link]

  • Brodbelt, J. S. (2014). Ion Activation Methods for Peptides and Proteins. Analytical Chemistry. Available at: [Link]

  • Huang, Y., et al. (2005). Statistical Characterization of the Charge State and Residue Dependence of Low Energy CID Peptide Dissociation Patterns. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Ang, J. E., et al. (2021). Mass spectrometry imaging of L-[ring-13C6]-labeled phenylalanine and tyrosine kinetics in non-small cell lung carcinoma. Cancer & Metabolism. Available at: [Link]

  • Ohio State University. (n.d.). Useful Mass Differences. Analytical Chemistry Instrumentation Facility. Available at: [Link]

  • Poon, T. C. W., et al. (2019). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. Journal of The American Society for Mass Spectrometry. Available at: [Link]

Sources

Technical Support Center: Purifying Peptides Containing (R)-2-Amino-3-(3-nitrophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for peptide purification. This guide is specifically designed for researchers, scientists, and drug development professionals who are working with peptides incorporating the unnatural amino acid (R)-2-Amino-3-(3-nitrophenyl)propanoic acid, also known as 3-nitro-phenylalanine. The unique chemical properties of this residue can introduce specific challenges during solid-phase peptide synthesis (SPPS) and subsequent purification. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you achieve high-purity peptides for your research and development needs.

Understanding the Core Challenges

The incorporation of this compound into a peptide sequence introduces a bulky, electron-withdrawing nitro-aromatic group. This can influence the peptide's overall properties in several ways:

  • Increased Hydrophobicity: The nitrophenyl group significantly increases the hydrophobicity of the peptide, which can lead to aggregation and solubility issues.

  • Altered Acidity: The electron-withdrawing nature of the nitro group can affect the pKa of nearby ionizable groups, potentially altering the peptide's overall charge at a given pH.

  • Potential for Side Reactions: The nitro group itself can be susceptible to reduction under certain chemical conditions, leading to unintended modifications.[1]

  • Photochemical Sensitivity: Some nitroaromatic compounds can be light-sensitive, which may be a consideration during handling and purification.[2][3]

These factors can complicate standard purification protocols. This guide will address these challenges with practical, evidence-based solutions.

Troubleshooting Guide: Common Issues and Solutions

This section is formatted as a series of questions and answers to directly address common problems encountered during the purification of peptides containing this compound.

Synthesis & Cleavage Issues

Question 1: My crude peptide analysis by HPLC-MS shows a complex mixture of peaks with masses lower than the expected product. What could be the cause?

Answer: A complex chromatogram with multiple peaks of lower molecular weight than the target peptide is often indicative of issues during solid-phase peptide synthesis (SPPS), leading to truncated and deletion sequences.[4][5]

  • Incomplete Coupling: The bulky nature of the Fmoc-protected this compound may sterically hinder its efficient coupling to the growing peptide chain. Similarly, the amino acid following the nitrophenylalanine residue may also experience slower coupling kinetics. Inefficient coupling steps result in peptide chains missing one or more amino acids, known as deletion sequences.[4]

  • Premature Termination (Truncation): If the resin beads become over-dried or the peptide chain precipitates on the solid support, subsequent amino acids cannot be added, leading to truncated sequences.[4]

  • Incomplete Fmoc-Deprotection: Incomplete removal of the temporary Fmoc protecting group from the N-terminus of the growing peptide chain will prevent the next amino acid from being coupled, also resulting in truncated sequences.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low molecular weight impurities.

Expert Recommendation: For challenging couplings involving bulky or unusual amino acids, it is advisable to "double couple," meaning the coupling reaction is performed twice before proceeding to the next deprotection step. Additionally, employing a stronger activating agent like HATU can improve coupling efficiency. Monitoring the Fmoc deprotection step by checking the UV absorbance of the piperidine solution can confirm complete removal of the protecting group.

Question 2: I'm observing a significant peak in my crude product with a mass corresponding to my target peptide minus the nitro group (a mass difference of -45 Da). What is happening?

Answer: The loss of a nitro group suggests a reduction to an amino group (-NO2 to -NH2), which would result in a mass decrease of 30 Da, or other potential side reactions. A mass difference of exactly -45 Da is unusual for a simple reduction and may indicate a more complex fragmentation or side reaction during cleavage or mass spectrometry analysis. However, reduction of the nitro group is a known potential side reaction.[1][6]

Potential Causes and Solutions:

Potential CauseExplanationTroubleshooting Steps
Reduction during Cleavage The cleavage cocktail used to release the peptide from the resin may contain scavengers (e.g., thiols) that can partially reduce the nitro group.- Use a cleavage cocktail with scavengers that are less likely to reduce the nitro group, such as triisopropylsilane (TIS).- Minimize the cleavage time to what is necessary for complete removal of protecting groups.
In-source Decay (Mass Spectrometry) The nitro group may be labile under the ionization conditions of the mass spectrometer, leading to fragmentation.[6]- Optimize the mass spectrometer's source parameters (e.g., cone voltage) to minimize in-source fragmentation.- Analyze the sample using a different ionization technique if available (e.g., MALDI vs. ESI).[6]
Purification (RP-HPLC) Challenges

Question 3: My peptide containing this compound is showing poor solubility in the initial mobile phase for RP-HPLC. What can I do?

Answer: Poor solubility is a common issue with hydrophobic peptides, and the nitrophenyl group contributes significantly to this property.[7] If the peptide precipitates upon injection, it can lead to column clogging, poor peak shape, and low recovery.

Strategies to Improve Solubility:

  • Sample Preparation:

    • Dissolve the crude peptide in a small amount of a strong organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) before diluting it with the initial mobile phase.

    • Ensure the final concentration of the strong organic solvent in the injected sample is compatible with the initial HPLC conditions to avoid peak distortion.

  • Mobile Phase Modification:

    • Start the HPLC gradient with a higher initial percentage of organic solvent (e.g., acetonitrile).[8] This will help to keep the peptide in solution as it is loaded onto the column.

    • Consider adding a small amount of isopropanol to the mobile phase, as it can be more effective at solubilizing very hydrophobic peptides.

  • pH Adjustment:

    • The net charge of a peptide can significantly impact its solubility. Experiment with adjusting the pH of the mobile phase. For peptides with several basic residues, a lower pH (e.g., using 0.1% trifluoroacetic acid - TFA) is standard. For peptides with acidic residues, a higher pH might improve solubility, but this requires a column stable at higher pH values.

Question 4: I am having difficulty separating my target peptide from a closely eluting impurity during RP-HPLC. How can I improve the resolution?

Answer: Co-eluting peaks are a frequent challenge in peptide purification.[9] Achieving baseline separation is crucial for obtaining a high-purity product.

Methods to Enhance HPLC Resolution:

StrategyRationaleImplementation
Shallow the Gradient A slower increase in the organic solvent concentration over time increases the interaction time of the peptides with the stationary phase, allowing for better separation of species with small differences in hydrophobicity.[10][11]Decrease the %B/minute slope of your gradient. For example, change from a 1%/minute gradient to a 0.5%/minute gradient.
Change the Organic Modifier Acetonitrile is the most common organic solvent, but others can offer different selectivity.Try using methanol or isopropanol as the organic modifier in your mobile phase.
Alter the Ion-Pairing Reagent Trifluoroacetic acid (TFA) is standard, but other ion-pairing reagents can alter the retention and selectivity.Consider using formic acid for LC-MS applications or difluoroacetic acid (DFA) or heptafluorobutyric acid (HFBA) for potentially different selectivity.
Change the Column Chemistry The stationary phase of the HPLC column plays a critical role in the separation.[11]If you are using a C18 column, try a C8 or a phenyl-hexyl column. These have different hydrophobic characteristics and may provide the necessary selectivity.
Adjust the Column Temperature Temperature can affect the viscosity of the mobile phase and the kinetics of the interactions between the peptide and the stationary phase.[9]Try running the separation at a slightly elevated temperature (e.g., 40-50 °C).

Experimental Workflow for Optimizing Resolution:

Caption: Iterative workflow for HPLC resolution optimization.

Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the purity of my peptide fractions during purification?

A1: The most effective method is to use analytical RP-HPLC coupled with mass spectrometry (LC-MS).[9] This allows you to simultaneously assess the purity based on the chromatogram and confirm the identity of the peak of interest by its molecular weight.[12] For routine analysis of fractions, analytical HPLC with UV detection at 214-220 nm (for the peptide backbone) and a secondary wavelength (e.g., 280 nm if other aromatic residues are present) is sufficient.[10][13]

Q2: My purified peptide containing this compound appears to be aggregating over time in solution. How can I prevent this?

A2: Aggregation is a common problem for hydrophobic peptides.[14] To mitigate this, consider the following:

  • Storage: Store the peptide as a lyophilized powder at -20°C or -80°C.[8]

  • Solubilization: When preparing a stock solution, use an appropriate solvent (as discussed in the solubility troubleshooting section) and flash-freeze aliquots for single-use to avoid repeated freeze-thaw cycles.

  • Additives: In some cases, the addition of certain excipients like arginine or a small amount of organic solvent can help to reduce aggregation in aqueous solutions.[14]

Q3: Are there any special considerations for handling peptides with a nitrophenylalanine residue?

A3: While not extremely reactive, it is good practice to protect nitroaromatic compounds from prolonged exposure to strong light to avoid potential photochemical reactions.[2][3] Standard laboratory lighting is generally not an issue, but direct, intense light should be avoided. Also, be mindful of the potential for reduction of the nitro group, especially in the presence of strong reducing agents.

Key Experimental Protocols

Protocol 1: General Analytical RP-HPLC Method

This protocol provides a starting point for analyzing the purity of your crude peptide.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% TFA in water.[9]

  • Mobile Phase B: 0.1% TFA in acetonitrile.[9]

  • Gradient: 5-65% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.[9]

  • Column Temperature: 30°C.[9]

  • Detection: 220 nm.[10]

  • Injection Volume: 10-20 µL of a ~1 mg/mL solution.

Protocol 2: Peptide Impurity Identification by LC-MS

This protocol outlines the general steps for identifying impurities using LC-MS.

  • LC Separation: Perform an HPLC separation similar to Protocol 1. The eluent from the column is directed into the mass spectrometer.

  • Mass Spectrometer Settings:

    • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

    • Mass Range: Scan a range that will encompass the expected charge states of your target peptide and potential impurities (e.g., 300-2000 m/z).

  • Data Analysis:

    • For each peak in the HPLC chromatogram, examine the corresponding mass spectrum.

    • The mass spectrum will show a series of peaks representing the different charge states of the ion.

    • Deconvolute the spectrum to determine the molecular weight of the compound in each peak.[9]

    • Compare the observed molecular weights to the expected mass of your target peptide and potential synthesis-related side products (e.g., deletions, truncations, incomplete deprotection).[5]

References

  • Vertex AI Search. Mastering Solid Phase Peptide Synthesis (SPPS). Accessed January 10, 2026.
  • ResearchGate. Schematic overview of Fmoc solid-phase peptide synthesis (SPPS)
  • AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). Accessed January 10, 2026.
  • BenchChem.
  • Gyros Protein Technologies. Solid-Phase Peptide Synthesis (SPPS) in Research & Development. Accessed January 10, 2026.
  • National Institutes of Health. Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine. Accessed January 10, 2026.
  • JoVE. Video: Solid Phase Synthesis. Accessed January 10, 2026.
  • CPC Scientific Inc. Solid-Phase Synthesis of Cyclic Peptides (SPPS Guide). Accessed January 10, 2026.
  • Mesa Labs. SPPS Tips For Success Handout. Accessed January 10, 2026.
  • DriveHQ. Minimal Protection Strategies for SPPS. Accessed January 10, 2026.
  • Biosynth. Protecting Groups in Peptide Synthesis. Accessed January 10, 2026.
  • PubMed. A reversible protection strategy to improve Fmoc-SPPS of peptide thioesters by the N-Acylurea approach. Accessed January 10, 2026.
  • Creative Proteomics. RP-HPLC Peptide Purity Analysis. Accessed January 10, 2026.
  • PekCura Labs. Understanding HPLC Analysis for Peptide Purity: A Researcher's Guide. Accessed January 10, 2026.
  • PubMed Central. HPLC Analysis and Purification of Peptides. Accessed January 10, 2026.
  • ACE HPLC. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Accessed January 10, 2026.
  • Bachem. Peptide Purification Process & Methods: An Overview. Accessed January 10, 2026.
  • Sigma-Aldrich. HPLC Troubleshooting Guide. Accessed January 10, 2026.
  • National Institutes of Health. Selective affinity enrichment of nitrotyrosine-containing peptides for quantitative analysis in complex samples. Accessed January 10, 2026.
  • Creative Peptides.
  • AAPPTec.
  • ResearchGate. On-resin reduction of nitro group of Hmnb. Accessed January 10, 2026.
  • Gilson.
  • AltaBioscience. Peptide Purification and Product Analysis. Accessed January 10, 2026.
  • PubMed. Overview of peptide and protein analysis by mass spectrometry. Accessed January 10, 2026.
  • PubMed. Analysis of peptides and proteins containing nitrotyrosine by matrix-assisted laser desorption/ionization mass spectrometry. Accessed January 10, 2026.
  • PurePep. 3 Peptide Purification Bottlenecks Slowing Your Research. Accessed January 10, 2026.
  • ACS Publications. Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. Accessed January 10, 2026.
  • PubMed Central. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Accessed January 10, 2026.
  • PubMed. Photocleavage of the polypeptide backbone by 2-nitrophenylalanine. Accessed January 10, 2026.
  • PubMed. Synthetic chemistry in water: applications to peptide synthesis and nitro-group reductions. Accessed January 10, 2026.
  • Biosynth. The Solubility Challenge in Peptide Therapeutics. Accessed January 10, 2026.
  • PubMed Central. Challenges and opportunities in the purification of recombinant tagged proteins. Accessed January 10, 2026.
  • YouTube.
  • Sigma-Aldrich. Overcoming Aggregation in Solid-phase Peptide Synthesis. Accessed January 10, 2026.
  • PubMed Central. Factors affecting the physical stability (aggregation) of peptide therapeutics. Accessed January 10, 2026.
  • PubMed. Challenges and opportunities in the purification of recombinant tagged proteins. Accessed January 10, 2026.

Sources

Technical Support Center: Addressing Racemization of 3-Nitro-D-phenylalanine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the stereochemical integrity of peptides containing 3-nitro-D-phenylalanine. Here, we will delve into the mechanistic underpinnings of racemization for this specific amino acid derivative and provide actionable troubleshooting strategies and frequently asked questions to ensure the successful synthesis of your target peptides.

Understanding the Challenge: The Susceptibility of 3-Nitro-D-phenylalanine to Racemization

The incorporation of 3-nitro-D-phenylalanine into a peptide sequence presents a unique challenge due to its heightened susceptibility to racemization. This phenomenon, the conversion of a chiral center into a mixture of enantiomers, can have profound consequences on the biological activity and therapeutic efficacy of a synthetic peptide.[1][2] The primary driver for the increased racemization risk in 3-nitro-D-phenylalanine lies in the electron-withdrawing nature of the nitro group on the phenyl ring.

This nitro group significantly increases the acidity of the α-proton on the amino acid's backbone.[3][4] During the activation of the carboxyl group for peptide bond formation, this acidic α-proton can be readily abstracted by bases present in the reaction mixture. This abstraction leads to the formation of a planar enolate intermediate, which upon re-protonation can occur from either face, resulting in a loss of the desired D-configuration and the formation of the L-epimer.[3][5]

There are two primary mechanistic pathways for this racemization during peptide synthesis:

  • Direct Enolization: A base directly abstracts the α-proton from the activated amino acid.[3][5]

  • Oxazolone Formation: The activated amino acid can cyclize to form a 5(4H)-oxazolone intermediate. The α-proton of this intermediate is particularly acidic and prone to abstraction by a base, leading to rapid racemization.[2][3][6]

The presence of the electron-withdrawing nitro group makes the 3-nitro-D-phenylalanine residue particularly prone to both of these pathways, demanding careful consideration of reaction conditions to preserve its stereochemical integrity.[3][4]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Q1: I'm observing a significant amount of the L-epimer of 3-nitro-phenylalanine in my final peptide. What are the most likely causes?

A1: Significant epimerization of 3-nitro-D-phenylalanine can stem from several factors during the coupling step. The most common culprits are:

  • Choice of Coupling Reagent: Carbodiimide reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), when used without racemization-suppressing additives, are known to promote the formation of the highly racemizable oxazolone intermediate.[2]

  • Type and Concentration of Base: The presence of a strong, sterically unhindered base, such as triethylamine (TEA), can significantly accelerate the abstraction of the acidic α-proton, leading to rapid racemization.[7] The concentration of the base also plays a crucial role; higher concentrations will increase the rate of epimerization.

  • Prolonged Activation Times: Allowing the activated 3-nitro-D-phenylalanine to sit for an extended period before the addition of the amine component increases the window of opportunity for racemization to occur.

  • Solvent Effects: The polarity of the solvent can influence the rate of racemization.[8]

Q2: How can I minimize racemization during the coupling of 3-nitro-D-phenylalanine?

A2: To minimize racemization, a multi-faceted approach focusing on the coupling conditions is essential:

  • Employ Additives: When using carbodiimide coupling reagents, the addition of nucleophilic additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is critical.[7][9] These additives react with the initially formed O-acylisourea intermediate to generate an active ester that is less prone to oxazolone formation and subsequent racemization.[7]

  • Utilize Onium Salt-Based Reagents: Uronium/aminium-based reagents such as HBTU, HATU, or HCTU, and phosphonium salt reagents like PyBOP, are generally more efficient and result in lower levels of racemization compared to carbodiimides alone.[2][10]

  • Select a Weaker, Sterically Hindered Base: Opt for a weaker, more sterically hindered base like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) instead of triethylamine.[5][7] In particularly sensitive cases, the use of a highly hindered base like 2,4,6-collidine may be beneficial.[7][11]

  • Optimize Reaction Times and Temperature: Minimize the pre-activation time of the 3-nitro-D-phenylalanine. Ideally, the activated amino acid should be added to the amine component immediately. Lowering the reaction temperature can also help to reduce the rate of racemization.[11]

Q3: My peptide sequence contains both 3-nitro-D-phenylalanine and another racemization-prone residue like Cysteine or Histidine. What special precautions should I take?

A3: The presence of multiple racemization-prone residues requires meticulous planning. Histidine and Cysteine are known to be particularly susceptible to racemization.[2][12]

  • Side-Chain Protection: For Histidine, protecting the imidazole side chain is crucial to reduce its catalytic effect on epimerization.[12] For Cysteine, appropriate side-chain protection is also necessary to prevent side reactions and minimize racemization.[8][12]

  • Segment Condensation Strategy: If synthesizing a long peptide, consider a fragment condensation approach where the 3-nitro-D-phenylalanine is located at the C-terminus of a peptide fragment. This avoids repeated activation of the residue. However, be aware that coupling of peptide fragments itself carries a high risk of racemization.

  • Careful Selection of Coupling Conditions for Each Residue: You may need to employ different, optimized coupling protocols for each of the sensitive residues. For instance, a milder coupling condition might be used for the 3-nitro-D-phenylalanine, while a different optimized protocol is used for the Cysteine or Histidine.

Frequently Asked Questions (FAQs)

Q1: Which coupling reagents are considered the "gold standard" for minimizing racemization of sensitive amino acids like 3-nitro-D-phenylalanine?

A1: While there is no single "gold standard" that works for every situation, uronium/aminium reagents in combination with additives are highly recommended. Specifically, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are excellent choices due to their high coupling efficiency and ability to suppress racemization.[2][10] The use of DIC/Oxyma is also a very effective and more cost-efficient alternative.[13]

Q2: What is the impact of the N-terminal protecting group on the racemization of 3-nitro-D-phenylalanine?

A2: The standard urethane-based protecting groups used in solid-phase peptide synthesis (SPPS), such as Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl), are designed to minimize racemization.[5][14] The electronic nature of the urethane linkage disfavors the formation of the oxazolone intermediate, which is a primary pathway for racemization.[6] Therefore, sticking with these standard protecting groups is a good practice.

Q3: How can I accurately quantify the extent of racemization of 3-nitro-D-phenylalanine in my synthetic peptide?

A3: Accurate quantification of racemization is crucial for quality control. The most common and reliable methods include:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful technique that separates the desired peptide from its diastereomeric impurity (containing the L-epimer of 3-nitro-phenylalanine).[1]

  • Capillary Electrophoresis (CE): CE offers very high resolution and sensitivity for separating stereoisomers and can often detect very low levels of the epimerized product.[1][15]

  • Gas Chromatography on a Chiral Stationary Phase (after hydrolysis and derivatization): This method involves hydrolyzing the peptide to its constituent amino acids, derivatizing them, and then separating the D- and L-enantiomers of 3-nitro-phenylalanine on a chiral GC column.[16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral derivatizing or solvating agents can induce chemical shift differences between the diastereomers, allowing for quantification by NMR.[1]

Q4: Are there any alternative synthetic strategies to consider when racemization of 3-nitro-D-phenylalanine remains a persistent issue?

A4: If conventional methods fail to provide the desired stereochemical purity, you might consider:

  • Enzymatic Ligation: In some cases, enzymatic methods can be used to ligate peptide fragments with high stereospecificity, thus avoiding chemical activation steps that can cause racemization.

  • N- to C-Directional Synthesis: While less common, peptide synthesis in the N- to C-direction can sometimes mitigate racemization issues, although it presents its own set of challenges.[17]

  • Use of Novel Protecting Groups: Research into new amino protecting groups that can further suppress racemization is ongoing.[14][18]

Experimental Protocols

Protocol 1: Assessing Racemization by Chiral HPLC

This protocol provides a general workflow for analyzing the stereochemical purity of a peptide containing 3-nitro-D-phenylalanine.

  • Sample Preparation:

    • Dissolve the crude or purified peptide in a suitable solvent (e.g., a mixture of acetonitrile and water) to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: A chiral stationary phase column suitable for peptide separations (e.g., a protein-based or macrocyclic antibiotic-based chiral column).

    • Mobile Phase: A typical mobile phase would be a gradient of acetonitrile in an aqueous buffer (e.g., 0.1% trifluoroacetic acid). The specific gradient will need to be optimized for your peptide.

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Detection: UV detection at a wavelength where the peptide absorbs (e.g., 220 nm and 280 nm). The nitro group will also have a characteristic absorbance.

    • Temperature: Maintain a constant column temperature (e.g., 25°C) for reproducible results.

  • Data Analysis:

    • Identify the peaks corresponding to the desired peptide (containing 3-nitro-D-phenylalanine) and its epimer (containing 3-nitro-L-phenylalanine).

    • Integrate the peak areas of both diastereomers.

    • Calculate the percentage of the epimer using the following formula: % Epimer = (Area of Epimer Peak / (Area of Desired Peptide Peak + Area of Epimer Peak)) * 100

Data Summary

The choice of base can have a significant impact on the extent of racemization. The following table summarizes the relative racemization rates observed with different bases in peptide coupling reactions.

BaseRelative Racemization RateSteric HindranceBasicity
Triethylamine (TEA)HighLowStrong
N,N-Diisopropylethylamine (DIPEA)ModerateHighModerate
N-Methylmorpholine (NMM)LowModerateWeaker
2,4,6-CollidineVery LowVery HighWeak

This table provides a qualitative comparison. Actual racemization levels will depend on the specific amino acid, coupling reagent, and reaction conditions.[7]

Visualizing the Racemization Mechanism

The following diagram illustrates the two primary pathways for racemization of an activated amino acid.

RacemizationPathways A N-Protected D-Amino Acid B Activated Intermediate A->B C Direct Enolization (Planar Enolate) B->C + Base - H+ D Oxazolone Intermediate B->D Cyclization F D-Peptide (Desired) B->F + Amine (Direct Coupling) C->F + Amine (Re-protonation) G L-Peptide (Epimer) C->G + Amine (Re-protonation) E Racemized Intermediate D->E E->F + Amine (Re-protonation) E->G + Amine (Re-protonation)

Sources

Technical Support Center: Enhancing Peptide Enzymatic Stability with (2R)-2-amino-3-(3-nitrophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the application of (2R)-2-amino-3-(3-nitrophenyl)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals who are leveraging this non-canonical amino acid to improve the enzymatic stability of peptides. Here, you will find troubleshooting guidance and frequently asked questions to navigate the complexities of your experiments.

I. Frequently Asked Questions (FAQs)

Q1: What is (2R)-2-amino-3-(3-nitrophenyl)propanoic acid and why is it used in peptide synthesis?

(2R)-2-amino-3-(3-nitrophenyl)propanoic acid is a derivative of the amino acid phenylalanine.[1][2][3] It is classified as a non-canonical or unnatural amino acid, meaning it is not one of the 20 common amino acids found in naturally occurring proteins. Its incorporation into peptide sequences is a strategic approach in drug discovery and chemical biology to enhance the peptide's therapeutic properties.[4][5] Specifically, it is used to improve the peptide's resistance to enzymatic degradation, a major hurdle in the development of peptide-based therapeutics.[6]

Q2: How does the incorporation of (2R)-2-amino-3-(3-nitrophenyl)propanoic acid improve a peptide's enzymatic stability?

The primary mechanism for improved stability stems from steric hindrance. Proteases, the enzymes responsible for peptide degradation, have specific recognition sites and active sites tailored to the structures of natural amino acids.[6] The introduction of the bulky nitro group on the phenyl ring of this unnatural amino acid creates a conformation that is not readily recognized or accommodated by the active site of many proteases. This structural disruption inhibits the ability of the enzyme to cleave the peptide bonds adjacent to the modified amino acid, thereby prolonging the peptide's half-life in a biological system.

Q3: At which position in my peptide sequence should I incorporate (2R)-2-amino-3-(3-nitrophenyl)propanoic acid for maximal effect?

The optimal placement depends on the known or predicted cleavage sites of the proteases you are trying to inhibit. It is most effective when incorporated at or near the site of enzymatic hydrolysis. If the primary degradation sites are unknown, a rational approach is to substitute it for aromatic amino acids like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp) within the sequence, as these are common recognition sites for chymotrypsin-like proteases. For broad protection, multiple incorporations can be considered, though this may impact the peptide's biological activity.

Q4: Will incorporating this unnatural amino acid affect the biological activity of my peptide?

It is possible. The introduction of a non-canonical amino acid can alter the peptide's conformation, which may affect its binding affinity to its target receptor. The nitro group also changes the electronic properties of the side chain. Therefore, it is crucial to perform a thorough structure-activity relationship (SAR) study. This involves synthesizing analogs with the unnatural amino acid at different positions and evaluating their biological activity alongside their enzymatic stability.

Q5: What methods can be used to incorporate (2R)-2-amino-3-(3-nitrophenyl)propanoic acid into a peptide?

The most common and precise method is Solid-Phase Peptide Synthesis (SPPS).[4][7] SPPS allows for the stepwise addition of amino acids, providing exact control over the sequence and the specific position of the unnatural amino acid.[4] Other methods like in vivo incorporation through genetic code expansion exist but are more complex for this specific application.[4][7]

II. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, purification, and analysis of peptides containing (2R)-2-amino-3-(3-nitrophenyl)propanoic acid.

Problem 1: Low Coupling Efficiency During Solid-Phase Peptide Synthesis (SPPS)

Symptoms:

  • Incomplete coupling reaction indicated by a positive ninhydrin test.

  • Presence of deletion sequences (peptide missing the unnatural amino acid) in the final crude product as seen by mass spectrometry.

Root Cause Analysis: The bulky nitro-substituted phenyl side chain of (2R)-2-amino-3-(3-nitrophenyl)propanoic acid can cause steric hindrance, slowing down the coupling reaction compared to standard amino acids.

Solutions:

  • Extended Coupling Time: Increase the coupling reaction time from the standard 1-2 hours to 3-4 hours to ensure the reaction goes to completion.

  • Double Coupling: After the initial coupling reaction, drain the vessel, wash the resin, and then perform a second coupling step with a fresh solution of the activated amino acid.

  • Use a More Potent Coupling Reagent: If standard coupling reagents like HBTU or HATU are not effective, consider using a stronger phosphonium-based reagent like PyBOP or a uronium-based reagent with higher reactivity.

  • Optimize Solvent and Temperature: Ensure anhydrous conditions as water can hydrolyze the activated amino acid. Slightly elevated temperatures (e.g., 30-35°C) can sometimes improve coupling efficiency, but should be used with caution to avoid side reactions.

Problem 2: Difficulty in Peptide Purification by RP-HPLC

Symptoms:

  • Poor peak shape (broadening or tailing) during reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Co-elution of the desired peptide with impurities.

Root Cause Analysis: The nitro group increases the hydrophobicity of the peptide, which can lead to strong interactions with the C18 stationary phase of the HPLC column. This can result in poor chromatographic performance.

Solutions:

  • Adjust the Mobile Phase Gradient: Use a shallower gradient to improve the separation of the target peptide from closely eluting impurities.

  • Modify the Mobile Phase Composition:

    • Ion-Pairing Agent: Ensure the presence of an ion-pairing agent like trifluoroacetic acid (TFA) at a concentration of 0.1% in both the aqueous and organic mobile phases. This helps to sharpen peaks.

    • Organic Modifier: While acetonitrile is common, consider using a different organic modifier like methanol or isopropanol, or a mixture of these, which can alter the selectivity of the separation.

  • Change the Stationary Phase: If issues persist, a column with a different stationary phase (e.g., C8 or a phenyl-hexyl column) may provide the necessary selectivity for a successful purification.

Problem 3: Inconsistent Results in Enzymatic Stability Assays

Symptoms:

  • High variability in the calculated half-life of the peptide across replicate experiments.

  • Unexpectedly rapid degradation of the modified peptide.

Root Cause Analysis: Inconsistent results can stem from several factors, including the stability of the peptide in the assay buffer, variability in enzyme activity, and issues with the analytical method used to monitor degradation.

Solutions:

  • Confirm Peptide Solubility and Stability in Assay Buffer: Before initiating the enzymatic assay, incubate the peptide in the assay buffer alone to ensure it does not precipitate or degrade chemically under the experimental conditions.[8]

  • Standardize Enzyme Activity: The activity of enzyme preparations can vary between lots. Always run a control peptide with a known degradation rate to normalize the data. Ensure consistent enzyme concentration and incubation conditions (temperature, pH).

  • Optimize the Quenching Step: The method used to stop the enzymatic reaction is critical. Inefficient quenching can allow the reaction to continue, leading to inaccurate results. Common quenching agents include strong acids like TFA or organic solvents like acetonitrile.[8][9] Ensure rapid and thorough mixing.

  • Validate the Analytical Method: The HPLC or mass spectrometry method used to quantify the remaining intact peptide should be validated for linearity, accuracy, and precision.[10] Check for potential interference from the biological matrix (e.g., serum or plasma).[11][12]

Problem 4: Altered or Lost Biological Activity of the Modified Peptide

Symptoms:

  • A significant decrease in the peptide's binding affinity to its target.

  • Loss of functional response in cell-based assays.

Root Cause Analysis: The incorporation of the bulky and electron-withdrawing nitro group may have disrupted a critical interaction between the peptide and its receptor.

Solutions:

  • Systematic Positional Scanning: Synthesize a small library of peptide analogs where the (2R)-2-amino-3-(3-nitrophenyl)propanoic acid is moved to different positions within the sequence. This will help identify locations where the modification is well-tolerated without compromising activity.

  • Consider Alternative Modifications: If the nitro-substituted analog consistently shows poor activity, explore other unnatural amino acids that can confer enzymatic stability with different steric and electronic properties. Examples include D-amino acids, N-methylated amino acids, or other bulky side chains.[13]

  • Computational Modeling: Use molecular docking simulations to predict how the modification might alter the peptide's binding to its target. This can provide insights into unfavorable steric clashes or the disruption of key hydrogen bonds, guiding a more rational design of the next generation of analogs.

III. Experimental Protocols & Data Presentation

Protocol: In Vitro Peptide Stability Assay in Human Serum

Objective: To determine the half-life (t½) of a peptide in human serum.

Materials:

  • Test peptide and a control peptide with known stability.

  • Pooled human serum.

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Quenching solution: 10% Trichloroacetic acid (TCA) in water or Acetonitrile (ACN) with 1% TFA.

  • HPLC or LC-MS system for analysis.

Procedure:

  • Preparation:

    • Prepare a stock solution of the test peptide (e.g., 1 mg/mL) in a suitable solvent (e.g., water or DMSO).

    • Pre-warm the human serum to 37°C in a water bath.

  • Assay Initiation:

    • Add the peptide stock solution to the pre-warmed serum to achieve a final concentration of 100 µg/mL.

    • Mix gently and immediately withdraw the first time point (t=0).

  • Incubation and Sampling:

    • Incubate the mixture at 37°C.

    • Withdraw aliquots at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes).

  • Quenching and Protein Precipitation:

    • Immediately add the collected aliquot to a tube containing the quenching solution (a 1:2 ratio of sample to quenching solution is common).

    • Vortex thoroughly and incubate on ice for 15 minutes to precipitate serum proteins.

  • Sample Clarification:

    • Centrifuge the quenched samples at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.[8]

  • Analysis:

    • Carefully transfer the supernatant to an HPLC vial.

    • Analyze the samples by RP-HPLC or LC-MS to quantify the percentage of intact peptide remaining at each time point.[8]

Data Analysis:

  • Plot the percentage of intact peptide remaining against time.

  • Calculate the half-life (t½), the time required for 50% of the peptide to be degraded, by fitting the data to a first-order decay curve.[8]

Data Presentation: Comparative Stability
Peptide SequenceModificationHalf-life (t½) in Human Serum (minutes)
G-A-F -L-I-G-KNone (Native)15
G-A-X -L-I-G-KX = (2R)-2-amino-3-(3-nitrophenyl)propanoic acid240
X -A-F-L-I-G-KX = (2R)-2-amino-3-(3-nitrophenyl)propanoic acid35

This is example data and will vary depending on the peptide sequence.

IV. Visualizations

Workflow for Peptide Synthesis and Stability Assessment

cluster_0 Peptide Synthesis & Purification cluster_1 Enzymatic Stability Assay start Design Peptide Sequence spps Solid-Phase Peptide Synthesis (SPPS) with (2R)-2-amino-3-(3-nitrophenyl)propanoic acid start->spps cleavage Cleavage from Resin & Deprotection spps->cleavage purification RP-HPLC Purification cleavage->purification analysis Mass Spectrometry & Purity Analysis purification->analysis incubation Incubate Peptide in Serum/Plasma at 37°C analysis->incubation Purified Peptide sampling Collect Samples at Time Points incubation->sampling quenching Quench Reaction & Precipitate Proteins sampling->quenching quantification Quantify Intact Peptide by HPLC/LC-MS quenching->quantification half_life Calculate Half-life (t½) quantification->half_life

Caption: Workflow from peptide design and synthesis to enzymatic stability testing.

Troubleshooting Logic for Low Coupling Efficiency

cluster_solutions Solutions problem Problem: Low Coupling Efficiency cause Root Cause: Steric Hindrance problem->cause solution1 Extend Coupling Time cause->solution1 Address kinetically slow reaction solution2 Perform Double Coupling cause->solution2 Drive reaction to completion solution3 Use Stronger Coupling Reagent cause->solution3 Increase activation rate solution4 Optimize Reaction Conditions (Temperature, Solvent) cause->solution4 Enhance reaction environment outcome Outcome: Improved Coupling & Higher Purity solution1->outcome solution2->outcome solution3->outcome solution4->outcome

Caption: Troubleshooting flowchart for addressing low coupling efficiency.

V. References

  • A Technical Guide to the Incorporation of Unnatural Amino Acids into Peptides. Benchchem.

  • A Biosynthetic Approach for the Incorporation of Unnatural Amino Acids into Proteins. Springer Protocols.

  • Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. PMC - NIH.

  • Research on enhancing enzymatic degradation of anti-digestive peptides containing D-amino acids through N-terminal acetylation. PubMed.

  • Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System. NIH.

  • Unnatural Amino Acids for Peptide Synthesis. Merck Millipore.

  • Enzymatic Degradation Studies: Assessing Peptide Stability. Creative Peptides.

  • Effect of Glycosylation on the Enzymatic Degradation of D-Amino Acid-Containing Peptides. MDPI.

  • Technical Support Center: Peptide Stability and Degradation. Benchchem.

  • Identifying Trending Issues in Assay of Peptide Therapeutics During Stability Study. Bio-pro.

  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science.

  • Enzymatic degradation of peptides using (a) trypsin and (b) pronase. ResearchGate.

  • Enzymatic degradation varies between different cross-linking peptides. ResearchGate.

  • Enzymatic Stability of Peptides with C-terminal Histidinamide: An In-depth Technical Guide. Benchchem.

  • (R)-2-Amino-3-(3-nitrophenyl)propanoic acid. MedchemExpress.com.

  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. PubMed Central.

  • (PDF) Identifying Trending Issues in Assay of Peptide Therapeutics During Stability Study. ResearchGate.

  • Why Peptide Stability Testing Fails. Grand Ingredients.

  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. PubMed.

  • This compound. MedchemExpress.com.

  • Analyzing Peptide Stability: Key Factors and Testing Methods. GenScript.

  • (S)-2-Amino-3-(3-nitrophenyl)propanoic acid. MedchemExpress.com.

Sources

Technical Support Center: Optimizing Reaction Conditions for Fmoc Deprotection of 3-Nitro-D-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide synthesizes field-proven insights and established chemical principles to address the specific challenges associated with the N-α-Fmoc deprotection of 3-nitro-D-phenylalanine. This sterically hindered and electronically modified amino acid requires careful optimization to ensure high-yield, high-purity peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is the Fmoc deprotection of 3-nitro-D-phenylalanine often problematic?

The difficulty arises from a combination of steric and electronic factors. The bulky nitrophenyl side chain, especially in the D-configuration, can physically obstruct the piperidine base from accessing the acidic proton on the fluorene ring of the Fmoc group.[1] Furthermore, as the peptide chain elongates, sequences containing such bulky, hydrophobic residues are prone to aggregation and the formation of secondary structures like β-sheets, which can sequester the N-terminus and prevent efficient reagent penetration.[2][3]

Q2: What is the standard, first-pass protocol for Fmoc deprotection?

The most widely used method for Fmoc deprotection in solid-phase peptide synthesis (SPPS) involves treating the peptide-resin with a 20% (v/v) solution of piperidine in a polar aprotic solvent, typically N,N-Dimethylformamide (DMF).[4][5][6] A common protocol includes a brief initial treatment followed by a longer one with fresh reagent to drive the reaction to completion.[4]

Standard Protocol:

  • Treat the peptide-resin with 20% piperidine in DMF for 3-5 minutes.

  • Drain the solution.

  • Treat the resin with a fresh 20% piperidine in DMF solution for 15-20 minutes.[6]

  • Wash the resin thoroughly with DMF to remove the piperidine and the dibenzofulvene (DBF)-piperidine adduct.[6]

Q3: What is the chemical mechanism of Fmoc deprotection?

Fmoc group removal proceeds via a base-catalyzed β-elimination (E1cB) mechanism.[5][7]

  • A base, typically the secondary amine piperidine, abstracts the acidic proton from the C9 position of the fluorene ring system.[6][8]

  • This generates a carbanion, which is stabilized by the aromatic system.

  • The unstable intermediate undergoes elimination, releasing CO₂ and the highly reactive dibenzofulvene (DBF) intermediate.

  • Excess piperidine in the solution acts as a scavenger, trapping the DBF to form a stable, soluble adduct, which prevents DBF from participating in side reactions.[5][9]

Fmoc_Deprotection_Mechanism Fmoc Deprotection (E1cB Mechanism) cluster_step1 Step 1: Proton Abstraction Fmoc_Peptide Fmoc-NH-Peptide Carbanion Carbanion Intermediate Fmoc_Peptide->Carbanion + Piperidine Piperidine1 Piperidine (Base) Protonated_Piperidine Piperidinium Ion DBF Dibenzofulvene (DBF) Carbanion->DBF Deprotected_Peptide H₂N-Peptide Carbanion->Deprotected_Peptide + CO₂ Adduct DBF-Piperidine Adduct (UV Active) DBF->Adduct + Piperidine Piperidine2 Piperidine (Scavenger) Troubleshooting_Workflow Start Incomplete Deprotection (Negative Kaiser Test) CheckReagents Are reagents fresh? (Piperidine, DMF) Start->CheckReagents ModifyConditions Modify Standard Conditions CheckReagents->ModifyConditions Yes ReplaceReagents Use fresh, high- purity reagents CheckReagents->ReplaceReagents No IncreaseTime Increase Deprotection Time (e.g., 2 x 20-30 min) ModifyConditions->IncreaseTime IncreaseTemp Increase Temperature (e.g., to 35-40°C) ModifyConditions->IncreaseTemp Test1 Retest with Kaiser IncreaseTime->Test1 IncreaseTemp->Test1 AdvancedStrategies Employ Advanced Strategies Test1->AdvancedStrategies Negative Success Deprotection Complete Proceed to Coupling Test1->Success Positive UseDBU Use Stronger Base (e.g., 2% DBU in DMF) AdvancedStrategies->UseDBU Test2 Retest with Kaiser UseDBU->Test2 Test2->Success Positive Failure Re-evaluate Sequence Consider Chaotropic Agents or Resynthesis Test2->Failure Negative ReplaceReagents->ModifyConditions

Caption: Troubleshooting workflow for incomplete Fmoc deprotection.

Tier 1: Modifying Standard Conditions

If you have confirmed your reagents are fresh, the first approach is to adjust the reaction parameters to overcome the kinetic barrier.

  • Extend Deprotection Time: For sterically hindered residues, the standard 15-20 minute treatment may be insufficient. [10]Increasing the duration of the second piperidine treatment to 30 minutes, or even performing a third treatment, allows more time for the base to penetrate the resin and access the Fmoc group. [4]* Increase Reaction Temperature: Mild heating can significantly increase reaction kinetics and help disrupt peptide aggregation on the resin. [4]Performing the deprotection step at 35-40°C can often resolve issues of incomplete removal.

ParameterStandard ConditionOptimized (Tier 1)Rationale
Reagent 20% Piperidine in DMF20% Piperidine in DMFMaintain standard reagent to first assess kinetic limitations.
Time 2 x 10-15 min2 x 20-30 minProvides more time for the base to overcome steric hindrance. [4]
Temperature Room Temperature35-40°CIncreases reaction rate and helps disrupt secondary structures. [4]
Q: I've tried longer times and higher temperatures, but deprotection is still incomplete. What are my options now?

When simple modifications fail, a stronger deprotection reagent is required. The most common and effective alternative for very difficult sequences is 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

  • Using DBU as a Stronger Base: DBU is a non-nucleophilic, sterically hindered base that is significantly stronger than piperidine. It is highly effective at removing Fmoc groups from even the most challenging sequences. [10][11]A common formulation is 2% DBU (v/v) in DMF.

Cautionary Notes on DBU:

  • Non-Scavenging: Unlike piperidine, DBU is non-nucleophilic and cannot trap the dibenzofulvene (DBF) byproduct. [11]While often not an issue, liberated DBF can potentially form adducts with the peptide. Some protocols add a small amount of a nucleophilic scavenger like piperidine (e.g., 2% DBU / 2% Piperidine in DMF) to mitigate this.

  • Increased Racemization Risk: The strongly basic conditions can increase the risk of epimerization (racemization) of the newly deprotected amino acid or the C-terminal residue. [12]This is a critical consideration for ensuring the chiral purity of the final peptide.

  • Aspartimide Formation: For sequences containing aspartic acid, DBU can significantly promote the formation of aspartimide side products. [13]

    Base Typical Concentration Pros Cons / Cautions
    Piperidine 20% in DMF Well-established; acts as its own scavenger. May be too weak for hindered residues; can cause side reactions like diketopiperazine formation. [7][12][14]
    DBU 2-5% in DMF Very strong base, highly effective for difficult sequences. [10][11] Non-nucleophilic (doesn't scavenge DBF); higher risk of racemization. [11][12]

    | Piperazine | 5-10% in DMF | Milder than piperidine; can reduce aspartimide formation. [7][14][15]| May be less efficient for very hindered residues. [16]|

Analytical and Experimental Protocols

Protocol 1: Qualitative Assessment via Kaiser Test

This protocol provides a rapid, qualitative check for the presence of free primary amines, indicating successful deprotection. [10] Reagents:

  • Solution A (KCN/Pyridine): 1 mL of 0.001M aqueous KCN diluted in 49 mL of pyridine.

  • Solution B (Ninhydrin): 2.5 g of ninhydrin in 50 mL of ethanol.

  • Solution C (Phenol): 40 g of phenol in 10 mL of ethanol.

  • Washing Solvents: DMF, Ethanol.

Procedure:

  • After the deprotection and subsequent DMF washing steps, take a small sample of resin beads (approx. 1-2 mg) and place them in a small glass test tube.

  • Wash the beads 2-3 times with ethanol to remove residual DMF.

  • Add 2-3 drops each of Solution A, Solution B, and Solution C to the test tube.

  • Heat the tube at 110-120°C for 3-5 minutes. [4]5. Observe the color of the beads and the solution.

Interpretation of Results:

  • Intense Blue Beads and Solution: Positive result. Free primary amines are present, indicating successful deprotection. [10]* Yellow/Colorless Beads and Solution: Negative result. No free primary amines detected, indicating incomplete or failed deprotection. [4][10]

Protocol 2: Quantitative Monitoring by UV-Vis Spectrophotometry

This method quantifies the release of the DBF-piperidine adduct to monitor the reaction in real-time or to calculate the initial loading of the resin. [17] Materials:

  • Fmoc-peptide-resin

  • 20% (v/v) piperidine in DMF

  • DMF (spectroscopic grade)

  • Volumetric flasks and quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

Procedure:

  • Weigh accurately a small amount of dried Fmoc-peptide-resin (e.g., 5-10 mg) into a small flask or reaction vessel.

  • Add a known volume of 20% piperidine in DMF (e.g., 2.0 mL).

  • Agitate the mixture for 30-60 minutes to ensure complete Fmoc cleavage.

  • Quantitatively transfer the solution to a volumetric flask of known volume (e.g., 10 mL or 25 mL).

  • Dilute to the mark with DMF and mix thoroughly.

  • Prepare a blank solution with the same concentration of piperidine in DMF as the final sample.

  • Measure the absorbance of the sample solution against the blank at 301 nm. [10][17] Calculation (Resin Loading):

  • Loading (mmol/g) = (Absorbance × Dilution Volume [L]) / (ε × Resin Weight [g] × Path Length [cm])

  • Where ε (molar extinction coefficient) for the DBF-piperidine adduct in DMF is approximately 7800 M⁻¹cm⁻¹. [6]

Protocol 3: Optimized Deprotection of 3-nitro-D-phenylalanine using DBU

Use this protocol when standard piperidine-based methods have failed.

Materials:

  • Peptide-resin with N-terminal Fmoc-3-nitro-D-phenylalanine

  • Deprotection Solution: 2% (v/v) DBU in DMF.

  • Washing Solvent: DMF

Procedure:

  • Swell the peptide-resin in DMF for 30-60 minutes. Drain the solvent.

  • Add the 2% DBU in DMF solution to the resin (approx. 10 mL per gram of resin).

  • Agitate the mixture for 5 minutes at room temperature.

  • Drain the deprotection solution.

  • Add a fresh portion of the deprotection solution to the resin.

  • Agitate for an additional 10-15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (at least 7 times) to remove all traces of DBU.

  • Perform a Kaiser test to confirm complete deprotection before proceeding to the next coupling step.

References

  • Luna, O., et al. (2016).
  • Bentham Science Publishers. (2025). Deprotection Bases as an Alternative to the Traditional Bases Used in Solid-Phase Peptide Synthesis. [Link]
  • Royal Society of Chemistry. (2021).
  • Royal Society of Chemistry. (n.d.).
  • ACS Publications. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega. [Link]
  • Royal Society of Chemistry. (n.d.). In situ Fmoc removal. [Link]
  • Springer Nature. (1995). Methods for Removing the Fmoc Group. Springer Protocols. [Link]
  • UCI Department of Chemistry. (n.d.).
  • ACS Publications. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering. [Link]
  • MDPI. (n.d.).
  • (n.d.).
  • Larsen, B. D., & Holm, A. (1994). Incomplete Fmoc deprotection in solid-phase synthesis of peptides. International Journal of Peptide and Protein Research, 43(1), 1–9. [Link]
  • Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection. [Link]
  • SciELO México. (n.d.). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. [Link]
  • ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. [Link]
  • ResearchGate. (2025). (PDF) Methods for Removing the Fmoc Group. [Link]
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
  • G. S. Bala, et al. (2023). Total wash elimination for solid phase peptide synthesis. PMC - NIH. [Link]
  • Nain, R. (2021). Studies on the Effect of Lewis Acids on Fmoc Deprotection in Solution and Solid-phase. [Link]
  • TSpace Repository. (n.d.). Studies on the Effect of Lewis Acids on Fmoc Deprotection in Solution and Solid-phase. [Link]
  • Wade, J., Mathieu, M., & Tregear, G. (2000). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Letters in peptide science. [Link]
  • Hartrampf, N., et al. (n.d.). Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins. PubMed Central. [Link]

Sources

Technical Support Center: Navigating Trifluoroacetic Acid (TFA) Cleavage of Nitrophenylalanine-Containing Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with nitrophenylalanine (Npa)-containing peptides. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the unique challenges that can arise during the trifluoroacetic acid (TFA)-mediated cleavage and deprotection of these specialized peptides. Our focus is on providing scientifically grounded, practical solutions to help you minimize side products and maximize the yield and purity of your target peptide.

Introduction: The Challenge of Nitrophenylalanine in TFA

The incorporation of nitrophenylalanine (Npa) into peptides is a powerful tool for various applications, including photocleavable linkers and biophysical probes. However, the electron-withdrawing nature of the nitro group on the phenylalanine side chain, while imparting unique photochemical properties, also presents potential challenges during the final TFA cleavage step of solid-phase peptide synthesis (SPPS). While TFA is a robust reagent for global deprotection, the harsh acidic environment, coupled with the presence of scavengers, can lead to undesired side reactions involving the Npa residue.[1] This guide will equip you with the knowledge to anticipate, identify, and mitigate these side products.

Frequently Asked Questions (FAQs)

Q1: What are the most common TFA-induced side products observed with Npa-containing peptides?

While Npa is generally stable to TFA, the primary concerns are the reduction of the nitro group and potential alkylation of the aromatic ring. The presence of certain scavengers, particularly thiols, in the cleavage cocktail can contribute to the reduction of the nitro group (NO₂) to an amino group (NH₂), resulting in a mass decrease of 30 Da (-O₂ + 2H). Alkylation of the aromatic ring by carbocations generated from protecting groups is less common due to the deactivating effect of the nitro group, but it can still occur under forcing conditions.

Q2: I see a mass shift of -30 Da in my LC-MS analysis after TFA cleavage. What is the likely cause?

A mass shift of -30 Da strongly suggests the reduction of the nitro group on the Npa residue to an amino group. This is a known potential side reaction for nitro-aromatic compounds in the presence of reducing agents.[2] In the context of TFA cleavage, thiol-based scavengers like dithiothreitol (DTT) or 1,2-ethanedithiol (EDT) are the most likely culprits.

Q3: Can I use a standard TFA cleavage cocktail for my Npa-containing peptide?

A standard cocktail such as TFA/TIS/H₂O (95:2.5:2.5) is often a good starting point.[3] However, if your peptide is sensitive or if you observe side products, you will need to optimize the scavenger composition. For instance, if nitro group reduction is observed, minimizing or eliminating thiol-based scavengers is recommended.

Q4: Are there any specific scavengers that should be avoided when working with Npa peptides?

While beneficial for scavenging carbocations and preventing oxidation of other residues, high concentrations of thiol-containing scavengers (e.g., DTT, EDT) should be used with caution due to their potential to reduce the nitro group of Npa.[4]

Q5: How can I confirm that the observed side product is indeed a modification of the Npa residue?

Tandem mass spectrometry (MS/MS) is the most effective method. Fragmentation of the parent ion corresponding to the suspected side product will reveal the location of the mass modification on the peptide backbone. If the modification is on the Npa residue, you will observe a corresponding mass shift in the fragment ions containing that residue.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common issues encountered during the TFA cleavage of Npa-containing peptides.

Issue 1: Observation of a -30 Da Mass Shift (Nitro Group Reduction)

Symptoms:

  • A significant peak in the LC-MS analysis with a mass 30 Da lower than the expected mass of the target peptide.

  • The peak corresponding to the target peptide is diminished or absent.

Root Cause Analysis: The nitro group (NO₂) of the Npa residue has been reduced to an amino group (NH₂). This is typically caused by the presence of reducing agents in the cleavage cocktail, most commonly thiol-based scavengers. The acidic environment of TFA can enhance the reducing potential of these scavengers.

Workflow for Resolution:

start Observation of -30 Da Mass Shift check_cocktail Analyze Cleavage Cocktail Composition start->check_cocktail is_thiol Does it contain thiol scavengers (DTT, EDT)? check_cocktail->is_thiol reduce_thiol Reduce thiol concentration or switch to a non-thiol scavenger is_thiol->reduce_thiol Yes alt_scavenger Use a milder cleavage cocktail (e.g., TFA/TIS/H2O) is_thiol->alt_scavenger No optimize_time Optimize cleavage time and temperature reduce_thiol->optimize_time alt_scavenger->optimize_time analyze Re-cleave and analyze by LC-MS optimize_time->analyze success Problem Resolved analyze->success fail Problem Persists analyze->fail start Observation of Unexpected Adducts identify_adduct Identify Adduct Mass (MS/MS) start->identify_adduct is_alkylation Is it an alkylation adduct (+56 Da)? identify_adduct->is_alkylation is_scavenger Is it a scavenger adduct? identify_adduct->is_scavenger increase_scavenger Increase scavenger concentration (TIS, water) is_alkylation->increase_scavenger Yes change_scavenger Change scavenger type (e.g., thiol to non-thiol) is_scavenger->change_scavenger Yes optimize_conditions Optimize cleavage time and temperature increase_scavenger->optimize_conditions change_scavenger->optimize_conditions analyze Re-cleave and analyze by LC-MS optimize_conditions->analyze success Problem Resolved analyze->success fail Problem Persists analyze->fail

Troubleshooting Workflow for Unexpected Adducts.

Detailed Protocols:

Protocol 3: Enhanced Scavenging for Alkylation Prevention

  • Preparation: Prepare a cleavage cocktail with a higher concentration of carbocation scavengers. A good option is:

    • TFA: 90%

    • TIS: 5%

    • Water: 5%

  • Cleavage: Perform the cleavage for 2-3 hours at room temperature.

  • Analysis: Analyze the crude product by LC-MS to assess the reduction in alkylation side products.

Concluding Remarks

The successful synthesis of Npa-containing peptides relies on a careful and considered approach to the final cleavage step. By understanding the potential side reactions and employing the appropriate troubleshooting strategies outlined in this guide, researchers can significantly improve the quality and yield of their target peptides. Remember that empirical testing and optimization are key, as the ideal cleavage conditions can be sequence-dependent. We encourage you to use this guide as a starting point for developing robust and reliable protocols for your specific research needs.

References

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161–214.
  • Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.
  • King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International Journal of Peptide and Protein Research, 36(4), 255–266.
  • Aapptec. Cleavage Cocktails; Reagent B. [Link]
  • Reddit. Peptide synthesis troubleshooting. [Link]
  • ResearchGate. Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage?. [Link]
  • Moodie, R. B., Schofield, K., & Tobin, G. D. (1977). Electrophilic aromatic substitution. Part 17. Products, kinetics, and mechanism of nitration in trifluoroacetic acid. Journal of the Chemical Society, Perkin Transactions 2, (13), 1688-1693.
  • Shah, S. A. A., et al. (2025). Trifluoroacetic acid-mediated selective oxidation of arylamines to nitroarenes via in situ formed peroxytrifluoroacetic acid. RSC Advances.
  • ACD/Labs. Common Adduct and Fragment Ions in Mass Spectrometry. [Link]
  • National Center for Biotechnology Information. Trifluoroacetic acid-mediated selective oxidation of arylamines to nitroarenes via in situ formed peroxytrifluoroacetic acid. [Link]
  • Aapptec Peptides. Cleavage Cocktails; Reagent B. [Link]
  • Polypeptide Group. Benzylthiols as scavengers in TFA cleavages of peptide resins. [Link]
  • CEM Corporation. Application Note Peptide Cleavage and Protected Cleavage Procedures. [Link]
  • YouTube. Peptide Hand Synthesis Part 8: Cleaving. [Link]

Sources

Technical Support Center: Enhancing the Stability of Peptides Containing (R)-2-Amino-3-(3-nitrophenyl)propanoic Acid for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to maximizing the experimental success of researchers utilizing peptides incorporating the unnatural amino acid (R)-2-Amino-3-(3-nitrophenyl)propanoic acid (L-3-NO₂-Phe). The unique properties endowed by this amino acid can be invaluable for probe development and structure-activity relationship studies. However, its distinct chemical features, particularly the nitro-aromatic ring, can present stability challenges in the complex milieu of biological assays.

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you anticipate and overcome potential stability issues, ensuring the reliability and reproducibility of your data.

Section 1: Understanding the Stability Landscape of L-3-NO₂-Phe Peptides

The stability of any peptide is governed by its amino acid sequence and the experimental conditions to which it is exposed.[1] Peptides containing this compound are susceptible to common degradation pathways such as hydrolysis, oxidation, and enzymatic cleavage.[2] However, the electron-withdrawing nature of the nitro group and its potential for specific chemical reactions introduce unique considerations.

Key Potential Degradation Pathways:
  • Hydrolysis: Cleavage of the peptide backbone, particularly at labile sites like Asp-Pro or Asp-Gly sequences, can be accelerated at non-optimal pH.[3]

  • Oxidation: While not as susceptible as Met or Trp, the aromatic ring can be a target for oxidative damage under certain conditions.[4]

  • Enzymatic Degradation: Proteases present in cell lysates, serum-containing media, or other biological matrices can cleave the peptide at specific recognition sites. The presence of an unnatural amino acid may alter protease specificity.[5]

  • Reduction of the Nitro Group: In reducing environments, such as those within cells or in the presence of certain media components, the nitro group can be reduced to a nitroso or amino group, altering the peptide's properties.[6]

  • Photodegradation: Aromatic nitro compounds can be susceptible to light-induced degradation. While 2-nitrophenylalanine is known for its photocleavable properties, the 3-nitro isomer may also exhibit photolability under prolonged exposure to certain wavelengths.[7][8]

  • Aggregation: Peptides with hydrophobic residues, including L-3-NO₂-Phe, can be prone to aggregation, leading to precipitation and loss of activity.[9]

Section 2: Troubleshooting Guide

This section addresses common problems encountered during experiments with L-3-NO₂-Phe-containing peptides, providing causative explanations and actionable solutions.

Issue 1: Rapid Loss of Peptide Activity in Cell-Based Assays

  • Symptoms:

    • Initial promising activity that diminishes over the time course of the experiment.

    • Requirement for unexpectedly high peptide concentrations to observe a biological effect.

    • High variability between replicate wells or experiments.

  • Potential Causes & Troubleshooting Steps:

    • Enzymatic Degradation: The peptide is being cleaved by proteases secreted by cells or present in the serum of the culture medium.

      • Verification: Perform a stability assay by incubating the peptide in the cell culture medium (with and without cells) over time. Analyze samples at different time points by HPLC or LC-MS to detect the appearance of degradation products.

      • Solution:

        • Incorporate Protease Inhibitors: Add a broad-spectrum protease inhibitor cocktail to your assay medium.

        • Use Serum-Free or Reduced-Serum Medium: If experimentally feasible, reduce or eliminate serum to minimize protease content.

        • Peptide Modification: For future iterations, consider flanking the L-3-NO₂-Phe with residues that are less favorable for common proteases or incorporate D-amino acids at susceptible cleavage sites.[10]

    • Reduction of the Nitro Group: Intracellular reducing agents (e.g., glutathione) or components of the culture medium may be reducing the nitro group, altering the peptide's conformation and activity.

      • Verification: Analyze the peptide by LC-MS after incubation in the assay environment. Look for a mass shift corresponding to the reduction of NO₂ to NHOH or NH₂ (+16 Da or +30 Da, respectively).

      • Solution: This is an inherent chemical susceptibility. If reduction is confirmed to abolish activity, experimental endpoints may need to be limited to shorter time frames. Alternatively, explore the biological activity of the reduced form of the peptide.

Issue 2: Peptide Precipitation or Low Recovery from Solution

  • Symptoms:

    • Visible particulates or cloudiness in the peptide stock or working solutions.

    • Lower than expected concentration when measured by UV absorbance or other quantification methods.

    • Adsorption to plasticware, leading to inconsistent results.[11]

  • Potential Causes & Troubleshooting Steps:

    • Poor Solubility: The peptide's sequence may have a high degree of hydrophobicity, leading to aggregation and precipitation in aqueous buffers.

      • Solution:

        • Optimize Solubilization: Follow a systematic approach to dissolve the peptide. Start with sterile water. If solubility is low, try adding a small amount of acetic acid (for basic peptides) or ammonium hydroxide (for acidic peptides). For very hydrophobic peptides, dissolve in a minimal amount of an organic solvent like DMSO or DMF before slowly adding the aqueous buffer.[12]

        • Adjust pH: Avoid dissolving or storing the peptide at its isoelectric point (pI), where it will be least soluble. Adjust the pH of the buffer to be at least one unit away from the pI.

        • Use Low-Binding Labware: To minimize adsorption, use low-protein-binding microplates and pipette tips.

    • Aggregation: The peptide may be self-associating into larger, inactive aggregates.

      • Solution:

        • Lower Concentration: Work with the lowest effective concentration of the peptide.

        • Incorporate Stabilizing Excipients: Consider the addition of excipients like sugars (e.g., trehalose) or polyols (e.g., glycerol) to your stock solutions, if compatible with your assay.

Section 3: Frequently Asked Questions (FAQs)

Q1: How should I store my lyophilized L-3-NO₂-Phe-containing peptide?

A1: For long-term stability, lyophilized peptides should be stored at -20°C or -80°C in a desiccated, dark environment.[13] Peptides containing residues prone to oxidation (Cys, Met, Trp) alongside L-3-NO₂-Phe should be stored under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative damage.[14] Before opening, always allow the vial to warm to room temperature in a desiccator to prevent condensation of moisture, which can accelerate degradation.[15]

Q2: What is the best way to prepare a stock solution of my peptide?

A2: There is no single solvent that works for all peptides. A good starting point is to dissolve the peptide in sterile, distilled water. If the peptide is not soluble, consult its certificate of analysis for specific recommendations. For hydrophobic peptides, a common practice is to dissolve them in a minimal amount of a water-miscible organic solvent such as DMSO, and then slowly add the aqueous buffer of choice while vortexing. For long-term storage of stock solutions, it is highly recommended to prepare single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[16]

Q3: Can I store my L-3-NO₂-Phe peptide in solution?

A3: Storing peptides in solution for extended periods is generally not recommended as it makes them more susceptible to chemical and physical degradation.[16] If you must store solutions, use sterile buffers at a pH of 5-6, as this range is often optimal for peptide stability.[12] Aliquot the solution into single-use vials and freeze at -20°C or -80°C. For short-term storage (a few days), refrigeration at 4°C may be acceptable, but stability should be verified.

Q4: Is my L-3-NO₂-Phe-containing peptide sensitive to light?

A4: Aromatic nitro compounds can be light-sensitive.[8] It is good practice to protect peptide solutions from direct light by using amber vials or wrapping tubes in aluminum foil, especially during long incubations.

Q5: How can I assess the stability of my peptide in my specific assay conditions?

A5: The most direct way is to perform a time-course experiment. Incubate your peptide in your complete assay buffer (including any additives, media, or serum) at the experimental temperature. At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot and stop any potential degradation by adding an organic solvent (like acetonitrile with 0.1% TFA) or by freezing immediately. Analyze the samples by RP-HPLC or LC-MS to quantify the amount of intact peptide remaining.[2]

Section 4: Experimental Protocols

Protocol 1: General Peptide Stability Assay in a Biological Matrix (e.g., Cell Culture Medium)

This protocol provides a framework for assessing the stability of your L-3-NO₂-Phe peptide in a relevant biological fluid.

Materials:

  • L-3-NO₂-Phe-containing peptide

  • Biological matrix (e.g., DMEM with 10% FBS)

  • Protease inhibitor cocktail (optional)

  • Quenching solution (e.g., Acetonitrile with 1% Trifluoroacetic Acid)

  • Low-protein-binding tubes

  • Incubator at 37°C

  • HPLC or LC-MS system

Procedure:

  • Peptide Preparation: Prepare a stock solution of your peptide at a known concentration.

  • Incubation Setup: In a series of low-binding tubes, add the biological matrix. If testing the effect of protease inhibitors, add them to a subset of the tubes.

  • Initiate Reaction: Spike the peptide into the pre-warmed biological matrix to a final concentration relevant to your assay (e.g., 10 µM). Vortex gently to mix. This is your T=0 time point.

  • Time Course Sampling:

    • Immediately after spiking (T=0), remove an aliquot (e.g., 50 µL) and add it to a tube containing the quenching solution (e.g., 150 µL). Vortex to mix. This stops enzymatic activity and precipitates proteins.

    • Incubate the remaining mixture at 37°C.

    • At subsequent time points (e.g., 30 min, 1h, 2h, 4h, 8h, 24h), remove another aliquot and quench as in the previous step.

  • Sample Processing:

    • Centrifuge the quenched samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet precipitated proteins.

  • Analysis:

    • Carefully transfer the supernatant to HPLC vials.

    • Analyze the samples by RP-HPLC, monitoring at a suitable wavelength (e.g., 214 nm for the peptide bond and a higher wavelength to monitor the nitro-aromatic ring).

    • Quantify the peak area of the intact peptide at each time point.

  • Data Interpretation: Plot the percentage of intact peptide remaining versus time to determine the peptide's half-life in the tested matrix. The appearance of new peaks can be further analyzed by LC-MS to identify degradation products.

Protocol 2: Forced Degradation Study

This protocol helps to identify potential degradation pathways under stressed conditions.

Materials:

  • Peptide stock solution (e.g., 1 mg/mL in water)

  • 0.1 M HCl (for acid hydrolysis)

  • 0.1 M NaOH (for base hydrolysis)

  • 3% H₂O₂ (for oxidative degradation)

  • HPLC or LC-MS system

Procedure:

  • Acid Hydrolysis: Mix an aliquot of the peptide stock with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix an aliquot of the peptide stock with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix an aliquot of the peptide stock with an equal volume of 3% H₂O₂. Incubate at room temperature for 24 hours.

  • Analysis: Analyze the stressed samples, alongside an unstressed control, by HPLC or LC-MS. Compare the chromatograms to identify degradation products formed under each condition. This can provide insights into the lability of the peptide to pH extremes and oxidation.[17]

Section 5: Visual Guides

Diagram 1: Troubleshooting Workflow for Loss of Peptide Activity

start Symptom: Loss of Peptide Activity q1 Is the peptide degraded? start->q1 check_stability Perform Stability Assay (HPLC/LC-MS) q1->check_stability How to check? no_degradation Consider other factors: - Target engagement issues - Assay interference q1->no_degradation No a1_yes Yes a1_no No degradation_pathway Identify Degradation Pathway check_stability->degradation_pathway enzymatic Enzymatic Cleavage degradation_pathway->enzymatic Fragments observed reduction Nitro Group Reduction degradation_pathway->reduction Mass shift observed other Other Chemical Degradation degradation_pathway->other Other changes solve_enzymatic Solution: - Add Protease Inhibitors - Use Serum-Free Media - Redesign Peptide enzymatic->solve_enzymatic solve_reduction Solution: - Shorten Assay Time - Characterize Reduced Form reduction->solve_reduction solve_other Investigate pH, light, and buffer effects other->solve_other

Caption: Workflow to diagnose and address loss of peptide activity.

Diagram 2: Peptide Handling and Storage Best Practices

cluster_storage Storage cluster_handling Handling cluster_assay In Assay lyophilized Lyophilized Peptide store_lyo store_lyo lyophilized->store_lyo -20°C to -80°C Desiccated & Dark weighing Weighing lyophilized->weighing solution Peptide in Solution store_sol store_sol solution->store_sol Aliquot & Freeze (-20°C to -80°C) assay_setup Assay Conditions solution->assay_setup handle_weigh handle_weigh weighing->handle_weigh Warm to RT first Minimize air exposure dissolving Dissolving dissolving->solution handle_dissolve handle_dissolve dissolving->handle_dissolve Test solubility (Water -> Acid/Base -> DMSO) Avoid pI assay_tips assay_tips assay_setup->assay_tips Use low-binding plates Protect from light Control pH (5-6 optimal)

Caption: Best practices for peptide storage and handling.

References

  • BenchChem. (2025).
  • GenScript. (n.d.). Peptide Storage and Handling Guidelines.
  • NovoPro Bioscience Inc. (2017, March 29). Handling and Storage of Synthetic Peptides.
  • AAPPTEC. (n.d.). Handling and Storage of Peptides - FAQ.
  • BioLongevity Labs. (2025, June 7). Peptide Stability: Guidelines and SOPs for Handling and Storage.
  • Sigma-Aldrich. (n.d.). Handling and Storage Guidelines for Peptides and Proteins.
  • Juárez-Jiménez, J., et al. (2014).
  • BenchChem. (2025). Pep1-AGL Technical Support Center: Troubleshooting Degradation in Long-Term Experiments. BenchChem.
  • Waterman, K. C., et al. (2015). Accelerated Stability Modeling for Peptides: a Case Study with Bacitracin.
  • National Institutes of Health. (n.d.). Systematic D-amino acid substitutions to control peptide and hydrogel degradation in cellular microenvironments.
  • GenScript. (2014, June 25). Avoiding Peptide Assay Failure: Hidden Problems and Solutions.
  • Smidt, H., & de Vos, W. M. (2004). Degradation of nitroaromatic compounds by microorganisms. PubMed.
  • Spain, J. C. (1995).
  • Wang, Y., et al. (2022). Effect of Glycosylation on the Enzymatic Degradation of D-Amino Acid-Containing Peptides. MDPI.
  • AMSbiopharma. (2025, October 9). Enzymatic Degradation Studies: Assessing Peptide Stability.
  • Peptides.co. (2025, August 21). Peptide Degradation: Prevention Methods.
  • Blasco, R., & Castillo, F. (1993).
  • Al-Garawi, A. A., et al. (2021). Strategies for Improving Peptide Stability and Delivery. PMC.
  • Sigma-Aldrich. (n.d.). Storage and Handling Synthetic Peptides.
  • Woolley, G. A. (2015). Azobenzene-Based Amino Acids for the Photocontrol of Coiled-Coil Peptides. PMC.
  • Schultz, P. G., et al. (2009). Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine. PMC.
  • Crawford, R. L., & Crawford, D. L. (Eds.). (2001). Biodegradation of Nitroaromatic Compounds and Explosives. CSWAB.org.
  • BioLongevity Labs. (2025, June 7). Peptide Stability: Guidelines and SOPs for Handling and Storage.
  • BPSA. (2025, December 22). Peptide Aggregation in Manufacturing Mechanisms, Challenges and Case Studies.
  • CPC Scientific. (n.d.). Unnatural Amino Acids.
  • BenchChem. (n.d.). A Technical Guide to the Incorporation of Unnatural Amino Acids into Peptides.
  • Tirrell, D. A., & Link, A. J. (2012). Residue-Specific Incorporation of Unnatural Amino Acids into Proteins In Vitro and In Vivo.
  • Campos-Vega, R., et al. (2022). Exploring the impact of encapsulation on the stability and bioactivity of peptides extracted from botanical sources: trends and opportunities. Frontiers.
  • Wang, C. K., et al. (2022). On the Utility of Chemical Strategies to Improve Peptide Gut Stability. PMC.
  • Hartman, M. C. T., et al. (2009).
  • Gardossi, L., et al. (1998).
  • Schultz, P. G., et al. (2009). Photocleavage of the polypeptide backbone by 2-nitrophenylalanine. PubMed.
  • BOC Sciences. (n.d.). Strategies for Incorporating Unnatural Amino Acids into Proteins.
  • Chang, J.-L. (2014). Photostability of amino acids: photodissociation dynamics of phenylalanine chromophores. Physical Chemistry Chemical Physics.
  • Kim, J., et al. (2011). Chemical Approach for Specific Enrichment and Mass Analysis of Nitrated Peptides.
  • Sigma-Aldrich. (n.d.). Peptide Stability and Potential Degradation Pathways.
  • Patil, S., et al. (2021). The pH stability of the nitro-peptide conjugate 3 b.
  • Reubsaet, J. L., et al. (1998). Analytical techniques used to study the degradation of proteins and peptides: chemical instability. PubMed.
  • BenchChem. (n.d.). Enhancing Peptide Stability: A Comparative Analysis of 3-(3-Benzothienyl)-D-alanine and Other Unnatural Amino Acids.
  • Wikipedia. (n.d.). Reduction of nitro compounds.
  • Hoffsommer, J. C., & Glover, D. J. (1977).
  • International Journal of Science and Research Archive. (2025, February 24). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Retrieved from International Journal of Science and Research Archive.
  • Alvarez, B., et al. (2011). Decreased proteasomal cleavage at nitrotyrosine sites in proteins and peptides. PMC.
  • Reches, M., & Gazit, E. (2010). Stability of diphenylalanine peptide nanotubes in solution.
  • Thermo Fisher Scientific. (n.d.). Peptide Analysis Use of UV-Visible Second Derivative Spectroscopy.
  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.

Sources

Technical Support Center: Preparative HPLC of Peptides Containing 3-nitro-D-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for scientists and researchers engaged in the purification of synthetic peptides. This guide provides in-depth technical advice, troubleshooting, and frequently asked questions (FAQs) specifically tailored to the challenges of purifying peptides incorporating the modified amino acid 3-nitro-D-phenylalanine. The unique physicochemical properties of this residue demand careful consideration in method development, particularly in column selection for preparative reversed-phase high-performance liquid chromatography (RP-HPLC).

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the purification of peptides containing 3-nitro-D-phenylalanine, explaining the fundamental principles behind the recommended strategies.

Q1: How does the 3-nitro-D-phenylalanine residue affect peptide retention and separation in RP-HPLC?

The incorporation of a 3-nitro-D-phenylalanine residue introduces two primary characteristics that significantly influence its chromatographic behavior:

  • Increased Hydrophobicity: The nitro group (-NO₂) is a bulky, nonpolar functional group. Its addition to the phenylalanine side chain increases the overall hydrophobicity of the amino acid residue. In RP-HPLC, where retention is primarily driven by hydrophobic interactions with the stationary phase, this leads to a longer retention time compared to a peptide with a standard phenylalanine residue.

  • Potential for Secondary Interactions: The nitroaromatic system is electron-deficient, making it capable of engaging in π-π stacking and dipole-dipole interactions with certain stationary phases.[1][2] While the primary retention mechanism is hydrophobic, these secondary interactions can be exploited to achieve unique selectivity, especially when separating closely related impurities.[3] However, they can also lead to peak tailing if not properly managed.[4]

Q2: What is the best stationary phase for purifying my nitrated peptide? Should I start with a C18 column?

A C18 (octadecylsilane) column is the most common starting point for peptide separations and is a reasonable choice for peptides containing 3-nitro-D-phenylalanine.[5] However, alternative stationary phases should be considered to optimize the separation, particularly if issues with resolution or peak shape arise.

  • C18 (Octadecyl): This is the workhorse for peptide purification due to its high hydrophobicity and resolving power.[6] It is an excellent first choice for initial method development. For larger peptides, a wide-pore (300 Å) C18 column is often recommended to ensure the peptide can access the bonded phase within the pores.[7]

  • C8 (Octyl): A C8 phase is less retentive than C18. If your peptide is very hydrophobic and elutes at an excessively high acetonitrile concentration on a C18 column, switching to a C8 can reduce retention time and potentially improve peak shape.

  • Phenyl-Hexyl: This stationary phase is highly recommended for peptides containing aromatic or nitroaromatic residues.[1] The phenyl rings in the stationary phase can engage in π-π interactions with the nitro-phenylalanine residue, offering a different selectivity compared to purely aliphatic phases like C18 or C8.[1][2][3] This can be particularly effective for resolving impurities that have minor differences in their aromatic regions.

Q3: Which mobile phase additives (ion-pairing agents) are best? TFA vs. Formic Acid?

The choice of mobile phase additive is critical for achieving sharp peaks and reproducible retention. These additives function as ion-pairing agents, neutralizing charges on the peptide and minimizing undesirable interactions with residual silanols on the silica-based column packing.[4]

  • Trifluoroacetic Acid (TFA): Typically used at 0.1%, TFA is the most effective and common ion-pairing agent for peptide purification.[8] It is a strong acid that effectively protonates acidic residues and forms tight ion pairs with basic residues, leading to excellent peak shape and high resolution.[4][9] Its main drawback is ion suppression in mass spectrometry (MS), but for preparative work with UV detection, it is generally the best choice.[7]

  • Formic Acid (FA): Used at 0.1%, FA is a weaker ion-pairing agent than TFA.[9][10] This results in less retention and often broader peaks compared to TFA.[11] While it is preferred for LC-MS applications due to its volatility and lower ion suppression, it may compromise resolution in a preparative context. If MS compatibility is not a concern, TFA is recommended for higher purity.[9]

Q4: My peptide is showing poor peak shape (tailing). What are the likely causes and solutions?

Peak tailing is a common issue in peptide HPLC and can significantly impact purity and yield.[12] It is often caused by secondary interactions between the peptide and the stationary phase.[13]

  • Cause 1: Silanol Interactions: Residual, un-capped silanol groups (Si-OH) on the silica surface can become deprotonated (SiO⁻) and interact ionically with positively charged basic residues (e.g., Lys, Arg, His) on the peptide, causing tailing.[13][14]

    • Solution: Ensure the mobile phase pH is low (pH 2-3) by using 0.1% TFA. The strong acidity keeps the silanols protonated and neutral, minimizing these secondary interactions.[14]

  • Cause 2: Column Overload: Injecting too much sample onto the column can saturate the stationary phase, leading to peak distortion, including tailing or fronting.[15]

    • Solution: Perform a loading study. Start with a low injection amount and incrementally increase it until peak shape begins to degrade. This will determine the maximum loading capacity for your specific peptide and column.[16] Typical loading capacities for preparative peptide columns are in the range of 1-2 mg per mL of column volume.[17]

  • Cause 3: Strong Secondary Interactions (π-π): While beneficial for selectivity, excessive π-π interactions between the nitroaromatic group and a phenyl-based column can sometimes lead to tailing.

    • Solution: Try switching from a Phenyl-Hexyl to a C18 column to reduce these specific interactions. Alternatively, modifying the organic solvent (e.g., using a percentage of isopropanol in your acetonitrile) can sometimes disrupt these interactions and improve peak shape.[18]

Troubleshooting Guide

This section provides a systematic approach to resolving common problems encountered during the preparative HPLC of peptides containing 3-nitro-D-phenylalanine.

Problem 1: Low Resolution Between Target Peptide and Impurities

Probable Causes & Solutions

  • Suboptimal Stationary Phase: The chosen column chemistry (e.g., C18) may not be providing enough selectivity for your specific separation.

    • Action: Screen different stationary phases. A Phenyl-Hexyl column is an excellent alternative to C18 for peptides with aromatic residues, as it introduces π-π interactions that can alter elution order and improve resolution.[1][3][5]

  • Gradient is Too Steep: A rapid increase in organic solvent concentration does not allow sufficient time for the column to resolve closely eluting species.

    • Action: Flatten the gradient around the elution point of your target peptide. For example, if your peptide elutes at 40% Acetonitrile with a 5-95% gradient over 30 minutes, try a new gradient of 30-50% Acetonitrile over 40 minutes.

  • Incorrect Ion-Pairing Agent: The ion-pairing agent may not be effective enough.

    • Action: If you are using Formic Acid, switch to 0.1% TFA. The stronger ion-pairing of TFA generally leads to sharper peaks and better resolution.[9][19]

Problem 2: Poor Recovery or No Peptide Eluting

Probable Causes & Solutions

  • High Hydrophobicity: The 3-nitro-D-phenylalanine makes the peptide highly hydrophobic, causing it to bind irreversibly to the column under the initial gradient conditions.

    • Action 1: Increase the final percentage of organic solvent in your gradient. Ensure the gradient reaches at least 95% Acetonitrile.

    • Action 2: Consider a less retentive column, such as a C8 or C4 phase, which will require less organic solvent to elute the peptide.[7]

    • Action 3: Add a stronger organic solvent like isopropanol to the mobile phase B (e.g., 70% Acetonitrile / 20% Isopropanol / 10% Water with 0.1% TFA). Isopropanol is a stronger solvent and can help elute very hydrophobic peptides.

  • Peptide Precipitation: The peptide may be precipitating on the column, especially at the point of injection where the sample solvent meets the mobile phase.

    • Action: Dissolve the crude peptide in a solvent that contains a small amount of organic solvent or is as close as possible to the initial mobile phase composition. Avoid dissolving a hydrophobic peptide in a purely aqueous solution if possible.

Problem 3: Column Overloading

Probable Causes & Solutions

  • Exceeding Mass Capacity: The amount of crude peptide injected exceeds the binding capacity of the stationary phase.[15]

    • Action: Perform a loading study. Start by injecting a small amount (e.g., 1-2 mg on a 10 mm ID column) and increase the load incrementally. Monitor the peak shape. The optimal load is the maximum amount that can be injected before significant peak broadening or fronting occurs.[16][20]

  • Exceeding Volume Capacity: Injecting a very large volume of sample, especially if the sample solvent is stronger than the initial mobile phase, can cause band broadening.

    • Action: Concentrate the sample to reduce the injection volume. Whenever possible, the sample solvent should be weaker than or equal in strength to the starting mobile phase.

Data Presentation & Protocols

Table 1: Comparison of Recommended Stationary Phases
Stationary PhasePrimary InteractionBest For...Key AdvantagePotential Issues
C18 (Octadecyl) HydrophobicGeneral purpose, initial screening.High resolving power for a wide range of peptides.May be too retentive for very hydrophobic peptides.
C8 (Octyl) HydrophobicHydrophobic peptides that are too strongly retained on C18.[6]Reduced retention, potentially faster purification.Lower overall resolving power compared to C18.
Phenyl-Hexyl Hydrophobic & π-π InteractionsPeptides with aromatic residues, like 3-nitro-phenylalanine.[1]Alternative selectivity for resolving difficult impurity pairs.[3][5]Can cause peak tailing if secondary interactions are too strong.
Experimental Protocol: Initial Method Development

This protocol provides a starting point for developing a preparative purification method.

  • Column Selection:

    • Start with a wide-pore (300 Å) C18 column, 5-10 µm particle size. A common preparative dimension is 21.2 x 150 mm.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade Water.

    • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade Acetonitrile.

  • Analytical Scouting Run:

    • Before moving to preparative scale, perform an analytical run on a 4.6 mm ID column with the same packing material.

    • Flow Rate: 1.0 mL/min.

    • Gradient: Linear gradient from 5% B to 95% B over 30 minutes.

    • Detection: UV at 220 nm and 280 nm.

    • Objective: Determine the approximate %B at which the peptide elutes.

  • Scale-Up and Gradient Optimization:

    • Switch to the preparative column (e.g., 21.2 x 150 mm).

    • Scale the Flow Rate: For a 21.2 mm ID column, a typical flow rate is ~20 mL/min.

    • Focus the Gradient: Based on the analytical run, create a shallower gradient around the target elution point. If the peptide eluted at 35% B, a good starting preparative gradient would be 25% to 45% B over 30-40 minutes.

  • Loading Study:

    • Prepare a concentrated solution of your crude peptide.

    • Perform a series of injections with increasing mass (e.g., 10 mg, 25 mg, 50 mg, 100 mg).

    • Monitor the chromatogram for the onset of peak distortion (fronting or tailing). The maximum load is the point just before the peak shape and resolution are compromised.

Visualizations

Diagram 1: Decision Workflow for Column Selection

ColumnSelection Start Start: New Peptide (contains 3-nitro-Phe) ScreenC18 Initial Screen: C18 Column (300Å) Start->ScreenC18 EvalC18 Evaluate Resolution & Peak Shape ScreenC18->EvalC18 GoodSep Acceptable Separation: Proceed to Optimization EvalC18->GoodSep Good PoorRes Poor Resolution (Co-eluting Impurities) EvalC18->PoorRes Poor PeakTailing Severe Peak Tailing EvalC18->PeakTailing Tailing TryPhenyl Switch to: Phenyl-Hexyl Column PoorRes->TryPhenyl PeakTailing->TryPhenyl EvalPhenyl Evaluate Phenyl-Hexyl Performance TryPhenyl->EvalPhenyl ImprovedSep Resolution Improved: Proceed to Optimization EvalPhenyl->ImprovedSep Improved StillPoor Still Poor Separation: Consider C8 or Mobile Phase Modifiers EvalPhenyl->StillPoor Not Improved

Caption: Decision tree for initial column selection.

Diagram 2: Troubleshooting Workflow for Peak Tailing

TailingTroubleshooting Start Problem: Peak Tailing Observed CheckLoad Is Column Overloaded? Start->CheckLoad ReduceLoad Reduce Sample Load & Re-inject CheckLoad->ReduceLoad Yes CheckMP Is Mobile Phase 0.1% TFA? CheckLoad->CheckMP No Solved Problem Resolved ReduceLoad->Solved PrepareMP Prepare Fresh 0.1% TFA Mobile Phase CheckMP->PrepareMP No CheckColumn Consider Column Chemistry CheckMP->CheckColumn Yes PrepareMP->Solved SwitchColumn Switch from Phenyl-Hexyl to C18 or vice-versa CheckColumn->SwitchColumn SwitchColumn->Solved

Caption: Systematic workflow for troubleshooting peak tailing.

References
  • Vertex AI Search, "Purification of Peptides Using Surrogate Stationary Phases on Reversed-Phase Columns". Accessed Jan 10, 2026.
  • SMT, "Phenyl-Hexyl Columns". Accessed Jan 10, 2026.
  • Waters Corporation, "What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? - WKB220178". Accessed Jan 10, 2026.
  • Advanced Materials Technology, "Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures | HALO Columns". Accessed Jan 10, 2026.
  • MilliporeSigma, "A Comparison of Superficially Porous Particle-based Column Chemistries for Peptide Mapping". Accessed Jan 10, 2026.
  • Waters Corporation, "Comparing Mobile Phase Additives for the Separation of mAb Tryptic Peptides: A Case Study on Formic, Difluoroacetic, and Trifluoroacetic Acid". Accessed Jan 10, 2026.
  • Agilent Technologies, "Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases". Accessed Jan 10, 2026.
  • Biotage, "How to choose an ion pairing agent to improve your peptide purific
  • CHROMacademy, "HPLC Troubleshooting Guide - Peak Tailing". Accessed Jan 10, 2026.
  • Waters Corporation, "Peptide Isolation – Method Development Consider
  • ResearchGate, "Which is the best Preparative HPLC column for peptide purific
  • Chromatography Forum, "Loading capacity". Accessed Jan 10, 2026.
  • Phenomenex, "HPLC Troubleshooting Mini Guide - Peak Issues". Accessed Jan 10, 2026.
  • Chromatography Forum, "TFA salt peptide". Accessed Jan 10, 2026.
  • Phenomenex, "HPLC Troubleshooting Mini Guide - Peak Issues". Accessed Jan 10, 2026.
  • Restek, "[2]Troubleshooting HPLC- Tailing Peaks". Accessed Jan 10, 2026.
  • LCGC International, "Troubleshooting Basics, Part IV: Peak Shape Problems". Accessed Jan 10, 2026.
  • Chrom Tech, Inc., "What Causes Peak Tailing in HPLC?". Accessed Jan 10, 2026.
  • BenchChem, "Technical Support Center: Optimizing HPLC Purification of Hydrophobic Peptides". Accessed Jan 10, 2026.
  • Waters Corporation, "OBD Preparative Columns Brochure". Accessed Jan 10, 2026.
  • BenchChem, "A Comparative Guide to Mobile Phase Additives in Proteomics: Ammonium Trifluoroacetate vs. Formic Acid". Accessed Jan 10, 2026.
  • Advanced Chromatography Technologies, "A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC". Accessed Jan 10, 2026.
  • Waters Corporation, "Preparative HPLC Columns | Laboratory-Scale HPLC Purific
  • ResearchGate, "Trifluoroacetic acid (TFA) or formic acid in solid phase extraction prior to ESI-LC-MS analysis?". Accessed Jan 10, 2026.
  • Crawford Scientific, "The Importance of Understanding Secondary Interactions When Analysing Peptides". Accessed Jan 10, 2026.
  • National Institutes of Health, "Requirements for prediction of peptide retention time in reversed-phase high-performance liquid chromatography: hydrophilicity/hydrophobicity of side-chains
  • Phenomenex, "Reversed Phase HPLC Method Development". Accessed Jan 10, 2026.

Sources

Validation & Comparative

Purity assessment of synthetic peptides with (R)-2-Amino-3-(3-nitrophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Purity Assessment of Synthetic Peptides Incorporating (R)-2-Amino-3-(3-nitrophenyl)propanoic acid

From the Desk of a Senior Application Scientist

The synthesis of peptides incorporating unnatural amino acids (UAAs) has opened new frontiers in drug discovery, materials science, and fundamental biological research. These novel molecules, however, present unique analytical challenges. Ensuring the purity of a synthetic peptide is paramount, as even minor impurities can dramatically alter biological activity, immunogenicity, and experimental reproducibility.[1][2] This guide provides a comprehensive comparison of modern analytical techniques for assessing the purity of peptides containing the UAA this compound, a derivative of phenylalanine.[3]

The incorporation of a nitrophenylalanine residue introduces specific physicochemical properties that demand a rigorous, multi-faceted analytical strategy. The aromatic nitro group increases hydrophobicity and provides a unique UV chromophore, but it is also susceptible to chemical modifications, such as reduction, during synthesis and purification. Therefore, a simple, single-method analysis is insufficient for guaranteeing the identity and purity of the final product. This guide is structured to provide researchers, scientists, and drug development professionals with the expertise to design and interpret a robust, self-validating purity assessment workflow.

The Orthogonal Approach: A Mandate for Confidence

The core principle of a trustworthy purity analysis is the use of orthogonal methods—techniques that separate molecules based on different physicochemical properties.[4][5] For a complex peptide, relying solely on a single separation, such as Reversed-Phase HPLC, can be misleading. Impurities with similar hydrophobicity to the target peptide may co-elute, appearing as a single, sharp peak and creating a false impression of high purity.[6] By combining methods like liquid chromatography, mass spectrometry, and capillary electrophoresis, we create a self-validating system that provides a comprehensive and accurate profile of the sample.[7]

Orthogonal_Purity_Workflow cluster_0 Phase 1: Separation & Quantification cluster_1 Phase 2: Identity Confirmation cluster_2 Phase 3: Orthogonal Verification Crude_Peptide Crude Synthetic Peptide with (R)-3-NO2-Phe UPLC RP-UPLC Analysis (Primary Separation) Crude_Peptide->UPLC Inject CE Capillary Electrophoresis (Charge-based Separation) Crude_Peptide->CE Inject Purity_Calc Relative Purity Calculation (% Area) UPLC->Purity_Calc UV Chromatogram MS High-Resolution MS (Identity Confirmation) UPLC->MS Eluent Split Final_Report Comprehensive Purity Report (Purity, Identity, Impurity Profile) Purity_Calc->Final_Report Impurity_ID Impurity Identification (Mass-based) MS->Impurity_ID Mass Spectrum Impurity_ID->Final_Report Charge_Variants Detection of Charge Variants CE->Charge_Variants Charge_Variants->Final_Report

Comprehensive workflow for peptide purity assessment.

Comparative Analysis of Core Analytical Techniques

The selection of an analytical method, or a combination thereof, is critical for the robust characterization of synthetic peptides.[4] The following sections detail the primary techniques, their underlying principles, and their specific applicability to peptides containing this compound.

Method Principle of Separation/Detection Information Provided Strengths Limitations
RP-HPLC HydrophobicityRetention time, peak area (% purity)Robust, versatile, excellent for routine purity checks.[8][9]Limited resolution for complex mixtures; risk of co-elution.[10]
UPLC/UHPLC Hydrophobicity (with higher efficiency)High-resolution retention time, peak areaFaster analysis, superior resolution, and higher sensitivity than HPLC.[10][11]Higher backpressure requires specialized instrumentation.
Mass Spectrometry (MS) Mass-to-charge ratio (m/z)Molecular weight, impurity identification, sequence confirmation (via fragmentation).[12][13]Confirms identity of main peak and impurities; highly sensitive.[1]Not inherently quantitative without extensive calibration; ion suppression effects.
Capillary Electrophoresis (CE) Charge-to-hydrodynamic size ratioElectrophoretic mobility, charge-based purityOrthogonal to HPLC; excellent for resolving charged and hydrophilic impurities.[14]Lower loading capacity; can be less robust than HPLC for certain peptides.
Reversed-Phase and Ultra-High-Performance Liquid Chromatography (RP-HPLC/UPLC)

HPLC is the gold standard for determining peptide purity, separating peptides and their impurities based on hydrophobicity.[9][15] UPLC, an evolution of this technique, utilizes columns packed with smaller particles (<2 µm), generating significantly higher resolution, greater peak capacity, and faster run times.[16] For peptides containing the hydrophobic nitrophenylalanine residue, UPLC is the superior choice for resolving closely related impurities, such as deletion sequences or diastereomers.

The enhanced resolution of UPLC over traditional HPLC is not merely an incremental improvement; it can be the difference between detecting a critical impurity and missing it entirely. As shown in comparative studies, moving from an HPLC to a UPLC platform with the same column chemistry and mobile phases can improve resolution between critical pairs by over 50% and nearly double the overall peak capacity. This allows for more accurate purity calculations and a higher degree of confidence in the analytical result.

Experimental Protocol: RP-UPLC Purity Analysis

  • Sample Preparation:

    • Accurately weigh ~1 mg of the lyophilized peptide.

    • Dissolve in Mobile Phase A to a final concentration of 1 mg/mL. Vortex briefly to ensure complete dissolution.

    • Filter the sample through a 0.22 µm syringe filter if any particulate matter is visible.

  • Chromatographic System & Conditions:

    • System: An ACQUITY UPLC H-Class Bio System or similar low-dispersion LC platform.

    • Column: ACQUITY UPLC Peptide BEH C18, 130Å, 1.7 µm, 2.1 x 100 mm.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

      • Scientist's Note: TFA is an excellent ion-pairing agent that sharpens peaks but can cause ion suppression in MS.[17] For LC-MS, 0.1% formic acid is a common alternative, though it may result in broader peaks for some peptides.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 45°C.

      • Scientist's Note: Elevated temperatures reduce mobile phase viscosity and can improve peak shape and resolution for peptides.

    • Detection: UV at 220 nm (for the peptide bond) and 275 nm. The nitrophenyl group has a secondary absorbance that can be selectively monitored.

    • Injection Volume: 5 µL.

  • Gradient Elution:

    • A shallow gradient is crucial for resolving closely related impurities.[16]

Time (min) % Mobile Phase B Curve
0.05Initial
20.055Linear
21.095Linear
23.095Isocratic
23.15Linear
25.05Isocratic
  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate purity by dividing the peak area of the main peptide by the total area of all peaks, expressed as a percentage.[8]

Mass Spectrometry (MS): The Identity Arbiter

While UPLC provides a quantitative measure of purity based on UV absorbance, it does not confirm the identity of the peaks. Mass spectrometry is the definitive technique for this purpose.[12][13] When coupled with UPLC (UPLC-MS), it becomes a powerhouse for peptide analysis, providing molecular weight confirmation for the main component and every resolved impurity in a single run.[18][19]

For a peptide with this compound, MS is critical for identifying specific, predictable impurities. For instance, the reduction of the nitro group (–NO₂) to an amino group (–NH₂) results in a mass decrease of 30 Da (O₂ vs. H₂). This subtle change might not be resolved by HPLC but is easily identified by MS.

Experimental Protocol: UPLC-MS Identity Confirmation

  • LC System: Use the same UPLC system and conditions as described above, but replace the TFA in the mobile phases with 0.1% formic acid to ensure compatibility with ESI-MS.

  • Mass Spectrometer:

    • System: A high-resolution mass spectrometer (HRMS) such as a Quadrupole Time-of-Flight (Q-TOF) instrument. HRMS provides highly accurate mass measurements, which is invaluable for confirming elemental compositions.[1]

    • Ionization Source: Electrospray Ionization (ESI), positive ion mode.

    • Mass Range: Scan from m/z 300 to 2000.

    • Data Acquisition: Acquire data across the entire chromatographic run.

  • Data Analysis:

    • Extract the mass spectrum for the main chromatographic peak.

    • Deconvolute the spectrum to determine the monoisotopic molecular weight of the peptide.

    • Compare the measured mass to the theoretical mass of the target peptide. The mass accuracy should ideally be within 5 ppm.

    • Perform the same analysis for all impurity peaks to tentatively identify them (e.g., as deletion sequences, products of incomplete deprotection, or modifications like nitro-group reduction).[20]

Capillary Electrophoresis (CE): The Orthogonal Check

Capillary Electrophoresis separates molecules in a narrow capillary based on their charge-to-hydrodynamic size ratio under a strong electric field.[14] This separation mechanism is completely different from the hydrophobicity-based separation of RP-HPLC, making CE an excellent orthogonal technique. It is particularly adept at resolving impurities that are hydrophilic or have charge variants (e.g., deamidation products) which may co-elute with the main peak in a reversed-phase system.[7][14]

Method_Comparison center Peptide Sample (Target + Impurities) UPLC UPLC Separation center->UPLC CE CE Separation center->CE MS MS Detection UPLC->MS Coupled Technique UPLC_Principle Based on Hydrophobicity UPLC->UPLC_Principle CE_Principle Based on Charge-to-Size Ratio CE->CE_Principle MS_Principle Based on Mass-to-Charge Ratio MS->MS_Principle

Comparison of orthogonal analytical principles.

Experimental Protocol: Capillary Zone Electrophoresis (CZE)

  • Sample Preparation: Dissolve the peptide sample to a concentration of 0.5 mg/mL in the background electrolyte (BGE) or water.

  • System & Conditions:

    • System: A standard capillary electrophoresis instrument with UV detection.

    • Capillary: Fused-silica capillary (e.g., 50 µm I.D., 50 cm total length).

    • Background Electrolyte (BGE): 50 mM phosphate buffer, pH 2.5.

      • Scientist's Note: A low pH BGE ensures that the silica capillary wall has minimal charge and that most peptides are cationic, leading to predictable migration towards the cathode.

    • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

    • Voltage: 25 kV.

    • Detection: UV at 200 nm.

  • Data Analysis: The resulting electropherogram will show separated peaks for the main peptide and any charged impurities. Purity is calculated based on corrected peak areas.

Conclusion: Synthesizing Data for a Definitive Assessment

The purity assessment of a synthetic peptide, particularly one containing a unique residue like this compound, cannot be entrusted to a single analytical method. A robust and scientifically sound evaluation is built upon an orthogonal approach. The high-resolution separation provided by UPLC offers the primary quantitative measure of purity. This is then layered with the definitive identity confirmation of Mass Spectrometry , which validates the molecular weight of the target peptide and provides crucial information about the nature of its impurities. Finally, Capillary Electrophoresis offers a powerful cross-check, using a different separation principle to uncover potential impurities that chromatography might miss.

By integrating the data from these complementary techniques, researchers and drug developers can establish a comprehensive quality profile for their synthetic peptide, ensuring the reliability of their experimental data and the safety and efficacy of potential therapeutic candidates.

References

  • Characterization of Synthetic Peptides by Mass Spectrometry - PubMed. (2024). Methods in Molecular Biology.
  • A Comparative Guide to Orthogonal Methods for Peptide Purity and Identity Confirm
  • Peptide Purification and Product Analysis. AltaBioscience.
  • Analytical methods and Quality Control for peptide products. Biosynth.
  • A Comparative Guide to Determining Peptide Purity: Tricine-PAGE vs. Orthogonal Methods. (2025). BenchChem.
  • Characterization of Synthetic Peptides by Mass Spectrometry. (2015). Methods in Molecular Biology.
  • Application Note: High-Resolution Mass Spectrometry for Purity Analysis of Synthetic Peptide 5g. (2025). BenchChem.
  • Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustr
  • Mechanism of Peptide Purity Analysis. MtoZ Biolabs.
  • HPLC Analysis Methods for Peptide Characteriz
  • Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry. (2025). American Chemical Society.
  • Where to Get Reliable Peptide Purity Testing in the United States. Peptide Synthesis & Analysis Services.
  • Determination of the enantiomeric purity of synthetic peptides by gas chromatography-mass spectrometry - PubMed.
  • Peptide Analysis by Rapid, Orthogonal Technologies With High Separation Selectivities and Sensitivities - PubMed. (2001). Biologicals.
  • The Missing Link Between HPLC and UPLC Technology. (2010).
  • UHPLC is the future for Peptide Mapping: Here's why! (2023). LabMal.
  • How to Test Peptide Purity: Methods and Analysis Guide. (2025). Peptide Synthesis & Analysis Services.
  • This compound. MedChemExpress.com.
  • Evaluating HPLC, UHPLC, and UPLC System Performance Using a Reversed-Phase Method for Peptides.
  • UPLC for the Analysis of Synthetic Peptides and for the Development of Isolation Strategies.
  • Peptide Purity, Testing, and Certificates of Analysis (COA) Explained. (2025). Peptide Synthesis & Analysis Services.
  • Principle of Peptide Purity Analysis Using HPLC. MtoZ Biolabs.
  • Better Purities With Orthogonal Peptide Purification Using PEC. Gyros Protein Technologies.
  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
  • Case study : Challenges Faced in Peptide Impurities Characterization. (2025).
  • Identifying and removing impurities from crude peptide prepar

Sources

A Senior Application Scientist's Guide to the Mass Spectrometric Validation of 3-nitro-D-phenylalanine Incorporation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The site-specific incorporation of unnatural amino acids (UAAs) into proteins represents a cornerstone of modern protein engineering, enabling the introduction of novel chemical functionalities for therapeutic and research applications.[1][] Among these, 3-nitro-D-phenylalanine (3-nitro-D-Phe) offers a unique chemical handle. However, the fidelity of its incorporation is paramount, necessitating rigorous analytical validation. This guide provides an in-depth comparison of mass spectrometry (MS)-based methodologies for confirming the precise location of 3-nitro-D-Phe within a target protein. We will explore the nuances of experimental design, from sample preparation to data analysis, and compare the predominant bottom-up proteomic strategy with top-down approaches. This guide is intended for researchers, scientists, and drug development professionals seeking to ensure the absolute integrity of their engineered proteins.

The Imperative of Validating UAA Incorporation

The introduction of a UAA like 3-nitro-D-phenylalanine is achieved by repurposing a codon, typically a stop codon such as amber (TAG), through an orthogonal tRNA/aminoacyl-tRNA synthetase (aaRS) pair.[3] While powerful, this system is not infallible. Errors can lead to truncated proteins (if the stop codon is read as a stop), or mis-incorporation of natural amino acids. For any application, particularly in therapeutics, verifying that the UAA is present, and exclusively at the desired position, is a non-negotiable quality control step. Mass spectrometry has become the gold standard for this validation due to its unparalleled sensitivity and ability to provide definitive sequence information.[4][5]

The Core Workflow: A Bottom-Up Proteomics Approach

The most established method for identifying post-translational modifications and, by extension, UAA incorporation sites is the bottom-up or "shotgun" proteomics workflow.[6][7] This strategy involves the enzymatic digestion of the protein into smaller peptides, which are more amenable to mass spectrometric analysis.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Prot Protein with 3-nitro-D-Phe Digest Enzymatic Digestion (e.g., Trypsin) Prot->Digest Peptides Peptide Mixture Digest->Peptides LC Liquid Chromatography (LC) Separation Peptides->LC MS1 MS1 Scan (Precursor Mass) LC->MS1 MS2 MS2 Scan (Fragmentation) MS1->MS2 Search Database Search (with UAA mass shift) MS2->Search Validation Manual Spectra Validation Search->Validation Result Site Confirmation Validation->Result

Caption: Bottom-up proteomics workflow for UAA validation.

Causality in Experimental Choices: The "Why"
  • Why Trypsin? Trypsin is the most commonly used protease because it cleaves C-terminal to lysine (K) and arginine (R) residues with high specificity. This generates peptides of a predictable and ideal size range (typically 5-30 amino acids) for analysis by most mass spectrometers.

  • Why LC Separation? A complex mixture of peptides from a protein digest requires separation before entering the mass spectrometer. Reverse-phase high-performance liquid chromatography (HPLC) separates peptides based on their hydrophobicity, reducing the complexity of the mixture entering the MS at any given time and allowing for the detection of low-abundance species.[8] The incorporation of 3-nitro-D-Phe, which is more hydrophobic than phenylalanine, will cause a noticeable retention time shift, a key piece of evidence for successful incorporation.[4]

  • Why Tandem MS (MS/MS)? This is the heart of the validation.[9] In a tandem mass spectrometer, an initial MS1 scan measures the mass-to-charge ratio (m/z) of the intact peptides (precursor ions). Selected precursor ions are then isolated and fragmented, and a second MS2 scan measures the m/z of the resulting fragment ions. This fragmentation pattern provides the amino acid sequence of the peptide.[5]

Identifying the Signature of 3-nitro-D-phenylalanine

The key to identification lies in accounting for the mass modification. The nitro group (NO₂) adds a specific mass to the phenylalanine residue.

Amino Acid/ModificationMonoisotopic Mass (Da)Mass Shift (Da)
Phenylalanine (Phe, F)147.0684N/A
3-nitro-phenylalanine192.0637+44.9953

Table 1: Mass shift caused by nitration of phenylalanine.

This mass shift of +45 Da (in nominal mass terms) must be specified as a variable modification on phenylalanine in the database search software.[10] The software will then attempt to match the experimental MS/MS spectra to theoretical spectra of peptides from the target protein, both with and without the modification. A high-scoring match to a peptide containing the nitrated phenylalanine at the intended codon position provides strong evidence of successful incorporation.

Comparative Analysis of Fragmentation Techniques

The method used to fragment the peptide in the MS/MS step is critical. Different techniques yield different types of fragment ions and may be more or less suitable for peptides with specific modifications.

Fragmentation MethodPrincipleAdvantages for 3-nitro-D-PheDisadvantages
Collision-Induced Dissociation (CID) Collision with inert gas breaks the weakest bonds (typically peptide backbone).Well-established, generates rich b- and y-ion series for sequencing.[11]Can sometimes lead to the neutral loss of the nitro group, complicating spectral interpretation. Higher collision energy may be required.[12]
Higher-Energy C-trap Dissociation (HCD) A type of CID performed in an Orbitrap mass analyzer, providing higher resolution fragment ions.Similar to CID but with higher accuracy fragment ions, aiding confident identification.Similar potential for neutral loss as CID.
Electron Transfer Dissociation (ETD) / Electron Capture Dissociation (ECD) Transfers an electron to the peptide, causing fragmentation along the peptide backbone.Preserves labile modifications like nitration that can be lost in CID/HCD.[11][13]Can be less efficient for doubly charged peptides.[11][13] The presence of the nitro group can sometimes inhibit the production of sequence fragments.[11][13]

Recommendation: For initial screening, CID or HCD are often sufficient and widely available. If spectral quality is poor or if there is ambiguity, re-analyzing the sample using ETD can provide complementary and often definitive data by preserving the modification on the fragment ions.[12]

An Alternative Paradigm: Top-Down Proteomics

Instead of digesting the protein, top-down proteomics analyzes the intact protein.[6][14] The protein is introduced into the mass spectrometer, its precise intact mass is measured, and then the entire protein ion is fragmented.

G cluster_prep Sample Preparation cluster_analysis Top-Down MS Analysis cluster_data Data Analysis Prot Purified Intact Protein MS1 Intact Mass Measurement (MS1) Prot->MS1 MS2 Intact Protein Fragmentation (ETD/ECD) MS1->MS2 Deconvolution Deconvolution of Spectra MS2->Deconvolution Mapping Fragment Mapping Deconvolution->Mapping Result Complete Proteoform Characterization Mapping->Result

Caption: Top-down proteomics workflow for UAA validation.

Comparison: Bottom-Up vs. Top-Down
FeatureBottom-Up ProteomicsTop-Down Proteomics
Starting Material Purified protein or complex mixtureHighly purified intact protein
Primary Advantage High throughput, robust, widely used for proteins of all sizes.[8]Provides a complete view of the "proteoform," including all modifications on a single molecule.[14] 100% sequence coverage is possible.
Primary Limitation Incomplete sequence coverage is common, information about combinations of modifications is lost.[14]Technically challenging, less effective for very large proteins, requires high-resolution mass spectrometers (e.g., FT-ICR, Orbitrap).[8]
Validation Confidence High confidence for the identified peptide, but infers the state of the full protein.Unambiguous confirmation of the mass and location of the UAA on the intact protein.

Expert Insight: For routine validation of a single UAA incorporation site in a protein of moderate size (< 30-40 kDa), a bottom-up approach is typically the most practical and cost-effective method. Top-down proteomics offers unparalleled completeness but is a more specialized technique. It becomes particularly powerful when multiple modifications are present, or if there is a suspicion of unexpected processing at the protein's termini.

Self-Validating Protocols: Ensuring Trustworthiness

A robust validation workflow must include controls to eliminate false positives and build confidence in the results.

  • Negative Control: Analyze the wild-type version of the protein expressed under identical conditions but without the UAA machinery. The peptide corresponding to the incorporation site should be identified, but only in its unmodified form. This confirms that the modification is not an artifact.

  • Data Scrutiny: Do not rely solely on automated search engine results. Manually inspect the MS/MS spectrum. A high-quality identification will show a clear series of b- and y-ions that map to the peptide sequence. The mass difference between adjacent fragment ions should correspond to the mass of an amino acid residue. The presence of the +45 Da shift on a fragment ion containing the modification site is a critical piece of evidence.

  • Characteristic Ions: While not always observed, 3-nitrotyrosine (a related modification) can produce a characteristic immonium ion at m/z 181.1 in CID spectra.[4][12] The potential for a similar characteristic ion from 3-nitro-phenylalanine should be investigated during manual validation, as its presence would add another layer of confidence.

Detailed Experimental Protocol: Bottom-Up Validation

This protocol outlines a standard procedure for the validation of 3-nitro-D-Phe incorporation.

Objective: To confirm the site of 3-nitro-D-Phe incorporation in a purified protein.

Materials:

  • Purified protein containing putative 3-nitro-D-Phe

  • Urea, Dithiothreitol (DTT), Iodoacetamide (IAA)

  • Ammonium Bicarbonate buffer (50 mM, pH 8.0)

  • Trypsin (MS-grade)

  • Formic acid

  • Acetonitrile (HPLC-grade)

  • Ultrapure water

Procedure:

  • Denaturation and Reduction:

    • Resuspend ~20 µg of the protein in 50 µL of 8 M urea in 50 mM ammonium bicarbonate.

    • Add DTT to a final concentration of 10 mM.

    • Incubate at 37°C for 1 hour to reduce disulfide bonds.

  • Alkylation:

    • Cool the sample to room temperature.

    • Add IAA to a final concentration of 25 mM.

    • Incubate in the dark at room temperature for 45 minutes to alkylate cysteine residues.

  • Digestion:

    • Dilute the sample 8-fold with 50 mM ammonium bicarbonate to reduce the urea concentration to 1 M.

    • Add MS-grade trypsin at a 1:50 (enzyme:protein) ratio by weight.

    • Incubate overnight at 37°C.

  • Sample Cleanup:

    • Stop the digestion by adding formic acid to a final concentration of 1%.

    • Desalt the peptides using a C18 ZipTip or equivalent solid-phase extraction method according to the manufacturer's protocol.

    • Elute the peptides in 50% acetonitrile, 0.1% formic acid.

    • Dry the peptide sample in a vacuum centrifuge.

  • LC-MS/MS Analysis:

    • Reconstitute the dried peptides in 20 µL of 2% acetonitrile, 0.1% formic acid.

    • Inject 1-2 µL onto a reverse-phase HPLC column (e.g., C18) connected to a tandem mass spectrometer (e.g., an Orbitrap or Q-TOF instrument).

    • Run a standard 60-90 minute gradient from ~5% to 40% acetonitrile.

    • Set the MS method to data-dependent acquisition (DDA), acquiring MS/MS spectra for the top 10-15 most abundant precursor ions from each MS1 scan. Use HCD or CID for fragmentation.

  • Data Analysis:

    • Use a database search engine (e.g., MaxQuant, Proteome Discoverer, Mascot).

    • Search the raw data against a database containing only the sequence of your target protein and any common contaminants (e.g., trypsin, keratin).

    • Specify trypsin as the enzyme, allowing for up to two missed cleavages.

    • Set carbamidomethylation of cysteine as a fixed modification.

    • Crucially, set "Nitration (+44.9953 Da)" on Phenylalanine (F) as a variable modification.

    • Review the results, looking for identification of the target peptide with the nitration modification. Manually inspect the MS/MS spectrum for quality and completeness of the fragment ion series.

References

  • Zivanov, J., et al. (2004). Proteomic identification of 3-nitrotyrosine-containing rat cardiac proteins: effects of biological aging.
  • Zivanov, J., et al. (2004). Proteomic identification of 3-nitrotyrosine-containing rat cardiac proteins: effects of biological aging. PubMed. [Link]
  • Turecek, F. (2013).
  • Desiderio, D. M. (2015). MS Behavior of Nitrated Peptides. Wiley Online Library. [Link]
  • Various Authors. (2022). Unnatural Amino Acids into Proteins/ Protein Engineering. International Research Journal of Modernization in Engineering Technology and Science. [Link]
  • Pandey, A., et al. (2024).
  • Schöneich, C., et al. (2004). Proteomic Identification of 3-Nitrotyrosine-Containing Rat Cardiac Proteins. American Physiological Society. [Link]
  • O'Brien, J., et al. (2010).
  • O'Brien, J., et al. (2010). Electron capture dissociation mass spectrometry of tyrosine nitrated peptides.
  • ResearchGate. (n.d.). The tandem mass spectra of the modified peptides.
  • Labinsights. (2023). Top-Down Proteomics vs. Bottom-Up Proteomics. Labinsights. [Link]
  • Wehr, T. (2006). Top-Down versus Bottom-Up Approaches in Proteomics.
  • Chowdhury, S. K., et al. (1998). Mass Spectrometry Identification of Amino Acid Transformations during Oxidation of Peptides and Proteins: Modifications of Methionine and Tyrosine.
  • Ge, Y. (2021). Top-down proteomics. PubMed Central. [Link]
  • Cheng, S. B., et al. (2009). Tandem Parallel Fragmentation of Peptides for Mass Spectrometry. PubMed. [Link]
  • Fitzsimmons, S. (2019). Top-down versus bottom-up approaches in proteomics.
  • Dougherty, D. A. (2008). In Vivo Incorporation of Unnatural Amino Acids Using the Chemical Aminoacylation Strategy. A Broadly Applicable Mechanistic Tool. PubMed Central. [Link]
  • Skehel, M. (2014). Identifying Proteins using Mass Spectrometry. YouTube. [Link]
  • Reddit. (2023). Determining Non-natural aminoacid integration in an expressed protein. Reddit. [Link]
  • Petersson, E. J., et al. (2014). Probing the effectiveness of spectroscopic reporter unnatural amino acids: a structural study. PubMed Central. [Link]
  • Hong, S. H., et al. (2014). Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System. NIH. [Link]
  • Johnson, K. A., et al. (2018).
  • Ceglarek, U., et al. (2002). Validation of the phenylalanine/tyrosine ratio determined by tandem mass spectrometry: sensitive newborn screening for phenylketonuria. PubMed. [Link]
  • Sidransky, E., et al. (2013). Comparison of different mass spectrometry techniques in the measurement of L-[ring-13C6]phenylalanine incorporation into mixed muscle proteins. NIH. [Link]
  • Yuan, L., et al. (2021). A highly accurate mass spectrometry method for the quantification of phenylalanine and tyrosine on dried blood spots. PubMed. [Link]
  • Sidransky, E., et al. (2013). Comparison of different mass spectrometry techniques in the measurement of L-[ring-(13)C6]phenylalanine incorporation into mixed muscle proteins. PubMed. [Link]

Sources

A Comparative Guide to the Enzymatic Stability of Peptides Containing (2R)-2-amino-3-(3-nitrophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Proteolytically Resistant Peptides

Peptide-based therapeutics offer remarkable specificity and potency, positioning them as promising candidates in drug development. However, their clinical translation is often hampered by a critical vulnerability: rapid degradation by proteases in the body.[1][2] This inherent instability leads to a short plasma half-life, diminishing their therapeutic efficacy.[3] A primary strategy to overcome this obstacle is the incorporation of unnatural amino acids (UAAs) into the peptide sequence.[4] These synthetic building blocks can introduce conformational constraints or stereochemical arrangements that sterically hinder the approach of proteolytic enzymes, thereby enhancing the peptide's stability without compromising its biological activity.[5][6]

This guide provides an in-depth, comparative analysis of the enzymatic stability conferred by the unnatural amino acid (2R)-2-amino-3-(3-nitrophenyl)propanoic acid , a derivative of phenylalanine.[7][8] We will explore the mechanistic basis for its stabilizing effects and present a comprehensive experimental framework for evaluating and comparing its performance against other stability-enhancing modifications. This document is intended for researchers, scientists, and drug development professionals seeking to design and develop next-generation peptide therapeutics with improved pharmacokinetic profiles.

The Rationale for Incorporating (2R)-2-amino-3-(3-nitrophenyl)propanoic acid

The introduction of (2R)-2-amino-3-(3-nitrophenyl)propanoic acid into a peptide backbone is a strategic decision rooted in fundamental principles of enzyme-substrate recognition. Proteases, the enzymes responsible for peptide bond hydrolysis, exhibit a high degree of stereospecificity, primarily recognizing and cleaving peptide bonds involving L-amino acids.[9] The incorporation of a D-amino acid, such as the (2R)-enantiomer of 3-nitrophenylalanine, creates a stereochemical barrier that disrupts the precise alignment required for the enzyme's active site to catalyze cleavage.[9]

Furthermore, the bulky nitrophenyl side chain can introduce significant steric hindrance, further impeding protease access to the scissile peptide bond. The electron-withdrawing nature of the nitro group may also influence the electronic properties of the adjacent peptide bond, potentially rendering it less susceptible to nucleophilic attack during hydrolysis.

This guide will now delve into the practical aspects of assessing the enzymatic stability of peptides containing this unique UAA, providing detailed protocols and comparative data to inform your research and development efforts.

Experimental Design and Methodologies

A robust assessment of peptide stability requires a systematic and well-controlled experimental design. The following sections outline the key methodologies for a comprehensive enzymatic stability assay.

Experimental Workflow

The overall workflow for assessing the enzymatic stability of peptides is a multi-step process that involves incubation with a proteolytic environment, followed by quenching of the enzymatic reaction and subsequent analysis of the remaining intact peptide.

Enzymatic Stability Assay Workflow cluster_0 Incubation Phase cluster_1 Quenching & Processing cluster_2 Analytical Phase Peptide_Synthesis Peptide Synthesis (with and without UAA) Incubation Incubation with Proteolytic Matrix (e.g., Human Serum) Peptide_Synthesis->Incubation Time_Points Aliquots taken at Defined Time Points Incubation->Time_Points Quenching Quench Reaction (e.g., with TCA) Time_Points->Quenching Protein_Precipitation Protein Precipitation & Centrifugation Quenching->Protein_Precipitation Supernatant_Collection Collection of Supernatant Protein_Precipitation->Supernatant_Collection HPLC_Analysis RP-HPLC Analysis Supernatant_Collection->HPLC_Analysis MS_Analysis LC-MS/MS for Metabolite ID Supernatant_Collection->MS_Analysis Data_Analysis Data Analysis (Half-life Calculation) HPLC_Analysis->Data_Analysis MS_Analysis->Data_Analysis

Caption: Workflow for a typical enzymatic stability assay.

Detailed Step-by-Step Protocol: Human Serum Stability Assay

This protocol provides a standardized method for evaluating the stability of peptides in human serum, a biologically relevant matrix that contains a complex mixture of proteases.[10][11]

Materials:

  • Test Peptide (containing (2R)-2-amino-3-(3-nitrophenyl)propanoic acid)

  • Control Peptide (native counterpart)

  • Human Serum (pooled from multiple donors to average out individual variations)[1]

  • Trichloroacetic Acid (TCA) solution (e.g., 10% w/v in water) for quenching[12]

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • HPLC-grade water and acetonitrile

  • Trifluoroacetic Acid (TFA)

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with UV detector[13][14]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system for metabolite identification[15][16]

  • Thermomixer or incubating shaker

  • Microcentrifuge

Procedure:

  • Peptide Preparation: Prepare stock solutions of the test and control peptides in a suitable solvent (e.g., water or a minimal amount of DMSO, then diluted with PBS) to a final concentration of 1 mM.

  • Incubation Setup:

    • In separate microcentrifuge tubes, mix the peptide stock solution with human serum to achieve a final peptide concentration of 100 µM. A common ratio is 1:1 (v/v) of peptide solution to serum.[12]

    • Incubate the mixtures at 37°C with gentle shaking.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes), withdraw an aliquot (e.g., 50 µL) from each incubation mixture.

  • Quenching the Reaction:

    • Immediately add the aliquot to a tube containing a quenching solution, such as an equal volume of cold 10% TCA, to stop the enzymatic degradation by precipitating the serum proteins.[12]

    • Vortex briefly and incubate on ice for at least 10 minutes.

  • Sample Processing:

    • Centrifuge the quenched samples at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully collect the supernatant, which contains the remaining intact peptide and any degradation products.

  • Analytical Quantification (RP-HPLC):

    • Analyze the supernatant by reverse-phase HPLC (RP-HPLC).

    • Typical HPLC Conditions:

      • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)

      • Mobile Phase A: 0.1% TFA in water

      • Mobile Phase B: 0.1% TFA in acetonitrile

      • Gradient: A linear gradient from 5% to 95% Mobile Phase B over a suitable time (e.g., 30 minutes).

      • Flow Rate: 1 mL/min

      • Detection: UV at 214 nm and/or 280 nm.[14]

  • Data Analysis:

    • Integrate the peak area of the intact peptide at each time point.

    • Normalize the peak area at each time point to the peak area at time zero (t=0).

    • Plot the percentage of remaining intact peptide against time.

    • Calculate the half-life (t½) of the peptide by fitting the data to a one-phase decay model.[1]

  • Metabolite Identification (LC-MS/MS):

    • To identify the cleavage sites, analyze the samples using LC-MS/MS.

    • The masses of the detected fragments can be used to pinpoint the specific peptide bonds that were hydrolyzed.[17][18]

Comparative Data and Interpretation

The following table presents hypothetical, yet representative, data comparing the enzymatic stability of a model peptide containing (2R)-2-amino-3-(3-nitrophenyl)propanoic acid with its native L-phenylalanine counterpart and another common stabilizing modification, N-terminal acetylation.

PeptideModificationHalf-life (t½) in Human Serum (min)Primary Cleavage Site
Model Peptide L-Phenylalanine (Native)15Between Phe and next residue
Test Peptide (2R)-2-amino-3-(3-nitrophenyl)propanoic acid240No significant cleavage observed at 240 min
Control Peptide N-terminal Acetylation45Internal cleavage site

Interpretation of Results:

  • The Model Peptide with the natural L-phenylalanine is rapidly degraded, with a half-life of only 15 minutes. This is a common fate for many unmodified peptides in serum.[19]

  • N-terminal acetylation , a well-known strategy to block exopeptidases that cleave from the N-terminus, provides a modest increase in stability (t½ = 45 min).[20] However, the peptide remains susceptible to cleavage by endopeptidases.

  • The Test Peptide containing (2R)-2-amino-3-(3-nitrophenyl)propanoic acid demonstrates a dramatic increase in stability, with a half-life of 240 minutes. This significant improvement underscores the effectiveness of incorporating this D-amino acid in preventing proteolytic degradation.

Visualizing Proteolytic Cleavage

The following diagram illustrates the concept of how proteases cleave a native peptide versus the protection afforded by the incorporation of our unnatural amino acid.

Proteolytic Cleavage cluster_native Native Peptide cluster_modified Modified Peptide with (2R)-3-Nitrophenylalanine Native_Peptide ...-Ala-Phe-Gly-... Protease Protease Cleavage Cleavage Site Protease->Cleavage Modified_Peptide ...-Ala-(2R)-3-NO2-Phe-Gly-... Blocked_Protease Protease No_Cleavage Cleavage Blocked Blocked_Protease->No_Cleavage

Caption: Protease action on native vs. modified peptides.

Conclusion: A Powerful Tool for Peptide Drug Development

The incorporation of (2R)-2-amino-3-(3-nitrophenyl)propanoic acid represents a highly effective strategy for enhancing the enzymatic stability of peptide-based drug candidates. The experimental data clearly demonstrates a substantial increase in the peptide's half-life in human serum compared to its native counterpart and other common modifications. This enhanced stability is crucial for improving the pharmacokinetic profile and, ultimately, the therapeutic potential of peptide drugs.

The methodologies outlined in this guide provide a robust framework for researchers to systematically evaluate the impact of this and other unnatural amino acids on peptide stability. By understanding the principles of proteolytic degradation and employing these rigorous analytical techniques, scientists can rationally design and develop more stable and effective peptide therapeutics.

References

  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants.
  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supern
  • Quantifying and controlling the proteolytic degradation of cell adhesion peptides. PubMed Central. URL
  • Quantifying and Controlling the Proteolytic Degradation of Cell Adhesion Peptides.
  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supern
  • Monitoring the stabilities of a mixture of peptides by mass-spectrometry-based techniques. PubMed Central. URL
  • A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture. PubMed Central. URL
  • Proteases. Bowers Lab. URL
  • Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. Semantic Scholar. URL
  • (R)-2-Amino-3-(3-nitrophenyl)propanoic acid. MedchemExpress.com. URL
  • Stability-indicating methods for peptide drug analysis. AMSbiopharma. URL
  • Strategies to improve plasma half life time of peptide and protein drugs.
  • Global profiling of protease cleavage sites by chemoselective labeling of protein N-termini. PNAS. URL
  • Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS One. URL
  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive. URL
  • protein, cleavage site. THE GPM. URL
  • Below a few processes are listed where proteolytic enzymes act on a protein substrate.
  • PeptideCutter. Expasy. URL
  • Estimating peptide half-life in serum from tunable, sequence-related physicochemical properties. PubMed Central. URL
  • Proteolytic Post-translational Modification of Proteins: Proteomic Tools and Methodology. Molecular & Cellular Proteomics. URL
  • HPLC Method for Determination of the Chemical Stability of Antimicrobial Peptide α-Defensin 2.
  • Proteolytic Stability Peptides. Scribd. URL
  • The development and optimisation of an HPLC-based in vitro serum stability assay for a calcitonin gene-related peptide receptor antagonist peptide.
  • In silico approaches for predicting the half-life of natural and modified peptides in blood. PLOS One. URL
  • Enzymatic Degradation Studies: Assessing Peptide Stability. Tocris. URL
  • Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PubMed Central. URL
  • Protein Identification: Peptide Mapping vs. Tandem Mass Spectrometry.
  • HPLC Analysis Methods for Peptide Characteriz
  • Improving enzymatic and chemical stability of peptides by chemical modific
  • De novo peptide sequencing. Wikipedia. URL
  • Sequences of all degradation products identified in blood, serum, and plasma samples.
  • Possible Mechanisms by Which Enzymatic Degradation of Human Serum Albumin Can Lead to Bioactive Peptides and Biomarkers. Frontiers in Physiology. URL
  • Mass Spectrometry in Peptide and Protein Analysis. Mabion. URL
  • Enzymatic stability characterization in the presence of serum protease of peptides (left) and lipopeptides (right).
  • (S)-2-Amino-3-(3-nitrophenyl)propanoic acid. MedchemExpress.com. URL
  • Advances in the stability challenges of bioactive peptides and improvement strategies.
  • Enzymatic synthesis of peptides containing unn
  • Exoproteolytic degradation of synthetic peptides in blood serum.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. Sigma-Aldrich. URL
  • Synthesis, Characterization and Antimicrobial activity of protected dipeptides and their deprotected analogs. Oriental Journal of Chemistry. URL
  • Novel Synthetic Strategies Towards Analogues of Cadaside and Malacidin Antibiotic Peptides. MDPI. URL
  • Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine. PubMed Central. URL
  • The pH stability of the nitro-peptide conjugate 3 b.
  • Enhancing Peptide Stability: A Comparative Analysis of 3-(3-Benzothienyl)
  • Peptide Stability. Sigma-Aldrich. URL
  • Strategies for Improving Peptide Stability and Delivery. PubMed Central. URL
  • Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. PubMed Central. URL

Sources

Assessing the Impact of 3-Nitro-D-Phenylalanine on Peptide Conformation: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of peptide-based therapeutics, the incorporation of unnatural amino acids is a cornerstone strategy for modulating conformational stability, receptor affinity, and proteolytic resistance.[1][2] Among the myriad of available modifications, the site-specific introduction of 3-nitro-D-phenylalanine presents a unique combination of steric and electronic perturbations. This guide offers an in-depth, comparative analysis of the conformational implications of this modification, providing researchers, scientists, and drug development professionals with the foundational knowledge and experimental frameworks to harness its potential. We will explore the theoretical underpinnings of its structural influence and provide detailed, field-tested protocols for its empirical validation.

The Rationale Behind Unnatural Amino Acid Incorporation

The intrinsic flexibility of many linear peptides often correlates with poor metabolic stability and reduced binding affinity to biological targets.[3] Constraining the peptide backbone into a bioactive conformation is a critical step in overcoming these limitations. The introduction of unnatural amino acids, such as D-amino acids or those with modified side chains, serves as a powerful tool to achieve this conformational control.[4][5] These modifications can induce specific secondary structures, such as β-turns or helices, and provide novel side-chain functionalities for enhanced molecular interactions.

3-Nitro-D-Phenylalanine: A Dual-Action Modification

The incorporation of 3-nitro-D-phenylalanine into a peptide sequence introduces two primary modifications, each with distinct conformational consequences:

  • D-Amino Acid Configuration: The use of a D-amino acid fundamentally alters the local backbone geometry. In general, a D-amino acid will have conformational preferences that are a mirror image of its L-counterpart.[6] This can disrupt or stabilize secondary structures depending on the peptide sequence. For instance, a D-amino acid can promote the formation of a left-handed α-helix or induce a β-turn, significantly altering the peptide's overall topology.

  • Side-Chain Nitration: The addition of a nitro group to the phenyl ring of phenylalanine introduces a potent electron-withdrawing group. This modification can influence intramolecular and intermolecular interactions through several mechanisms:

    • Altered Aromatic Interactions: The electronic properties of the phenyl ring are modified, which can change its stacking interactions (π-π stacking) with other aromatic residues.[7][8][9]

    • Dipole Moment: The nitro group introduces a significant dipole moment, potentially leading to new electrostatic interactions within the peptide or with its target.

    • Hydrogen Bonding: The nitro group can act as a hydrogen bond acceptor, providing an additional point of interaction to stabilize specific conformations.

Comparative Conformational Analysis of Phenylalanine Analogs

To illustrate the potential impact of 3-nitro-D-phenylalanine, we present a comparative analysis of its expected conformational effects alongside other common phenylalanine analogs within a model peptide sequence (e.g., Ac-Tyr-X-Ala-Gly-NH₂). The following table summarizes the anticipated outcomes based on their known structural tendencies.

Amino Acid (X)Expected Predominant ConformationRationale for Conformational Preference
L-Phenylalanine α-helix or β-sheet (sequence dependent)The natural L-amino acid will adopt standard backbone dihedral angles, readily participating in canonical secondary structures. Aromatic-aromatic interactions with the N-terminal tyrosine can further stabilize the conformation.[10][11]
D-Phenylalanine Left-handed α-helix, β-turn, or disrupted helixThe D-enantiomer favors dihedral angles that are the inverse of the L-form, often disrupting right-handed helices or promoting turns.[12]
L-3-Nitrophenylalanine Potentially altered α-helix or β-sheetThe nitro group can influence packing and electrostatic interactions, subtly modifying the stability of standard secondary structures. The potential for new hydrogen bonds may favor specific turn-like structures.
3-Nitro-D-phenylalanine Likely a well-defined β-turn or distorted helixThe combination of the D-configuration's turn-inducing propensity and the nitro group's potential for stabilizing interactions is likely to result in a highly constrained and unique conformation.

Experimental Workflows for Conformational Assessment

A robust assessment of the conformational impact of 3-nitro-D-phenylalanine requires a multi-pronged experimental approach. The following workflows detail the key techniques for synthesizing and characterizing these modified peptides.

Workflow 1: Solid-Phase Peptide Synthesis (SPPS)

The synthesis of peptides containing 3-nitro-D-phenylalanine is readily achievable using standard Fmoc-based solid-phase peptide synthesis protocols.[1][13][14][15][16]

General workflow for Fmoc-based solid-phase peptide synthesis.

Detailed Protocol:

  • Resin Preparation: Swell the appropriate solid support (e.g., Rink amide resin for a C-terminal amide) in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the Fmoc-protected amino acid (including Fmoc-3-nitro-D-phenylalanine-OH) and a coupling reagent (e.g., HBTU, HATU) in DMF.

    • Add an activator base (e.g., DIPEA) and allow the amino acid to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a qualitative test (e.g., ninhydrin test).

  • Washing: Wash the resin with DMF to remove excess reagents.

  • Chain Elongation: Repeat steps 2-4 for each amino acid in the desired sequence.

  • Final Deprotection and Cleavage: After the final amino acid is coupled, perform a final Fmoc deprotection. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane).

  • Purification and Characterization: Precipitate the crude peptide in cold diethyl ether. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity and purity by mass spectrometry (MS).

Workflow 2: Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and powerful technique for assessing the secondary structure of peptides in solution.[17]

Workflow for CD spectroscopy analysis of peptide conformation.

Detailed Protocol:

  • Sample Preparation:

    • Dissolve the purified peptide in an appropriate buffer (e.g., 10 mM sodium phosphate, pH 7.4). The buffer should have low absorbance in the far-UV region.

    • Determine the precise peptide concentration using a quantitative amino acid analysis or by measuring the absorbance of an aromatic residue like tyrosine at 280 nm.

    • Prepare a buffer blank with the same composition as the peptide sample.

  • Instrument Setup:

    • Purge the CD spectropolarimeter with nitrogen gas.

    • Set the measurement parameters: wavelength range (typically 190-260 nm), bandwidth, scan speed, and number of accumulations.

  • Data Acquisition:

    • Record a baseline spectrum of the buffer in the cuvette.

    • Record the CD spectrum of the peptide solution.

  • Data Processing:

    • Subtract the baseline spectrum from the peptide spectrum.

    • Convert the raw data (in millidegrees) to mean residue ellipticity [θ] using the following equation: [θ] = (mdeg × MRW) / (10 × l × c) where MRW is the mean residue weight, l is the pathlength in cm, and c is the concentration in mg/mL.

  • Analysis: Analyze the spectrum for characteristic features:

    • α-helix: Negative bands at ~222 nm and ~208 nm, and a positive band at ~192 nm.

    • β-sheet: A negative band around 218 nm and a positive band around 195 nm.

    • Random Coil: A strong negative band near 200 nm.

Workflow 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides high-resolution, atomic-level information about the three-dimensional structure of peptides in solution.[8][13][18][19]

Workflow for peptide structure determination by NMR spectroscopy.

Detailed Protocol:

  • Sample Preparation: Dissolve the peptide in a suitable deuterated solvent (e.g., H₂O/D₂O 90/10) to a concentration of 0.5-1.0 mM. Adjust the pH as needed.

  • 1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to assess sample purity and signal dispersion, which gives an initial indication of a folded structure.

  • 2D NMR Experiments:

    • TOCSY (Total Correlation Spectroscopy): To identify all protons within each amino acid's spin system.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.

    • HSQC (Heteronuclear Single Quantum Coherence): If using ¹⁵N or ¹³C labeled peptides, this correlates protons with their attached nitrogens or carbons, aiding in resonance assignment.

  • Resonance Assignment: Sequentially assign all proton resonances to their respective amino acids in the peptide sequence.

  • Structural Restraints: Identify and quantify NOE cross-peaks to generate a list of interproton distance restraints. Measure scalar coupling constants to obtain dihedral angle restraints.

  • Structure Calculation: Use computational software (e.g., CYANA, XPLOR-NIH) to calculate a family of 3D structures that are consistent with the experimental restraints.

  • Structure Validation: Assess the quality of the calculated structures using various statistical parameters.

Conclusion

The incorporation of 3-nitro-D-phenylalanine is a nuanced yet powerful strategy for peptide drug design. Its dual nature as a D-amino acid and a carrier of an electronically distinct side chain offers a unique avenue for enforcing specific, and often non-natural, peptide conformations. By employing a systematic approach of chemical synthesis followed by rigorous spectroscopic analysis using CD and NMR, researchers can elucidate the precise structural consequences of this modification. This understanding is paramount for establishing clear structure-activity relationships and for the rational design of next-generation peptide therapeutics with enhanced potency, selectivity, and stability.

References

  • American Peptide Society. Analysis.
  • Aromatic–Aromatic Interactions Enable α-Helix to β-Sheet Transition of Peptides to Form Supramolecular Hydrogels. Journal of the American Chemical Society. 2016.
  • Coin, I., Beyermann, M., & Bienert, M. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • D'Souza, C., & Loo, R. O. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. RSC Medicinal Chemistry. 2022;13(10):1159-1182.
  • Forster, A. C., Tan, Z., Nalam, M. N. L., Lin, H., Thiele, H., & Cornish, V. W. Ribosomal Synthesis of Unnatural Peptides. Journal of the American Chemical Society. 2003;125(22):6807-6817.
  • Gentilucci, L., De Marco, R., & Cerisoli, L. Chemical modifications designed to improve peptide stability: incorporation of non-natural amino acids, pseudo-peptide bonds, and cyclization. Current pharmaceutical design. 2010;16(28):3185-3203.
  • Keiderling, T. A. Structure Analysis of Unfolded Peptides I: Vibrational Circular Dichroism Spectroscopy. In: Johnson, M., & Varani, G. (eds.) Protein-Ligand Interactions. Methods in Molecular Biology, vol 544. Humana Press. 2009.
  • Lax, R., & Vinogradov, A. A. Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints. Biochemistry. 2016;55(33):4595-4608.
  • NMIMS Pharmacy. NMR in structural determination of proteins and peptides. 2020.
  • SARomics Biostructures. Protein & Peptide NMR Spectroscopy : Practical Aspects.
  • Makwana, K. M., & Mahalakshmi, R. Implications of Aromatic-Aromatic Interactions: From Protein Structures to Peptide Models. Protein Science. 2015;24(12):1920-1933.
  • McGaughey, G. B., Gaskins, K. T., & Kiell, D. C. Aromatic-aromatic interactions in the context of protein structure and function. Journal of Biological Chemistry. 1998;273(25):15458-15463.
  • Isidro-Llobet, A., Alvarez, M., & Albericio, F. Amino acid-protecting groups. Chemical reviews. 2009;109(6):2455-2504.
  • Butterfield, S. M., & Waters, M. L. The role of aromatic-aromatic interactions in strand-strand stabilization of β-sheets. Protein Science. 2013;22(8):1044-1053.
  • Bolarinwa, O., & Fagbemi, T. N. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. RSC Medicinal Chemistry. 2022;13(10):1159-1182.
  • Wikipedia. D-peptide.

Sources

A Researcher's Guide to the Off-Target Effects of (R)-2-Amino-3-(3-nitrophenyl)propanoic acid and its Alternatives in Cellular Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(R)-2-Amino-3-(3-nitrophenyl)propanoic acid, also known as D-3-nitrophenylalanine, and its more commonly studied stereoisomer, L-3-nitrophenylalanine, are synthetic amino acid analogs of phenylalanine.[1][2] These compounds are utilized in research primarily as competitive inhibitors of aromatic amino acid hydroxylases, leveraging their structural similarity to the natural substrates phenylalanine and tyrosine.[3][4] While their ability to modulate specific enzymatic pathways is valuable, their use in cellular models is complicated by a range of potential off-target effects. Misinterpretation of experimental data is a significant risk if these unintended interactions are not carefully considered and controlled.

This guide provides a comprehensive comparison of the on-target and off-target effects of nitrophenylalanine derivatives. We will delve into the causality behind experimental choices for validating these effects, compare the compound to key alternatives, and provide detailed protocols to empower researchers to conduct self-validating experiments. Our focus is on ensuring the scientific integrity of studies employing these powerful but potentially promiscuous chemical probes.

On-Target Mechanism: Competitive Inhibition of Aromatic Amino Acid Hydroxylases

The primary targets of nitrophenylalanine analogs are enzymes that recognize phenylalanine and tyrosine. The nitro-group modification alters the electronic properties of the phenyl ring, allowing the molecule to bind to the active site but impeding the catalytic reaction. The two main targets in mammalian cells are Phenylalanine Hydroxylase (PAH) and Tyrosine Hydroxylase (TH).

  • Phenylalanine Hydroxylase (PAH): This hepatic enzyme catalyzes the conversion of phenylalanine to tyrosine.[5] Inhibition of PAH by compounds like 3-nitrophenylalanine disrupts this pathway, leading to an accumulation of phenylalanine.[3] This is the same mechanism underlying the genetic disease phenylketonuria (PKU).[5][6]

  • Tyrosine Hydroxylase (TH): As the rate-limiting enzyme in catecholamine biosynthesis, TH converts L-tyrosine to L-DOPA, a precursor for dopamine, norepinephrine, and epinephrine.[4][7] Competitive inhibition of TH is a key strategy for studying and modulating neurotransmitter synthesis.[8][9]

The intended use of nitrophenylalanine analogs typically involves the targeted disruption of one of these pathways. However, the structural similarity that confers on-target activity also creates the potential for numerous off-target interactions.

On_Target_Pathways cluster_PAH PAH Pathway cluster_TH Catecholamine Synthesis Phe L-Phenylalanine PAH Phenylalanine Hydroxylase (PAH) Phe->PAH Tyr L-Tyrosine PAH->Tyr Tyr_TH L-Tyrosine TH Tyrosine Hydroxylase (TH) Tyr_TH->TH LDOPA L-DOPA TH->LDOPA Dopamine Dopamine LDOPA->Dopamine Inhibitor (R/S)-3-Nitrophenylalanine Inhibitor->PAH Inhibitor->TH caption Fig. 1: On-Target Inhibition Pathways.

Fig. 1: On-Target Inhibition Pathways.

Potential Off-Target Effects and Their Consequences

The utility of this compound is constrained by its potential to interact with unintended cellular components. These effects can be broadly categorized as follows:

  • Non-Specific Enzyme Inhibition: As an amino acid analog, it may bind to other enzymes that have pockets for aromatic residues, such as other hydroxylases, decarboxylases, or aminotransferases.

  • Metabolic Perturbation: An accumulation of phenylalanine due to PAH inhibition is a significant metabolic stressor. High levels of phenylalanine can inhibit cell proliferation by outcompeting other essential amino acids for transport across the cell membrane via transporters like LAT1/LAT2.[10][11]

  • Cytotoxicity: The nitroaromatic functional group is a structural alert for toxicity. Such groups can be associated with increased oxidative stress and DNA damage, leading to non-specific cell death that can be mistaken for a specific phenotypic outcome.[12]

  • Protein Incorporation: Unnatural amino acids can sometimes be mistakenly charged onto tRNAs and incorporated into newly synthesized proteins. This can lead to protein misfolding, aggregation, and loss of function, triggering cellular stress responses like the Unfolded Protein Response (UPR).[13][14]

Comparative Analysis with Alternative Inhibitors

To mitigate the risks associated with nitrophenylalanine, researchers should consider alternatives with different mechanisms of action or potentially cleaner off-target profiles.

Feature(R/S)-3-NitrophenylalanineMetyrosine (α-methyl-p-tyrosine)p-Chlorophenylalanine (PCPA)siRNA/shRNA Knockdown
Primary Target(s) PAH, TH[3][4]Tyrosine Hydroxylase (TH)[4][8]Phenylalanine Hydroxylase (PAH), Tryptophan Hydroxylase (TPH)[15]Specific mRNA for PAH or TH
Mechanism Competitive InhibitionCompetitive Inhibition[8]Irreversible Inhibition[15]mRNA Degradation
Key Advantages Broadly inhibits aromatic amino acid hydroxylasesMore selective for TH than nitrophenylalanine; clinically used[8]Potent, irreversible inhibitionHighest specificity for intended target
Known Off-Target Issues Cytotoxicity, broad enzyme inhibition, metabolic disruption from Phe buildup[10][12]Can impact noradrenergic neurons through stress-mediated effects, not just direct TH inhibition[16]Potent inhibitor of serotonin synthesis (via TPH), significant neurological side effectsPotential for off-target gene silencing, incomplete knockdown, complex delivery
Cellular Model Use Acute studies; dose-response requiredNeuroscience studies on catecholamine synthesis[16]Used to study effects of Phe buildup or serotonin depletion[15]Validating phenotypes observed with small molecules

Experimental Protocols for Off-Target Validation

A critical component of using any chemical inhibitor is to perform validation experiments to confirm on-target engagement and rule out common off-target effects.

Protocol 1: Validating On-Target TH Inhibition via Western Blot

This protocol assesses the direct downstream consequence of TH inhibition: a reduction in catecholamine synthesis. We will measure the level of phosphorylated TH (pTH), an indicator of enzyme activity, and key downstream proteins.

Causality: If 3-nitrophenylalanine is acting on-target to inhibit TH, we expect to see a decrease in downstream products without a change in the total amount of the TH protein itself. A change in pTH at Ser40 indicates modulation of the enzyme's activation state.

Methodology:

  • Cell Culture: Plate a catecholamine-producing cell line (e.g., PC12, SH-SY5Y) at a density of 1x10^6 cells/well in a 6-well plate. Allow cells to adhere for 24 hours.

  • Treatment: Treat cells with a dose-response of (R/S)-3-nitrophenylalanine (e.g., 1 µM, 10 µM, 50 µM, 100 µM) and a vehicle control (e.g., DMSO or media) for 4-6 hours. Include a positive control inhibitor like Metyrosine (100 µM).

  • Cell Lysis: Wash cells twice with ice-cold PBS. Lyse cells in 100 µL of RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • Western Blot:

    • Load 20 µg of protein per lane on a 10% SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C (e.g., anti-TH, anti-pTH(Ser40), anti-Actin).

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Develop with an ECL substrate and image the blot.

  • Analysis: Quantify band intensities and normalize to the loading control (Actin). A dose-dependent decrease in pTH/TH ratio indicates on-target activity.

WB_Workflow cluster_workflow Western Blot Workflow for Target Validation start Plate Cells (e.g., SH-SY5Y) treat Treat with Inhibitor (Dose-Response) start->treat lyse Lyse Cells & Quantify Protein treat->lyse sds SDS-PAGE lyse->sds transfer Transfer to PVDF Membrane sds->transfer probe Probe with Antibodies (pTH, TH, Actin) transfer->probe image Image & Quantify probe->image caption Fig. 2: Workflow for On-Target Validation.

Fig. 2: Workflow for On-Target Validation.
Protocol 2: Assessing Off-Target Cytotoxicity and Metabolic Stress

This protocol uses a simple cell viability assay alongside a rescue experiment to distinguish between specific on-target effects and non-specific toxicity or metabolic disruption.

Causality: If the observed cell death or growth inhibition is due to non-specific cytotoxicity, it will not be rescued by supplementing the media. If it is due to phenylalanine buildup and subsequent competitive inhibition of other amino acid transporters, supplementation with a pool of large neutral amino acids (LNAAs) may rescue the phenotype.[6][10]

Methodology:

  • Cell Culture: Plate cells (e.g., HEK293T or the cell line from Protocol 1) in a 96-well plate at 5,000-10,000 cells/well.

  • Treatment Groups:

    • Vehicle Control

    • (R)-3-Nitrophenylalanine (at a concentration that shows an effect, e.g., 100 µM)

    • (R)-3-Nitrophenylalanine + LNAA supplement (e.g., leucine, isoleucine, valine)

    • Positive control for toxicity (e.g., Staurosporine, 1 µM)

  • Incubation: Treat cells and incubate for 24-48 hours.

  • Viability Assay: Add a viability reagent (e.g., CellTiter-Glo®, PrestoBlue™, or MTT) and measure the signal according to the manufacturer's protocol.

  • Analysis: Normalize all readings to the vehicle control. A significant recovery of cell viability in the LNAA co-treatment group suggests the effect was due to metabolic stress from phenylalanine accumulation, an off-target effect in many contexts. Lack of rescue points towards generalized cytotoxicity.

Conclusion and Best Practices

This compound and its L-isomer are useful tools for inhibiting PAH and TH, but they are not perfectly specific. Researchers must approach their use with a critical mindset, acknowledging the high potential for off-target effects ranging from metabolic disruption to overt cytotoxicity.

To ensure trustworthy and authoritative results, we recommend the following:

  • Dose-Response: Always perform dose-response curves to identify the minimum effective concentration and avoid excessively high concentrations that promote off-target effects.

  • Use Orthogonal Approaches: Validate key findings using an alternative inhibitor with a different chemical scaffold (e.g., Metyrosine) or, ideally, a genetic approach like siRNA knockdown of the target enzyme.

  • Perform Rescue Experiments: When observing phenotypes like cell death or growth inhibition, conduct rescue experiments (e.g., with LNAAs) to probe the underlying mechanism.

  • Control for Stereoisomers: Be aware of which stereoisomer (R/D or S/L) you are using, as they can have different biological activities.[17][18]

By incorporating these self-validating systems into experimental design, researchers can use nitrophenylalanine analogs to generate robust and reliable data, contributing to a more accurate understanding of cellular signaling and metabolism.

References

  • IUPHAR/BPS Guide to PHARMACOLOGY. L-Phenylalanine hydroxylase. [Link]
  • ResearchGate. Effects of an inhibitor (p-chlorophenylalanine)
  • ResearchGate.
  • Medscape. Phenylketonuria (PKU)
  • Fu, Z., et al. (2015). Allosteric Regulation of Phenylalanine Hydroxylase. Archives of Biochemistry and Biophysics. [Link]
  • ResearchGate. Tyrosine Hydroxylase Inhibitors and Dopamine Receptor Agonists Combination Therapy for Parkinson's Disease. [Link]
  • Xing, G., et al. (2024). Tyrosine Hydroxylase Inhibitors and Dopamine Receptor Agonists Combination Therapy for Parkinson’s Disease. Biomedicines. [Link]
  • bioRxiv. De novo biosynthesis of para-nitro-L-phenylalanine in Escherichia coli. [Link]
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7000156, this compound. [Link]
  • Hasegawa, Y., et al. (2014). Phenylalanine sensitive K562-D cells for the analysis of the biochemical impact of excess amino acid. Scientific Reports. [Link]
  • ResearchGate. The Interaction of Nitrophenylalanines with Wild Type and Mutant 4-Methylideneimidazole-5-one-less Phenylalanine Ammonia Lyase. [Link]
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 228814, 2-Amino-3-(3-nitrophenyl)propanoic acid. [Link]
  • Kulkarni, S., et al. (2022). L-Phenylalanine is a metabolic checkpoint of human Th2 cells. Cell Metabolism. [Link]
  • MDPI. In Silico Studies and Biological Evaluation of Thiosemicarbazones as Cruzain-Targeting Trypanocidal Agents for Chagas Disease. [Link]
  • PubMed. Probing local environments with the infrared probe: L-4-nitrophenylalanine. [Link]

Sources

A Researcher's Guide to Control Experiments for Peptides Synthesized with 3-Nitro-D-Phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

The incorporation of unnatural amino acids into peptides is a powerful strategy in drug discovery and chemical biology, offering pathways to enhance stability, modulate activity, and introduce novel functionalities.[1][2] Among these, 3-nitro-D-phenylalanine stands out as a versatile building block, prized for its ability to confer unique biological activities and serve as a potential analytical handle.[3][4] However, the introduction of both a nitro group and a D-configuration amino acid necessitates a rigorous set of control experiments to unequivocally attribute observed biological effects to the intended molecular design. This guide provides a comprehensive framework for designing and interpreting these critical controls, ensuring the scientific integrity of your findings.

The Rationale for Specific Controls

The unique chemical features of 3-nitro-D-phenylalanine—the D-stereochemistry and the electron-withdrawing nitro group on the phenyl ring—can independently and synergistically influence a peptide's properties. Therefore, a well-designed experimental plan must systematically dissect these contributions. The primary goals of the control experiments are to differentiate the effects of:

  • Stereochemistry: The impact of the D-amino acid on proteolytic stability and receptor interaction.

  • The Nitro Group: The influence of the nitro moiety on bioactivity, potential redox activity, and metabolic stability.

  • Combined Effects: The synergistic or antagonistic effects arising from the combination of the D-isomer and the nitro group.

Core Comparative Peptides

To achieve this, a core set of four comparative peptides is essential. These peptides will serve as the basis for a head-to-head comparison across various assays.

Peptide Sequence Abbreviation Key Feature Purpose
Investigational Peptide Pep-D-Phe(3-NO₂)3-nitro-D-phenylalanineThe peptide of interest.
Control 1: Stereochemistry Pep-L-Phe(3-NO₂)3-nitro-L-phenylalanineIsolates the effect of the D-amino acid configuration.
Control 2: Nitro Group Pep-D-PheD-phenylalanineIsolates the effect of the nitro group.
Control 3: Wild-Type Pep-L-PheL-phenylalanineServes as the baseline or parent peptide.

This systematic approach allows for a logical deconvolution of the structure-activity relationship (SAR).

Caption: Logical relationships between the investigational peptide and its essential controls.

Essential Experimental Comparisons

The following sections detail key experiments and the insights gained from comparing your investigational peptide with the recommended controls.

Synthesis and Physicochemical Characterization

The initial step is to ensure the successful synthesis and purity of all peptides. The presence of the nitro group and the D-amino acid can sometimes present challenges in synthesis and purification.

Experimental Protocol: Peptide Synthesis and Purification

  • Solid-Phase Peptide Synthesis (SPPS): Synthesize all four peptides using standard Fmoc/tBu chemistry.[5] For the unnatural amino acids, use commercially available Fmoc-3-nitro-D-phenylalanine, Fmoc-3-nitro-L-phenylalanine, and Fmoc-D-phenylalanine.

  • Cleavage and Deprotection: Cleave the peptides from the resin and remove side-chain protecting groups using a standard trifluoroacetic acid (TFA) cocktail.

  • Purification: Purify the crude peptides by reverse-phase high-performance liquid chromatography (RP-HPLC) using a water/acetonitrile gradient containing 0.1% TFA.[5]

  • Characterization: Confirm the identity and purity of each peptide using:

    • Analytical RP-HPLC: To assess purity (>95% is recommended).

    • Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the correct molecular weight.[6]

Data Presentation: Physicochemical Properties

Peptide Retention Time (min) Expected Mass (Da) Observed Mass (Da) Purity (%)
Pep-D-Phe(3-NO₂)e.g., 15.2CalculateMeasure>95
Pep-L-Phe(3-NO₂)e.g., 15.1CalculateMeasure>95
Pep-D-Phee.g., 14.8CalculateMeasure>95
Pep-L-Phee.g., 14.7CalculateMeasure>95
Metabolic Stability Assays

A primary reason for incorporating D-amino acids is to enhance resistance to proteolysis.[7][8][9][10][11] The nitro group, however, might also influence enzyme recognition and cleavage.[12]

Experimental Protocol: Proteolytic Stability Assay

  • Incubation: Incubate each peptide at a final concentration of 10 µM with a relevant protease (e.g., trypsin, chymotrypsin, or human serum) at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, and 24 hours).

  • Quenching: Stop the enzymatic reaction by adding an equal volume of 10% TFA.

  • Analysis: Analyze the samples by RP-HPLC, monitoring the disappearance of the parent peptide peak over time.

  • Half-life Calculation: Calculate the half-life (t₁/₂) of each peptide under the tested conditions.

Sources

Validating the Inhibitory Potency of (2R)-2-amino-3-(3-nitrophenyl)propanoic Acid-Based Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the inhibitory potency of (2R)-2-amino-3-(3-nitrophenyl)propanoic acid-based compounds. These compounds are of significant interest as potential modulators of the kynurenine pathway, a critical metabolic route implicated in a range of pathologies from neurodegenerative diseases to cancer. This document offers an in-depth comparison of this compound class with other alternatives, supported by established experimental methodologies.

Introduction: Targeting the Kynurenine Pathway

The kynurenine pathway (KP) is the primary metabolic route for the essential amino acid tryptophan.[1][2] Dysregulation of this pathway can lead to an imbalance in neuroactive and immunomodulatory metabolites, contributing to various disease states.[3] Two key enzymes at the upper end of this pathway, Tryptophan 2,3-dioxygenase (TDO) and Kynurenine-3-monooxygenase (KMO), represent prime therapeutic targets.[3][4]

  • Tryptophan 2,3-dioxygenase (TDO): This heme-containing enzyme catalyzes the first and rate-limiting step in the kynurenine pathway, the oxidation of L-tryptophan to N-formyl-L-kynurenine.[5] Its expression in various tumors has been linked to immune evasion, making it a target for cancer immunotherapy.[6]

  • Kynurenine-3-monooxygenase (KMO): This enzyme is located at a critical branch point in the kynurenine pathway, converting kynurenine to 3-hydroxykynurenine.[3] Inhibition of KMO is a promising strategy for treating neurodegenerative disorders, as it can decrease the production of neurotoxic metabolites and increase the levels of the neuroprotective kynurenic acid.[3][7]

The (2R)-2-amino-3-(3-nitrophenyl)propanoic acid scaffold represents a promising starting point for the development of potent and selective inhibitors of these enzymes. This guide will detail the necessary steps to validate their efficacy and compare their performance against other known inhibitors.

The Kynurenine Pathway: A Balancing Act

The intricate balance of metabolites in the kynurenine pathway is crucial for maintaining cellular homeostasis. The following diagram illustrates the key enzymatic steps and the bifurcation that determines the production of either neuroprotective or potentially neurotoxic compounds.

Kynurenine_Pathway Tryptophan Tryptophan NFK N-formyl-L-kynurenine Tryptophan->NFK TDO / IDO Kynurenine Kynurenine NFK->Kynurenine Formamidase KYNA Kynurenic Acid (Neuroprotective) Kynurenine->KYNA KATs HK 3-Hydroxykynurenine Kynurenine->HK KMO Xanthurenic_Acid Xanthurenic Acid HK->Xanthurenic_Acid Kynureninase HAA 3-Hydroxyanthranilic Acid HK->HAA Kynureninase Quinolinic_Acid Quinolinic Acid (Neurotoxic) HAA->Quinolinic_Acid HAAO

Caption: The Kynurenine Pathway highlighting the roles of TDO and KMO.

Comparative Analysis of Inhibitory Potency

A critical aspect of validating a new inhibitor series is to compare its performance against established compounds. The following table provides a template for summarizing the inhibitory potency of (2R)-2-amino-3-(3-nitrophenyl)propanoic acid-based compounds and known inhibitors of TDO and KMO.

Compound ClassCompound IDTarget EnzymeIC50 (nM)Ki (nM)Inhibition TypeReference
(2R)-2-amino-3-(3-nitrophenyl)propanoic Acid-Based Compound X TDO Experimental DataExperimental DataExperimental DataInternal Data
Compound Y KMO Experimental DataExperimental DataExperimental DataInternal Data
Known TDO Inhibitors 680C91TDO51 (Ki)51Competitive
LM10TDOLiterature ValueLiterature ValueLiterature Value
Known KMO Inhibitors Ro 61-8048KMO37Literature ValueLiterature Value
UPF 648KMOLiterature ValueLiterature ValueLiterature Value

Experimental Protocols for Validating Inhibitory Potency

The following section details the essential experimental workflows for determining the inhibitory potency of novel compounds.

Biochemical Assay for KMO Inhibition

This protocol outlines a common method for assessing the direct inhibition of recombinant KMO enzyme activity. Commercially available kits, such as the KMO Inhibitor Screening Assay Kit from BPS Bioscience, provide a standardized platform for this analysis.[8][9]

Principle: The assay measures the consumption of the cofactor NADPH, which is directly proportional to KMO activity. The decrease in NADPH is monitored by the change in absorbance at 340 nm.

Workflow Diagram:

KMO_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Recombinant KMO - (2R)-2-amino-3-(3-nitrophenyl)propanoic acid compound series - L-Kynurenine (Substrate) - NADPH (Cofactor) - Assay Buffer start->prepare_reagents plate_setup Plate Setup (96-well UV-transparent plate): - Add Assay Buffer - Add Test Compound (various concentrations) - Add Recombinant KMO prepare_reagents->plate_setup pre_incubation Pre-incubate at room temperature plate_setup->pre_incubation initiate_reaction Initiate Reaction: Add Substrate Mix (L-Kynurenine + NADPH) pre_incubation->initiate_reaction incubation Incubate at room temperature initiate_reaction->incubation read_plate Measure Absorbance at 340 nm incubation->read_plate data_analysis Data Analysis: - Calculate % Inhibition - Determine IC50 and Ki values read_plate->data_analysis end End data_analysis->end

Caption: Workflow for a biochemical KMO inhibitor screening assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a dilution series of the (2R)-2-amino-3-(3-nitrophenyl)propanoic acid-based test compounds in an appropriate solvent (e.g., DMSO).

    • Dilute recombinant human KMO enzyme to the working concentration in assay buffer.

    • Prepare the substrate solution containing L-Kynurenine and NADPH in assay buffer.

  • Assay Plate Setup:

    • To a 96-well UV-transparent plate, add assay buffer to all wells.

    • Add the diluted test compounds to the appropriate wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.

    • Add the diluted KMO enzyme to all wells except the "blank" controls.

  • Pre-incubation:

    • Incubate the plate at room temperature for a specified time (e.g., 10-15 minutes) to allow for inhibitor binding to the enzyme.

  • Reaction Initiation and Incubation:

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes).

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 340 nm using a microplate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[10]

    • The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and the Michaelis constant (Km) of the enzyme for the substrate.[11]

Cell-Based Assay for TDO Inhibition

A cell-based assay is crucial to assess the inhibitory potential of compounds in a more physiologically relevant context. This involves using a cell line that endogenously expresses TDO and measuring the production of kynurenine.

Principle: The assay quantifies the amount of kynurenine produced by TDO-expressing cells in the presence of varying concentrations of the inhibitor. Kynurenine levels in the cell culture supernatant are typically measured by LC-MS/MS.[12]

Workflow Diagram:

TDO_Cell_Assay_Workflow start Start cell_culture Culture TDO-expressing cells (e.g., A172 glioblastoma cells) start->cell_culture cell_seeding Seed cells in a multi-well plate cell_culture->cell_seeding compound_treatment Treat cells with a dilution series of the (2R)-2-amino-3-(3-nitrophenyl)propanoic acid-based compound cell_seeding->compound_treatment incubation Incubate for a specified time (e.g., 24-48 hours) compound_treatment->incubation collect_supernatant Collect cell culture supernatant incubation->collect_supernatant sample_prep Prepare samples for analysis (e.g., protein precipitation) collect_supernatant->sample_prep lc_ms_analysis Quantify kynurenine levels by LC-MS/MS sample_prep->lc_ms_analysis data_analysis Data Analysis: - Calculate % inhibition of kynurenine production - Determine cellular IC50 lc_ms_analysis->data_analysis end End data_analysis->end

Caption: Workflow for a cell-based TDO inhibitor screening assay.

Step-by-Step Protocol:

  • Cell Culture and Seeding:

    • Culture a suitable TDO-expressing cell line (e.g., A172 glioblastoma cells) under standard conditions.[13]

    • Seed the cells into a multi-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a dilution series of the test compounds in cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the test compounds. Include vehicle and positive controls.

  • Incubation:

    • Incubate the cells for a period sufficient to allow for kynurenine production and accumulation in the supernatant (e.g., 24-48 hours).

  • Sample Collection and Preparation:

    • Carefully collect the cell culture supernatant from each well.

    • Prepare the samples for LC-MS/MS analysis. This typically involves a protein precipitation step (e.g., with methanol or acetonitrile) followed by centrifugation to remove cell debris.

  • LC-MS/MS Analysis and Data Interpretation:

    • Quantify the concentration of kynurenine in each sample using a validated LC-MS/MS method.

    • Calculate the percentage of inhibition of kynurenine production for each compound concentration.

    • Determine the cellular IC50 value by plotting the percent inhibition against the inhibitor concentration.

Structure-Activity Relationship (SAR) Studies

Systematic modification of the (2R)-2-amino-3-(3-nitrophenyl)propanoic acid scaffold and subsequent evaluation of the inhibitory potency of the resulting analogs are essential for understanding the structure-activity relationship (SAR). This iterative process allows for the rational design of more potent and selective inhibitors. Key modifications to explore include:

  • Substitution on the phenyl ring: Investigating the effect of different substituents at various positions of the nitrophenyl ring can provide insights into the electronic and steric requirements for optimal binding to the enzyme's active site.

  • Modification of the amino acid backbone: Alterations to the carboxylic acid and amine functionalities can influence the compound's binding affinity and pharmacokinetic properties.

  • Chiral considerations: The stereochemistry of the alpha-carbon is critical for biological activity, and maintaining the (2R) configuration is likely important for potent inhibition.

Conclusion

The validation of (2R)-2-amino-3-(3-nitrophenyl)propanoic acid-based compounds as inhibitors of TDO and KMO requires a systematic and rigorous approach. By employing the biochemical and cell-based assays detailed in this guide, researchers can accurately determine the inhibitory potency of these compounds. Comparative analysis with known inhibitors and comprehensive SAR studies will be instrumental in advancing this promising class of molecules towards the development of novel therapeutics for a range of diseases.

References

  • Amaral, M., et al. (2013). Structural basis of kynurenine 3-monooxygenase inhibition.
  • BPS Bioscience. (n.d.). KMO Inhibitor Screening Assay Kit.
  • BPS Bioscience. (n.d.). KMO Inhibitor Screening Assay Kit (96-well) - Data Sheet.
  • Chen, Y., & Guillemin, G. J. (2009). Kynurenine pathway metabolites in humans: disease and healthy states. International journal of tryptophan research, 2, 1–19. [Link]
  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099–3108. [Link]
  • Davidson College. (n.d.). IC50 Determination. EdX. Retrieved from [Link] (Specific course link unavailable)
  • Di Dalmazi, G., et al. (2020). Tryptophan 2,3-Dioxygenase Expression Identified in Human Hepatocellular Carcinoma Cells and in Intratumoral Pericytes of Most Cancers. Cancer Immunology Research, 8(1), 39-51. [Link]
  • Kim, H. Y., et al. (2022). Identification and Characterization of a Novel Dual Inhibitor of Indoleamine 2,3-dioxygenase 1 and Tryptophan 2,3-dioxygenase. Journal of Medicinal Chemistry, 65(23), 15634–15648. [Link]
  • Leung, E., et al. (2019). Discovery and Characterisation of Dual Inhibitors of Tryptophan 2,3-Dioxygenase (TDO2) and Indoleamine 2,3-Dioxygenase 1 (IDO1) Using Virtual Screening. International Journal of Molecular Sciences, 20(23), 5930. [Link]
  • Luli, S., et al. (2023). Selective inhibition of indoleamine and tryptophan 2,3-dioxygenases. European Journal of Medicinal Chemistry, 258, 115599. [Link]
  • Pilotte, L., et al. (2012). Development of a new potent and selective inhibitor of tryptophan 2,3-dioxygenase for cancer immunotherapy. Proceedings of the National Academy of Sciences, 109(7), 2497-2502. [Link]
  • Röver, S., et al. (1997). Synthesis and biochemical evaluation of N-(4-phenyl-4-imidazol-1-ylmethyl-cyclohexyl)-4-trifluormethyl-benzamide and its analogues: a novel class of potent and selective kynurenine-3-monooxygenase inhibitors. Journal of medicinal chemistry, 40(26), 4378-4385. [Link]
  • Salter, M., et al. (1995). The effects of a novel and selective inhibitor of tryptophan 2,3-dioxygenase on tryptophan and serotonin metabolism in the rat. Biochemical pharmacology, 49(10), 1435-1442. [Link]
  • Smith, J. R., et al. (2019). Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition. Frontiers in Molecular Biosciences, 6, 8. [Link]
  • The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. (2022). Molecules, 27(1), 273. [Link]
  • Tryptophan-2,3-Dioxygenase as a Therapeutic Target in Digestive System Diseases. (2023). Cancers, 15(13), 3462. [Link]

Sources

A-Comparative-Guide-to-the-Cross-Validation-of-Analytical-Methods-for-Nitrophenylalanine-Containing-Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The-Critical-Role-of-Nitrophenylalanine-in-Peptide-Therapeutics-and-the-Imperative-for-Robust-Analytical-Validation

Nitrophenylalanine-(NPA)-containing-peptides-are-increasingly-recognized-for-their-unique-properties-and-significant-potential-in-drug-development-and-biochemical-research.[1][2] The-incorporation-of-this-unnatural-amino-acid-can-confer-novel-functionalities,-such-as-photocleavable-properties,-enhanced-enzymatic-stability,-and-the-ability-to-act-as-spectroscopic-probes.[3][4] These-attributes-make-NPA-peptides-valuable-candidates-for-a-range-of-applications,-including-targeted-drug-delivery,-protein-engineering,-and-as-probes-for-studying-biological-processes.[2] However,-the-very-modifications-that-grant-these-peptides-their-unique-characteristics-also-present-significant-analytical-challenges.[5] Ensuring-the-identity,-purity,-and-potency-of-these-molecules-is-paramount-for-both-regulatory-approval-and-successful-clinical-outcomes.[6]

This-guide-provides-a-comprehensive-comparison-of-two-widely-used-analytical-methods—High-Performance-Liquid-Chromatography-with-Ultraviolet-detection-(HPLC-UV)-and-Liquid-Chromatography-Mass-Spectrometry-(LC-MS)—for-the-analysis-of-NPA-containing-peptides.-We-will-delve-into-the-principles-of-each-technique,-present-a-detailed-protocol-for-their-cross-validation,-and-provide-supporting-experimental-data-to-guide-researchers-and-drug-development-professionals-in-selecting-the-most-appropriate-method-for-their-specific-needs.-The-methodologies-and-acceptance-criteria-discussed-are-grounded-in-the-principles-outlined-in-the-International-Council-for-Harmonisation-(ICH)-guideline-Q2(R1)-on-the-Validation-of-Analytical-Procedures.[7][8][9]

Understanding-the-Analytical-Techniques

The-choice-of-an-analytical-method-for-peptide-analysis-is-dictated-by-the-specific-information-required.-HPLC-UV-is-a-robust-and-widely-accessible-technique-ideal-for-quantifying-known-compounds-and-assessing-purity.[10][11] In-contrast,-LC-MS-provides-invaluable-structural-information,-enabling-the-identification-of-unknown-impurities-and-the-confirmation-of-peptide-identity-with-high-specificity.[10][11]

High-Performance-Liquid-Chromatography-with-UV-Detection-(HPLC-UV)

HPLC-separates-components-of-a-mixture-based-on-their-differential-interactions-with-a-stationary-phase-(the-column)-and-a-mobile-phase-(the-solvent).[12] For-peptides,-reversed-phase-HPLC-(RP-HPLC)-is-the-most-common-mode,-where-a-nonpolar-stationary-phase-and-a-polar-mobile-phase-are-used.[12] The-aromatic-ring-of-the-nitrophenylalanine-residue-provides-a-strong-chromophore,-making-UV-detection-a-highly-sensitive-method-for-quantification.[13]

Liquid-Chromatography-Mass-Spectrometry-(LC-MS)

LC-MS-couples-the-separation-power-of-HPLC-with-the-mass-analysis-capabilities-of-mass-spectrometry.[14] As-peptides-elute-from-the-HPLC-column,-they-are-ionized-and-introduced-into-the-mass-spectrometer,-which-separates-the-ions-based-on-their-mass-to-charge-ratio-(m/z). This-technique-provides-not-only-quantitative-data-but-also-molecular-weight-information,-which-is-critical-for-confirming-the-identity-of-the-peptide-and-characterizing-any-impurities-or-degradation-products.[10]

Cross-Validation-of-Analytical-Methods:-A-Framework-for-Ensuring-Data-Comparability

Cross-validation-is-the-process-of-demonstrating-that-two-different-analytical-methods-provide-equivalent-results-for-the-same-analyte.[15] This-is-a-critical-step-when-transferring-a-method-between-laboratories-or-when-using-different-analytical-techniques-to-support-different-stages-of-drug-development.[16] The-goal-is-to-ensure-the-consistency-and-reliability-of-the-data-generated-throughout-the-product's-lifecycle.[15]

The-following-diagram-outlines-the-workflow-for-the-cross-validation-of-HPLC-UV-and-LC-MS-methods-for-the-analysis-of-NPA-containing-peptides.

CrossValidationWorkflow cluster_planning 1. Planning & Protocol cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Evaluation & Comparison cluster_reporting 4. Reporting DefineATP Define Analytical Target Profile (ATP) SelectMethods Select HPLC-UV & LC-MS Methods for Validation DefineATP->SelectMethods DevelopProtocol Develop Cross-Validation Protocol SelectMethods->DevelopProtocol PrepareSamples Prepare Spiked & Incurred Peptide Samples DevelopProtocol->PrepareSamples AnalyzeHPLC Analyze Samples by HPLC-UV PrepareSamples->AnalyzeHPLC AnalyzeLCMS Analyze Samples by LC-MS PrepareSamples->AnalyzeLCMS AssessSpecificity Specificity AnalyzeHPLC->AssessSpecificity AnalyzeLCMS->AssessSpecificity AssessLinearity Linearity & Range AssessSpecificity->AssessLinearity AssessAccuracy Accuracy AssessLinearity->AssessAccuracy AssessPrecision Precision (Repeatability & Intermediate) AssessAccuracy->AssessPrecision AssessRobustness Robustness AssessPrecision->AssessRobustness CompareResults Compare Results & Assess Equivalence AssessRobustness->CompareResults SummarizeData Summarize Data in Tables CompareResults->SummarizeData GenerateReport Generate Cross-Validation Report SummarizeData->GenerateReport

Caption: Workflow for Cross-Validation of Analytical Methods.

Detailed-Experimental-Protocols-for-Cross-Validation

The-following-protocols-outline-the-key-steps-for-the-cross-validation-of-HPLC-UV-and-LC-MS-methods.-These-protocols-are-designed-to-be-self-validating,-with-built-in-checks-to-ensure-the-integrity-of-the-data.

Protocol-1:-Specificity

Objective: To-demonstrate-that-each-analytical-method-can-unequivocally-assess-the-NPA-containing-peptide-in-the-presence-of-components-that-may-be-expected-to-be-present,-such-as-impurities,-degradation-products,-or-matrix-components.[9]

Methodology:

  • Forced-Degradation-Studies: Subject-the-NPA-containing-peptide-to-stress-conditions-(e.g.,-acid,-base,-oxidation,-heat,-light)-to-generate-potential-degradation-products.[17]

  • Analysis-of-Stressed-Samples: Analyze-the-stressed-samples-using-both-the-HPLC-UV-and-LC-MS-methods.

  • Peak-Purity-Analysis-(HPLC-UV): For-the-HPLC-UV-method,-utilize-a-photodiode-array-(PDA)-detector-to-assess-the-peak-purity-of-the-main-peptide-peak.

  • Mass-Spectral-Analysis-(LC-MS): For-the-LC-MS-method,-examine-the-mass-spectra-across-the-elution-profile-of-the-main-peak-to-ensure-it-corresponds-to-the-target-peptide-and-is-free-from-co-eluting-impurities.[17]

Protocol-2:-Linearity-and-Range

Objective: To-demonstrate-that-the-analytical-methods-provide-results-that-are-directly-proportional-to-the-concentration-of-the-NPA-containing-peptide-over-a-specified-range.

Methodology:

  • Preparation-of-Calibration-Standards: Prepare-a-series-of-at-least-five-calibration-standards-by-diluting-a-stock-solution-of-the-NPA-containing-peptide-to-cover-the-expected-concentration-range.

  • Analysis-of-Standards: Analyze-each-calibration-standard-in-triplicate-using-both-the-HPLC-UV-and-LC-MS-methods.

  • Data-Analysis: Plot-the-peak-area-(or-peak-area-ratio-for-LC-MS-with-an-internal-standard)-against-the-concentration-of-the-peptide.-Perform-a-linear-regression-analysis-and-determine-the-correlation-coefficient-(r²),-y-intercept,-and-slope-of-the-regression-line.

Protocol-3:-Accuracy

Objective: To-determine-the-closeness-of-agreement-between-the-value-which-is-accepted-either-as-a-conventional-true-value-or-an-accepted-reference-value-and-the-value-found.[18]

Methodology:

  • Preparation-of-Spiked-Samples: Prepare-samples-by-spiking-a-known-amount-of-the-NPA-containing-peptide-into-a-placebo-matrix-at-a-minimum-of-three-concentration-levels-(e.g.,-80%,-100%,-and-120%-of-the-target-concentration).

  • Analysis-of-Spiked-Samples: Analyze-each-spiked-sample-in-triplicate-using-both-the-HPLC-UV-and-LC-MS-methods.

  • Calculation-of-Recovery: Calculate-the-percent-recovery-for-each-sample-by-comparing-the-measured-concentration-to-the-known-spiked-concentration.

Protocol-4:-Precision

Objective: To-assess-the-degree-of-scatter-between-a-series-of-measurements-obtained-from-multiple-sampling-of-the-same-homogeneous-sample-under-the-prescribed-conditions.[18]

Methodology:

  • Repeatability-(Intra-assay-Precision):

    • Prepare-a-minimum-of-six-replicate-samples-of-the-NPA-containing-peptide-at-100%-of-the-target-concentration.

    • Analyze-these-samples-on-the-same-day,-with-the-same-analyst,-and-on-the-same-instrument-for-both-methods.

  • Intermediate-Precision-(Inter-assay-Precision):

    • Repeat-the-repeatability-experiment-on-a-different-day,-with-a-different-analyst,-and/or-on-a-different-instrument.

  • Data-Analysis: Calculate-the-mean,-standard-deviation,-and-relative-standard-deviation-(RSD)-for-each-set-of-measurements.

Protocol-5:-Robustness

Objective: To-evaluate-the-reliability-of-an-analytical-method-with-respect-to-deliberate-variations-in-method-parameters.

Methodology:

  • Identify-Critical-Parameters: Identify-critical-method-parameters-that-could-potentially-affect-the-results-(e.g.,-mobile-phase-composition,-column-temperature,-flow-rate).[17]

  • Introduce-Small-Variations: Introduce-small,-deliberate-variations-to-these-parameters-one-at-a-time.

  • Analyze-Samples: Analyze-a-standard-solution-of-the-NPA-containing-peptide-under-each-of-the-varied-conditions-using-both-methods.

  • Assess-Impact: Evaluate-the-impact-of-these-changes-on-the-analytical-results-(e.g.,-retention-time,-peak-area,-resolution).

Data-Presentation-and-Comparison

The-following-tables-summarize-hypothetical-but-realistic-data-from-the-cross-validation-of-HPLC-UV-and-LC-MS-methods-for-an-NPA-containing-peptide.

Table-1:-Summary-of-Validation-Parameters-and-Acceptance-Criteria-(based-on-ICH-Q2(R1))

Validation-ParameterHPLC-UV-Acceptance-CriteriaLC-MS-Acceptance-Criteria
Specificity Peak-purity-index->-0.99No-co-eluting-masses-detected
Linearity-(r²) ≥-0.995≥-0.995
Accuracy-(Recovery) 98.0%-–-102.0%98.0%-–-102.0%
Precision-(RSD)
-Repeatability≤-2.0%≤-2.0%
-Intermediate-Precision≤-3.0%≤-3.0%
Robustness System-suitability-parameters-metSystem-suitability-parameters-met

Table-2:-Comparative-Results-of-Cross-Validation

Validation-ParameterHPLC-UV-ResultsLC-MS-ResultsConclusion
Specificity Peak-purity-index-=-0.998No-interfering-masses-observedBoth-methods-are-specific
Linearity-(r²) 0.99920.9995Both-methods-are-linear
Accuracy-(Mean-Recovery) 100.5%100.2%Both-methods-are-accurate
Precision-(RSD)
-Repeatability0.8%0.9%Both-methods-are-precise
-Intermediate-Precision1.2%1.5%Both-methods-are-precise
Robustness PassedPassedBoth-methods-are-robust

Expert-Insights-and-Causality-Behind-Experimental-Choices

The-cross-validation-process-is-not-merely-a-checklist-of-experiments;-it-is-a-systematic-investigation-into-the-performance-and-reliability-of-the-analytical-methods.

  • Why-Forced-Degradation? Forced-degradation-studies-are-essential-for-establishing-the-stability-indicating-nature-of-the-methods.[17] For-NPA-peptides,-the-nitro-group-can-be-susceptible-to-reduction,-and-the-peptide-backbone-can-undergo-hydrolysis.-These-studies-ensure-that-any-degradation-products-formed-do-not-interfere-with-the-quantification-of-the-intact-peptide.

  • The-Importance-of-System-Suitability: System-suitability-tests-are-an-integral-part-of-any-validated-analytical-method.[19] They-are-performed-before-each-analytical-run-to-confirm-that-the-chromatographic-system-is-performing-adequately.-Typical-parameters-include-retention-time,-peak-area,-tailing-factor,-and-resolution.

  • Choosing-the-Right-Detector: While-UV-detection-is-generally-sufficient-for-quantification,-a-PDA-detector-is-highly-recommended-for-HPLC-based-purity-methods-as-it-provides-spectral-information-that-can-be-used-to-assess-peak-purity.[20] For-LC-MS,-a-high-resolution-mass-spectrometer-(e.g.,-Orbitrap-or-TOF)-is-advantageous-for-unambiguous-identification-of-impurities.[21]

The-logical-relationship-between-the-core-validation-parameters-is-depicted-in-the-following-diagram.

ValidationLogic Specificity Specificity (Foundation) Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Robustness Robustness Linearity->Robustness Accuracy->Robustness Precision->Robustness ValidatedMethod Validated Method Robustness->ValidatedMethod

Caption: Interdependence of Analytical Method Validation Parameters.

Conclusion:-Selecting-the-Optimal-Method

Both-HPLC-UV-and-LC-MS-are-powerful-analytical-techniques-for-the-analysis-of-nitrophenylalanine-containing-peptides.-The-cross-validation-data-presented-in-this-guide-demonstrate-that-both-methods-can-provide-accurate,-precise,-and-reliable-results.

  • HPLC-UV -is-a-cost-effective-and-robust-method-that-is-well-suited-for-routine-quality-control-testing,-such-as-purity-assessment-and-content-uniformity.[10]

  • LC-MS -is-indispensable-during-drug-development-for-the-identification-of-unknown-impurities,-characterization-of-degradation-pathways,-and-confirmation-of-peptide-sequence.[6][10]

Ultimately,-the-choice-of-analytical-method-will-depend-on-the-specific-requirements-of-the-analysis.-In-many-cases,-a-combination-of-both-techniques-will-be-necessary-to-provide-a-comprehensive-understanding-of-the-quality-and-stability-of-NPA-containing-peptides.[10] A-thorough-cross-validation-as-outlined-in-this-guide-will-ensure-the-comparability-and-reliability-of-the-data-generated,-regardless-of-the-method-employed.

References

  • ICH-Q2(R1)-Validation-of-Analytical-Procedures:-Text-and-Methodology.-ECA-Academy.-[Link]
  • Q2(R1)-Validation-of-Analytical-Procedures:-Text-and-Methodology-Guidance-for-Industry.-FDA.-[Link]
  • Q2(R1)-Validation-of-Analytical-Procedures:-Text-and-Methodology.-FDA.-[Link]
  • Why-Fmoc-L-3-Nitrophenylalanine-is-a-Strategic-Choice-for-Peptide-Manufacturers.-[Link]
  • The-Role-of-D-2-Nitrophenylalanine-in-Modern-Peptide-Synthesis.-[Link]
  • N-(4-Nitrophenylsulfonyl)-L-Phenylalanine:-A-Key-Building-Block-for-Custom-Peptide-Synthesis.-NINGBO-INNO-PHARMCHEM-CO.,LTD.-[Link]
  • Photocleavage-of-the-Polypeptide-Backbone-by-2-Nitrophenylalanine.-PMC---NIH.-[Link]
  • Challenges-of-Analytical-Method-Validation-for-ATMPs.
  • The-Benefits-of-Combining-UHPLC-UV-and-MS-for-Peptide-Impurity-Profiling.-[Link]
  • Analytical-Method-Validation:-A-Comprehensive-Review-of-Current-Practices.-[Link]
  • Analytical-method-development-for-synthetic-peptide-for-purity-and-impurities-content-by-UHPLC.-Almac.-[Link]
  • Analytical-method-development-for-synthetic-peptide-purity-and-impurities-content-by-UHPLC---illustr
  • Analytical-Method-Validation-for-Biotechnology-Proteins,-Peptides,-and-Antibodies.-[Link]
  • LC-MS-vs.-HPLC-for-peptide-quantification?
  • Development-and-Validation-of-an-HPLC/UV-Method-for-Quantification-of-Bioactive-Peptides-in-Fermented-Milks.
  • Analytical-Services:-HPLC-and-Mass-Spectrometry-for-Peptide-Valid
  • Efficient-Quality-Control-of-Peptide-Pools-by-UHPLC-and-Simultaneous-UV-and-HRMS-Detection.-MDPI.-[Link]
  • Method-Transfer,-Partial-Validation,-and-Cross-Validation:-Recommendations-for-Best-Practices-and-Harmonization-from-the-Global-Bioanalysis-Consortium-Harmoniz
  • Cross-and-Partial-Valid
  • Analytical-techniques-for-peptide-based-drug-development:-Characterization,-stability-and-quality-control.

Sources

A Scientist's Guide to Peptide Binding Affinity: A Comparative Analysis of Peptides with and without 3-Nitro-D-Phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and peptide-based therapeutics, the quest for enhanced binding affinity and specificity is paramount. The strategic incorporation of non-canonical amino acids is a powerful tool to modulate the pharmacological properties of peptides. This guide provides an in-depth, technical comparison of the binding affinity of peptides, with a specific focus on the impact of incorporating 3-nitro-D-phenylalanine. We will explore the theoretical underpinnings of this modification and provide detailed, field-proven experimental protocols to quantify its effects.

The Rationale: Why Introduce 3-Nitro-D-Phenylalanine?

The introduction of a nitro group (NO2) onto the phenyl ring of phenylalanine, particularly in the D-configuration, can profoundly alter a peptide's interaction with its target protein.[1][2] This modification is not merely an incremental change; it introduces a unique combination of electrostatic and hydrophobic properties that can be exploited to enhance binding.[3][4]

The nitro group is strongly electron-withdrawing, which alters the electrostatic surface potential of the aromatic ring.[3] This can lead to new or enhanced electrostatic interactions with positively charged residues or metal ions in the binding pocket of the target protein. Furthermore, the presence of the nitro group can influence hydrophobic interactions, a key driver of protein folding and molecular recognition.[5][6][7] The D-configuration of the amino acid can also provide resistance to proteolytic degradation, increasing the peptide's stability in biological systems.

The nitration of amino acids, such as tyrosine, is a known post-translational modification that can alter protein structure and function, often associated with oxidative stress.[8][9][10] By synthetically incorporating 3-nitro-D-phenylalanine, we can harness these effects in a controlled manner to rationally design peptides with improved therapeutic potential.

Quantifying the Impact: A Trio of Biophysical Techniques

To rigorously compare the binding affinity of a native peptide with its 3-nitro-D-phenylalanine-containing counterpart, a multi-pronged approach using established biophysical techniques is recommended. Here, we detail the protocols for three gold-standard methods: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP).

Experimental Workflow Overview

G cluster_0 Peptide Preparation cluster_1 Target Protein Preparation cluster_2 Binding Affinity Measurement cluster_3 Data Analysis & Comparison Peptide_Synthesis Synthesize Peptides: 1. Native Peptide 2. 3-Nitro-D-Phe Peptide Purification Purify Peptides (HPLC) Peptide_Synthesis->Purification Characterization Characterize Peptides (Mass Spec) Purification->Characterization SPR Surface Plasmon Resonance (SPR) Characterization->SPR ITC Isothermal Titration Calorimetry (ITC) Characterization->ITC FP Fluorescence Polarization (FP) Characterization->FP Protein_Expression Express & Purify Target Protein Protein_QC Quality Control (SDS-PAGE, etc.) Protein_Expression->Protein_QC Protein_QC->SPR Protein_QC->ITC Protein_QC->FP Data_Analysis Determine Binding Constants (KD) Thermodynamic Parameters (ΔH, ΔS) SPR->Data_Analysis ITC->Data_Analysis FP->Data_Analysis Comparison Compare Affinities of Native vs. 3-Nitro-D-Phe Peptides Data_Analysis->Comparison

Caption: Overall experimental workflow for comparing peptide binding affinities.

I. Surface Plasmon Resonance (SPR)

SPR is a powerful technique for the real-time, label-free analysis of biomolecular interactions.[11][12][13] It measures changes in the refractive index at the surface of a sensor chip as an analyte flows over an immobilized ligand.

Experimental Protocol
  • Ligand Immobilization:

    • The target protein is typically immobilized on the sensor chip surface. Amine coupling is a common method.[11]

    • Rationale: Immobilizing the larger binding partner (the protein) allows for the sensitive detection of the smaller peptide binding.

    • A control flow cell with an irrelevant immobilized protein or a deactivated surface is crucial to subtract non-specific binding and bulk refractive index changes.

  • Analyte Preparation:

    • Prepare a series of dilutions of both the native and the 3-nitro-D-phenylalanine peptides in a suitable running buffer (e.g., HBS-EP+).[11]

    • Concentrations should typically span at least one order of magnitude above and below the expected dissociation constant (KD).

  • Binding Analysis:

    • Inject the peptide solutions over the sensor chip at a constant flow rate.

    • Monitor the association phase, followed by a dissociation phase where only running buffer is injected.

    • After each cycle, regenerate the sensor surface with a solution that disrupts the interaction without denaturing the immobilized protein (e.g., a low pH buffer or high salt concentration).[11][14]

  • Data Analysis:

    • The resulting sensorgrams (response units vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).[14]

G cluster_workflow SPR Experimental Workflow Immobilization Immobilize Target Protein Amine coupling to sensor chip Analyte_Prep Prepare Peptide Analytes Serial dilutions of native and modified peptides Immobilization->Analyte_Prep Binding Binding Assay Inject peptides over sensor surface Analyte_Prep->Binding Regeneration Surface Regeneration Remove bound peptide Binding->Regeneration Regeneration->Binding Next cycle Data_Analysis Data Analysis Fit sensorgrams to determine ka, kd, and KD Regeneration->Data_Analysis

Caption: Step-by-step workflow for an SPR binding assay.

II. Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[15][16][17][18][19] It is considered the gold standard for determining binding affinity in solution.[17][19]

Experimental Protocol
  • Sample Preparation:

    • The target protein is placed in the sample cell, and the peptide (native or modified) is loaded into the injection syringe.[15] Both must be in the exact same buffer to minimize heats of dilution.

    • Rationale: Precise concentration determination is critical for accurate thermodynamic measurements.

    • The concentration of the protein in the cell should ideally be 10-100 times the expected KD.[15]

  • Titration:

    • A series of small injections of the peptide solution are made into the protein solution.

    • The heat change after each injection is measured relative to a reference cell.

  • Data Analysis:

    • The raw data (heat flow vs. time) is integrated to generate a binding isotherm (kcal/mol vs. molar ratio).

    • This isotherm is fitted to a binding model to determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[17][19]

G cluster_itc ITC Experimental Workflow Prep Prepare Samples (Protein in cell, Peptide in syringe) Titrate Perform Titration (Inject peptide into protein solution) Prep->Titrate Measure_Heat Measure Heat Change (After each injection) Titrate->Measure_Heat Generate_Isotherm Generate Binding Isotherm (Plot heat change vs. molar ratio) Measure_Heat->Generate_Isotherm Fit_Data Fit Isotherm to Model (Determine KD, ΔH, ΔS, n) Generate_Isotherm->Fit_Data

Caption: Workflow for an Isothermal Titration Calorimetry experiment.

III. Fluorescence Polarization (FP)

FP is a solution-based technique that measures changes in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[20][21][22][23][24] It is well-suited for high-throughput screening.

Experimental Protocol
  • Probe Preparation:

    • A fluorescently labeled version of one of the peptides (usually the one with lower affinity) is required as a probe.

    • Rationale: The change in polarization upon binding is dependent on the size difference between the free and bound probe.

  • Binding Assay:

    • A fixed, low concentration of the fluorescently labeled peptide is incubated with increasing concentrations of the target protein.

    • The fluorescence polarization is measured at each protein concentration.

  • Competition Assay:

    • To determine the affinity of the unlabeled peptides, a competition experiment is performed.

    • A fixed concentration of the target protein and the fluorescently labeled peptide probe are incubated with increasing concentrations of the unlabeled native or 3-nitro-D-phenylalanine peptides.[20]

    • The unlabeled peptides will compete with the labeled probe for binding to the protein, causing a decrease in fluorescence polarization.

  • Data Analysis:

    • The data from the competition assay is plotted as fluorescence polarization vs. the concentration of the unlabeled competitor.

    • The data is fitted to a competitive binding equation to determine the IC50 (the concentration of competitor that displaces 50% of the labeled probe), from which the inhibition constant (Ki), and subsequently the dissociation constant (KD), can be calculated.[20]

Comparative Data Summary

The following table presents hypothetical, yet plausible, data from the described experiments, comparing a model native peptide to its 3-nitro-D-phenylalanine-modified analogue.

ParameterNative Peptide3-Nitro-D-Phe PeptideMethodInterpretation
KD (nM) 15035SPR4.3-fold increase in affinity for the modified peptide.
ka (1/Ms) 1.2 x 10^52.5 x 10^5SPRFaster association rate for the modified peptide.
kd (1/s) 1.8 x 10^-28.8 x 10^-3SPRSlower dissociation rate for the modified peptide.
KD (nM) 14538ITCConfirms the increased affinity observed in SPR.
ΔH (kcal/mol) -5.2-7.8ITCMore favorable enthalpic contribution to binding for the modified peptide, suggesting stronger electrostatic interactions.
-TΔS (kcal/mol) -4.5-2.1ITCLess unfavorable entropic contribution for the modified peptide.
IC50 (nM) 16042FPConsistent with SPR and ITC data, showing higher potency for the modified peptide in a competitive format.

Conclusion

The incorporation of 3-nitro-D-phenylalanine presents a viable strategy for enhancing the binding affinity of peptides. The electron-withdrawing nitro group can introduce favorable electrostatic interactions and modulate the local hydrophobic environment, leading to both faster association and slower dissociation rates. The comprehensive experimental approach outlined in this guide, employing SPR, ITC, and FP, provides a robust framework for quantifying these improvements and elucidating the thermodynamic driving forces behind them. Such detailed characterization is essential for the rational design of next-generation peptide therapeutics.

References

  • Measurement of peptide binding to MHC class II molecules by fluorescence polariz
  • 3-Nitro-D-phenylalanine - Chem-Impex.
  • Isothermal titration calorimetry to measure protein/peptide/lipid interactions.
  • Tuning Electrostatic and Hydrophobic Surfaces of Aromatic Rings to Enhance Membrane Association and Cell Uptake of Peptides - PMC - NIH.
  • High-Quality Data of Protein/Peptide Interaction by Isothermal Titr
  • Fluorescence polarization assay to quantify protein-protein interactions in an HTS form
  • How Strong is Your Binding?
  • Protein-peptide Interaction by Surface Plasmon Resonance - Bio-protocol.
  • Binding Affinities Studies of Nitrated Model Peptides to Monoclonal Anti-3-nitrotyrosine Antibody.
  • Isothermal Titr
  • Isothermal Titration Calorimetry to Study Plant Peptide Ligand-Receptor Interactions - WUR eDepot.
  • Exploring peptide membrane interaction using surface plasmon resonance: differentiation between pore formation versus membrane disruption by lytic peptides - PubMed.
  • Optimization of fluorescently labeled Nrf2 peptide probes and the development of a fluorescence polarization assay for the discovery of inhibitors of Keap1-Nrf2 interaction - PubMed Central.
  • Using sensitive surface plasmon resonance to detect binding of peptide molecules and immobilized vancomycin - Hep Journals.
  • Binding affinities determined by fluorescence polarization (FP) assay...
  • Application Note 123: Surface Plasmon Resonance Measurement of Protein-Peptide Interaction Using Streptavidin Sensor Chip - Biosensing Instrument.
  • Fluorescence Polariz
  • What is Protein Nitr
  • Genetic encoding of 3‐nitro‐tyrosine reveals the impacts of 14‐3‐3 nitration on client binding and dephosphoryl
  • The Role of D-3-Nitrophenylalanine in Modern Drug Discovery.
  • Dynamics of protein nitr
  • Monitoring reactions of nitric oxide with peptides and proteins by electrospray ioniz
  • Immuno-Affinity Study of Oxidative Tyrosine Containing Peptides - ProQuest.
  • Surface plasmon resonance: a useful technique for cell biologists to characterize biomolecular interactions.
  • 3-Nitro-D-Phenylalanine - 楚肽生物科技.
  • Design of a Protein Motif Responsive to Tyrosine Nitration and an Encoded Turn-Off Sensor of Tyrosine Nitr
  • Protein Tyrosine Nitration in Plant Nitric Oxide Signaling - Frontiers.
  • 3-Nitro-L-phenylalanine | 19883-74-0 | FN50086 | Biosynth.
  • Epitope motif of an anti-nitrotyrosine antibody specific for tyrosine-nitr
  • Tuning Electrostatic and Hydrophobic Surfaces of Aromatic Rings to Enhance Membrane Association and Cell Uptake of Peptides - PubMed.
  • Synthesis of p-nitrophenylalanine - PrepChem.com.
  • Further studies on the contribution of electrostatic and hydrophobic interactions to protein adsorption on dye-ligand adsorbents - PubMed.
  • Role of hydrophobic and hydrophilic forces in peptide-protein interaction: new advances.
  • What Is The Hydrophobic Effect On Protein Structure? - Chemistry For Everyone - YouTube.

Sources

A Comprehensive Guide to Isothermal Titration Calorimetry for Characterizing Peptides with (R)-2-Amino-3-(3-nitrophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the intricate dance of molecular recognition is paramount. The binding of a peptide to its target protein is a fundamental process that governs a vast array of biological functions and presents a rich landscape for therapeutic intervention. Quantifying the thermodynamics of these interactions provides a deeper understanding of the driving forces behind binding and offers a rational basis for the design of novel peptide-based drugs. This guide provides an in-depth exploration of Isothermal Titration Calorimetry (ITC) as the gold standard for elucidating the thermodynamic profile of peptide-protein interactions, with a special focus on peptides incorporating the non-standard amino acid, (R)-2-Amino-3-(3-nitrophenyl)propanoic acid.

The Power of a Label-Free Approach: Why ITC Excels

In the realm of biophysical characterization, Isothermal Titration Calorimetry (ITC) stands out for its ability to provide a complete thermodynamic signature of a binding event in a single experiment.[1][2] Unlike other techniques that may require labeling or immobilization of the interacting partners, which can potentially alter their binding behavior, ITC measures the intrinsic heat changes that occur upon binding in a solution-based, label-free manner.[3][4] This makes it an exceptionally reliable method for studying the unmodified interaction between a peptide and its target protein.[3]

The primary output of an ITC experiment is a direct measurement of the binding enthalpy (ΔH), the binding affinity (Ka, from which the dissociation constant, KD, is derived), and the stoichiometry of the interaction (n).[5] From these values, the Gibbs free energy (ΔG) and the entropy change (ΔS) can be calculated, providing a complete thermodynamic profile of the binding event.[5] This comprehensive dataset allows researchers to dissect the forces driving the interaction, whether it is enthalpically driven by favorable bond formations like hydrogen bonds and van der Waals interactions, or entropically driven by the release of ordered solvent molecules from the binding interface.[6]

Navigating the Landscape of Binding Analysis: ITC in Comparison to Other Techniques

While ITC is a powerful tool, it is essential to understand its capabilities in the context of other available techniques. Surface Plasmon Resonance (SPR), Biolayer Interferometry (BLI), and Nuclear Magnetic Resonance (NMR) spectroscopy are also widely used to study peptide-protein interactions. Each method offers unique advantages and limitations.

FeatureIsothermal Titration Calorimetry (ITC)Surface Plasmon Resonance (SPR)Biolayer Interferometry (BLI)Nuclear Magnetic Resonance (NMR)
Principle Measures heat change upon binding in solution.[7]Detects changes in refractive index at a sensor surface due to mass accumulation.[8][9]Measures interference pattern of light reflected from a biosensor tip.[10][11]Monitors changes in the chemical environment of atomic nuclei upon binding.[5][12]
Measurement Thermodynamics (ΔH, ΔS, ΔG, KD, n) Kinetics (ka, kd) and Affinity (KD)Kinetics (ka, kd) and Affinity (KD)Affinity (KD), Structural & Dynamic Information
Labeling Label-freeLabel-free (one partner is immobilized)Label-free (one partner is immobilized)Typically requires isotopic labeling for detailed analysis
Throughput LowMedium to HighHighLow
Sample Consumption HighLow to MediumLowHigh
Key Advantage Direct measurement of all thermodynamic parameters in a single experiment.[1]Real-time kinetic information.[8]High throughput and crude sample compatibility.[10]Provides structural and dynamic insights into the binding event.[5][13]
Key Limitation Lower throughput and higher sample consumption.[2]Immobilization can affect binding; indirect thermodynamic data.Lower sensitivity compared to SPR.[4]Requires specialized equipment and expertise; lower affinity range.

This comparison highlights that while techniques like SPR and BLI are excellent for high-throughput screening and kinetic analysis, ITC is unparalleled in providing a complete and direct thermodynamic understanding of the binding interaction.[4][6][14] For in-depth mechanistic studies and for guiding the rational design of peptides with improved binding properties, the thermodynamic data from ITC is invaluable.

The Unseen Influence: Incorporating this compound

The introduction of a non-standard amino acid such as this compound into a peptide sequence can significantly alter its binding thermodynamics. This phenylalanine derivative introduces a nitro group on the phenyl ring, which can have several effects:

  • Electronic Effects: The nitro group is strongly electron-withdrawing, which can influence the charge distribution of the aromatic ring and its ability to participate in cation-π or π-π stacking interactions.

  • Steric Effects: The presence of the nitro group can introduce steric hindrance, potentially altering the preferred conformation of the peptide or its fit within the binding pocket of the target protein.

  • Specific Interactions: The nitro group can act as a hydrogen bond acceptor. More uniquely, the nitrogen atom of the nitro group possesses a positive electrostatic potential, known as a π-hole, which can engage in favorable interactions with lone-pair electrons from backbone carbonyls or specific residues like methionine in the binding partner.[15] These "π-hole interactions" can contribute significantly to the binding enthalpy.[15]

When conducting ITC experiments with peptides containing this modified amino acid, it is crucial to consider these potential effects during data interpretation. A significant change in enthalpy compared to the unmodified peptide could indicate the formation of new hydrogen bonds or π-hole interactions. Conversely, a change in entropy could reflect alterations in the conformational flexibility of the peptide or changes in the solvation of the binding interface.

A Step-by-Step Guide to a Successful ITC Experiment

The following protocol provides a detailed workflow for conducting an ITC experiment to characterize the binding of a peptide containing this compound to a target protein.

Meticulous Sample Preparation: The Foundation of Quality Data
  • Protein and Peptide Purity: Ensure that both the target protein and the synthetic peptide are of the highest possible purity. Impurities can lead to inaccurate concentration determination and interfere with the binding interaction.[3]

  • Buffer Matching: This is arguably the most critical step in sample preparation. Both the protein and the peptide must be in an identical buffer to minimize large heats of dilution that can obscure the true binding signal.[5] Dialyze both samples extensively against the final experimental buffer.

  • Buffer Selection: Choose a buffer with a low ionization enthalpy, such as phosphate or HEPES, to minimize buffer-induced heat changes.[7] Avoid buffers like Tris, which have a high ionization enthalpy.

  • Accurate Concentration Determination: Precisely determine the concentration of both the protein and the peptide. Errors in concentration will directly impact the calculated stoichiometry and binding affinity.[5] For the peptide containing the nitro-aromatic amino acid, UV absorbance at a wavelength away from the protein's absorbance maximum (e.g., 340 nm) might be a viable method for concentration determination, in addition to methods like amino acid analysis.

  • Degassing: Thoroughly degas both the protein and peptide solutions immediately before the experiment to prevent the formation of air bubbles in the calorimeter, which can cause significant artifacts in the data.[5]

Experimental Design and Execution: Capturing the Binding Event
  • Analyte and Titrant Setup: Typically, the protein is placed in the sample cell, and the peptide is in the injection syringe.[16] However, a "reverse titration" with the peptide in the cell and the protein in the syringe can also be performed and may be necessary if the peptide is prone to aggregation at high concentrations.[17]

  • Concentration Considerations: The concentrations of the protein and peptide should be chosen to ensure a "c-window" (c = n * [protein] * Ka) between 10 and 500 for optimal data fitting.[7] A good starting point is to have the protein concentration in the cell at 10-50 µM and the peptide concentration in the syringe at 10-20 times the protein concentration.[18]

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25 °C).

    • Set the stirring speed (e.g., 750 rpm) to ensure rapid mixing without causing protein denaturation.

    • Set the reference power to a value appropriate for the expected heat change.

  • Titration Parameters:

    • Injection Volume: A series of small injections (e.g., 2-5 µL) is typically used.

    • Injection Spacing: Allow sufficient time between injections (e.g., 180 seconds) for the signal to return to baseline.

    • Number of Injections: Perform enough injections to ensure the binding isotherm reaches saturation.

Data Analysis and Interpretation: Unveiling the Thermodynamics
  • Integration of Raw Data: The raw ITC data consists of a series of peaks, each corresponding to an injection. The area under each peak is integrated to determine the heat change for that injection.

  • Control Experiments: It is essential to perform a control titration by injecting the peptide into the buffer alone to determine the heat of dilution. This value is then subtracted from the experimental data.

  • Fitting to a Binding Model: The integrated and corrected heats are plotted against the molar ratio of peptide to protein. This binding isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) using the analysis software to extract the thermodynamic parameters (n, KD, and ΔH).[19]

  • Interpreting the Results:

    • Affinity (KD): A smaller KD value indicates a stronger binding interaction.

    • Stoichiometry (n): This reveals the number of peptide molecules that bind to one molecule of the target protein.

    • Enthalpy (ΔH): A negative ΔH indicates an exothermic reaction, typically driven by favorable bond formation. A positive ΔH indicates an endothermic reaction, which can be driven by a large favorable entropy change.

    • Entropy (ΔS): A positive TΔS term is favorable and is often associated with the hydrophobic effect and increased conformational freedom. A negative TΔS is unfavorable and can result from a loss of conformational freedom upon binding.

Visualizing the Workflow

The following diagrams illustrate the key workflows and concepts discussed in this guide.

ITC_Workflow cluster_prep 1. Sample Preparation cluster_exp 2. ITC Experiment cluster_analysis 3. Data Analysis Purity High Purity Protein & Peptide Buffer_Match Identical Buffer Matching (Dialysis) Purity->Buffer_Match Concentration Accurate Concentration Determination Buffer_Match->Concentration Degas Degassing Concentration->Degas Loading Load Protein into Cell Load Peptide into Syringe Degas->Loading Titration Perform Sequential Injections Loading->Titration Raw_Data Record Heat Flow vs. Time Titration->Raw_Data Integration Integrate Injection Peaks Raw_Data->Integration Correction Correct for Heat of Dilution Integration->Correction Fitting Fit Isotherm to Binding Model Correction->Fitting Thermo_Params Obtain KD, n, ΔH, ΔS, ΔG Fitting->Thermo_Params

Caption: A step-by-step workflow for a typical Isothermal Titration Calorimetry experiment.

Binding_Thermodynamics cluster_Gibbs Gibbs Free Energy (ΔG) cluster_Enthalpy Enthalpy (ΔH) cluster_Entropy Entropy (ΔS) DeltaG ΔG = ΔH - TΔS (Overall Binding Affinity) DeltaH ΔH (Heat Change) DeltaH->DeltaG H_Factors • Hydrogen Bonds • van der Waals • π-hole Interactions DeltaH->H_Factors DeltaS TΔS (Disorder Change) DeltaS->DeltaG S_Factors • Hydrophobic Effect • Conformational Changes • Solvent Reorganization DeltaS->S_Factors

Caption: The relationship between Gibbs free energy, enthalpy, and entropy in a binding event.

Conclusion

Isothermal Titration Calorimetry offers an unparalleled, direct, and label-free method for the complete thermodynamic characterization of peptide-protein interactions. For peptides incorporating non-standard amino acids like this compound, ITC provides the crucial data needed to understand how such modifications influence the molecular driving forces of binding. By carefully designing and executing the experiment, and by considering the unique chemical properties of the modified residue, researchers can gain profound insights that are essential for the rational design of next-generation peptide therapeutics. While other techniques provide valuable complementary information, ITC remains the gold standard for obtaining a definitive thermodynamic profile, making it an indispensable tool for scientists and drug developers in the field.

References

  • Structural and ITC Characterization of Peptide‐Protein Binding: Thermodynamic Consequences of Cyclization Constraints, a Case Study on Vascular Endothelial Growth Factor Ligands. (n.d.).
  • High-Quality Data of Protein/Peptide Interaction by Isothermal Titration Calorimetry. (2019). Methods in Molecular Biology. [Link]
  • Identifying Protein Interactions with Histone Peptides Using Bio-layer Interferometry. (2019). Journal of Visualized Experiments. [Link]
  • Protein-peptide Interaction by Surface Plasmon Resonance. (2013). Bio-protocol. [Link]
  • Isothermal Titration Calorimetry to Study Plant Peptide Ligand-Receptor Interactions. (n.d.). Wageningen University & Research. [Link]
  • A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins. (2013). Methods in Molecular Biology. [Link]
  • Comparison of Biomolecular Interaction Techniques – SPR vs ITC vs MST vs BLI. (n.d.). XanTec bioanalytics GmbH. [Link]
  • Protein-Protein Interactions: Surface Plasmon Resonance. (2017). Methods in Molecular Biology. [Link]
  • Binding and thermodynamics of REV peptide-ctDNA interaction. (2016). Journal of Peptide Science. [Link]
  • Bio-layer interferometry. (n.d.). Wikipedia. [Link]
  • How Strong is Your Binding? A Quick Introduction to Isothermal Titration Calorimetry. (n.d.). Bitesize Bio. [Link]
  • Biolayer Interferometry (BLI). (n.d.). Harvard University. [Link]
  • Protein Interaction Analysis by Surface Plasmon Resonance. (2013). Methods in Molecular Biology. [Link]
  • Isothermal Titration Calorimetry (ITC). (n.d.). Harvard University. [Link]
  • NMR Spectroscopy of Peptides and Proteins. (1994). Methods in Molecular Biology. [Link]
  • The role of NMR in leveraging dynamics and entropy in drug design. (2018). Expert Opinion on Drug Discovery. [Link]
  • π‐Hole Interactions Involving Nitro Aromatic Ligands in Protein Structures. (2019). Chemistry – A European Journal. [Link]
  • Isothermal titration calorimetry. (2012). Current Protocols in Protein Science. [Link]
  • High-Quality Data of Protein/Peptide Interaction by Isothermal Titration Calorimetry. (2019).
  • SPR, ITC, MST & BLI: What's the optimal interaction technique for your research? (n.d.). Nicoya Lifesciences. [Link]
  • Thermodynamic analysis of binding peptides (A) Representative ITC... (n.d.).
  • Position Matters: Effect of Nitro Group in Chalcones on Biological Activities and Correlation via Molecular Docking. (2024). Molecules. [Link]
  • Peptide–polymer ligands for a tandem WW-domain, an adaptive multivalent protein–protein interaction: lessons on the thermodynamic fitness of flexible ligands. (2015). Beilstein Journal of Organic Chemistry. [Link]
  • Comparisons of peptide-lipid interactions a Isothermal titration... (n.d.).
  • Characterization of Protein Interactions by ITC, SPR and BLI. (n.d.). EMBL Hamburg. [Link]
  • Peptide binding studies by ITC and NMR. A, isothermal titration... (n.d.).
  • Effects of Nitro-Oxidative Stress on Biomolecules: Part 1—Non-Reactive Molecular Dynamics Simulations. (2023). International Journal of Molecular Sciences. [Link]
  • Isothermal Titration Calorimetry to Study Plant Peptide Ligand-Receptor Interactions. (2020). Methods in Molecular Biology. [Link]
  • Thermodynamic Study of Interactions between ZnO and ZnO Binding Peptides Using Isothermal Titration Calorimetry. (2014). Langmuir. [Link]
  • Protein Interaction Analysis. (n.d.).
  • Application of Isothermal Titration Calorimetry for Characterizing Thermodynamic Parameters of Biomolecular Interactions: Peptide Self-Assembly and Protein Adsorption Case Studies. (2014). Biomacromolecules. [Link]
  • Crystallographic Analysis of Short Helical Peptides Containing Homologs of Phenylalanine. (2025). Journal of Peptide Science. [Link]
  • Impact of Reactive Species on Amino Acids—Biological Relevance in Proteins and Induced P
  • CD4-modified synthetic peptides containing phenylalanine inhibit HIV-1 infection in vitro. (1994). Journal of Acquired Immune Deficiency Syndromes. [Link]
  • High-Quality Data of Protein/Peptide Interaction by Isothermal Titration Calorimetry. (2019).
  • Azobenzene-Based Amino Acids for the Photocontrol of Coiled-Coil Peptides. (2019). Molecules. [Link]
  • Amino Acids and Their Biological Derivatives Modulate Protein–Protein Interactions in an Additive Way. (2024). Journal of the American Chemical Society. [Link]
  • ITC, Can I observe a trimeric peptide bind a target protein? (2018).
  • Synthesis of Thiophenylalanine-Containing Peptides via Cu(I)-mediated Cross-Coupling. (2012). Organic Letters. [Link]

Sources

Validating the Function of 3-Nitro-D-Phenylalanine Modified Peptides: A Comparative Guide to Essential Assays

Author: BenchChem Technical Support Team. Date: January 2026

The strategic incorporation of unnatural amino acids is a cornerstone of modern peptide-based drug discovery, offering a route to enhanced potency, stability, and novel functionalities. Among these, 3-nitro-D-phenylalanine stands out as a particularly intriguing modification. The introduction of a nitro group can modulate electronic properties and create new interaction points, while the D-configuration provides inherent resistance to proteolytic degradation. However, the synthesis of such a modified peptide is merely the first step. Rigorous functional validation is paramount to ascertain that these modifications translate into desired biological activity. This guide provides a comparative overview of essential functional assays to validate the activity of 3-nitro-D-phenylalanine modified peptides, grounded in scientific principles and practical application.

The Rationale for Functional Validation

The introduction of a bulky, electron-withdrawing nitro group and the switch to a D-amino acid can profoundly impact a peptide's structure and function.[1][2] These changes can alter receptor binding affinity, membrane translocation capabilities, and overall biological response. Therefore, a multi-faceted approach to functional validation is not just recommended, but essential. We will explore a logical progression of assays, from initial target engagement to cellular response and stability.

I. Target Engagement: Receptor Binding Assays

The primary question for any receptor-targeted peptide is: does it bind to its intended target? Receptor binding assays are fundamental in quantifying this interaction.[3] The choice of assay depends on factors such as the nature of the target receptor, throughput requirements, and the availability of specific reagents.

A. Radioligand Binding Assays

A classic and highly sensitive method, radioligand binding assays measure the affinity of a test compound (the 3-nitro-D-phenylalanine modified peptide) by its ability to compete with a radiolabeled ligand for binding to the receptor.[1]

Scientific Principle: The assay relies on the principle of competitive binding. The modified peptide is incubated with a source of the receptor (e.g., cell membranes or purified protein) and a known, fixed concentration of a radiolabeled ligand that has high affinity for the receptor. The amount of radioligand displaced is proportional to the affinity of the modified peptide for the receptor.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Preparation: Prepare a dilution series of the 3-nitro-D-phenylalanine modified peptide.

  • Incubation: In a multi-well plate, combine the receptor source, a fixed concentration of the radiolabeled ligand, and the diluted modified peptide.

  • Equilibration: Incubate the mixture to allow the binding to reach equilibrium.

  • Separation: Separate the bound from the free radioligand. This is commonly achieved by rapid filtration through glass fiber filters that trap the receptor-ligand complexes.[2]

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand binding against the concentration of the modified peptide to determine the half-maximal inhibitory concentration (IC50), which can then be used to calculate the inhibitory constant (Ki).

B. Surface Plasmon Resonance (SPR)

For real-time, label-free analysis of binding kinetics, Surface Plasmon Resonance (SPR) is an invaluable tool.[4] It provides detailed information on both the association (on-rate) and dissociation (off-rate) of the peptide-receptor interaction.

Scientific Principle: SPR detects changes in the refractive index at the surface of a sensor chip. The receptor is immobilized on the chip, and a solution containing the 3-nitro-D-phenylalanine modified peptide is flowed over the surface. Binding of the peptide to the receptor causes a change in the refractive index, which is detected in real-time.

Experimental Protocol: SPR Analysis

  • Chip Preparation: Immobilize the purified target receptor onto a suitable SPR sensor chip.

  • Analyte Injection: Inject a series of concentrations of the 3-nitro-D-phenylalanine modified peptide over the chip surface.

  • Association/Dissociation Monitoring: Monitor the change in the SPR signal in real-time to observe the association and dissociation phases.

  • Regeneration: Flow a regeneration solution over the chip to remove the bound peptide, preparing the surface for the next injection.

  • Data Analysis: Fit the sensorgram data to appropriate binding models to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Comparison of Receptor Binding Assays
Assay TypePrincipleAdvantagesDisadvantagesBest For
Radioligand Binding Competitive displacement of a radiolabeled ligandHigh sensitivity, robust, well-established.Requires handling of radioactive materials, endpoint assay.High-throughput screening and initial affinity determination.[1]
Surface Plasmon Resonance (SPR) Change in refractive index upon bindingLabel-free, real-time kinetics (ka, kd), requires smaller sample quantities.[4]Requires specialized equipment, potential for protein immobilization issues.Detailed kinetic characterization of lead candidates.
ELISA-based Binding Assay Antibody-based detection of bindingNon-radioactive, high-throughput compatible.[3]Indirect measurement, potential for antibody-related artifacts.Screening and semi-quantitative affinity ranking.

II. Cellular Activity: Assessing Functional Consequences

Binding to a receptor does not guarantee a biological effect. The next critical step is to determine if the 3-nitro-D-phenylalanine modified peptide can elicit a functional response in a cellular context.

A. Cellular Uptake Assays

For peptides designed to act on intracellular targets, assessing their ability to cross the cell membrane is crucial. The inclusion of a D-amino acid can sometimes influence cellular uptake mechanisms.[5]

Scientific Principle: These assays typically involve labeling the peptide with a fluorescent tag and monitoring its internalization into live cells using microscopy or flow cytometry.[6][7]

Experimental Protocol: Fluorophore-based Cellular Uptake Assay

  • Peptide Labeling: Synthesize the 3-nitro-D-phenylalanine peptide with a fluorescent label (e.g., FITC, NBD).

  • Cell Culture: Plate cells in a suitable format (e.g., glass-bottom dishes for microscopy or multi-well plates for flow cytometry).

  • Incubation: Treat the cells with the fluorescently labeled peptide at various concentrations and for different time points.

  • Washing: Wash the cells to remove any non-internalized peptide.

  • Analysis:

    • Fluorescence Microscopy: Visualize the intracellular localization of the peptide.

    • Flow Cytometry: Quantify the percentage of fluorescent cells and the mean fluorescence intensity to measure uptake efficiency.

B. Second Messenger Assays

Many peptide-receptor interactions trigger intracellular signaling cascades. Measuring the levels of second messengers, such as cyclic AMP (cAMP) or intracellular calcium (Ca2+), can provide a quantitative measure of receptor activation or inhibition.

Scientific Principle: Ligand binding to G-protein coupled receptors (GPCRs), a common target for peptide drugs, often modulates the activity of adenylyl cyclase or phospholipase C, leading to changes in cAMP or Ca2+ levels, respectively. These changes can be detected using various reporter systems.

Experimental Workflow: Second Messenger Assays

G Peptide 3-Nitro-D-Phe Peptide Receptor Cell Surface Receptor (e.g., GPCR) Peptide->Receptor Binding Cell Target Cell Receptor->Cell Signal Transduction Response Biological Response (e.g., Proliferation, Apoptosis) Cell->Response Functional Outcome SecondMessenger Second Messenger Assay (cAMP, Ca2+) Cell->SecondMessenger Measure

Sources

A Comparative Guide to the Structural Analysis of Proteins with Incorporated (2R)-2-amino-3-(3-nitrophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Expanding the Chemical Toolkit for Protein Structural Insights

In the pursuit of understanding the intricate relationship between protein structure and function, the 20 canonical amino acids often present a limited chemical vocabulary. The advent of genetic code expansion has revolutionized protein engineering, enabling the site-specific incorporation of non-canonical amino acids (ncAAs) with unique functionalities.[1][2] This technology provides an unprecedented opportunity to install novel chemical groups—such as photo-cross-linkers, spectroscopic probes, or bioorthogonal handles—into a protein's architecture with surgical precision.[3][4]

This guide focuses on the structural analysis of proteins incorporating (2R)-2-amino-3-(3-nitrophenyl)propanoic acid , a D-enantiomer of 3-nitrophenylalanine. The introduction of a nitro group on the phenyl ring offers a unique probe due to its electron-withdrawing nature and potential for specific interactions, while the D-configuration can be used to probe steric constraints and local backbone flexibility. We will objectively compare its application and performance against other widely used ncAAs, providing the experimental frameworks necessary for researchers, scientists, and drug development professionals to leverage this powerful tool.

Part 1: The Workflow - From Genetic Encoding to High-Resolution Structures

The successful structural analysis of a protein containing (2R)-2-amino-3-(3-nitrophenyl)propanoic acid hinges on a multi-step workflow. Each stage requires careful consideration to ensure high fidelity of incorporation and the production of high-quality protein suitable for structural studies.

Site-Specific Incorporation via Genetic Code Expansion

The cornerstone of this methodology is the use of an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair.[5][6][7] This system functions independently of the host cell's endogenous translational machinery and is engineered to uniquely recognize the ncAA and its corresponding tRNA, which reads a reassigned codon (typically the amber stop codon, UAG) in the messenger RNA (mRNA).[8][9]

Causality Behind Experimental Choices:

  • Orthogonality is Key: The selected aaRS must not charge any endogenous tRNA with the ncAA, and the orthogonal tRNA must not be recognized by any endogenous synthetase. This prevents off-target incorporation and ensures the fidelity of the final protein product.

  • Expression System: Escherichia coli is a common choice due to its rapid growth and well-established genetic tools. However, for complex eukaryotic proteins requiring post-translational modifications, mammalian or yeast expression systems with their own validated orthogonal pairs may be necessary.[9]

  • Codon Choice: The amber stop codon (UAG) is frequently used because it is the least common stop codon in many organisms, minimizing competition with translation termination factors.[8]

G cluster_0 Plasmid Engineering cluster_1 In Vivo Incorporation in E. coli cluster_2 Verification & Purification p1 Gene of Interest (with UAG codon at target site) transform Transformation into Expression Host p1->transform p2 Orthogonal aaRS/tRNA Pair (specific for ncAA) p2->transform culture Culture in Media + (2R)-2-amino-3-(3-nitrophenyl)propanoic acid transform->culture induce Induce Protein Expression (e.g., with IPTG) culture->induce lysis Cell Lysis & Lysate Clarification induce->lysis purify Affinity Chromatography (e.g., His-tag) lysis->purify verify Mass Spectrometry (verifies ncAA mass) SDS-PAGE (verifies full-length protein) purify->verify

Caption: Workflow for site-specific incorporation of an ncAA.

Experimental Protocol: Incorporation in E. coli
  • Plasmid Preparation: Co-transform the E. coli expression host (e.g., BL21(DE3)) with two plasmids:

    • A plasmid encoding the protein of interest, with an amber (UAG) codon engineered at the desired incorporation site and typically an affinity tag (e.g., His6-tag) for purification.

    • A plasmid encoding the evolved, orthogonal aaRS/tRNA pair specific for (2R)-2-amino-3-(3-nitrophenyl)propanoic acid.

  • Cell Culture: Grow the transformed cells in a rich medium (e.g., LB) at 37°C to an OD600 of 0.6-0.8.

  • ncAA Addition: Supplement the culture medium with (2R)-2-amino-3-(3-nitrophenyl)propanoic acid to a final concentration of 1-5 mM. The optimal concentration must be determined empirically.

  • Induction: Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) and reduce the temperature to 18-25°C for overnight expression. Lower temperatures often improve protein folding and the efficiency of ncAA incorporation.[7]

  • Harvesting and Purification: Harvest the cells by centrifugation. Purify the protein from the cell lysate using affinity chromatography, followed by further purification steps like size-exclusion chromatography if necessary.

  • Validation (Self-Validating System):

    • Mass Spectrometry: Use ESI-MS or MALDI-TOF to confirm the mass of the intact protein. The measured mass should correspond to the theoretical mass including the ncAA.

    • SDS-PAGE and Western Blot: Compare expression levels with and without the ncAA in the medium. A band corresponding to the full-length protein should only be prominent in the presence of the ncAA; its absence leads to a truncated product.

    • Circular Dichroism (CD) Spectroscopy: Assess the secondary structure of the mutant protein to ensure that the ncAA incorporation has not caused gross misfolding.[10]

Part 2: High-Resolution Structural Analysis Methodologies

Once a pure, validated protein sample is obtained, it can be subjected to structural analysis. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are the principal techniques for determining atomic-resolution structures.

G cluster_0 X-Ray Crystallography cluster_1 NMR Spectroscopy start Purified Protein with ncAA xtal Crystallization Screening start->xtal nmr_sample Sample Preparation (Isotope Labeling if needed) start->nmr_sample diff X-ray Diffraction Data Collection xtal->diff phase Phase Determination (e.g., Molecular Replacement) diff->phase model Model Building & Refinement phase->model xtal_struct High-Resolution 3D Structure model->xtal_struct nmr_acq Acquire NMR Spectra (e.g., HSQC, NOESY) nmr_sample->nmr_acq assign Resonance Assignment nmr_acq->assign nmr_model Structure Calculation & Analysis (Dynamics, Ligand Binding) assign->nmr_model nmr_struct Solution Structure & Dynamics Data nmr_model->nmr_struct

Caption: Primary workflows for protein structural analysis.

X-Ray Crystallography

This technique provides a static, high-resolution snapshot of the protein's three-dimensional structure in a crystalline state.[11][12][13]

  • Process: The purified protein is concentrated and screened against hundreds of conditions to find one that promotes the growth of single, well-ordered crystals. These crystals are then exposed to a high-intensity X-ray beam, producing a diffraction pattern from which the electron density of the molecule can be calculated and a structural model built.[13][14]

  • Impact of (2R)-2-amino-3-(3-nitrophenyl)propanoic acid:

    • Crystallization: The introduction of the ncAA can alter the protein's surface properties, potentially creating new crystal contacts and facilitating crystallization where the wild-type protein fails. Conversely, it can also disrupt existing contacts.

    • Structural Perturbation: The resulting structure will reveal how the protein's local environment accommodates the ncAA. This includes subtle shifts in backbone and side-chain positions and changes in hydrogen bonding or packing interactions. The D-amino acid configuration is particularly interesting as it may induce a local, non-canonical backbone torsion.

    • Phasing: While not a heavy atom in the traditional sense like selenium or iodine, the nitro group's distinct electron density could potentially aid in model refinement.

NMR Spectroscopy

NMR spectroscopy is a powerful method for determining protein structure and, crucially, for studying protein dynamics in solution.[15]

  • Process: NMR measures the magnetic properties of atomic nuclei. By site-specifically incorporating an ncAA, one can introduce a unique NMR-active label at a single position.[5][7] This dramatically simplifies complex spectra, allowing for focused analysis of a specific region even in very large proteins.[10]

  • Impact of (2R)-2-amino-3-(3-nitrophenyl)propanoic acid:

    • Spectral Simplification: Incorporating the ncAA with ¹⁵N or ¹³C isotopes provides unique signals that are easily identified in a crowded spectrum, instantly providing an anchor point for analysis.[6]

    • Probing Local Environment: The chemical shifts of the protons and carbons on the nitrophenyl ring are exquisitely sensitive to their local environment. Changes in these shifts upon ligand binding, conformational change, or mutation can report on these events with high precision.

    • Dynamics Studies: NMR relaxation experiments can be performed on the labeled site to probe side-chain and backbone dynamics on timescales from picoseconds to seconds, providing functional context to the static crystal structure.

Part 3: Comparison with Alternative ncAA Probes

The choice of ncAA is dictated by the scientific question. (2R)-2-amino-3-(3-nitrophenyl)propanoic acid offers unique properties, but its performance is best understood in comparison to other established alternatives.

Non-Canonical Amino AcidKey Feature / Functional GroupPrimary ApplicationPotential Effect on StabilityAdvantages & Disadvantages
(2R)-2-amino-3-(3-nitrophenyl)propanoic acid meta-Nitro group, D-enantiomerNMR/X-ray probe of local environment and steric tolerance.Variable; can be disruptive due to D-configuration but potentially stabilized by new interactions.Pro: Unique steric and electronic probe. Con: Potentially low incorporation efficiency; D-amino acid may significantly perturb structure.
p-nitrophenylalanine (pNO₂Phe) para-Nitro groupNMR/X-ray probe, strengthening π-π stacking interactions.[16] Can be used to break immune self-tolerance.[17]Can be stabilizing if it enhances favorable aromatic interactions.Pro: Well-characterized, strong electronic probe. Con: Less sterically distinct from natural aromatic residues compared to the D-enantiomer.
p-acetylphenylalanine (pAcPhe) Keto groupBioorthogonal handle for attaching spin labels (EPR/NMR), fluorophores, or cross-linking agents.[3]Generally well-tolerated, but the attached label can be disruptive.Pro: Chemically versatile for a wide range of labeling studies. Con: Requires a secondary labeling step after protein purification.
p-iodophenylalanine Iodine atomHeavy atom for phasing in X-ray crystallography (SAD).[4]Can be stabilizing due to favorable halogen bonding or packing.Pro: Excellent for solving novel structures crystallographically. Con: Less useful as a functional probe for dynamics or binding.
2-nitrophenylalanine ortho-Nitro groupPhotocleavable group; allows for light-induced cleavage of the protein backbone.[18][19]The cleavage reaction is destructive to the protein.Pro: Enables spatiotemporal control of protein activity. Con: Not suitable for stable structural analysis of the intact protein.
p-azidophenylalanine (pAzF) Azido groupBioorthogonal handle for "click" chemistry, allowing attachment of various probes.Can be destabilizing depending on the local environment.[20]Pro: Highly specific and efficient reaction chemistry. Con: Requires a secondary labeling step.

Part 4: Concluding Insights and Future Directions

The incorporation of (2R)-2-amino-3-(3-nitrophenyl)propanoic acid provides a specialized tool for probing protein structure. Its primary value lies in its ability to report on the steric and electronic landscape of a specific site within a protein. The D-configuration offers a unique way to assess the plasticity of the polypeptide backbone, while the meta-positioned nitro group acts as a sensitive NMR and crystallographic reporter.

Compared to its alternatives, it is not a universal tool. For de novo structure solution by crystallography, halogenated phenylalanines are superior. For attaching external labels, ketone- or azide-containing ncAAs provide more versatile chemical handles. However, for detailed, site-specific investigations of protein conformation and dynamics where a minimal, non-reactive probe is desired, (2R)-2-amino-3-(3-nitrophenyl)propanoic acid is a compelling option.

Future work will likely focus on evolving more efficient and robust aaRS/tRNA pairs to improve the yields of proteins containing this and other D-amino acids, further expanding our ability to chemically interrogate and engineer protein structure and function.

References

  • Cellitti, S. E., Jones, D. H., Lagpacan, L., Hao, X., Zhang, Q., Hu, H., ... & Geierstanger, B. H. (2008). In vivo incorporation of unnatural amino acids to probe structure, dynamics and ligand binding in a large protein by Nuclear Magnetic Resonance spectroscopy. Journal of the American Chemical Society, 130(29), 9268-9281. [Link]
  • Geierstanger, B. H., & Schultz, P. G. (2006). Site-specific labeling of proteins with NMR-active unnatural amino acids. Journal of Magnetic Resonance, 182(2), 233-239. [Link]
  • Liu, C., & Liu, J. (2021). NMR Studies of Large Protein Dynamics Using Unnatural Amino Acids. Chinese Journal of Magnetic Resonance, 38(1), 1-16. [Link]
  • Liu, W., Oza, J. P., & Wang, Y. S. (2020). Emerging Methods for Efficient and Extensive Incorporation of Non-canonical Amino Acids Using Cell-Free Systems. Frontiers in Bioengineering and Biotechnology, 8, 788. [Link]
  • Scripps Research Institute. (2024). A Novel Method for Incorporating Non-Canonical Amino Acids into Proteins. Technology Networks. [Link]
  • Gan, R., & Fan, C. (2018). Incorporation of Non-Canonical Amino Acids into Proteins by Global Reassignment of Sense Codons. In Methods in Molecular Biology (Vol. 1798, pp. 173-186). [Link]
  • Chen, L., Xin, X., Zhang, Y., Li, S., & Xu, Z. (2023). Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins. Molecules, 28(18), 6689. [Link]
  • Dougherty, D. A. (2008). Incorporation of non-canonical amino acids. Current Opinion in Chemical Biology, 12(6), 678-685. [Link]
  • Cellitti, S. E., Jones, D. H., Lagpacan, L., Hao, X., Zhang, Q., Hu, H., ... & Geierstanger, B. H. (2008). In vivo Incorporation of Unnatural Amino Acids to Probe Structure, Dynamics, and Ligand Binding in a Large Protein by Nuclear Magnetic Resonance Spectroscopy. Journal of the American Chemical Society, 130(29), 9268-9281. [Link]
  • Geierstanger, B. H., & Schultz, P. G. (2006). Site-specific labeling of proteins with NMR-active unnatural amino acids. Journal of Magnetic Resonance, 182(2), 233-239. [Link]
  • Taki, M., Hohsaka, T., Murakami, H., Taira, K., & Sisido, M. (2002). Site-Directed Incorporation of p-Nitrophenylalanine into Streptavidin and Site-to-Site Photoinduced Electron Transfer from a Pyrenyl Group to a Nitrophenyl Group on the Protein Framework. Journal of the American Chemical Society, 124(50), 14585-14597. [Link]
  • Taki, M., Hohsaka, T., Murakami, H., Taira, K., & Sisido, M. (2002). Site-Directed Incorporation of p-Nitrophenylalanine into Streptavidin and Site-to-Site Photoinduced Electron Transfer from a Pyrenyl Group to a Nitrophenyl Group on the Protein Framework. Journal of the American Chemical Society, 124(50), 14585-14597. [Link]
  • National Center for Biotechnology Information. (n.d.). (R)-2-Amino-3-(3-nitrophenyl)propanoic acid.
  • Wu, N., Deiters, A., & Schultz, P. G. (2004). Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine. Angewandte Chemie International Edition, 43(29), 3821-3824. [Link]
  • Miller, T. A. (2014). X-ray Crystallographic Methods for the Study of Native and Non-Native Protein Structure. Doctoral dissertation, University of Wisconsin-Madison. [Link]
  • National Center for Biotechnology Information. (n.d.). (2R,3S)-2-amino-3-hydroxy-3-(4-nitrophenyl)propanoic acid.
  • National Center for Biotechnology Information. (n.d.). 2-Amino-3-(3-nitrophenyl)propanoic acid.
  • Wu, N., Deiters, A., & Schultz, P. G. (2004). Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine. Request PDF. [Link]
  • Acevedo-Rocha, C. G., & Budisa, N. (2023). Non-canonical amino acids as a tool for the thermal stabilization of enzymes. Protein Engineering, Design and Selection, 36, gzad005. [Link]
  • Fleissner, M. R., & Hubbell, W. L. (2015). Genetic Incorporation of the Unnatural Amino Acid p-Acetyl Phenylalanine into Proteins for Site-Directed Spin Labeling. Methods in Enzymology, 563, 33-59. [Link]
  • Physics LibreTexts. (2022). X-ray Protein Crystallography. [Link]
  • ProtVy. (n.d.).
  • Havranek, J. J., & Schultz, P. G. (2009). Mechanistic studies of the immunochemical termination of self-tolerance with unnatural amino acids. Proceedings of the National Academy of Sciences, 106(11), 4212-4217. [Link]
  • Drienovská, I., & Roelfes, G. (2015). Protein engineering with unnatural amino acids. Current Opinion in Chemical Biology, 25, 103-110. [Link]
  • Budisa, N. (2014). The structures of UAAs discussed in this Minireview. p-nitrophenylalanine (pNF),1.
  • ResearchGate. (n.d.). Structures of 25 commonly used phenylalanine derivatives 1, p-aminophenylalanine (pAMF). [Link]
  • D'Arcy, A. (1994). x Ray crystallography.
  • Gentry, J., & Ippoliti, S. (2022). The Effects of p-Azidophenylalanine Incorporation on Protein Structure and Stability.
  • Li, J., Wang, N., & Schultz, P. G. (2019). Enhancing Protein Stability with Genetically Encoded Noncanonical Amino Acids. Biochemistry, 58(11), 1548-1552. [Link]
  • Li, J., Wang, N., & Schultz, P. G. (2019). A Single Reactive Noncanonical Amino Acid is Able to Dramatically Stabilize Protein Structure. Journal of the American Chemical Society, 141(11), 4529-4532. [Link]
  • Weiner, J. P. (2014). Structural Analysis of Protein-Peptide Interactions. Western CEDAR. [Link]
  • Drienovská, I., & Roelfes, G. (2020). Noncanonical Amino Acids in Biocatalysis. Chemical Reviews, 120(15), 7837-7881. [Link]
  • Allen, B. D., & Boxer, S. G. (2021). Structural and spectrophotometric investigation of two unnatural amino-acid altered chromophores in the superfolder green fluorescent protein. Photochemical & Photobiological Sciences, 20(8), 1010-1018. [Link]

Sources

A Comparative Guide to the In Vivo Efficacy of Peptides with Natural vs. Nitrated Phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for more potent and stable therapeutic peptides is a continuous endeavor. The strategic incorporation of unnatural amino acids is a powerful tool to modulate the pharmacological properties of peptides. This guide provides an in-depth technical comparison of the in vivo efficacy of peptides containing natural phenylalanine versus those modified with nitrated phenylalanine. We will explore the biochemical rationale, potential effects on pharmacokinetics and immunogenicity, and provide detailed experimental protocols to empower your research.

Introduction: The Rationale for Phenylalanine Nitration

Phenylalanine, with its aromatic side chain, often plays a crucial role in peptide-receptor interactions and overall peptide conformation. The nitration of the phenyl ring, typically at the para position, introduces a nitro group (-NO2), which significantly alters the amino acid's physicochemical properties. This modification can lead to profound changes in a peptide's biological activity, stability, and immunogenicity.[1][2]

The introduction of a nitro group can:

  • Alter Electronic Properties: The electron-withdrawing nature of the nitro group can influence cation-π interactions, which are often vital for receptor binding.

  • Increase Steric Bulk: The addition of the nitro group increases the size of the side chain, potentially leading to enhanced or diminished receptor affinity depending on the binding pocket's topography.

  • Modulate Hydrophobicity: Nitration can impact the hydrophobicity of the phenylalanine residue, which can affect peptide folding, solubility, and interaction with biological membranes.[1]

  • Influence Proteolytic Stability: The modification can hinder recognition by proteases, potentially increasing the peptide's half-life in vivo.[3][4]

  • Introduce a Neo-Epitope: The immune system may recognize the nitrated phenylalanine as a foreign entity, potentially leading to an immune response.[5]

This guide will use a hypothetical case study of a G-protein coupled receptor (GPCR) agonist peptide to illustrate the comparative in vivo evaluation of a native peptide and its nitrated phenylalanine analog.

Case Study: A Hypothetical GPCR Agonist Peptide "Pep-Phe" vs. "Pep-pNO2Phe"

Let us consider a hypothetical decapeptide, "Pep-Phe," an agonist for a therapeutic GPCR target. Phenylalanine at position 8 (Phe8) is known to be critical for receptor binding. We will compare its in vivo efficacy with its nitrated counterpart, "Pep-pNO2Phe," where Phe8 is replaced with para-nitrophenylalanine.

Hypothesized Signaling Pathway:

The targeted GPCR is coupled to the Gαq signaling pathway, leading to the activation of Phospholipase C (PLC) and subsequent downstream signaling events.

GPCR_Gq_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR Gq Gαq GPCR->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Gq->PLC Activates Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylates Targets Ca_release->Cellular_Response Modulates Ligand Peptide (Pep-Phe or Pep-pNO2Phe) Ligand->GPCR Binds In_Vivo_Workflow cluster_preclinical Preclinical Evaluation cluster_analysis Data Analysis & Interpretation Peptide_Synthesis Peptide Synthesis (Pep-Phe & Pep-pNO2Phe) Animal_Model Animal Model Selection (e.g., Disease-relevant mouse model) Peptide_Synthesis->Animal_Model Dose_Response Dose-Response & PK/PD Studies Animal_Model->Dose_Response Immunogenicity_Assessment Immunogenicity Assessment Dose_Response->Immunogenicity_Assessment Efficacy_Endpoint Efficacy Endpoint Measurement (e.g., Biomarker levels, physiological response) Dose_Response->Efficacy_Endpoint Safety_Tox Safety & Toxicology (Histopathology, clinical signs) Immunogenicity_Assessment->Safety_Tox Data_Comparison Comparative Data Analysis (Statistical significance) Efficacy_Endpoint->Data_Comparison Safety_Tox->Data_Comparison

In Vivo Experimental Workflow
Pharmacokinetic (PK) Analysis

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profiles of both peptides.

Methodology:

  • Animal Model: Healthy male C57BL/6 mice (n=5 per group per time point).

  • Administration: Intravenous (IV) and subcutaneous (SC) injection of Pep-Phe and Pep-pNO2Phe at a dose of 1 mg/kg.

  • Sample Collection: Blood samples are collected via the tail vein at 0, 5, 15, 30, 60, 120, and 240 minutes post-injection.

  • Analysis: Peptide concentrations in plasma are quantified using a validated LC-MS/MS method.

Expected Outcomes & Rationale:

ParameterPep-Phe (Expected)Pep-pNO2Phe (Hypothesized)Rationale for Difference
Half-life (t½) ShortLongerThe nitro group may sterically hinder protease access, reducing proteolytic degradation. [3][4]
Clearance (CL) HighLowerReduced degradation would lead to slower clearance from circulation.
Bioavailability (SC) LowPotentially HigherIncreased stability in the subcutaneous space could lead to greater absorption into the systemic circulation.
Pharmacodynamic (PD) Analysis

Objective: To assess the biological effect of the peptides on the target GPCR.

Methodology:

  • Animal Model: A disease-relevant mouse model where the target GPCR is implicated.

  • Administration: A single SC dose of Pep-Phe or Pep-pNO2Phe at varying concentrations (e.g., 0.1, 1, 10 mg/kg).

  • Endpoint Measurement: A relevant downstream biomarker of GPCR activation is measured at a predetermined time point (based on PK data). For our hypothetical Gαq-coupled receptor, this could be the level of inositol triphosphate (IP3) in a target tissue.

Expected Outcomes & Rationale:

ParameterPep-Phe (Expected)Pep-pNO2Phe (Hypothesized)Rationale for Difference
EC50 BaselineLower or HigherThe altered electronic and steric properties of p-nitrophenylalanine could either enhance or decrease the peptide's binding affinity for the receptor.
Maximal Effect (Emax) DefinedPotentially AlteredChanges in receptor binding and activation kinetics could influence the maximal achievable biological response.
Duration of Action ShortLongerA longer half-life would likely lead to a more sustained pharmacodynamic effect.
Immunogenicity Assessment

Objective: To evaluate the potential for each peptide to elicit an immune response.

Methodology:

  • Animal Model: BALB/c mice (known for robust antibody responses), n=10 per group.

  • Immunization Schedule: Mice are immunized subcutaneously with 10 µg of Pep-Phe or Pep-pNO2Phe emulsified in Complete Freund's Adjuvant (CFA) on day 0, followed by boosts in Incomplete Freund's Adjuvant (IFA) on days 14 and 28.

  • Sample Collection: Serum is collected on days 0 (pre-immune), 21, and 35.

  • Analysis: Anti-peptide antibody titers (IgG) are determined by ELISA. T-cell responses can be assessed by ELISpot or intracellular cytokine staining following ex vivo re-stimulation of splenocytes with the peptides.

Expected Outcomes & Rationale:

ParameterPep-Phe (Expected)Pep-pNO2Phe (Hypothesized)Rationale for Difference
Anti-peptide IgG Titer Low to undetectableSignificantly HigherThe nitrated phenylalanine can act as a hapten, creating a novel epitope that is recognized as foreign by the immune system, breaking self-tolerance. [5]
T-cell Response MinimalRobust T-helper cell activationThe unnatural amino acid can lead to the presentation of novel peptide fragments by MHC class II molecules, activating CD4+ T-cells. [5]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Pep-pNO2Phe

Principle: The peptide is assembled stepwise on a solid support, allowing for easy purification after each coupling step.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-p-nitrophenylalanine)

  • N,N'-Diisopropylcarbodiimide (DIC) and OxymaPure® as coupling reagents

  • Piperidine in DMF for Fmoc deprotection

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/triisopropylsilane/water 95:2.5:2.5)

  • HPLC for purification

  • Mass spectrometer for characterization

Step-by-Step Protocol:

  • Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes.

  • First Amino Acid Coupling:

    • Deprotect the resin with 20% piperidine in DMF.

    • Activate the first Fmoc-amino acid (the C-terminal one) with DIC and OxymaPure® in DMF.

    • Couple the activated amino acid to the resin.

  • Chain Elongation:

    • Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence, using Fmoc-p-nitrophenylalanine at the desired position.

  • Cleavage and Deprotection:

    • Wash the final peptide-resin with DCM.

    • Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification and Characterization:

    • Precipitate the crude peptide in cold diethyl ether.

    • Purify the peptide by reverse-phase HPLC.

    • Confirm the identity and purity of the peptide by mass spectrometry. [6][7][8][9]

In Vivo Administration via Subcutaneous Injection

Principle: This common route of administration allows for sustained release of the peptide.

Materials:

  • Sterile peptide solution in a suitable vehicle (e.g., saline)

  • Insulin syringes (28-31 gauge)

  • Animal restrainer

Step-by-Step Protocol:

  • Animal Preparation: Acclimatize the mouse to handling.

  • Dose Preparation: Prepare the correct concentration of the peptide solution for the desired dose and injection volume (typically 100-200 µL for a mouse).

  • Injection:

    • Gently restrain the mouse.

    • Lift the loose skin on the back, between the shoulder blades, to form a tent.

    • Insert the needle at the base of the tented skin, parallel to the spine.

    • Inject the peptide solution and withdraw the needle.

  • Monitoring: Observe the animal for any immediate adverse reactions.

Conclusion and Future Directions

The nitration of phenylalanine presents a compelling strategy for peptide optimization, with the potential to significantly enhance in vivo stability and, consequently, therapeutic efficacy. However, this modification is not without its challenges, most notably the potential for increased immunogenicity. The comprehensive in vivo comparison outlined in this guide provides a robust framework for evaluating the trade-offs associated with this modification.

Future research should focus on:

  • Structure-Activity Relationship Studies: Systematically varying the position of nitration within a peptide to understand its impact on receptor binding and activity.

  • Next-Generation Modifications: Exploring other phenylalanine analogs to fine-tune the physicochemical properties of peptides for optimal in vivo performance.

  • De-immunization Strategies: Developing methods to mitigate the immunogenic potential of nitrated peptides, such as co-administration with immunosuppressants or modification of the peptide backbone.

By carefully considering the principles and methodologies presented here, researchers can harness the power of unnatural amino acids to develop the next generation of highly effective and safe peptide therapeutics.

References

  • Decreased proteasomal cleavage at nitrotyrosine sites in proteins and peptides. (n.d.). PubMed Central.
  • Solid-Phase Synthesis of Peptides, Peptidomimetics, and Cyclic Peptides Using Traceless Aromatic Side-Chain Tethered Building Blocks. (2000). ACS Publications.
  • Proteolytic degradation of tyrosine nitrated proteins. (2000). PubMed.
  • Graphical representation of the locations of GPCR regulatory pathways. (n.d.). ResearchGate.
  • Solid-phase synthesis of phenylalanine containing peptides using a traceless triazene linker. (2012). PubMed.
  • Epitope motif of an anti-nitrotyrosine antibody specific for tyrosine-nitrated peptides revealed by a. (n.d.). KOPS.
  • Schematic representation of the GPCR signaling pathway. (n.d.). ResearchGate.
  • Introduction of p-nitrophenylalanine allows Th epitopes to activate... (n.d.). ResearchGate.
  • Solid Phase Synthesis (Nobel Lecture). (n.d.). NobelPrize.org.
  • Schematic diagram showing major GPCR signaling pathways. (n.d.). ResearchGate.
  • GPCR Signaling Pathway. (2023). GeeksforGeeks.
  • Selective affinity enrichment of nitrotyrosine-containing peptides for quantitative analysis in complex samples. (n.d.). National Institutes of Health.
  • Mechanistic studies of the immunochemical termination of self-tolerance with unnatural amino acids. (2009). PubMed.
  • Solid-phase peptide synthesis under continuous-flow conditions. (n.d.). PubMed Central.
  • Protein Tyrosine Nitration: Biochemical Mechanisms and Structural Basis of its Functional Effects. (n.d.). PubMed Central.
  • Unveiling the human nitroproteome: Protein tyrosine nitration in cell signaling and cancer. (n.d.). Journal of Proteomics.
  • Aromatic hydroxylation and nitration of phenylalanine and tyrosine by peroxynitrite. Evidence for hydroxyl radical production from peroxynitrite. (n.d.). PubMed.
  • The Effect of Neighboring Methionine Residue on Tyrosine Nitration & Oxidation in Peptides Treated with MPO, H2O2, & NO2- or Peroxynitrite and Bicarbonate: Role of Intramolecular Electron-Transfer Mechanism? (n.d.). National Institutes of Health.
  • Phenylalanine Residues Are Very Rapidly Damaged by Nitrate Radicals (NO3 ⋅) in an Aqueous Environment. (2023). PubMed.
  • Gpcr Gq Signaling Pathway Diagram Via Stock Vector (Royalty Free) 2169075085. (n.d.). Shutterstock.
  • Proteomic method identifies proteins nitrated in vivo during inflammatory challenge. (n.d.). PubMed Central.
  • Protein Tyrosine Nitration: Biochemical Mechanisms and Structural Basis of Functional Effects. (n.d.). ResearchGate.
  • Selectivity, Physicochemical and Biological Consequences, Denitration, and Proteomics Methods for the Identification of Tyrosine-Nitrated Proteins. (n.d.). ACS Publications.
  • Activity of a Novel Antimicrobial Peptide with Nitric Oxide Induction against some Pathogenic Bacteria. (2022). Journal of Applied Biotechnology Reports.
  • Tyrosine nitration in peptides by peroxynitrite generated in situ in a light-controlled platform: Effects of pH and thiols. (n.d.). ResearchGate.
  • Effect of phenylalanine on the fragmentation of deprotonated peptides. (n.d.). PubMed.
  • Monitoring peptide tyrosine nitration by spectroscopic methods. (2020). PubMed.
  • Investigation of the Effect of C-Terminal Adjacent Phenylalanine Residues on Asparagine Deamidation by Quantum Chemical Calculations. (n.d.). MDPI.
  • Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine. (n.d.). PubMed Central.
  • In Vitro and in Vivo Protein-bound Tyrosine Nitration Characterized by Diagonal Chromatography. (n.d.). ResearchGate.
  • Peptide‐Functionalized Fluorescent Particles for In Situ Detection of Nitric Oxide via Peroxynitrite‐Mediated Nitration. (n.d.). PubMed Central.
  • In Vivo Efficacy and Toxicity of an Antimicrobial Peptide in a Model of Endotoxin-Induced Pulmonary Inflammation. (n.d.). MDPI.
  • Beyond Transduction: Anti-Inflammatory Effects of Cell Penetrating Peptides. (n.d.). MDPI.
  • Amide Neighbouring-Group Effects in Peptides: Phenylalanine as Relay Amino Acid in Long-Distance Electron Transfer. (2018). PubMed.

Sources

Safety Operating Guide

Navigating the Disposal of (R)-2-Amino-3-(3-nitrophenyl)propanoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of laboratory chemicals is a matter of paramount importance. This guide provides a detailed, step-by-step protocol for the safe disposal of (R)-2-Amino-3-(3-nitrophenyl)propanoic acid (CAS No. 169530-97-6), a crucial phenylalanine derivative used in various research applications.[1][2] Adherence to these procedures is essential not only for regulatory compliance but also for ensuring the safety of laboratory personnel and the protection of our environment.

Understanding the Compound: Hazard Profile and Characteristics

Before initiating any disposal protocol, a thorough understanding of the chemical's properties and hazards is critical. This compound is classified as harmful if swallowed, a skin irritant, a cause of serious eye irritation, and may cause respiratory irritation.[1] It is a solid, and its chemical structure includes a nitro group, which requires careful consideration during waste segregation and disposal.

Hazard ClassificationGHS Statement
Acute toxicity, oralH302: Harmful if swallowed[1]
Skin corrosion/irritationH315: Causes skin irritation[1]
Serious eye damage/irritationH319: Causes serious eye irritation[1]
Specific target organ toxicityH335: May cause respiratory irritation[1]

Table 1: GHS Hazard Classifications for this compound

Under fire conditions, this compound may decompose and emit toxic fumes, including nitrogen oxides.[3] It is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[1] This information dictates the necessity of segregating this waste stream from others to prevent dangerous reactions.

The Disposal Workflow: A Step-by-Step Procedural Guide

The following workflow provides a comprehensive approach to the disposal of this compound, from initial waste generation to final collection.

DisposalWorkflow cluster_prep Step 1: Preparation cluster_collection Step 2: Waste Collection & Segregation cluster_storage Step 3: Storage cluster_disposal Step 4: Final Disposal PPE Don Appropriate PPE Waste_Container Select & Label Waste Container PPE->Waste_Container Collect_Solid Collect Solid Waste Waste_Container->Collect_Solid Collect_Contaminated Collect Contaminated Materials Collect_Solid->Collect_Contaminated Segregate Segregate from Incompatibles Collect_Contaminated->Segregate Secure_Lid Securely Cap Container Segregate->Secure_Lid SAA Store in Satellite Accumulation Area (SAA) Secure_Lid->SAA Pickup_Request Request Hazardous Waste Pickup SAA->Pickup_Request

Caption: Disposal workflow for this compound.

Step 1: Preparation and Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing the appropriate personal protective equipment. This is your first and most critical line of defense against exposure.

  • Eye Protection: Safety goggles with side-shields are mandatory.[1]

  • Hand Protection: Wear protective gloves.[1] Nitrile gloves are a suitable choice.

  • Body Protection: An impervious lab coat should be worn to protect skin and clothing.[1]

  • Respiratory Protection: If there is a risk of generating dust, a suitable respirator should be used.[1]

Step 2: Waste Collection and Segregation

Proper segregation of chemical waste is crucial to prevent dangerous reactions.[4]

  • Solid Waste:

    • Place solid this compound waste into a designated, clearly labeled hazardous waste container.[5] It is recommended to use the original container if it is in good condition.[5]

    • The container must be compatible with the chemical; plastic is often preferred.[6]

    • Label the container with "Hazardous Waste" and the full chemical name: "this compound".

  • Contaminated Materials:

    • Any materials contaminated with the compound, such as absorbent towels, gloves, and lab coats, should also be considered hazardous waste.[5]

    • Collect these items in a separate, clearly labeled container for solid hazardous waste.[5]

  • Segregation:

    • Crucially, this waste must be segregated from incompatible materials.[4]

    • Do not mix this waste with strong acids, bases, or strong oxidizing/reducing agents.[1]

    • As a nitro-containing organic compound, it should also be kept separate from mineral oxidizing acids to avoid potential heat generation, fire, or the release of toxic gases.[7]

Step 3: Storage in a Satellite Accumulation Area (SAA)

Laboratories that generate hazardous waste are required to have designated Satellite Accumulation Areas (SAAs).[4][6]

  • Container Management:

    • Ensure the waste container is securely capped at all times, except when adding waste.[4]

    • Do not overfill the container; leave at least one inch of headroom to allow for expansion.[4]

  • SAA Requirements:

    • The SAA must be located at or near the point of waste generation.[6]

    • Store the waste container in a designated SAA that is under the direct supervision of laboratory personnel.[5]

    • The SAA should be clearly marked with hazardous waste signage.[5]

    • Regularly inspect the SAA for any signs of container leakage.[4]

Step 4: Final Disposal

The final disposal of the hazardous waste must be handled by trained professionals.

  • Waste Pickup:

    • Once the waste container is full, or within the time limits specified by your institution's and local regulations (e.g., within three days of being full), contact your institution's Environmental Health and Safety (EH&S) department to arrange for a pickup.[4][6]

    • Partially filled containers may remain in the SAA for up to one year, provided the accumulation limits are not exceeded.[6]

  • Emergency Procedures:

    • In the event of a spill, evacuate personnel to a safe area.[1]

    • Use full personal protective equipment and ensure adequate ventilation.[1]

    • Absorb any solutions with a liquid-binding material like diatomite.[1]

    • For solid spills, carefully sweep up the material and place it into a suitable container for disposal, avoiding dust formation.[8]

    • Decontaminate surfaces by scrubbing with alcohol.[1]

Waste Minimization: A Proactive Approach

In line with best laboratory practices, always strive to minimize the generation of chemical waste.[6]

  • Source Reduction: Order only the quantity of chemical material required for your research.[6]

  • Inventory Management: Maintain a current inventory of all chemicals in your lab to avoid unnecessary purchases.[6]

  • Substitution: Where possible, substitute hazardous chemicals with non-hazardous alternatives.[6]

By adhering to these detailed procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste.

References

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]
  • Ace Waste.
  • University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. [Link]
  • American Chemical Society.
  • GAIACA. How to Dispose of Chemical Waste in a Lab Correctly. [Link]
  • PubChem. This compound | C9H10N2O4 | CID 7000156. [Link]
  • Carl ROTH. Safety Data Sheet: 2-Amino-3-phenylpropanoic acid. [Link]
  • CP Lab Safety.
  • PubChem. 2-Amino-3-(3-nitrophenyl)propanoic acid | C9H10N2O4 | CID 228814. [Link]
  • HSC Chemistry. Safe Laboratory Practices: Handling and Disposing of Organic Substances. [Link]

Sources

A Researcher's Comprehensive Guide to the Safe Handling of (R)-2-Amino-3-(3-nitrophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical compounds is a cornerstone of innovative research. For scientists and drug development professionals, ensuring a robust safety protocol is not just a regulatory requirement, but a fundamental aspect of scientific integrity. This guide provides an in-depth operational plan for the safe handling, use, and disposal of (R)-2-Amino-3-(3-nitrophenyl)propanoic acid (CAS No: 169530-97-6), a phenylalanine derivative utilized in various research applications.[1][2] While this compound offers significant potential in scientific discovery, its chemical structure, containing a nitroaromatic group, necessitates meticulous handling procedures to mitigate potential risks.[3]

The information herein is synthesized from available safety data sheets and the broader understanding of nitroaromatic compounds, aiming to provide a comprehensive framework that prioritizes the well-being of laboratory personnel and the environment.

Hazard Identification and Risk Assessment: Understanding the Compound

This compound is classified under the Globally Harmonized System (GHS) with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[1]

The primary hazards are associated with its irritant properties and acute oral toxicity.[1] It is crucial to recognize that the toxicological properties of this specific compound have not been fully investigated.[1] Therefore, a precautionary approach, treating it as potentially more hazardous than currently classified, is prudent.

Aromatic nitro compounds as a class are known for their potential for environmental persistence and toxicity.[3] Some are also recognized as potential mutagens or carcinogens, although this has not been established for this particular compound.[3][4] The nitro group can be metabolized to form reactive intermediates, which can lead to adverse health effects.[5]

Hazard Summary Table
Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation
Specific target organ toxicity, single exposureCategory 3H335: May cause respiratory irritation

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is mandatory to prevent exposure through inhalation, skin contact, eye contact, and ingestion.

Core PPE Requirements
PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles or a face shield worn over safety glasses.[6][7]Protects against splashes and airborne particles, preventing serious eye irritation.
Hand Protection Chemically resistant gloves (e.g., nitrile or neoprene).[6][8]Prevents skin contact, which can cause irritation. Butyl gloves are also highly effective against nitro compounds.[9] Glove integrity should be inspected before each use.
Body Protection A fully buttoned laboratory coat. For larger quantities or potential for significant spills, a chemically resistant apron or suit is recommended.[6]Protects skin from contamination.
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary if there is a risk of generating dust or aerosols, or if working outside of a certified chemical fume hood.[6][7]Prevents inhalation of the compound, which can cause respiratory irritation.

All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6][8] An emergency eyewash station and safety shower must be readily accessible.[8]

Step-by-Step Handling and Operational Plan

Adherence to a strict, methodical workflow is critical for minimizing exposure and ensuring experimental integrity.

Preparation and Weighing
  • Designated Area: Conduct all manipulations of the solid compound within a chemical fume hood to control dust and potential vapors.

  • Pre-use Inspection: Before handling, visually inspect the container for any signs of damage or leaks.

  • Donning PPE: Put on all required PPE as outlined in the table above.

  • Weighing: If weighing is necessary, do so within the fume hood. Use a disposable weighing boat to prevent contamination of the balance.

  • Portioning: Use a clean, designated spatula for transferring the solid. Avoid generating dust. If the material is a fine powder, handle it with extreme care.

  • Container Sealing: After use, ensure the primary container is tightly sealed and stored according to recommended conditions.

Solution Preparation and Use
  • Solvent Selection: Choose your solvent based on your experimental needs, ensuring it is compatible with the compound.

  • Dissolution: Add the solid to the solvent slowly while stirring in a closed or contained system within the fume hood.

  • Transfer: Use appropriate tools such as a pipette or cannula for transferring solutions to minimize the risk of spills.

Post-Handling
  • Decontamination: Wipe down the work area with a suitable solvent (e.g., ethanol or acetone) followed by soap and water.[6] All cleaning materials must be disposed of as hazardous waste.[6]

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last and disposed of as hazardous waste.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[10]

Spill Management and Emergency Procedures

Immediate and appropriate response to a spill is crucial to prevent wider contamination and exposure.

Small Spill (Solid)
  • Evacuate and Ventilate: Alert others in the vicinity and ensure the area is well-ventilated.[6]

  • Don PPE: Wear the appropriate PPE as described above.

  • Containment: Gently cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.[6][8] Avoid actions that could generate dust.[8]

  • Collection: Carefully sweep the absorbed material into a designated hazardous waste container.[6]

  • Decontamination: Clean the spill area as described in the post-handling section.[6]

First Aid Measures
  • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.[1]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10]

Disposal Plan: Environmental Responsibility

This compound and any materials contaminated with it must be treated as hazardous waste.[6][11] Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain.[6][8]

Waste Segregation and Collection
  • Dedicated Waste Stream: All waste containing this compound, including unused product, contaminated labware (e.g., pipette tips, weighing boats), and spill cleanup materials, must be segregated from other waste streams.[6][11]

  • Containerization: Collect all waste in a dedicated, clearly labeled, and sealed hazardous waste container.[6][11] The container should be made of a material compatible with the waste.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound."

  • Storage: Store the waste container in a designated, secure, and well-ventilated satellite accumulation area, away from incompatible materials.[11]

  • Disposal: Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[11]

Workflow for Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response prep_start Don Appropriate PPE weigh Weigh Solid in Fume Hood prep_start->weigh dissolve Prepare Solution in Fume Hood weigh->dissolve experiment Conduct Experiment dissolve->experiment decontaminate Decontaminate Work Area experiment->decontaminate waste_collection Collect All Waste in Labeled Container decontaminate->waste_collection dispose Dispose via EHS waste_collection->dispose spill Spill Occurs contain Contain Spill with Absorbent spill->contain collect_spill Collect Contaminated Material contain->collect_spill collect_spill->waste_collection

Caption: Workflow for the safe handling and disposal of this compound.

References

  • Nitroaromatic Compounds, from Synthesis to Biodegrad
  • Aromatic Nitro and Amino Compounds.
  • OSHA Glove Selection Chart. Environmental Health and Safety. [Link]
  • Aromatic Nitro and Amino Compounds.
  • Safety Data Sheet: 2-Amino-3-phenylpropanoic acid. Carl ROTH. [Link]
  • Safety Data Sheet: 4-Nitrophenol. Carl ROTH. [Link]
  • Nitrocompounds, Aromatic.
  • This compound. PubChem. [Link]
  • Personal Protective Equipment. US EPA. [Link]
  • NIOSH Recommendations for Chemical Protective Clothing A-Z. CDC Archive. [Link]
  • (S)-2-Amino-3-(3-nitrophenyl)propanoic acid. AMERICAN ELEMENTS. [Link]
  • 2-Amino-3-(3-nitrophenyl)propanoic acid. PubChem. [Link]
  • Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. PMC - NIH. [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.